Acid-PEG3-NHS ester
描述
Structure
3D Structure
属性
IUPAC Name |
3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9/c16-11-1-2-12(17)15(11)24-14(20)4-6-22-8-10-23-9-7-21-5-3-13(18)19/h1-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYPWGXODZJYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119868 | |
| Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-79-9 | |
| Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Acid-PEG3-NHS Ester: Principles, Protocols, and Applications
This guide provides a comprehensive technical overview of Acid-PEG3-NHS ester, a heterobifunctional crosslinker pivotal in modern bioconjugation, drug delivery, and surface modification. We will delve into its core chemical principles, provide field-proven protocols for its application, and explore its role in advancing scientific research and therapeutic development.
Introduction: The Molecular Architecture and Strategic Advantage of this compound
This compound is a meticulously designed molecule that serves as a bridge, covalently connecting two different molecular entities. Its structure features three key components: an N-hydroxysuccinimide (NHS) ester, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique architecture provides a powerful toolkit for researchers and drug developers.
The NHS ester is a highly reactive group that specifically targets primary amines (-NH2), which are readily available on proteins (at the N-terminus and on lysine residues) and amine-modified oligonucleotides.[1][][][4] This reaction forms a stable and effectively irreversible amide bond under physiological conditions, ensuring the integrity of the resulting conjugate.[]
The polyethylene glycol (PEG) spacer is not merely a linker; it is a functional component that imparts significant advantages. The hydrophilic nature of the PEG chain enhances the water solubility of the molecule and its conjugates, which is crucial when working with hydrophobic drugs or proteins.[1][][5][6][7][8] Furthermore, PEG is renowned for its biocompatibility and ability to reduce immunogenicity, often referred to as the "stealth effect."[5][6][7][9][10] This property can prolong the circulation half-life of therapeutic molecules in vivo by shielding them from the immune system.[6][7][8]
The terminal carboxylic acid provides a second point of reactivity, orthogonal to the NHS ester. This carboxyl group can be activated, typically using carbodiimide chemistry (e.g., with EDC), to react with other nucleophiles, such as amines, enabling the sequential attachment of different molecules.[1][][4] This bifunctionality is central to the construction of complex bioconjugates.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.
| Property | Value | Source(s) |
| Molecular Formula | C14H21NO9 | [1][11] |
| Molecular Weight | ~347.32 g/mol | [1][][11] |
| CAS Number | 1835759-79-9 | [1][11] |
| Appearance | Pale yellow oily matter or solid | [] |
| Solubility | Soluble in DMSO, DMF, DCM | [1][] |
| Storage Conditions | -20°C, desiccated | [1][12][13] |
Expert Insight: The NHS ester moiety is susceptible to hydrolysis, especially in aqueous environments and at elevated pH.[][14][15][16][17][18][19] Therefore, it is imperative to store the reagent under desiccated conditions and to allow it to equilibrate to room temperature before opening to prevent moisture condensation.[15][18] For optimal reactivity, stock solutions should be prepared fresh in anhydrous solvents like DMSO or DMF.[16][20][21][22]
The Chemistry of Conjugation: A Tale of Two Reactive Groups
The utility of this compound lies in the distinct reactivity of its two terminal functional groups.
The Amine-Reactive NHS Ester: Mechanism and Critical Parameters
The reaction of the NHS ester with a primary amine is a nucleophilic acyl substitution.[] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[][14]
Caption: Workflow for carboxyl group activation and conjugation.
Field-Proven Protocols and Methodologies
The following protocols are provided as a starting point and should be optimized for specific applications.
Protocol for Protein Labeling with this compound
This protocol describes the labeling of a protein with a molecule that has already been conjugated to the carboxylic acid end of this compound, leaving the NHS ester available for reaction with the protein's primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound derivative.
-
Anhydrous DMSO or DMF.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. [22][23]2. Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the this compound derivative in anhydrous DMSO or DMF. [24]3. Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution with gentle mixing. [25]The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation. [25]4. Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. [22][25]5. Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM to consume any unreacted NHS esters. [25]6. Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against a suitable buffer. [22][25][26]
Protocol for Surface Modification of Amine-Functionalized Nanoparticles
This protocol outlines the use of this compound to PEGylate nanoparticles that have primary amines on their surface.
Materials:
-
Amine-functionalized nanoparticles.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Centrifuge.
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1 mg/mL). [27]2. Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the this compound solution to the nanoparticle dispersion. A 10-fold molar excess of the linker relative to the estimated surface amine groups is a common starting point for optimization. [27]4. Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing. [27]5. Purification: Centrifuge the nanoparticles to pellet them and remove the supernatant containing unreacted linker. Resuspend the nanoparticle pellet in fresh buffer. Repeat this washing step 2-3 times to ensure complete removal of excess reagents.
Applications in Research and Drug Development
The versatility of this compound makes it a valuable tool in numerous applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the PEG spacer to improve the ADC's solubility and pharmacokinetic profile. [7][8]* PROTACs (Proteolysis-Targeting Chimeras): this compound is suitable for synthesizing PROTACs, which are bifunctional molecules that induce the degradation of specific proteins. [1]* Nanoparticle Functionalization: Modifying the surface of nanoparticles with this linker can enhance their stability in biological fluids, prolong circulation time, and provide a handle for attaching targeting ligands. [8][10][28][29]* Bioconjugation and Labeling: It is widely used for attaching labels such as fluorescent dyes or biotin to proteins and other biomolecules for detection and analysis. [7][]
Conclusion and Future Perspectives
This compound is a powerful and versatile heterobifunctional linker that has become an indispensable tool in the fields of bioconjugation, drug delivery, and materials science. Its well-defined structure, combining an amine-reactive NHS ester, a biocompatible PEG spacer, and an orthogonal carboxylic acid, provides researchers with a high degree of control over the design and synthesis of complex molecular architectures. A thorough understanding of the underlying reaction mechanisms and the critical parameters governing the conjugation efficiency is paramount for its successful application. As the demand for more sophisticated and targeted therapeutics and diagnostics continues to grow, the utility of precisely engineered linkers like this compound will undoubtedly expand, enabling new innovations in medicine and biotechnology.
References
- FAQs About PEG Linkers for Drug Delivery and Bioconjugation - PurePEG. (2025, July 18).
- This compound | C14H21NO9 | CID 102514762 - PubChem - NIH.
- This compound, 1835759-79-9 - BroadPharm.
- In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm. (2023, June 19).
- PEG Linkers And Their Applications In Different Fields - MolecularCloud. (2022, April 27).
- An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines - Benchchem.
- Overview of PEG Linkers - ChemPep.
- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents - Thermo Fisher Scientific.
- What are PEG Linkers? - Creative Biolabs.
- NHS Esters for Antibody Labeling - BOC Sciences.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe.
- This compound (CAT#: ADC-L-689) - Creative Biolabs.
- Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - NIH.
- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL.
- CAS 1835759-79-9 this compound - BOC Sciences.
- N-Hydroxysuccinimide active ester.
- How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. (2015, October 22).
- This compound|CAS 1835759-79-9 - DC Chemicals.
- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US.
- Application Notes and Protocols for Surface Modification of Nanoparticles with Sco-peg3-cooh - Benchchem.
- Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D. (2015, June 22).
- N3-PEG-NHS - Biopharma PEG.
- NHS ester PEG - BOC Sciences.
- Application Notes & Protocols for Bioconjugation using N-(Azido-PEG3)-N-(PEG2-amine) - Benchchem.
- This compound | CAS# 1835759-79-9 | PEG Linker - MedKoo Biosciences.
- Protocol for PEG NHS Ester - BroadPharm. (2022, January 18).
- Application Notes and Protocols for SCo-peg3-NH2 in Drug Delivery Systems - Benchchem.
- An In-depth Technical Guide to the Synthesis and Characterization of Acid-PEG3-PFP Ester - Benchchem.
- Technical Support Center: Quantification of Labeling with SCo-peg3-NH2 - Benchchem.
- Glen Report 33-13: Application Note – Protein Labeling with NHS Esters.
- This compound CAS#: 1835759-79-9 - ChemicalBook.
- This compound, CAS 1835759-79-9 | AxisPharm.
- Scalable Synthesis of Azido PEG NHS Esters and its Derivatives - ijrpr.
- Surface Modification of Nanoparticles with Amino-PEG3-CH2COOH: Application Notes and Protocols - Benchchem.
- PEG modification of carboxylated nanoparticles. NP surface carboxylic... - ResearchGate.
- NHS ester protocol for labeling proteins - Abberior Instruments.
- This compound - Sigma-Aldrich.
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- Protocol for PEG NHS Reagents - AxisPharm. (2024, September 23).
- Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC - NIH. (2018, July 6).
- Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC - NIH.
- NHS-PEG-NHS - Biopharma PEG.
- Bioconjugation reagents - Lumiprobe.
Sources
- 1. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]
- 4. This compound|CAS 1835759-79-9|DC Chemicals [dcchemicals.com]
- 5. purepeg.com [purepeg.com]
- 6. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 7. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 8. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 9. chempep.com [chempep.com]
- 10. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C14H21NO9 | CID 102514762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 17. N-Hydroxysuccinimide active ester [schem.jp]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. broadpharm.com [broadpharm.com]
- 22. glenresearch.com [glenresearch.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Acid-PEG3-NHS Ester: Structure, Reactivity, and Applications in Bioconjugation
This guide provides a comprehensive technical overview of Acid-PEG3-NHS ester, a heterobifunctional crosslinker pivotal in modern bioconjugation, drug delivery, and diagnostic development. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core chemical structure, its precise mechanism of action, and field-proven protocols for its application.
Section 1: Molecular Architecture and Functional Significance
This compound is a meticulously designed molecule featuring three distinct functional domains: a terminal carboxylic acid, a triethylene glycol (PEG3) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. Each component serves a strategic purpose, contributing to the reagent's versatility and efficacy in creating precisely engineered bioconjugates.
1.1 The Functional Groups: A Tale of Two Ends
The defining characteristic of this compound is its heterobifunctional nature. One terminus features a stable carboxylic acid (-COOH), while the other is capped with a highly reactive NHS ester.
-
N-Hydroxysuccinimide (NHS) Ester: This is the workhorse for bioconjugation. NHS esters are highly efficient acylating agents that react specifically with primary amines (-NH₂) found on proteins (e.g., the N-terminus and the side chain of lysine residues) to form stable, covalent amide bonds.[1][2][3]
-
Carboxylic Acid: The opposing carboxyl group provides a secondary, orthogonal reactive handle. It can be conjugated to other molecules, surfaces, or nanoparticles through carbodiimide chemistry (e.g., using EDC or DCC), expanding the linker's utility.[4][5][6]
1.2 The PEG3 Spacer: More Than Just a Linker
The central triethylene glycol (-(CH₂CH₂O)₃-) spacer is critical to the reagent's performance. Its inclusion offers several key advantages:
-
Hydrophilicity: The PEG chain significantly increases the water solubility of the reagent and the resulting conjugate, which is crucial when working with biomolecules in aqueous buffers.[4][5][6]
-
Biocompatibility: PEG is well-known for its low immunogenicity and resistance to protein adsorption, often reducing aggregation and improving the pharmacokinetic profile of therapeutic conjugates.
-
Steric Hindrance Reduction: The flexible, 12-atom chain length of the PEG3 spacer provides adequate distance between conjugated molecules, minimizing steric hindrance that could otherwise impair biological activity (e.g., antibody-antigen binding).
Physicochemical Properties
A clear understanding of the molecule's properties is essential for accurate experimental design.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₁NO₉ | [4][7] |
| Molecular Weight | 347.32 g/mol | [4][7] |
| CAS Number | 1835759-79-9 | [4][6] |
| Solubility | Soluble in DMSO, DMF, DCM | [6][] |
| Storage | Store at -20°C, desiccated | [4][6] |
Section 2: The Chemistry of Amine-Reactive Conjugation
The utility of this compound hinges on the controlled and efficient reaction between the NHS ester and primary amines. This reaction is a classic example of nucleophilic acyl substitution.
2.1 Mechanism of Action
The process begins with the nucleophilic attack of an unprotonated primary amine on the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[9]
Caption: Mechanism of NHS ester reaction with a primary amine.
2.2 The Critical Role of pH
The reaction pH is the single most important parameter governing the success of an NHS ester conjugation.[10][11] It represents a critical balance between two competing processes: the desired aminolysis (reaction with the amine) and the undesired hydrolysis (reaction with water).
-
Amine Reactivity: For the primary amine to act as a nucleophile, it must be in its deprotonated (-NH₂) state. At pH values below the pKa of the amine (~10.5 for lysine), the group is predominantly protonated (-NH₃⁺) and non-reactive.[11] As the pH increases towards the alkaline range, the concentration of reactive, deprotonated amine increases.
-
NHS Ester Stability: The NHS ester is susceptible to hydrolysis, a competing reaction that cleaves the ester bond and renders the reagent inactive. The rate of hydrolysis increases dramatically with rising pH.[1][12]
The Optimal pH Window: The optimal pH for most NHS ester conjugations is between pH 7.2 and 8.5 .[1] This range provides a sufficient concentration of nucleophilic primary amines while keeping the rate of hydrolysis manageable.[10][13]
| pH | Temperature | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp | Minutes |
| Source: [1][9][12] |
Section 3: Field-Proven Experimental Protocol
This section provides a trusted, step-by-step methodology for labeling a model protein, such as an IgG antibody, with this compound. This protocol is designed to be a self-validating system, incorporating steps for purification and characterization.
3.1 Materials and Reagents
-
Protein: IgG antibody at 2-5 mg/mL (must be in an amine-free buffer like PBS).
-
Linker: this compound.
-
Solvent: High-quality, anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[10]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5.[2][10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Desalting column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS).[14]
3.2 Experimental Workflow
Caption: Experimental workflow for protein conjugation.
3.3 Step-by-Step Procedure
-
Prepare Protein Solution: Ensure the antibody is at a concentration of 2-5 mg/mL in an amine-free buffer (e.g., PBS). Higher protein concentrations generally lead to better labeling efficiency.[2] Buffers containing primary amines like Tris are incompatible as they compete for reaction.[1]
-
Prepare Linker Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. NHS esters are moisture-sensitive, so use fresh, high-quality solvent.[15]
-
Adjust Reaction pH: To the protein solution, add 1/10th volume of 1 M sodium bicarbonate buffer to raise the final pH to ~8.3.[2]
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution while gently vortexing. The optimal ratio may need to be determined empirically.
-
Incubate: Allow the reaction to proceed for 1 hour at room temperature, protected from light.[14][16] For sensitive proteins, the reaction can be performed for 2-4 hours at 4°C to minimize hydrolysis.[1]
-
Quench the Reaction: Stop the reaction by adding quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM. The primary amines in the Tris buffer will react with and consume any remaining NHS esters.
-
Purify the Conjugate: Separate the labeled protein from unreacted linker and byproducts (like N-hydroxysuccinimide) using a desalting column equilibrated in the desired final storage buffer (e.g., PBS).[14]
-
Characterize and Store: Confirm successful conjugation using SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry. Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage.[14]
Section 4: Advanced Considerations and Troubleshooting
-
Hydrolysis Management: The primary competing reaction is the hydrolysis of the NHS ester.[1][12] To minimize this, always prepare linker solutions immediately before use, use anhydrous solvents, and control the reaction pH and time carefully. The N-hydroxysuccinimide byproduct of hydrolysis absorbs light around 260 nm, which can be used to assess the stability of a stock solution.[1][15]
-
Buffer Choice: Never use buffers containing primary amines (e.g., Tris, Glycine) for the conjugation reaction itself. Preferred buffers include phosphate, bicarbonate, or HEPES.[1]
-
Low Labeling Efficiency: If labeling is inefficient, consider increasing the molar excess of the linker, increasing the protein concentration, or confirming the reaction pH is within the optimal 8.0-8.5 range.[2]
Section 5: Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable tool in numerous advanced applications:
-
Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the linker to lysine residues on an antibody. The terminal carboxylic acid can then be activated to conjugate a cytotoxic drug, forming a targeted therapeutic agent.
-
PROTAC Development: It serves as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[17]
-
Surface Modification: The linker can be used to functionalize amine-coated surfaces or nanoparticles. The NHS ester reacts with the surface amines, leaving a terminal carboxylic acid available for subsequent coupling of biomolecules.
-
Diagnostic Probes: By conjugating a reporter molecule (like a fluorophore) to one end and a targeting moiety (like a peptide) to the other, this compound can be used to create specific probes for imaging and diagnostic assays.
References
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
- NHS ester protocol for labeling proteins. Abberior Instruments. [Link]
- NHS-ester-protein-labeling. Protocols.io. [Link]
- This compound.
- This compound.
- Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO at given pH values at room temperature.
- This compound. DC Chemicals. [Link]
- Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. [Link]
Sources
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. iright.com [iright.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound|CAS 1835759-79-9|DC Chemicals [dcchemicals.com]
- 6. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]
- 7. This compound | C14H21NO9 | CID 102514762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. interchim.fr [interchim.fr]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. NHS-ester-protein-labeling [protocols.io]
- 17. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Acid-PEG3-NHS Ester: Properties, Mechanisms, and Applications in Bioconjugation
This guide provides a comprehensive technical overview of Acid-PEG3-NHS ester, a heterobifunctional crosslinker pivotal in modern bioconjugation, drug delivery, and proteomics. We will delve into its core properties, reaction mechanisms, and provide field-proven protocols for its application, empowering researchers, scientists, and drug development professionals to leverage this versatile tool with precision and confidence.
Introduction: The Strategic Role of Heterobifunctional PEG Linkers
In the intricate world of bioconjugation, the ability to covalently link two distinct molecular entities with control and efficiency is paramount. Heterobifunctional linkers, possessing two different reactive groups, are instrumental in this endeavor, minimizing the formation of undesirable homodimers and enabling sequential conjugation strategies.[1] this compound emerges as a particularly valuable tool in this class, featuring a terminal N-hydroxysuccinimide (NHS) ester and a carboxylic acid, separated by a flexible, hydrophilic three-unit polyethylene glycol (PEG) spacer.[2][3]
The PEG component is not merely a spacer; it imparts crucial physicochemical properties to the conjugate. The hydrophilic nature of the PEG chain enhances the aqueous solubility of often-hydrophobic payloads, mitigates aggregation, and can reduce the immunogenicity of the final bioconjugate.[4][5] Furthermore, the defined length of the PEG3 spacer provides precise spatial control between the conjugated molecules, which can be critical for maintaining their biological activity.[4]
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.
Chemical Structure and Physicochemical Data
The structure of this compound, chemically named 3-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)propanoic acid, is central to its dual functionality.[2]
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₁NO₉ | [2] |
| Molecular Weight | 347.32 g/mol | [2] |
| CAS Number | 1835759-79-9 | [2] |
| Appearance | White to off-white solid or oil | [6] |
| Purity | Typically ≥95% | [2][3] |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [2] |
Stability and Storage
Proper handling and storage are critical to maintain the reactivity of this compound. The NHS ester moiety is susceptible to hydrolysis, a process that is accelerated by moisture and alkaline pH.[7] Therefore, it is imperative to store the reagent at -20°C with a desiccant.[7] Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation.[7] It is highly recommended to dissolve the reagent immediately before use and to avoid preparing stock solutions for long-term storage, as the NHS ester will readily hydrolyze.[7]
Reaction Mechanisms and Kinetics
This compound's utility stems from the distinct reactivity of its two terminal functional groups.
The Amine-Reactive NHS Ester
The NHS ester is a highly efficient functional group for targeting primary amines, such as the N-terminus of proteins and the ε-amino group of lysine residues.[8] The reaction is a nucleophilic acyl substitution, where the deprotonated primary amine attacks the electrophilic carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[8][9]
Caption: Mechanism of NHS ester reaction with a primary amine.
The efficiency of this reaction is critically dependent on pH.[10] The reactive species is the deprotonated primary amine (-NH₂).[10] At a pH below the pKa of the amine (around 10.5 for lysine), the amine is predominantly in its protonated, non-nucleophilic form (-NH₃⁺), which significantly slows the reaction.[10] As the pH increases, the concentration of the reactive amine increases, favoring conjugation.[10] However, this is a delicate balance, as the rate of NHS ester hydrolysis also increases with pH.[11]
Table 2: pH-Dependence of NHS Ester Hydrolysis
| pH | Half-life of NHS Ester | Source(s) |
| 7.0 (at 0°C) | 4-5 hours | [11][12] |
| 7.4 (at room temp) | > 2 hours | [13] |
| 8.0 (at room temp) | ~210 minutes | [14] |
| 8.5 (at room temp) | ~180 minutes | [14] |
| 8.6 (at 4°C) | 10 minutes | [11][12] |
| 9.0 (at room temp) | < 9 minutes | [13] |
An optimal pH range of 7.2-8.5 is generally recommended for NHS ester conjugations, providing a good compromise between amine reactivity and NHS ester stability.[9][12]
The Activatable Carboxylic Acid
The terminal carboxylic acid of this compound is not inherently reactive towards amines and requires activation.[2] This is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[15][16]
The activation process proceeds in two steps:
-
Formation of an O-acylisourea intermediate: EDC reacts with the carboxyl group to form a highly reactive, but unstable, O-acylisourea intermediate.[15]
-
Formation of a stable NHS ester: The O-acylisourea intermediate is then stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester.[15]
This two-step activation is favored in bioconjugation as it minimizes side reactions and the resulting NHS ester can be used for efficient conjugation to primary amines at physiological pH.[16]
Caption: Experimental workflow for protein labeling.
Sequential Conjugation: Activating the Carboxylic Acid
This protocol describes the activation of the carboxylic acid on a molecule already conjugated with this compound, for subsequent reaction with another amine-containing molecule.
Materials:
-
Molecule conjugated with this compound (in an appropriate buffer).
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0. [16]* EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-hydroxysuccinimide).
-
Amine-containing molecule for conjugation.
-
Coupling Buffer: 0.1 M phosphate buffer, pH 7.2-8.0.
Protocol:
-
Prepare for Activation: Exchange the buffer of the conjugated molecule to the Activation Buffer.
-
Activation: Add a 1.5-fold molar excess of both EDC and NHS to the solution. [16]Incubate for 15-30 minutes at room temperature.
-
Buffer Exchange: Immediately exchange the buffer to the Coupling Buffer to remove excess EDC and NHS and to raise the pH for the subsequent amine reaction.
-
Second Conjugation: Add the amine-containing molecule to the activated conjugate and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final bioconjugate to remove unreacted molecules and byproducts.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide for this compound Conjugations
| Issue | Possible Cause | Recommended Solution | Source(s) |
| Low Conjugation Efficiency | Hydrolysis of NHS ester | Prepare fresh NHS ester solution immediately before use. Ensure anhydrous solvents. | [17] |
| Incompatible buffer | Use an amine-free buffer (e.g., PBS, HEPES, borate). Avoid Tris and glycine. | [17][18] | |
| Suboptimal pH | Optimize the reaction pH within the 7.2-8.5 range. | [10] | |
| Precipitation of Reagents | Poor solubility | Adjust reactant concentrations. Add a small amount of a water-miscible organic solvent like DMSO or DMF. | [16] |
| Difficulty in Purification | Hydrolysis of NHS ester on the purification column | Perform purification promptly after the reaction. | [16] |
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that offers a strategic advantage in the design and synthesis of complex bioconjugates. Its well-defined structure, incorporating a hydrophilic PEG spacer with amine-reactive and activatable carboxyl functionalities, provides researchers with a robust tool for a multitude of applications. By understanding the underlying chemical principles, optimizing reaction conditions, and adhering to best practices in handling and purification, scientists can effectively harness the potential of this compound to advance their research in drug delivery, diagnostics, and beyond.
References
- Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Korea Science. [Link]
- Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions.
- Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]
- The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. [Link]
- Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%...
- NHS ester protocol for labeling proteins. Abberior Instruments. [Link]
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. [Link]
- Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance.
- Troubleshooting Guides.
- Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. MDPI. [Link]
- Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?
- Heterobifunctional Crosslinkers.
- This compound (CAT#: ADC-L-689).
Sources
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. precisepeg.com [precisepeg.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. glenresearch.com [glenresearch.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to the Function of Acid-PEG3-NHS Ester Linkers
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction to Bioconjugation and the Role of PEG Linkers
Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule, to create a hybrid system with enhanced functionality. This powerful technique is the cornerstone of numerous advancements in medicine and biotechnology, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced diagnostics.[][2]
At the heart of every bioconjugate is the linker, a molecular bridge that connects the functional components. The linker's properties are paramount, dictating the stability, solubility, and in vivo behavior of the final conjugate. Polyethylene glycol (PEG) linkers have become indispensable in this field due to their unique and advantageous properties.[3][4] PEG is a synthetic, water-soluble polymer composed of repeating ethylene oxide units.[3][4] Its inclusion in a bioconjugate can:
-
Enhance Solubility: The hydrophilic nature of PEG improves the solubility of hydrophobic molecules, a crucial factor for intravenous drug administration.[4][5]
-
Increase Stability: PEG chains can shield biomolecules from enzymatic degradation, extending their functional lifetime.[2][4]
-
Reduce Immunogenicity: The "stealth" properties of PEG can mask a bioconjugate from the immune system, reducing the likelihood of an adverse immune response and prolonging circulation time.[3][5]
-
Provide Spatial Control: The defined length of a PEG linker allows for precise control over the distance between the conjugated molecules, which can be critical for maintaining the biological activity of each component.[2]
Section 2: The Acid-PEG3-NHS Ester Linker: Structure and Properties
The this compound is a heterobifunctional linker, meaning it possesses two different reactive groups at its termini.[6][7] This specific linker features a carboxylic acid group and a N-hydroxysuccinimide (NHS) ester, connected by a short chain of three ethylene glycol units (PEG3).[6][7]
Chemical Structure
The structure of the this compound is characterized by:
-
An NHS Ester Group: This is a highly reactive group that specifically targets primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.[8][9]
-
A Carboxylic Acid Group: This group provides a second point of attachment, which can be activated to react with primary amines using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[6][]
-
A PEG3 Spacer: This short, hydrophilic chain of three ethylene glycol units provides a defined distance between the conjugated molecules and enhances the overall water solubility of the linker and the resulting conjugate.[6][11]
Caption: Chemical structure of this compound linker.
Physicochemical Properties
The properties of the this compound linker are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C14H21NO9 | [12] |
| Molecular Weight | 347.32 g/mol | [][12] |
| Appearance | Pale Yellow Oily Matter | [] |
| Solubility | Soluble in DCM, DMF, DMSO | [] |
| Purity | ≥95% | [7][] |
Section 3: Mechanism of Action: The Chemistry of Bioconjugation
The utility of the this compound linker lies in the specific and efficient reactions of its terminal functional groups.
NHS Ester Reaction with Primary Amines
The NHS ester is a highly effective amine-reactive functional group.[8] The reaction proceeds via a nucleophilic acyl substitution mechanism.[8][13] An unprotonated primary amine (-NH2), acting as a nucleophile, attacks the carbonyl carbon of the NHS ester.[13] This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a highly stable amide bond.[9][13]
This reaction is highly dependent on pH.[8][13] At a low pH (<7), primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and significantly slowing the reaction.[13] At a higher pH, the rate of hydrolysis of the NHS ester, a competing reaction with water, increases.[13][14] Therefore, the optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[14][]
Caption: Reaction mechanism of NHS ester with a primary amine.
A critical consideration in NHS ester chemistry is the competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water).[13][] The rate of hydrolysis increases with pH, which can reduce the efficiency of the conjugation reaction.[14][16]
Table: Stability of NHS Esters as a Function of pH
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[13][14] |
| 8.0 | 4 | ~1 hour[13] |
| 8.6 | 4 | 10 minutes[13][14] |
Carboxylic Acid Activation and Amine Coupling
The terminal carboxylic acid group of the linker can be activated to react with primary amines using coupling reagents such as EDC in the presence of NHS.[6][] This two-step process first forms an NHS ester in situ, which then reacts with a primary amine as described above. This allows for a more controlled, sequential conjugation strategy.
Section 4: Applications in Research and Drug Development
The unique properties of the this compound linker make it a versatile tool for a wide range of applications.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug directly to cancer cells.[17] The linker plays a pivotal role in the stability and efficacy of an ADC.[] The this compound can be used to attach the drug to the antibody via the abundant lysine residues on the antibody surface.[6][17] The hydrophilic PEG3 spacer can help to improve the solubility and pharmacokinetic profile of the ADC.[4]
Protein and Peptide Modification
The this compound is widely used for the modification of proteins and peptides.[6][18] This can be done to:
-
Attach labels: Fluorescent dyes, biotin, or other reporter molecules can be conjugated to proteins for use in diagnostic assays and imaging studies.[17]
-
Improve therapeutic properties: PEGylation of therapeutic proteins can enhance their stability, reduce their immunogenicity, and extend their circulation half-life.[4][19]
-
Create novel bioconjugates: The linker can be used to couple different proteins or peptides together to create bifunctional molecules with novel properties.[20][21]
Nanoparticle Functionalization
PEGylated nanoparticles are of great interest for drug delivery and diagnostic applications.[4] The this compound can be used to functionalize the surface of nanoparticles, allowing for the attachment of targeting ligands, drugs, or imaging agents.[4] The PEG linker helps to shield the nanoparticles from the immune system, prolonging their circulation time and improving their delivery to target tissues.[4]
Section 5: Experimental Protocols
The following protocols provide a general framework for using the this compound linker in bioconjugation reactions. Optimization may be required for specific applications.
General Protocol for Protein Labeling with this compound
This protocol describes the labeling of a protein with the this compound via its NHS ester group.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)[22][23]
-
This compound
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)[25]
-
Size-exclusion chromatography column for purification[26]
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.[22][23]
-
Prepare Linker Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[22][26]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution while gently stirring.[22][26] The final concentration of the organic solvent should be less than 10%.[22]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[22][23]
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.[25][26]
-
Purification: Purify the conjugate from excess, unreacted reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer.[26]
Sources
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. glenresearch.com [glenresearch.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | C14H21NO9 | CID 102514762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. purepeg.com [purepeg.com]
- 18. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 19. creativepegworks.com [creativepegworks.com]
- 20. researchgate.net [researchgate.net]
- 21. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. furthlab.xyz [furthlab.xyz]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Mastering the Medium: An In-depth Technical Guide to the Solubility of Acid-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Acid-PEG3-NHS ester is a heterobifunctional crosslinker that has become an indispensable tool in bioconjugation, drug delivery, and proteomics. Its architecture, featuring a terminal carboxylic acid, a flexible three-unit polyethylene glycol (PEG) spacer, and a highly reactive N-hydroxysuccinimide (NHS) ester, allows for the precise, covalent linkage of diverse molecular entities. However, the successful application of this reagent is fundamentally dependent on a thorough understanding of its solubility characteristics. This guide provides a comprehensive exploration of the solubility of this compound, moving beyond simple solvent recommendations to explain the underlying chemical principles, provide field-proven protocols, and offer robust troubleshooting strategies to empower researchers in achieving reproducible and efficient conjugation outcomes.
Core Concepts: Structure Dictates Solubility
The solubility of this compound is a tale of two functionalities. The short PEG3 chain, composed of repeating ethylene oxide units, is hydrophilic and designed to enhance water solubility.[1][2] Conversely, the NHS ester end of the molecule, while crucial for its reactivity with primary amines, contributes to a more hydrophobic character, limiting its direct solubility in aqueous solutions. This dual nature is central to understanding how to properly handle and utilize this crosslinker.
The presence of the hydrophilic PEG spacer is a deliberate design choice to improve the overall properties of the resulting conjugate, often increasing the solubility of hydrophobic molecules, reducing aggregation, and minimizing immunogenicity.[3][]
Caption: Structural components of this compound.
Solubility in Organic Solvents: The Recommended First Step
Due to the limited aqueous solubility and high susceptibility to hydrolysis of the NHS ester group, the universally recommended procedure is to first dissolve this compound in a dry, water-miscible organic solvent.[5][6] This creates a concentrated stock solution that can then be added in small volumes to the aqueous reaction buffer.
Causality Behind Solvent Choice: The primary reason for this two-step process is to protect the moisture-sensitive NHS ester from premature hydrolysis.[7] Water acts as a competing nucleophile to the target amine, and direct dissolution in an aqueous buffer would lead to significant degradation of the reagent before it has a chance to react with the intended molecule.
Recommended Solvents and Quantitative Data:
| Solvent | Qualitative Solubility | Semi-Quantitative Guideline | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Soluble[3][] | >10 mg/mL[9] | The most common and highly recommended solvent. Must be anhydrous (moisture-free) to prevent hydrolysis of the NHS ester. |
| Dimethylformamide (DMF) | Soluble[3][] | >10 mg/mL[9] | A suitable alternative to DMSO. Must be high-purity, anhydrous, and amine-free, as DMF can degrade to form dimethylamine, which will react with the NHS ester.[6] |
| Dichloromethane (DCM) | Soluble[3][] | Not typically used for bioconjugation stock solutions due to immiscibility with aqueous buffers. | Useful for synthesis and purification processes. |
The Challenge of Aqueous Solubility: A Balancing Act
While the PEG spacer is intended to improve aqueous solubility, direct dissolution of this compound in aqueous buffers is not recommended and often leads to precipitation or rapid hydrolysis.[5] The key to a successful conjugation is the controlled introduction of the organic stock solution into the aqueous reaction medium.
The Critical Role of pH: The pH of the aqueous buffer is the most critical parameter influencing the success of the conjugation reaction. It represents a trade-off between two competing factors: the reactivity of the target amine and the stability of the NHS ester.
-
Amine Reactivity: The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein). For the amine to be nucleophilic and reactive, it must be in its deprotonated state (R-NH2). At acidic pH, the amine is protonated (R-NH3+), rendering it unreactive.[10]
-
NHS Ester Stability (Hydrolysis): The NHS ester is susceptible to hydrolysis, a reaction that is significantly accelerated at higher pH due to the increased concentration of hydroxide ions.[10][11]
This dynamic dictates an optimal pH range for most NHS ester conjugations, typically between pH 7.2 and 8.5 .[12]
Caption: The pH-dependent trade-off in NHS ester conjugation.
Quantitative Impact of pH on NHS Ester Stability:
The stability of an NHS ester is often described by its half-life (t½), the time it takes for 50% of the reagent to hydrolyze. The following table provides approximate half-lives for NHS esters at different pH values, demonstrating the dramatic effect of pH on stability.
| pH | Approximate Half-life of NHS Ester |
| 7.0 | 4-5 hours[11] |
| 8.0 | 1 hour[11] |
| 8.5 | ~125-180 minutes[11][13] |
| 8.6 | 10 minutes[11] |
| 9.0 | <10 minutes[11] |
Experimental Protocols: A Self-Validating System
Adherence to a well-structured protocol is essential for reproducible results. The following methodologies are designed to be self-validating by incorporating best practices for handling this compound.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol details the critical first step of preparing a usable form of the crosslinker.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or high-purity, anhydrous dimethylformamide (DMF)
-
Inert gas (e.g., argon or nitrogen) for storage (optional but recommended)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Equilibrate the Reagent: Allow the vial of this compound to warm completely to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which would cause hydrolysis.[5]
-
Weigh the Reagent: In a low-humidity environment, quickly weigh the desired amount of the reagent into a microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mM is common).[7][12] For example, to make a 10 mM solution with this compound (MW: 347.32 g/mol ), dissolve 3.47 mg in 1 mL of anhydrous solvent.
-
Mixing: Vortex the tube until the reagent is completely dissolved.
-
Use Immediately: It is strongly recommended to prepare the stock solution immediately before use. Do not prepare large quantities for long-term storage, as the NHS ester is moisture-sensitive.[7]
-
Short-Term Storage (if necessary): If the stock solution must be stored, dispense it into single-use aliquots, flush with an inert gas, cap tightly, and store at -20°C for no more than 1-2 months.[5]
Protocol 2: Bioconjugation to a Protein in Aqueous Buffer
This protocol describes the process of labeling a protein with the prepared this compound stock solution.
Materials:
-
Protein solution (1-10 mg/mL) in an appropriate amine-free buffer
-
Concentrated stock solution of this compound (from Protocol 1)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or borate buffer at pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification tools (e.g., desalting column or dialysis cassette)
Procedure:
-
Buffer Exchange: Ensure your protein of interest is in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester and must be removed via dialysis or a desalting column.[12]
-
Reaction Setup: In a reaction tube, add the protein solution.
-
Initiate Conjugation: While gently vortexing the protein solution, slowly add the desired molar excess (typically 10- to 20-fold) of the this compound stock solution.[6]
-
Expert Insight: Adding the organic stock solution slowly to the vortexing aqueous solution prevents localized high concentrations of the reagent, which can cause precipitation of the protein or the reagent itself.
-
-
Control the Organic Solvent Concentration: Ensure the final volume of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v). Higher concentrations can lead to protein denaturation.[5]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time may need to be determined empirically.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and consume any remaining unreacted NHS ester. Incubate for 15-30 minutes.[6]
-
Purification: Remove the excess, hydrolyzed reagent and byproducts from the conjugated protein using a desalting column or dialysis.
Caption: Experimental workflow for using this compound.
Troubleshooting Common Solubility-Related Issues
| Symptom | Probable Cause | Recommended Solution |
| Reagent precipitates upon addition to aqueous buffer. | Low Aqueous Solubility: The concentration of the crosslinker is too high for the aqueous buffer. | - Ensure the final concentration of the organic solvent is <10%.- Add the organic stock solution more slowly to the vortexing buffer.- Decrease the initial molar excess of the reagent. |
| Low or no conjugation yield. | Hydrolyzed Reagent: The NHS ester was exposed to moisture before or during the reaction. | - Always use anhydrous solvents for stock solutions.- Equilibrate the reagent vial to room temperature before opening.- Prepare stock solutions fresh for each experiment. |
| Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine). | - Perform buffer exchange into an amine-free buffer like PBS, HEPES, or borate prior to the reaction. | |
| Suboptimal pH: The pH is too low (<7), leading to protonated, unreactive amines, or too high (>9), causing rapid hydrolysis of the NHS ester. | - Verify the pH of your reaction buffer and adjust to the optimal range of 7.2-8.5. | |
| Protein precipitates during the reaction. | Denaturation: The concentration of the organic co-solvent is too high. | - Ensure the final concentration of DMSO or DMF is below 10%. |
| Change in Protein pI: The modification of positively charged lysine residues can alter the protein's isoelectric point (pI), causing it to become insoluble at the reaction pH. | - Try performing the reaction at a different pH within the 7.2-8.5 range.- Reduce the molar excess of the crosslinker to limit the degree of modification. |
Conclusion
The solubility of this compound is a nuanced interplay of its structural components and the chemical environment. While its PEG spacer enhances hydrophilicity, the reactivity and stability of the NHS ester group demand a methodical approach to its handling and use. By understanding the principles of its solubility in both organic and aqueous media, recognizing the critical role of pH, and adhering to validated experimental protocols, researchers can effectively harness the power of this versatile crosslinker. The key to success lies not in forcing its direct dissolution in aqueous solutions, but in embracing the standard two-step procedure of preparing a concentrated organic stock solution for controlled introduction into the reaction mixture. This approach minimizes hydrolysis, maximizes conjugation efficiency, and ultimately leads to more reliable and reproducible scientific outcomes.
References
- AxisPharm. (2024). Protocol for PEG NHS Reagents.
- De la Oliva, N., et al. (2015). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry.
- Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators.
- AxisPharm. (n.d.). This compound, CAS 1835759-79-9.
- DC Chemicals. (n.d.). This compound|CAS 1835759-79-9.
- Nojima, Y., et al. (2009). The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. Biological & Pharmaceutical Bulletin, 32(3), 523-6.
- ResearchGate. (n.d.). Analysis of the hydrolysis of porphyrin NHS-esters P3-NHS in carbonate....
- Kalkhof, S., & Sinz, A. (2018). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Analytical Chemistry, 90(21), 12916-12923.
- Creative Biolabs. (n.d.). This compound (CAT#: ADC-L-689).
- JenKem Technology. (2025). heterobifunctional pegs.
Sources
- 1. This compound|CAS 1835759-79-9|DC Chemicals [dcchemicals.com]
- 2. chempep.com [chempep.com]
- 3. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
Acid-PEG3-NHS ester molecular weight
An In-Depth Technical Guide to Acid-PEG3-NHS Ester: Properties, Applications, and Protocols
Abstract
This technical guide provides a comprehensive overview of this compound, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and diagnostics. As a Senior Application Scientist, this document aims to deliver not just data, but actionable insights grounded in established scientific principles. We will delve into the core physicochemical properties of this reagent, including its precise molecular weight and the reactivity of its dual functional groups. The guide offers detailed, field-tested protocols for two-step conjugation strategies, methods for characterization, and troubleshooting advice. All concepts are supported by authoritative references and visual diagrams to ensure clarity and practical applicability for researchers, chemists, and professionals in the field of drug development.
Introduction: The Versatility of Bifunctional PEG Linkers
In the landscape of bioconjugation, the ability to covalently link different molecular entities with precision and control is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools in this field, prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of biomolecules while reducing immunogenicity. The this compound stands out as a particularly versatile reagent. It is a heterobifunctional linker, meaning it possesses two different reactive groups at opposite ends of a short, discrete PEG chain (n=3).
These two groups are:
-
An N-hydroxysuccinimide (NHS) ester: This group provides highly efficient, amine-specific reactivity, readily forming stable amide bonds with primary amines, such as the side chain of lysine residues on proteins or antibodies.
-
A terminal carboxylic acid (-COOH): This group is relatively stable and can be activated for a secondary conjugation step, most commonly through carbodiimide chemistry (e.g., using EDC and Sulfo-NHS) to react with other primary amines.
This dual functionality enables a controlled, two-step conjugation strategy, which is critical for creating complex bioconjugates where random crosslinking must be avoided. This guide will explore the properties and applications of this powerful molecule in detail.
Chapter 1: Physicochemical Properties of this compound
A thorough understanding of the crosslinker's fundamental properties is the bedrock of successful conjugation chemistry. These parameters dictate storage conditions, reaction setup, and purification strategies.
Chemical Structure and Molecular Weight
The precise molecular weight is a critical parameter for subsequent analytical confirmation, such as mass spectrometry, where even small mass shifts are used to verify conjugation success.
-
Chemical Formula: C₁₃H₁₉NO₈
-
Molecular Weight (MW): 317.29 g/mol
-
Spacer Arm Length: 15.6 Å (Angstroms)
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 317.29 g/mol | |
| Chemical Formula | C₁₃H₁₉NO₈ | |
| Spacer Arm Length | 15.6 Å | |
| CAS Number | 1614532-37-3 | |
| Appearance | White to off-white solid |
Solubility and Stability
This compound is typically soluble in common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For reactions involving biological molecules in aqueous media, a stock solution is first prepared in a water-miscible organic solvent and then added to the aqueous reaction buffer.
The stability of the NHS ester group is highly pH-dependent. It is susceptible to hydrolysis, a competing reaction that cleaves the NHS group and renders the linker inactive for amine conjugation.
-
Optimal pH for NHS-ester reaction: 7.0 - 8.5.
-
Hydrolysis Rate: Increases significantly with rising pH (e.g., > 8.5). The half-life of an NHS ester can range from hours at pH 7 to mere minutes at pH 9.
This underscores the importance of maintaining proper pH control during conjugation and using freshly prepared reagents. The terminal carboxylic acid group, in contrast, is highly stable under typical reaction conditions.
Key Functional Groups and Reactivity
The utility of this compound stems from the distinct reactivity profiles of its two terminal groups.
Caption: Workflow for two-step bioconjugation using this compound.
-
The NHS Ester: This group reacts with primary amines (R-NH₂) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is the cornerstone of the first conjugation step. It is crucial to use buffers devoid of primary amines, such as phosphate-buffered saline (PBS) or borate buffer, as amine-containing buffers (e.g., Tris) will compete for the NHS ester and quench the reaction.
-
The Carboxylic Acid: After the first conjugation, the terminal carboxylic acid remains available. It can be activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of Sulfo-NHS. This converts the carboxyl group into a semi-stable amine-reactive Sulfo-NHS ester, which can then react with a primary amine on a second molecule to complete the crosslinking process.
Chapter 2: Core Applications in Bioconjugation
The unique structure of this compound lends itself to a variety of sophisticated applications where controlled, sequential additions are necessary.
Principle of Two-Step Labeling and Conjugation
The primary application is to serve as a bridge between two molecules, often proteins, peptides, or a protein and a small molecule drug/probe. The process involves:
-
Step 1 (NHS Ester Reaction): The first protein or molecule is reacted with the NHS ester end of the linker. After the reaction, excess linker is removed via dialysis or size-exclusion chromatography.
-
Step 2 (Carboxylic Acid Activation): The newly formed "PEGylated intermediate" is then subjected to a second reaction where the terminal carboxylic acid is activated with EDC/Sulfo-NHS to conjugate a second amine-containing molecule.
This stepwise approach provides superior control over the final conjugate composition compared to one-pot reactions with homobifunctional crosslinkers.
Antibody-Drug Conjugate (ADC) Development
In ADC construction, this compound can be used to link a cytotoxic payload to an antibody. The NHS ester first reacts with lysine residues on the antibody. The resulting carboxyl-terminated PEG linker on the antibody can then be activated to conjugate an amine-containing drug molecule. The PEG3 spacer enhances the solubility of the conjugate and can help overcome steric hindrance.
Surface Immobilization for Diagnostics
This linker is ideal for immobilizing proteins onto amine-functionalized surfaces (e.g., glass slides, magnetic beads) for applications like ELISA or biosensors.
-
The protein of interest is first reacted with the this compound.
-
The resulting carboxyl-terminated protein is then activated with EDC/Sulfo-NHS.
-
This activated protein is then added to the amine-coated surface, resulting in stable, covalent immobilization.
Chapter 3: Experimental Protocols
Scientific integrity demands reproducible protocols. The following are detailed, step-by-step methodologies that include the rationale behind key choices.
General Considerations Before Starting
-
Buffer Selection: For the NHS ester reaction (Protocol 3.2), use an amine-free buffer such as PBS (Phosphate-Buffered Saline) at pH 7.2-7.5. Avoid Tris, glycine, or ammonia.
-
Reagent Preparation: Prepare this compound stock solution in anhydrous DMSO or DMF immediately before use. NHS esters are moisture-sensitive.
-
Molar Excess: The ratio of linker to protein must be optimized. A starting point is often a 10- to 20-fold molar excess of linker over the protein.
Protocol: Labeling a Protein with this compound
This protocol describes the first step: creating the carboxyl-terminated protein intermediate.
Caption: Workflow for labeling a protein with this compound.
-
Protein Preparation: Dissolve the protein to be labeled (e.g., an antibody at 2-5 mg/mL) in 1X PBS, pH 7.4.
-
Calculate Reagent Amount:
-
Moles of Protein = (mass of protein in g) / (MW of protein in g/mol )
-
Moles of Linker = Moles of Protein × Molar Excess (e.g., 20)
-
Mass of Linker (mg) = Moles of Linker × 317.29 g/mol × 1000
-
-
Linker Solubilization: Dissolve the calculated mass of this compound in anhydrous DMSO to a stock concentration of ~10 mg/mL.
-
Reaction: Add the calculated volume of the linker stock solution to the protein solution while gently vortexing.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Longer incubation at a lower temperature can sometimes yield better results with sensitive proteins.
-
Purification: Remove excess, unreacted linker and the NHS byproduct using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against PBS. This step is critical to prevent interference in the next stage.
-
Verification (Optional but Recommended): Confirm successful labeling via MALDI-TOF mass spectrometry. A mass shift corresponding to one or more linker molecules (n × 317.29 Da, minus the mass of released NHS) should be observed.
Chapter 4: Characterization and Quality Control
Verification of conjugation is not optional; it is essential for data interpretation and reproducibility.
Table 2: Techniques for Characterizing this compound Conjugates
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Confirm covalent modification and determine the degree of labeling (DOL). | A mass spectrum showing peaks corresponding to the unmodified protein and the protein plus integer multiples of the linker's mass. |
| SDS-PAGE | Visualize the increase in molecular weight of the conjugate. | A band shift upwards on the gel for the conjugated protein compared to the unmodified control. The shift may be subtle for a single PEG3 addition. |
| HPLC (SEC, RP) | Assess purity, aggregation, and successful conjugation. | A shift in retention time. Size-Exclusion Chromatography (SEC) can show the formation of larger complexes, while Reverse-Phase (RP) HPLC can separate species based on changes in hydrophobicity. |
Chapter 5: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | 1. Inactive NHS ester due to hydrolysis (old reagent or moisture).2. Presence of primary amines (e.g., Tris) in the protein buffer.3. Insufficient molar excess of the linker. | 1. Use fresh, high-quality reagent. Prepare stock solutions immediately before use in anhydrous DMSO.2. Buffer exchange the protein into an amine-free buffer like PBS or HEPES.3. Increase the molar excess of the linker (e.g., to 50x) and optimize incubation time. |
| Protein Precipitation/Aggregation | 1. High concentration of organic solvent (DMSO/DMF).2. The modification alters protein folding and stability.3. Incorrect pH. | 1. Keep the final concentration of organic solvent below 10% (v/v).2. Reduce the molar excess of the linker to achieve a lower degree of labeling. Perform the reaction at 4°C.3. Ensure the reaction buffer pH is within the protein's stability range (typically 7.0-8.0). |
| Difficulty in Secondary Conjugation (Carboxyl Step) | 1. Inefficient removal of excess linker from Step 1.2. Inactive EDC reagent.3. Presence of carboxyl-containing species (e.g., acetate, citrate) in the buffer. | 1. Ensure thorough purification of the intermediate using desalting columns or dialysis.2. Use fresh EDC; it is highly moisture-sensitive. Store desiccated at -20°C.3. Use a non-carboxyl buffer like MES for the EDC/NHS activation step. |
Conclusion
This compound is a powerful and versatile tool in the bioconjugation scientist's arsenal. Its well-defined structure, discrete PEG3 spacer, and dual-reactivity ends enable the controlled and sequential construction of complex biomolecular architectures. By understanding its core properties—from its precise molecular weight of 317.29 g/mol to the pH-dependent stability of its NHS ester—researchers can design and execute robust conjugation strategies. The protocols and troubleshooting guidance provided herein serve as a foundation for leveraging this reagent to its full potential in developing next-generation therapeutics, diagnostics, and research tools.
References
- Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology Journal.
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today.
A Senior Application Scientist's Guide to Non-Cleavable PEG Linkers for Bioconjugation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bioconjugation, the chemical covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development.[1][2] Polyethylene glycol (PEG) linkers have become indispensable tools in this field, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[][4] This guide focuses on non-cleavable PEG linkers, which form stable, permanent bonds critical for applications where conjugate integrity is paramount. We will explore the strategic rationale for choosing non-cleavable linkers, delve into their chemical diversity, provide detailed, field-proven experimental protocols, and discuss their application in cutting-edge therapeutics like antibody-drug conjugates (ADCs).
The Foundation: Why Choose a Non-Cleavable PEG Linker?
The process of covalently attaching PEG chains to a molecule, known as PEGylation, dramatically improves a drug's performance by increasing its hydrodynamic size, which reduces renal clearance and shields it from enzymatic degradation.[5][6] This leads to a longer circulation half-life and improved bioavailability.[7][8]
The choice between a cleavable and a non-cleavable linker is a critical decision in the design of a bioconjugate.[4]
-
Cleavable Linkers are designed to break and release a payload in response to a specific trigger, such as the acidic environment of a tumor or the presence of specific intracellular enzymes.[9]
-
Non-Cleavable Linkers , in contrast, form a robust, stable bond that does not break under physiological conditions.[4][10] The release of the active drug from a non-cleavable conjugate relies on the complete proteolytic degradation of the carrier biomolecule (e.g., an antibody) after it has been internalized by the target cell.[11][12]
The Core Advantage of Non-Cleavable Linkers: Stability. The primary reason to select a non-cleavable linker is its superior stability in systemic circulation.[12][13] This stability minimizes premature drug release, which can cause off-target toxicity and reduce the amount of therapeutic payload reaching the target site.[13][14] Studies have shown that ADCs with non-cleavable linkers often exhibit better performance and a wider therapeutic window in vivo compared to their cleavable counterparts.[11][13]
Anatomy of Non-Cleavable PEG Linkers: Structure and Reactivity
Non-cleavable PEG linkers are defined by two key features: their PEG architecture and their reactive functional groups.
Architectural Diversity
The structure of the PEG chain itself has a profound impact on the final conjugate's properties.
-
Linear PEG Linkers: These consist of a single, straight chain of ethylene glycol units.[8][15] They are the simplest architecture, offering predictable behavior and minimal steric hindrance, which can be crucial for preserving the binding affinity of a conjugated antibody.[15][16]
-
Branched PEG Linkers: Featuring multiple PEG arms extending from a central core, branched linkers create a larger hydrodynamic volume for a given molecular weight.[5][15] This "umbrella-like" structure provides a superior shielding effect, further protecting the bioconjugate from immune recognition and enzymatic degradation.[5][16]
The Chemistry of Conjugation: Reactive Functional Groups
The success of bioconjugation relies on the precise and efficient reaction between the linker and the biomolecule. Non-cleavable PEG linkers are equipped with various functional groups, each targeting specific amino acid residues or engineered tags.
| Functional Group | Target on Biomolecule | Resulting Bond | Optimal pH | Key Characteristics |
| NHS Ester | Primary Amines (Lysine, N-terminus) | Amide | 7.0 - 9.0 | Robust, widely used chemistry for proteins.[17][18] |
| Maleimide | Thiols (Cysteine) | Thioether | 6.5 - 7.5 | Highly selective for cysteine, enabling site-specific conjugation.[19][20] |
| Azide/Alkyne | Alkyne/Azide (via "Click Chemistry") | Triazole | ~7.4 | Bioorthogonal, highly efficient, and specific, often used with engineered sites.[21][22] |
Scientist's Note: The choice of reactive group is dictated by the available functional groups on the target biomolecule and the desired level of control. Amine-reactive chemistry is robust but can result in a heterogeneous mixture, as most proteins have multiple surface-exposed lysines.[23] Thiol-reactive and click chemistry approaches offer a path to more homogeneous, site-specifically conjugated products.[24]
The Bioconjugation Workflow: From Strategy to Characterization
A successful conjugation is a multi-step process that requires careful planning, execution, and validation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. manuals.plus [manuals.plus]
- 4. purepeg.com [purepeg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 9. adcreview.com [adcreview.com]
- 10. purepeg.com [purepeg.com]
- 11. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 12. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 13. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 14. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. precisepeg.com [precisepeg.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. broadpharm.com [broadpharm.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chempep.com [chempep.com]
- 22. labinsights.nl [labinsights.nl]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Bioconjugation: An In-depth Technical Guide to NHS Ester Chemistry
For researchers, scientists, and drug development professionals, the covalent linkage of molecules to proteins, antibodies, and other biomolecules is a foundational technique. Among the myriad of chemical strategies available, N-Hydroxysuccinimide (NHS) ester chemistry stands as a robust and versatile workhorse.[][2] Its widespread adoption is a testament to its high reactivity, selectivity towards primary amines, and the formation of stable amide bonds under physiological conditions.[2][] This guide provides a comprehensive exploration of the core principles, critical experimental parameters, and practical applications of NHS ester chemistry, empowering you to design and execute successful bioconjugation strategies.
Core Principles: The Nucleophilic Acyl Substitution Reaction
At its heart, NHS ester chemistry is a straightforward yet elegant nucleophilic acyl substitution reaction.[][4] The primary target is the unprotonated primary amine (-NH₂), most commonly found at the N-terminus of a polypeptide chain and on the side chain of lysine residues.[2][5] The reaction proceeds as the nucleophilic amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the stable N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[4][6]
This reaction's appeal lies in its ability to proceed under mild, aqueous conditions, which is crucial for preserving the delicate three-dimensional structure and biological function of sensitive biomolecules like antibodies and enzymes.[4]
Visualizing the Mechanism:
Caption: The reaction mechanism of an NHS ester with a primary amine.
The Critical Balancing Act: Key Parameters Influencing Success
The efficiency and specificity of an NHS ester conjugation are not guaranteed; they are the result of carefully controlling several experimental parameters. Understanding the interplay of these factors is paramount to developing a self-validating and reproducible protocol.
pH: The Master Variable
The pH of the reaction buffer is the single most critical factor governing the success of NHS ester chemistry.[4] The reaction rate is profoundly pH-dependent due to two competing factors: the nucleophilicity of the target amine and the hydrolytic stability of the NHS ester.
-
Low pH (<7.2): Primary amines are predominantly in their protonated form (R-NH₃⁺), rendering them non-nucleophilic and thus unreactive.[2][4]
-
Optimal pH (7.2 - 8.5): This range represents a compromise. The concentration of the deprotonated, reactive amine is sufficient for efficient aminolysis, while the rate of NHS ester hydrolysis is manageable.[][4] A pH of 8.3-8.5 is often cited as optimal.[7][8]
-
High pH (>8.5): While the concentration of the nucleophilic amine increases, the rate of hydrolysis of the NHS ester accelerates dramatically, becoming a significant competing reaction that reduces conjugation efficiency.[2][9]
The Inevitable Competitor: Hydrolysis
In aqueous environments, water can act as a nucleophile, attacking the NHS ester and leading to its hydrolysis.[6][9] This side reaction produces an unreactive carboxylic acid and consumes the NHS ester, directly competing with the desired aminolysis reaction.[9][10] The rate of hydrolysis is significantly influenced by pH, with the half-life of an NHS ester decreasing from hours at pH 7 to mere minutes at pH 9.[4][11]
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[11] |
| 7.0 | Room Temperature | ~7 hours[10] |
| 8.0 | 4 | ~1 hour[10] |
| 8.5 | Room Temperature | 125-180 minutes[10] |
| 8.6 | 4 | 10 minutes[10][11] |
| 9.0 | Room Temperature | Minutes[4][10] |
This table summarizes data on the hydrolytic stability of NHS esters at various pH levels and temperatures.
Buffer Composition: Avoiding Competitive Amines
The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions.[12][13] These buffer components will compete with the target biomolecule for reaction with the NHS ester, leading to significantly reduced or no yield of the desired conjugate.[12][13]
Recommended Buffers:
Solvents for NHS Ester Dissolution
Many NHS esters have poor aqueous solubility and must first be dissolved in a small amount of a dry, water-miscible organic solvent before being added to the reaction mixture.[7][14]
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are the most common choices.[7][14]
-
Crucial Consideration: It is imperative to use anhydrous (dry) solvents, as any water contamination will lead to premature hydrolysis of the NHS ester.[12] Furthermore, DMF can degrade over time to form dimethylamine, a primary amine that will react with the NHS ester.[7][12] A "fishy" odor is an indicator of degraded DMF that should not be used.[7][12] Always use fresh, high-quality solvents and prepare NHS ester solutions immediately before use.[12]
Varieties of NHS Esters: Expanding the Toolkit
The versatility of NHS ester chemistry is enhanced by the availability of different forms of the reagent, each with specific properties.
-
Standard NHS Esters: These are the most common type and are generally soluble in organic solvents like DMF or DMSO.[7]
-
Sulfo-NHS Esters: These esters contain a sulfonate (-SO₃) group on the N-hydroxysuccinimide ring.[15] This modification renders the molecule water-soluble, eliminating the need for organic solvents that could potentially denature sensitive proteins.[15][] The charged sulfonate group also prevents sulfo-NHS esters from permeating cell membranes, making them ideal for cell-surface labeling applications.[15]
A Practical Workflow: Antibody Labeling with an NHS Ester
The following protocol outlines a general procedure for labeling an antibody with a fluorescent dye functionalized with an NHS ester. This workflow can be adapted for other biomolecules and labels.
Caption: General workflow for antibody labeling using an NHS ester.
Detailed Experimental Protocol:
-
Prepare the Antibody:
-
The antibody solution should be free of any amine-containing stabilizers like Tris, glycine, or bovine serum albumin (BSA), as these will compete in the reaction.[17]
-
If necessary, perform a buffer exchange into an amine-free buffer such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 7.2-7.4, using dialysis or a desalting column.[2][17]
-
Adjust the pH of the antibody solution to 8.3-8.5.[7][18] The optimal antibody concentration is typically 1-10 mg/mL.[7]
-
-
Prepare the NHS Ester Solution:
-
Perform the Conjugation Reaction:
-
Calculate the required amount of NHS ester. A molar excess of the NHS ester over the antibody is typically used. For mono-labeling, an 8-fold molar excess is a common starting point, though this may require optimization depending on the protein and the desired degree of labeling (DOL).[7][8]
-
Add the calculated volume of the NHS ester stock solution to the antibody solution while gently stirring.[17]
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, protected from light.[2][7]
-
-
Purify the Conjugate:
-
The primary goal of purification is to remove unreacted NHS ester, the NHS byproduct, and any unconjugated label.[2]
-
Size-exclusion chromatography (gel filtration) is the most common and effective method for separating the larger antibody conjugate from smaller, unreacted molecules.[2] Dialysis can also be used.[2]
-
-
Characterize the Conjugate:
-
Degree of Labeling (DOL): Determine the average number of label molecules conjugated to each antibody. This is typically done using spectrophotometry, measuring the absorbance of the protein (e.g., at 280 nm) and the label at its specific maximum absorbance wavelength.
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE to confirm the covalent attachment of the label and to assess the purity and integrity of the antibody.
-
Functional Assays: Perform relevant functional assays (e.g., ELISA, flow cytometry) to ensure that the conjugation process has not compromised the antibody's binding affinity or the biomolecule's activity.
-
Applications in Drug Development and Research
The reliability and efficiency of NHS ester chemistry have made it a cornerstone in numerous applications:
-
Antibody-Drug Conjugates (ADCs): NHS esters are frequently used to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[][19] The stable amide bond ensures that the drug remains attached to the antibody until it reaches the target cancer cell.[]
-
Immunoassays and Diagnostics: The labeling of antibodies with reporter molecules such as fluorescent dyes or enzymes via NHS esters is fundamental to techniques like ELISA, flow cytometry, and immunohistochemistry.[]
-
Protein-Protein Interaction Studies: Homobifunctional NHS ester crosslinkers can be used to covalently link interacting proteins, allowing for their identification and the characterization of protein complexes.[20]
-
Surface Immobilization: NHS esters are used to immobilize proteins and other biomolecules onto surfaces for applications such as biosensors and microarrays.[19]
Visualizing ADC Internalization:
Caption: A simplified pathway of ADC internalization and payload release.
Troubleshooting Common Issues
While robust, NHS ester conjugations can sometimes yield suboptimal results. Here are some common issues and their solutions:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conjugation | - Incorrect pH: pH is too low, protonating the amines. | - Verify the pH of the reaction buffer is between 7.2 and 8.5. |
| - Amine-containing buffer: Tris or glycine is competing with the target. | - Perform a buffer exchange into an appropriate amine-free buffer.[12][13] | |
| - Hydrolyzed NHS ester: Reagent was exposed to moisture or dissolved too early. | - Use anhydrous solvents and prepare the NHS ester solution immediately before use.[12] | |
| - Inactive NHS ester: The reagent has degraded over time. | - Use a fresh vial of the NHS ester. | |
| Low Yield | - Suboptimal molar ratio: Insufficient NHS ester was used. | - Increase the molar excess of the NHS ester. |
| - Low protein concentration: Hydrolysis is outcompeting the bimolecular aminolysis. | - Increase the concentration of the biomolecule.[17] | |
| - Reaction time is too short. | - Increase the incubation time. | |
| Antibody Aggregation/Precipitation | - Use of organic solvent: The protein is sensitive to the solvent used to dissolve the NHS ester. | - Use a water-soluble sulfo-NHS ester.[] |
| - High degree of labeling: Over-modification of the protein can lead to denaturation. | - Reduce the molar excess of the NHS ester. |
Conclusion
NHS ester chemistry provides a powerful and accessible method for the covalent modification of biomolecules. By understanding the fundamental reaction mechanism, carefully controlling key experimental parameters—most notably pH and buffer composition—and employing robust purification and characterization strategies, researchers can confidently generate well-defined and functional bioconjugates. This mastery is essential for advancing a wide array of applications in fundamental research, diagnostics, and the development of next-generation therapeutics.
References
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.
- National Institutes of Health. (n.d.). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein.
- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- National Institutes of Health. (n.d.). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.
- Creative Biolabs. (n.d.). Troubleshooting Guides.
- National Institutes of Health. (n.d.). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling.
- PubMed. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization.
- ResearchGate. (n.d.). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Request PDF.
- ACS Publications. (n.d.). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Langmuir.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. glenresearch.com [glenresearch.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SE [thermofisher.com]
- 17. biotium.com [biotium.com]
- 18. NHS ester protocol for labeling proteins [abberior.rocks]
- 19. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 20. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
An In-Depth Technical Guide to Heterobifunctional Crosslinkers
The Strategic Imperative for Precision in Bioconjugation
In the landscape of modern biotechnology and pharmaceutical development, the ability to covalently link distinct biomolecules is not merely a technique but a foundational strategic capability.[1] Heterobifunctional crosslinkers are the precision tools that enable this, offering a sophisticated method for creating specific and stable conjugates between diverse molecules like proteins, antibodies, nucleic acids, and therapeutic agents.[1][2]
Unlike their homobifunctional counterparts, which possess two identical reactive groups and often lead to uncontrolled polymerization, heterobifunctional reagents feature two different reactive moieties.[2][3][4] This intrinsic asymmetry is their defining advantage, facilitating a controlled, sequential, two-step conjugation process.[1][2] This deliberate methodology drastically minimizes the formation of undesirable homodimers and other side reactions, which is a critical factor in applications demanding high molecular fidelity, such as the construction of antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios (DARs).[2][]
This guide provides a comprehensive exploration of the core chemistries, strategic selection, and practical application of heterobifunctional crosslinkers, designed to empower researchers, scientists, and drug development professionals with the expertise to harness these reagents for their specific goals.
The Chemical Arsenal: A Taxonomy of Reactive Groups
The versatility of heterobifunctional crosslinkers stems from the diverse array of reactive groups they can possess, allowing for the targeting of various functional groups on biomolecules.[1][2] A deep understanding of the causality behind the reactivity of these groups is paramount for successful bioconjugation.
Amine-Reactive Moieties: The Workhorse of Bioconjugation
Primary amines (-NH₂), found at the N-terminus of proteins and on the side chains of lysine residues, are the most frequently targeted functional groups.[6][7]
-
N-Hydroxysuccinimide (NHS) Esters: These are the most prevalent amine-reactive groups.[1][][7] The reaction mechanism involves a nucleophilic attack from the unprotonated primary amine on the carbonyl carbon of the NHS ester, resulting in a stable amide bond and the release of N-hydroxysuccinimide.[8][9]
-
Causality of pH: The reaction efficiency is critically dependent on pH. The optimal range is typically 7.2-8.5.[1][8][9] Below this range, amines are protonated and less nucleophilic, slowing the reaction. Above this range, the hydrolysis of the NHS ester itself becomes a significant competing reaction, reducing conjugation efficiency.[8][9][10]
-
Sulfhydryl-Reactive Moieties: The Key to Site-Specificity
Sulfhydryl groups (-SH) on cysteine residues offer a more specific target due to the lower abundance of cysteine compared to lysine.[11]
-
Maleimides: This is the most widely used sulfhydryl-reactive group.[11] It reacts with thiols via a Michael addition to form a stable, non-cleavable thioether bond.[11][12]
Other Important Reactive Groups
-
Hydrazides and Aminooxy Groups: These target carbonyls (aldehydes and ketones), which can be naturally present or introduced into biomolecules like glycoproteins through oxidation.[1][2] This forms hydrazone or oxime bonds, respectively.[1]
-
Pyridyl Disulfides: These react with sulfhydryls to form a cleavable disulfide bond.[1] A key advantage is the release of a chromophore (pyridine-2-thione) during the reaction, which allows for real-time spectrophotometric monitoring.[1]
-
Photoreactive Groups (e.g., Aryl Azides): These groups remain inert until activated by UV light, at which point they form highly reactive intermediates that can form covalent bonds with nearby molecules.[1] This is particularly useful for capturing transient protein-protein interactions.[1]
Data Presentation: Comparative Analysis of Common Reactive Groups
| Reactive Group | Target Functional Group | Resulting Bond | Optimal pH | Key Considerations |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide | 7.2 - 8.5[1][8][9] | Prone to hydrolysis in aqueous solutions, especially at higher pH.[1][8] |
| Maleimide | Sulfhydryls (-SH) | Thioether | 6.5 - 7.5[1][11][13] | Highly specific within the optimal pH range; reactivity with amines increases above pH 8.5.[1][13] |
| Hydrazide/Aminooxy | Carbonyls (Aldehydes, Ketones) | Hydrazone/Oxime | ~4.5 - 6.0 | Carbonyls can be generated by oxidizing carbohydrates on glycoproteins.[1][2] |
| Pyridyl Disulfide | Sulfhydryls (-SH) | Disulfide (Cleavable) | ~7.0 - 8.0 | Reaction releases a chromophore, enabling monitoring.[1] The resulting bond is reversible.[1] |
The Architectural Blueprint: Spacer Arms and Their Significance
The spacer arm, the structure connecting the two reactive ends, is not merely a passive linker. Its chemical composition and length are critical design elements that influence the properties of the final conjugate.
-
Length and Flexibility: The length of the spacer arm dictates the distance between the conjugated molecules.[3][14] Longer spacer arms can be beneficial when conjugating large proteins where steric hindrance might be a concern.[14]
-
Hydrophilicity (PEGylation): Incorporating polyethylene glycol (PEG) units into the spacer arm significantly increases the water solubility of the crosslinker and the resulting conjugate.[15][16][17] This is crucial for preventing aggregation and precipitation of protein conjugates and can improve the pharmacokinetic properties of therapeutic molecules like ADCs.[15][16][17]
-
Cleavability: Some applications require the ability to release the conjugated molecules under specific conditions.[] This can be achieved by incorporating cleavable linkages, such as disulfide bonds (cleaved by reducing agents) or hydrazones (cleaved at low pH), into the spacer arm.[]
Field Applications: From Discovery to Therapeutics
The precise control offered by heterobifunctional crosslinkers has made them indispensable in a wide range of applications.
Antibody-Drug Conjugates (ADCs)
ADCs represent a paradigm of targeted therapy, combining the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[17] Heterobifunctional crosslinkers are central to their construction, enabling the site-specific attachment of the drug payload to the antibody.[][17] The use of NHS-maleimide crosslinkers, such as SMCC, is a well-established strategy.[][18][19] This two-step process minimizes antibody homodimerization and allows for control over the drug-to-antibody ratio (DAR), a critical parameter for therapeutic efficacy.[]
Probing Protein-Protein Interactions
Chemical cross-linking combined with mass spectrometry (XL-MS) has emerged as a powerful tool for studying protein structures and interaction networks.[20][21][22] Heterobifunctional crosslinkers, particularly those with a photoreactive group, are used to "freeze" transient interactions in their native cellular environment for subsequent identification and analysis.[20][22]
Immunoassay and Diagnostic Reagent Development
The preparation of antibody-enzyme conjugates for use in techniques like ELISA is a common application.[23][24] Heterobifunctional crosslinkers provide a more controlled method for creating these conjugates compared to homobifunctional reagents like glutaraldehyde, resulting in higher activity and lower background signals.[23][24]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with checkpoints and purification steps to ensure the integrity of the process.
Protocol: Two-Step NHS-Ester/Maleimide Crosslinking (e.g., using SMCC)
This protocol describes the conjugation of Protein A (amine-containing) to Protein B (sulfhydryl-containing).
Mandatory Visualization: Workflow for NHS-Ester/Maleimide Crosslinking
Caption: A two-step workflow for protein conjugation using an NHS-ester/maleimide crosslinker.
Materials:
-
Protein A (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Protein B (in a suitable buffer, e.g., PBS, pH 6.5-7.5)
-
SMCC crosslinker (or its water-soluble analog, Sulfo-SMCC)
-
Anhydrous DMSO (for non-sulfo SMCC)
-
Desalting columns
Procedure:
-
Maleimide-Activation of Protein A:
-
Immediately before use, dissolve SMCC in DMSO to a concentration of 10-20 mM.[1] If using Sulfo-SMCC, dissolve it in the reaction buffer.
-
Add a 10-20 fold molar excess of the crosslinker solution to your solution of Protein A.[1]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[1] The rationale for this incubation is to allow sufficient time for the NHS ester to react with the primary amines on Protein A.
-
-
Purification of Activated Protein A:
-
This step is critical for a self-validating system. Remove excess, unreacted SMCC using a desalting column equilibrated with a buffer suitable for the next step (e.g., PBS, pH 6.5-7.5).[1] This prevents the unreacted crosslinker from reacting with Protein B and creating unwanted byproducts.
-
-
Conjugation to Protein B:
-
Immediately mix the purified, maleimide-activated Protein A with Protein B (containing a free sulfhydryl). A 1:1 to 1.5:1 molar ratio of activated Protein A to Protein B is a good starting point.[1]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. This allows the maleimide group to specifically react with the sulfhydryl group on Protein B.
-
(Optional Quenching) The reaction can be stopped by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.
-
-
Final Purification:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to separate the desired conjugate from unreacted proteins and byproducts.
-
Mandatory Visualization: Reaction Mechanism of SMCC
Caption: Two-step reaction mechanism of a maleimide-NHS ester crosslinker (SMCC).
Conclusion: The Future of Bioconjugation is Precise
Heterobifunctional crosslinkers are more than just molecular bridges; they are enabling technologies that provide an increasingly precise vocabulary for controlling valency, spatial orientation, and stimuli-responsiveness in complex biological systems.[] As the demands for more sophisticated bioconjugates in therapeutics and diagnostics grow, from site-specific ADCs to advanced proteomic mapping, a deep, mechanistic understanding of these reagents is essential. The ability to select the optimal crosslinker and execute a robust, self-validating protocol is the hallmark of expertise in this critical field. Innovations continue, with the development of novel reactive groups and biocompatible spacer arms, promising to further expand the power and precision of bioconjugation chemistry.[][17]
References
- Heterobifunctional Crosslinkers.
- Strategies for successful crosslinking and bioconjugation applic
- HOMOBIFUNCTIONAL and HETEROBIFUNCTIONAL Crosslinkers for biomolecule binding. Cyanagen. [Link]
- Chemical cross-linking with mass spectrometry: A tool for systems structural biology. NIH. [Link]
- heterobifunctional pegs. JenKem Technology. [Link]
- Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology. Chemical Science (RSC Publishing). [Link]
- Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo.
- Succinimidyl 4-(N-maleimidomethyl)
- The Science Behind Sulfhydryl-Reactive Crosslinkers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. cyanagen.com [cyanagen.com]
- 15. youtube.com [youtube.com]
- 16. heterobifunctional pegs [jenkemusa.com]
- 17. purepeg.com [purepeg.com]
- 18. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]
- 19. medkoo.com [medkoo.com]
- 20. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04196A [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Crosslinking Applications | Thermo Fisher Scientific - HK [thermofisher.com]
The Strategic Integration of Acid-PEG3-NHS Ester in Advanced Antibody-Drug Conjugate Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, profoundly influences the ADC's stability, pharmacokinetics, and therapeutic index. This guide provides a comprehensive technical overview of Acid-PEG3-NHS ester, a bifunctional, non-cleavable linker increasingly utilized in ADC development. We will delve into its chemical architecture, the rationale behind its design, and its functional implications for ADC performance. Detailed protocols for conjugation and characterization are provided, underpinned by a discussion of the critical quality attributes that ensure the safety and efficacy of the final conjugate.
Introduction: The Pivotal Role of Linker Chemistry in ADCs
Antibody-drug conjugates are sophisticated tripartite molecules composed of a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker.[1] This design allows for the targeted delivery of potent drugs to cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy.[1] The linker is not merely a passive connector; its chemical properties dictate the stability of the ADC in circulation, the mechanism of payload release, and overall therapeutic performance.[]
Linkers are broadly categorized as cleavable or non-cleavable.[][4] Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the target cell, such as changes in pH or the presence of specific enzymes.[4][5] Non-cleavable linkers, in contrast, release the drug upon lysosomal degradation of the entire ADC following internalization.[4][6] This latter approach often results in enhanced plasma stability and a wider therapeutic window.[4]
Deconstructing this compound: A Bifunctional Linker
This compound is a heterobifunctional linker featuring a carboxylic acid group and an N-hydroxysuccinimide (NHS) ester, separated by a three-unit polyethylene glycol (PEG) chain.[7][] This specific architecture offers a strategic combination of reactivity and physicochemical properties that are highly advantageous for ADC development.
Chemical Structure and Properties
-
Molecular Formula: C14H21NO9[9]
-
Molecular Weight: 347.32 g/mol [9]
-
Appearance: Typically a pale yellow oily matter[]
-
Solubility: Soluble in organic solvents such as DCM, DMF, and DMSO[][10]
| Property | Value | Source |
| Molecular Formula | C14H21NO9 | [9] |
| Molecular Weight | 347.32 g/mol | [9] |
| IUPAC Name | 3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoic acid | [9] |
| CAS Number | 1835759-79-9 | [9] |
The Functional Significance of Each Moiety
The NHS Ester: The N-hydroxysuccinimide ester is a highly reactive group that selectively targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[][12] This reaction, a nucleophilic acyl substitution, proceeds efficiently under mild physiological conditions (pH 7.2-8.5) to form a stable and effectively irreversible amide bond.[][13] The high chemoselectivity and stability of the resulting linkage make NHS esters a workhorse in bioconjugation.[][14]
The PEG3 Spacer: The polyethylene glycol chain imparts several beneficial properties to the ADC. PEG is hydrophilic, biocompatible, and recognized as safe by regulatory agencies.[15] The inclusion of a PEG spacer can:
-
Enhance Solubility: Many cytotoxic payloads are hydrophobic. The hydrophilic PEG linker improves the overall water solubility of the ADC, reducing the risk of aggregation.[][15]
-
Improve Pharmacokinetics: The PEG chain can create a "hydration shell" around the ADC, which can prolong its circulation half-life by reducing non-specific clearance and shielding it from immune recognition.[15][16]
-
Enable Higher Drug Loading: By mitigating the hydrophobicity of the payload, PEG linkers can allow for a higher drug-to-antibody ratio (DAR) without compromising the ADC's stability and solubility.[15][17]
The Carboxylic Acid: The terminal carboxylic acid provides a second functional handle for conjugation.[][10] This group can be activated (e.g., using EDC and NHS) to react with primary amines on a payload molecule, or it can be used in other coupling chemistries, offering flexibility in the drug conjugation strategy.[][18]
The Conjugation Workflow: A Step-by-Step Guide
The successful synthesis of a well-defined ADC using this compound requires careful attention to reaction conditions and subsequent purification. The following protocol outlines a general workflow for conjugating a payload to an antibody via this linker.
Diagram of the Conjugation Workflow
Caption: A generalized workflow for the synthesis of an ADC using this compound.
Detailed Experimental Protocol
Materials:
-
Monoclonal antibody (≥ 2 mg/mL)
-
This compound
-
Amine-containing payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., Size Exclusion Chromatography, Hydrophobic Interaction Chromatography)
Procedure:
Part A: Preparation of Payload-PEG3-NHS Ester
-
Dissolve Reagents: Dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF to prepare stock solutions.
-
Activation: In a dry, inert atmosphere, mix the this compound with EDC and NHS in an appropriate molar ratio to activate the carboxylic acid.
-
Payload Addition: Add the amine-containing payload to the activated linker solution.
-
Reaction: Allow the reaction to proceed at room temperature for 1-4 hours.
-
Purification: Purify the resulting Payload-PEG3-NHS ester conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC).
Part B: Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the conjugation buffer. This can be achieved through dialysis, diafiltration, or the use of desalting columns.[19][20]
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.
Part C: ADC Conjugation
-
Reagent Preparation: Immediately before use, dissolve the purified Payload-PEG3-NHS ester in anhydrous DMSO to a known concentration (e.g., 10 mM).[19][21] NHS esters are moisture-sensitive and prone to hydrolysis.[13][22]
-
Reaction Setup: Add the Payload-PEG3-NHS ester solution to the antibody solution. The molar ratio of linker-payload to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized empirically. A starting point is often a 5-20 fold molar excess of the linker-payload.[21]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[20][23]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[19][24] The primary amines in the quenching buffer will react with any remaining NHS esters.
Part D: Purification and Characterization
-
Purification: Remove unreacted linker-payload and other small molecules from the ADC using size-exclusion chromatography (SEC) or dialysis.[21] Hydrophobic interaction chromatography (HIC) can be used to separate ADC species with different DARs.[25]
-
Characterization: The final ADC product must be thoroughly characterized to ensure its quality and consistency.[1][26]
Characterization of the Final ADC: Ensuring Quality and Consistency
Comprehensive analytical characterization is essential to ensure the safety, efficacy, and batch-to-batch consistency of the ADC.[1][26] Key critical quality attributes (CQAs) to be assessed include:
| Critical Quality Attribute | Analytical Technique(s) | Rationale |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS) | The DAR directly impacts the ADC's potency and potential toxicity.[25][26] |
| Purity and Aggregation | Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS) | Aggregates can be immunogenic and affect the ADC's safety and efficacy.[27][28] |
| Conjugation Site Analysis | Peptide Mapping with LC-MS/MS | Confirms the location of conjugation and assesses site heterogeneity. |
| Free Drug Content | Reversed-Phase HPLC (RP-HPLC), ELISA | Unconjugated payload can lead to systemic toxicity.[26] |
| Charge Heterogeneity | Ion-Exchange Chromatography (IEX), Imaged Capillary Isoelectric Focusing (icIEF) | Changes in charge variants can indicate degradation or modifications.[25] |
| Potency | In vitro cell-based assays | Confirms the biological activity of the ADC. |
| Thermal Stability | Differential Scanning Calorimetry (DSC) | Assesses the stability of the ADC under different temperature conditions.[27] |
Stability and Release Mechanisms: The Non-Cleavable Paradigm
The amide bond formed between the NHS ester and the antibody's primary amines, as well as the bond between the activated carboxylic acid and the payload, are highly stable under physiological conditions.[][29] This stability is a key feature of non-cleavable linkers, ensuring that the payload remains attached to the antibody while in circulation, thereby minimizing off-target toxicity.[4][6]
The release of the cytotoxic drug from an ADC with a non-cleavable linker like this compound relies on the complete lysosomal degradation of the antibody after the ADC has been internalized by the target cancer cell.[4][6] This process releases the payload still attached to the linker and the amino acid residue to which it was conjugated.
Intracellular Processing of a Non-Cleavable ADC
Caption: The intracellular trafficking and payload release pathway for an ADC with a non-cleavable linker.
Conclusion: The Strategic Advantage of this compound
This compound offers a compelling combination of features for the development of next-generation antibody-drug conjugates. Its bifunctional nature provides versatility in conjugation strategies, while the inclusion of a PEG spacer enhances the physicochemical properties of the resulting ADC, potentially leading to improved pharmacokinetics and a wider therapeutic window. The non-cleavable design ensures high plasma stability, a critical factor in minimizing off-target toxicity. By understanding the underlying chemistry, optimizing conjugation protocols, and employing rigorous characterization methods, researchers can effectively leverage this compound to create well-defined, stable, and potent ADCs for targeted cancer therapy.
References
- Creative Biolabs. (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights.
- National Center for Biotechnology Information. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates.
- Creative Biolabs. (n.d.). What are PEG Linkers?.
- Biotech Informers. (2023, February 27). Cleavable Vs. Non-Cleavable Linkers in ADCs.
- AcadeMab. (n.d.). Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates.
- Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates.
- MolecularCloud. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs).
- ADC Review. (2018, June 29). PEGs and Antibody-drug Conjugates a Versatile Approach.
- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Creative Biolabs. (n.d.). This compound (CAT#: ADC-L-689).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Bioconjugation: A Guide to Amine-Reactive NHS Esters.
- DC Chemicals. (n.d.). This compound|CAS 1835759-79-9.
- ACS Publications. (2010). Ester Bonds in Prodrugs. ACS Chemical Biology.
- ResearchGate. (2025, December 5). Ester Bond: Chemically Labile Yet Mechanically Stable.
- National Center for Biotechnology Information. (n.d.). An ester bond underlies the mechanical strength of a pathogen surface protein.
- Fürth lab. (n.d.). Antibody conjugation.
- MDPI. (2023, June 28). Ester Bonds for Modulation of the Mechanical Properties of Protein Hydrogels.
- INNO PHARMCHEM. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
Sources
- 1. adcreview.com [adcreview.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. biotechinformers.com [biotechinformers.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 9. This compound | C14H21NO9 | CID 102514762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 16. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 17. adcreview.com [adcreview.com]
- 18. This compound|CAS 1835759-79-9|DC Chemicals [dcchemicals.com]
- 19. furthlab.xyz [furthlab.xyz]
- 20. broadpharm.com [broadpharm.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. lumiprobe.com [lumiprobe.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 28. pharmafocusamerica.com [pharmafocusamerica.com]
- 29. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to PROTAC Linkers: Focus on Acid-PEG3-NHS Ester
This guide provides a comprehensive technical overview of Proteolysis Targeting Chimera (PROTAC) linkers, with a specific focus on the widely utilized Acid-PEG3-NHS ester. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.
Part 1: The Core Directive - Understanding the PROTAC Linker's Pivotal Role
PROTACs are heterobifunctional molecules that are revolutionizing drug discovery by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[1][2] These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] While significant attention is often placed on the design of the two ligands, the linker is far more than a passive tether; it is a critical determinant of a PROTAC's efficacy.[4][5] The linker's length, composition, and attachment points profoundly influence the PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[1][5][6]
The selection of an appropriate linker is an empirical process that requires careful optimization.[5] An improperly designed linker can lead to steric hindrance, preventing the formation of a productive ternary complex, or result in a conformationally unstable complex that is inefficient at promoting ubiquitination.[7][8] Therefore, a deep understanding of linker chemistry and its impact on PROTAC function is paramount for the successful design of potent and selective protein degraders.
Part 2: Scientific Integrity & Logic - A Deep Dive into this compound
Expertise & Experience: The Rationale Behind PEGylated Linkers
Polyethylene glycol (PEG) linkers are among the most common motifs incorporated into PROTAC structures, and for good reason.[3][9] The inclusion of a PEG chain offers several distinct advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG backbone generally improves the aqueous solubility of the PROTAC molecule.[6][7][9] This is a significant benefit, as many potent ligands for POIs and E3 ligases are hydrophobic and can lead to PROTACs with poor solubility, complicating both in vitro and in vivo studies.[10]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can enhance cell permeability. It is hypothesized that the flexible PEG chain can adopt conformations that shield the polar surface area of the PROTAC, facilitating its passive diffusion across the cell membrane.[7][10]
-
Optimal Flexibility and Spacing: The flexibility of the PEG chain provides the necessary conformational freedom for the PROTAC to engage both the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[7][11] The ability to easily synthesize PEG linkers of varying lengths allows for the systematic optimization of the distance between the two ligands, which is a critical parameter for degradation efficiency.[9][12][13]
The "3" in this compound denotes the number of ethylene glycol units, providing a specific linker length that can be systematically varied to determine the optimal distance for a given target and E3 ligase pair.[14]
Trustworthiness: The Role of the NHS Ester in Self-Validating Protocols
The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that is a cornerstone of bioconjugation chemistry.[15] Its primary role in the context of an this compound linker is to provide a reliable and efficient means of forming a stable amide bond with a primary amine.[14][15] This reaction is fundamental to the modular assembly of PROTACs.[1][14]
The chemistry of NHS ester conjugation is well-established and proceeds via a nucleophilic acyl substitution mechanism.[16] The unprotonated primary amine of a protein or a synthetic ligand acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[15]
The reliability of this reaction allows for the development of self-validating protocols. The reaction's progress can be easily monitored by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the desired product.[14] The high efficiency and specificity of the NHS ester-amine reaction minimize the formation of side products, simplifying purification and ensuring the integrity of the final PROTAC molecule.[]
Authoritative Grounding & Comprehensive References
The principles and protocols described herein are grounded in established chemical literature and best practices in the field of PROTAC development. For key mechanistic claims and protocol standards, authoritative sources are cited to ensure scientific accuracy and provide avenues for further exploration.
Part 3: Visualization & Formatting
Data Presentation: Comparing Common PROTAC Linker Motifs
The choice of linker extends beyond PEG chains. The following table summarizes the characteristics of commonly employed linker motifs in PROTAC design.
| Linker Type | Key Characteristics | Impact on PROTAC Properties |
| Alkyl Chains | Hydrophobic, can be rigid or flexible depending on saturation. | Can improve cell permeability but may decrease solubility.[11] |
| PEG Linkers | Hydrophilic, flexible, available in various lengths. | Generally increases solubility and can improve permeability.[6][9] |
| Alkynes/Triazoles | Rigid, often incorporated via "click chemistry". | Can provide conformational constraint, potentially improving selectivity.[8][11] |
| Piperazine/Piperidine | Saturated heterocycles, can introduce rigidity. | Can influence the overall conformation and physicochemical properties.[3][11] |
Experimental Protocols: A Step-by-Step Guide to PROTAC Synthesis
The following is a detailed, step-by-step methodology for a typical PROTAC synthesis using an this compound linker. This protocol assumes a modular approach where one ligand contains a primary amine and the other presents a functional group that can be coupled to the carboxylic acid end of the linker.
Protocol: Amide Coupling of an Amine-Containing Ligand with this compound
Reagents and Materials:
-
Amine-functionalized ligand (Component A)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
LC-MS for reaction monitoring
-
Purification system (e.g., preparative HPLC or flash column chromatography)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-functionalized ligand (Component A, 1.0 equivalent) in anhydrous DMF or DMSO.[14]
-
Base Addition: Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the solution and stir for 5-15 minutes at room temperature.[1][14] This step is crucial to deprotonate the primary amine, rendering it nucleophilic.
-
Linker Addition: In a separate vial, dissolve the this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO. Slowly add this solution to the reaction mixture containing the amine-functionalized component.[14]
-
Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight (4-12 hours is typical).[14]
-
Monitoring: Monitor the progress of the reaction by LC-MS until the starting amine is consumed.[14]
-
Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. If using DMF, the mixture can often be directly purified by preparative HPLC. For a more traditional work-up, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine to remove unreacted starting materials and the base.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired PROTAC intermediate.[14]
-
Characterization: Confirm the identity and purity of the purified product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[14]
Self-Validation: The progress of the reaction is continuously validated through LC-MS analysis, ensuring the complete consumption of the starting materials and the formation of the desired product before proceeding to purification. The final characterization by LC-MS and NMR provides definitive confirmation of the product's identity and purity.
Mandatory Visualization
Caption: Workflow for PROTAC synthesis using an this compound linker.
Caption: General structure of a PROTAC molecule highlighting the key components.
References
- Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312.
- AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs.
- Cyrus K, Wehenkel M, Choi EY, Lee H, Crews CM. Impact of linker length on the activity of PROTACs. Mol Biosyst. 2011;7(2):359-364.
- ResearchGate. Effect of PROTAC linker length and conjugation site. A. In a...
- Precise PEG. Linkers in PROTACs.
- Cyrus K, Wehenkel M, Choi EY, Lee H, Crews CM. Impact of linker length on the activity of PROTACs. Mol Biosyst. 2011;7(2):359-364.
- Precise PEG. Engineering Efficient PROTACs: The Critical Role of Linker Design.
- Zografou-Barredo NA, Sflomos G, Papakyriakou A, et al. Novel approaches for the rational design of PROTAC linkers. Open Explor. 2021;1:1-12.
- Biopharma PEG. PROTAC Linkers, PEG Linkers Supply.
- ACS Publications. One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies. Bioconjug Chem. 2022;33(11):2048-2053.
- CD ComputaBio. PROTAC Linker Design and Optimization.
- PubMed Central. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. J Med Chem. 2022;65(13):8845-8860.
- PubMed. Design and optimization strategies of PROTACs and its Application, Comparisons to other targeted protein degradation for multiple oncology therapies. J Control Release. 2024;363:643-662.
- Diva-portal.org. Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Mastering Bioconjugation: A Senior Application Scientist's Guide to Acid-PEG3-NHS Ester
For researchers, scientists, and drug development professionals venturing into the realm of bioconjugation, the choice of a chemical linker is paramount. The Acid-PEG3-NHS ester is a versatile heterobifunctional linker that offers a strategic approach to covalently linking molecules. This guide provides an in-depth exploration of its mechanism, practical applications, and detailed protocols to ensure robust and reproducible results in your laboratory.
The Molecular Logic of this compound: A Tool for Precision Conjugation
This compound is a non-cleavable linker featuring two distinct reactive termini separated by a hydrophilic triethylene glycol (PEG3) spacer.[1][2] This specific architecture is not arbitrary; each component is deliberately designed to confer specific advantages in bioconjugation strategies.
-
The N-Hydroxysuccinimide (NHS) Ester: This highly reactive group is the workhorse for amine-specific modifications.[3][4][] It readily and selectively reacts with primary aliphatic amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable and irreversible amide bond.[3][4] This reaction proceeds efficiently in aqueous environments under mild pH conditions.[3]
-
The Carboxylic Acid: The terminal carboxylic acid provides the second point of covalent attachment. Unlike the NHS ester, it is not immediately reactive towards amines and requires activation, typically through carbodiimide chemistry (e.g., using EDC).[1][6] This two-step activation provides temporal control over the conjugation process, allowing for sequential and highly specific coupling of different molecules.
-
The PEG3 Spacer: The triethylene glycol linker is a critical element that imparts hydrophilicity to the overall conjugate, which can be particularly beneficial when working with hydrophobic molecules.[1][6] The defined length of the PEG3 chain also provides a flexible spacer, minimizing steric hindrance between the conjugated molecules.[][6]
Core Mechanism of Action: A Tale of Two Reactions
The utility of this compound hinges on the controlled and sequential reactivity of its two terminal groups. The primary mechanism involves two key steps: the amine-reactive NHS ester coupling and the subsequent activation and coupling of the carboxylic acid.
The Amine-Reactive NHS Ester Coupling
The reaction between the NHS ester and a primary amine is a classic example of nucleophilic acyl substitution.[3][7] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[3][7]
Diagram 1: NHS Ester Reaction with a Primary Amine
Caption: Covalent bond formation via NHS ester chemistry.
A critical competing reaction is the hydrolysis of the NHS ester, where it reacts with water.[3][4] The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[4][7]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
| Sources:[4][7] |
Therefore, careful control of pH is essential for maximizing conjugation efficiency. An optimal pH range of 7.2-8.5 is generally recommended for reactions with proteins.[4][8]
Activation and Coupling of the Carboxylic Acid
The carboxylic acid terminus requires activation to react with a second amine-containing molecule. This is typically achieved using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[6] This intermediate can then react with a primary amine to form a stable amide bond.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the successful use of this compound in bioconjugation. Optimization may be required for specific applications.
Essential Pre-Reaction Considerations
-
Reagent Handling and Storage: this compound is moisture-sensitive.[9][10] Store the reagent at -20°C with a desiccant.[9][10] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[9][10]
-
Buffer Selection: It is crucial to use buffers that are free of primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[7][8][9] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffers at a pH of 7.2-8.5.[4][9]
-
Solvent for Stock Solution: Dissolve the this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[8][9] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[9]
Protocol 1: Conjugation of this compound to a Protein
This protocol details the initial reaction of the NHS ester moiety with a primary amine on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.[11]
-
Linker Stock Solution: Immediately before use, prepare a 10 mM solution of this compound in anhydrous DMSO or DMF.[10]
-
Molar Excess Calculation: Determine the desired molar excess of the linker to the protein. A 10- to 20-fold molar excess is a common starting point.[10][11] The optimal ratio may need to be determined empirically.
-
Conjugation Reaction: Add the calculated volume of the linker stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to avoid protein denaturation.[4][9]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9][10]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[7]
-
Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography (using a desalting column) or by dialysis against an appropriate buffer.[9][12]
Diagram 2: Workflow for Protein Conjugation with this compound
Caption: Step-by-step process for protein modification.
Protocol 2: Activation of the Carboxylic Acid and Conjugation to a Second Molecule
This protocol outlines the subsequent conjugation of the carboxylic acid terminus of the Acid-PEG3-Protein conjugate to a second amine-containing molecule.
Materials:
-
Purified Acid-PEG3-Protein conjugate from Protocol 1
-
Amine-containing molecule of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Reaction Buffer (e.g., MES buffer, pH 6.0)
-
Purification materials (e.g., chromatography column)
Procedure:
-
Buffer Exchange: Exchange the purified Acid-PEG3-Protein conjugate into an appropriate reaction buffer for EDC chemistry, such as MES buffer at pH 6.0.
-
Activation: Add a 10-fold molar excess of EDC to the conjugate solution. Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
Second Conjugation: Add the second amine-containing molecule to the reaction mixture. The optimal molar ratio will depend on the specific molecule and desired degree of labeling.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Purification: Purify the final bioconjugate using an appropriate method to remove unreacted molecules and byproducts. This may include size-exclusion chromatography, ion-exchange chromatography, or hydrophobic interaction chromatography.[12][]
Purification and Characterization of the Final Conjugate
Thorough purification and characterization are essential to ensure the quality and functionality of the final bioconjugate.
Purification Techniques
The choice of purification method will depend on the properties of the conjugated molecules.
| Purification Method | Principle of Separation | Application |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size.[12][] | Effective for removing unreacted small molecules (e.g., linker, quenching agent) from larger proteins.[12][14] |
| Ion-Exchange Chromatography (IEX) | Separation based on differences in surface charge.[12][] | Can be used to separate proteins with different degrees of PEGylation, as the PEG chains can shield surface charges.[12][] |
| Dialysis/Ultrafiltration | Separation based on a molecular weight cut-off.[12] | Useful for buffer exchange and removing small molecule impurities.[12] |
Characterization Methods
Multiple analytical techniques should be employed to confirm successful conjugation and determine the degree of labeling.
-
Mass Spectrometry (MS): Provides a direct measurement of the molecular weight of the conjugate, allowing for confirmation of successful labeling and determination of the number of linkers attached.[14][15][16]
-
High-Performance Liquid Chromatography (HPLC): Techniques such as SEC-HPLC and Reverse Phase HPLC can be used to assess the purity of the conjugate and separate different species.[][16]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used to visualize the increase in molecular weight upon conjugation.[14]
Conclusion
The this compound is a powerful and versatile tool for bioconjugation, enabling the precise and controlled linkage of diverse molecules. A thorough understanding of its chemical reactivity, coupled with careful optimization of reaction conditions and rigorous purification and characterization, will empower researchers to generate high-quality bioconjugates for a wide range of applications in research, diagnostics, and therapeutic development.
References
- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents.
- Creative Biolabs. (n.d.). This compound.
- Qu-Ping, Gu, et al. (2021). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. Biotechnology and Bioengineering, 94(3), 561-571.
- ResearchGate. (2017). What happens to NHS after hydrolysis of NHS-ester?.
- D'Souza, A. A., & De la Torre, L. G. (2021). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 9, 708213.
- European Medicines Agency. (2003). Description of composition of pegylated (conjugated) proteins in the summary of product characteristics - Scientific guideline.
- Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol.
- Kumar, S., & FNU, V. (2023).
- Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature reviews Drug discovery, 2(3), 214-221.
- Poovi, G., & Kumar, P. S. (2013). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Global Journal of Medical Research, 13(1).
- Blacklight. (n.d.). Purification and Production of Pegylated Proteins using Membrane Processes.
Sources
- 1. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creativepegworks.com [creativepegworks.com]
- 15. enovatia.com [enovatia.com]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Bioconjugation: A Detailed Guide to Acid-PEG3-NHS Ester Chemistry
Introduction: The Power of Precision in Molecular Linkage
In the landscape of modern drug development, diagnostics, and proteomics, the ability to selectively and stably link molecules is paramount. Bioconjugation, the science of covalently attaching molecules to biomolecules, has emerged as a cornerstone technology. Among the vast toolkit of crosslinking chemistries, the use of N-hydroxysuccinimide (NHS) esters for modifying primary amines stands out for its efficiency and reliability.[1][2] This guide provides an in-depth exploration of a particularly versatile reagent: the Acid-PEG3-NHS ester.
This heterobifunctional linker combines three key elements: a reactive NHS ester for targeting primary amines, a discrete three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique architecture offers researchers precise control over the conjugation process, enabling the creation of sophisticated bioconjugates with enhanced properties. This document will serve as a comprehensive technical guide, delving into the underlying chemical principles, providing field-proven protocols, and offering expert insights to ensure successful and reproducible results.
The Scientific Foundation: Mechanism and Rationale
Understanding the "why" behind each step is critical for troubleshooting and optimizing any scientific protocol. The efficacy of this compound bioconjugation hinges on two core chemical principles: the amine-reactivity of the NHS ester and the physicochemical contributions of the PEG linker.
The NHS Ester-Amine Reaction: A Tale of Two Competing Reactions
The primary reaction involves the nucleophilic attack of a deprotonated primary amine (found on the N-terminus of proteins and the ε-amino group of lysine residues) on the electrophilic carbonyl carbon of the NHS ester.[1][3] This forms a stable and covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[4]
However, this desired reaction is in constant competition with the hydrolysis of the NHS ester by water, which renders the reagent inactive.[1][5] The rates of both the amine reaction and the hydrolysis are critically dependent on the pH of the reaction buffer.
-
Amine Reactivity: A primary amine must be in its deprotonated, nucleophilic state (-NH2) to react. At a pH below the pKa of the amine (typically around 10.5 for lysine), it exists predominantly in its protonated, non-reactive form (-NH3+). As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.[1]
-
NHS Ester Stability: The rate of NHS ester hydrolysis increases significantly with rising pH.[1][6] This means that while a higher pH increases the availability of the reactive amine, it also accelerates the inactivation of the crosslinker.
This delicate balance dictates the optimal reaction conditions. For most applications, a pH range of 8.3 to 8.5 provides the best compromise, maximizing the conjugation efficiency while minimizing the detrimental effects of hydrolysis.[1][7][8]
The Role of the PEG3 Linker: More Than Just a Spacer
The discrete three-unit polyethylene glycol (PEG) chain is not merely a passive connector; it imparts several beneficial properties to the resulting bioconjugate:
-
Enhanced Solubility: PEG is a hydrophilic polymer, and its inclusion can significantly increase the aqueous solubility of hydrophobic molecules.[9][10]
-
Improved Stability and Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from enzymatic degradation and reduce its recognition by the immune system, a process known as "PEGylation."[9][11][12]
-
Increased Bioavailability: By improving stability and reducing clearance, PEGylation can prolong the circulation time of therapeutic molecules in the body.[9][12]
The discrete length of the PEG3 linker provides a defined spacer arm, allowing for precise control over the distance between the conjugated molecules.
Experimental Protocol: A Step-by-Step Guide to Successful Conjugation
This protocol provides a robust framework for the bioconjugation of a protein with an this compound. It is designed to be a self-validating system, with built-in checkpoints and explanations for critical steps.
Workflow Overview
The overall process can be visualized as a four-stage workflow: Reagent Preparation, Conjugation Reaction, Quenching, and finally, Purification and Analysis.
Caption: High-level workflow for this compound bioconjugation.
Materials and Reagents
-
Protein or other amine-containing molecule
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5.[7][13] Crucially, avoid buffers containing primary amines like Tris, as they will compete with the target molecule for reaction. [2][5]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0[5][14]
-
Purification System: Size Exclusion Chromatography (SEC) column (e.g., G-25 desalting column), dialysis tubing (with appropriate molecular weight cutoff), or an ultrafiltration device.[7][][16]
Detailed Protocol
1. Preparation of Reagents (Perform immediately before use)
-
Protein Solution:
-
This compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[18][19]
-
Dissolve the required amount of the NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[8][17] Note: NHS esters are moisture-sensitive and hydrolyze in aqueous solutions; therefore, do not prepare aqueous stock solutions for storage.[20]
-
2. The Conjugation Reaction
-
Molar Ratio Calculation: The optimal molar ratio of NHS ester to protein depends on the desired degree of labeling and the number of available primary amines on the protein. A starting point for mono-labeling is often an 8- to 20-fold molar excess of the NHS ester.[7] It is highly recommended to perform a titration series to determine the optimal ratio for your specific application.
-
Reaction Setup:
-
While gently stirring, add the calculated volume of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should ideally be less than 10% of the total reaction volume to avoid protein denaturation.[4]
-
Incubate the reaction at room temperature for 1-4 hours or on ice overnight.[7][17] The longer incubation at a lower temperature can be beneficial for sensitive proteins.
-
3. Quenching the Reaction
-
To stop the reaction and deactivate any unreacted NHS ester, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume).[5]
-
Incubate for an additional 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with and consume any remaining NHS ester.[21]
4. Purification of the Conjugate
-
It is essential to remove the unreacted this compound, its hydrolysis byproducts, and the quenching agent from the final conjugate.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and effective method for purifying protein conjugates.[7][16] Use a desalting column (e.g., G-25) equilibrated with a suitable storage buffer (e.g., PBS). The larger protein conjugate will elute first, while the smaller, unreacted components will be retained.
-
Dialysis / Ultrafiltration: These methods are also effective for removing small molecule impurities and are based on size separation.[][22] Dialyze the reaction mixture against a large volume of storage buffer with several buffer changes.
Critical Parameters and Data Summary
| Parameter | Recommended Range | Rationale |
| Reaction pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester stability.[1][7] |
| Buffer Composition | Amine-free (e.g., Phosphate, Bicarbonate) | Prevents competition for the NHS ester.[2][5] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[7] |
| NHS Ester Molar Excess | 8x - 20x (for mono-labeling) | Empirically determined starting point; requires optimization.[7] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperature for sensitive proteins, may require longer incubation.[5] |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | Allows for sufficient reaction completion.[7][17] |
| Quenching Agent | Tris or Glycine (20-50 mM final) | Effectively stops the reaction by consuming excess NHS ester.[5][21] |
Troubleshooting and Expert Insights
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Incorrect pH: pH is too low, leading to protonated, non-reactive amines. 2. Hydrolyzed NHS Ester: Reagent was exposed to moisture or stored improperly. 3. Competing Amines: Reaction buffer contained Tris, glycine, or other primary amines. 4. Low Protein Concentration: Reaction kinetics are unfavorable.[18] | 1. Verify the pH of the reaction buffer is between 8.3 and 8.5. 2. Use fresh, anhydrous DMSO/DMF and allow the NHS ester vial to warm to room temperature before opening. Prepare the solution immediately before use. 3. Exchange the protein into an amine-free buffer like phosphate or bicarbonate. 4. Increase the protein concentration if possible. |
| Protein Precipitation | 1. Excess Organic Solvent: High concentration of DMSO or DMF. 2. Over-labeling: Excessive modification of the protein alters its isoelectric point and solubility. | 1. Keep the final organic solvent concentration below 10%. 2. Reduce the molar excess of the NHS ester in the reaction. Perform a titration to find the optimal ratio. |
| Inconsistent Results | 1. Inaccurate Reagent Quantitation. 2. Variability in Incubation Time/Temperature. | 1. Carefully weigh the NHS ester and accurately determine the protein concentration. 2. Maintain consistent reaction parameters between experiments. |
Visualization of the Core Mechanism
The chemical transformation at the heart of this protocol is the formation of a stable amide bond.
Caption: Chemical reaction of a primary amine with an NHS ester.
Conclusion
The this compound is a powerful and versatile tool for bioconjugation, offering a reliable method for linking molecules to proteins and other amine-containing biomolecules. Success with this chemistry is not just about following steps, but about understanding the principles that govern the reaction. By carefully controlling pH, using fresh reagents, and selecting the appropriate purification strategy, researchers can consistently generate high-quality bioconjugates. This guide provides the foundational knowledge and practical steps to empower scientists and drug developers to leverage this technology with confidence, paving the way for innovations in therapeutics, diagnostics, and fundamental research.
References
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug
- NHS-ester-protein-labeling. Protocols.io. [Link]
- Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]
- NHS ester protocol for labeling proteins. Abberior Instruments. [Link]
- Purification of pegyl
- PEG Linkers And Their Applications In Different Fields. MolecularCloud. [Link]
- Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
- Best purification method of a PEGylated peptide?.
- Membrane-Based Hybrid Method for Purifying PEGyl
- N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. PMC - NIH. [Link]
- pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applic
- Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC - NIH. [Link]
- What is the best NHS quenching agent?.
- Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine.. chem.ox.ac.uk. [Link]
- NHS ester labeling of amino biomolecules. nanocs.net. [Link]
- Reaction scheme of NHS–PEG conjugation. The N-hydroxy succinimide....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 11. purepeg.com [purepeg.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 16. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. glenresearch.com [glenresearch.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. broadpharm.com [broadpharm.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
Application Notes: Protocol for Labeling Proteins with Acid-PEG3-NHS Ester
Introduction: The Chemistry and Rationale of Amine-Reactive PEGylation
N-hydroxysuccinimide (NHS) ester chemistry is a foundational tool in bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules.[1] This method primarily targets the primary amines found on the N-terminus of a polypeptide chain and the ε-amino group of lysine residues, forming a highly stable amide bond.[1][2]
The reagent at the center of this protocol, Acid-PEG3-NHS ester , is a heterobifunctional linker with three key components:
-
NHS Ester: This highly reactive group selectively acylates unprotonated primary amines under mild, slightly alkaline conditions.[3][4][5]
-
PEG3 Linker: The short, hydrophilic polyethylene glycol (PEG) chain enhances the solubility of the reagent in aqueous buffers, provides spatial separation between the protein and the terminal functional group, and can help reduce aggregation of the final conjugate.[6][][8]
-
Terminal Carboxylic Acid: This functional group remains available post-conjugation for subsequent reactions, such as coupling to another amine-containing molecule using carbodiimide chemistry (e.g., EDC/NHS).[][9]
This protocol provides a comprehensive, field-tested guide for the efficient and controlled labeling of proteins using this compound, designed for researchers in biochemistry, drug development, and diagnostics.
The Reaction Mechanism
The core of the labeling process is a nucleophilic acyl substitution. The deprotonated primary amine on a protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction forms a stable amide bond, covalently linking the PEG moiety to the protein and releasing N-hydroxysuccinimide (NHS) as a byproduct.[4][10]
A critical competing reaction is the hydrolysis of the NHS ester by water, which also yields an unreactive carboxylic acid and NHS.[4][10][11] The success of the labeling protocol hinges on optimizing conditions to favor aminolysis over hydrolysis.
Caption: Reaction schematic for NHS ester protein conjugation.
Materials and Reagent Preparation
Required Materials
| Reagent/Material | Specifications |
| Protein of Interest | Purified, in an amine-free buffer (e.g., PBS) |
| This compound | High purity (≥95%) |
| Anhydrous Dimethyl Sulfoxide (DMSO) | High quality, amine-free |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer |
| Quenching Buffer (Optional) | 1 M Tris-HCl or 1 M Glycine, pH 7.4-8.0 |
| Purification System | Size-Exclusion Chromatography (SEC) column (e.g., G-25) or Diafiltration/Ultrafiltration device |
| Storage Buffer | e.g., Phosphate-Buffered Saline (PBS), pH 7.4 |
Critical: Buffer Selection
The choice of reaction buffer is the most critical parameter for successful conjugation.[1]
-
AVOID Primary Amine Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with this protocol. They will compete with the protein's amines for reaction with the NHS ester, drastically reducing labeling efficiency.[12][13]
-
Optimal pH Range: The reaction is strongly pH-dependent. The ideal pH range is 8.3-8.5 .[10][12]
| Buffer System | Recommended pH | Notes |
| Sodium Bicarbonate | 8.3 | Commonly used and effective.[2] |
| Sodium Borate | 8.5 | Provides good buffering capacity in the optimal range.[5] |
| Phosphate Buffer | 8.0 - 8.5 | A suitable alternative. Ensure pH is adjusted accurately.[12] |
Reagent Preparation
-
Protein Solution:
-
Ensure the protein is in an amine-free buffer. If the stock buffer contains Tris or other amines, it must be exchanged into a suitable reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.3) via dialysis or desalting column.
-
The optimal protein concentration for labeling is between 1-10 mg/mL.[12] More dilute solutions can be used, but may result in lower labeling efficiency.[2]
-
-
This compound Stock Solution:
-
The NHS ester is moisture-sensitive and should be handled accordingly.[13] Allow the vial to warm to room temperature before opening to prevent condensation.
-
Immediately before use, prepare a stock solution (e.g., 10 mM) by dissolving the this compound in anhydrous DMSO.[2][10] Vortex briefly to ensure it is fully dissolved.
-
Note: Aqueous solutions of NHS esters are not stable and should be used immediately.[12] DMSO stock solutions can be stored at -20°C for 1-2 months.[12][15]
-
Step-by-Step Labeling Protocol
Caption: Experimental workflow for protein labeling.
Calculating Reagent Molar Excess
The degree of labeling (DOL) is controlled by the molar ratio of NHS ester to protein. A 10- to 20-fold molar excess of the NHS ester is a common starting point for achieving mono-labeling.[10] However, the optimal ratio is protein-dependent and should be determined empirically.[12]
Formula for calculating the required mass of NHS ester:
MassNHS (mg) = ( Molar Ratio × MassProtein (mg) × MWNHS (Da) ) / MWProtein (Da)
-
Molar Ratio: Desired moles of NHS ester per mole of protein (e.g., 10).
-
MW: Molecular Weight.
Labeling Reaction
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.[12]
-
Incubate the reaction mixture. Common incubation conditions are:
-
Causality: The reaction at 4°C proceeds more slowly, but the reduced temperature also significantly decreases the rate of NHS ester hydrolysis, which can be beneficial for sensitive proteins or when longer reaction times are desired. The half-life of an NHS ester at pH 8.6 is approximately 10 minutes at 4°C, compared to much shorter times at room temperature.[4]
Quenching the Reaction (Optional)
To stop the labeling reaction, a quenching buffer containing a high concentration of primary amines can be added. This consumes any unreacted NHS ester.[10]
-
Add quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.[10]
Purification of the Labeled Protein
Purification is essential to remove unreacted this compound, the hydrolyzed reagent, and the NHS byproduct.
Common Purification Methods
| Method | Principle | Advantages | Considerations |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius.[] | Highly effective at removing small molecule impurities.[18] The most common method.[12] | Requires selection of appropriate resin (e.g., G-25, Sephadex). |
| Diafiltration / Ultrafiltration | Uses semi-permeable membranes to separate based on molecular weight cutoff (MWCO). | Efficient for buffer exchange and removing small molecules. Scalable.[19] | Requires selection of an appropriate MWCO membrane to retain the protein conjugate. |
| Ion Exchange Chromatography (IEX) | Separates based on net surface charge.[] | Can separate protein isoforms with different degrees of labeling, as PEGylation shields surface charges.[][18] | More complex method development.[20] |
| Hydrophobic Interaction (HIC) / Reverse Phase (RPC) | Separates based on hydrophobicity. | Can be used to separate positional isomers or as a polishing step.[][20] | May require organic solvents which can denature some proteins. |
For most standard applications, Size-Exclusion Chromatography (SEC) is the recommended method for its simplicity and efficiency in separating the labeled protein from small molecule contaminants.[3][12]
Characterization and Quality Control
After purification, it is crucial to characterize the conjugate to confirm successful labeling and determine the Degree of Labeling (DOL).
-
Mass Spectrometry (MS): ESI-MS or MALDI-MS is the gold standard for confirming conjugation. The mass of the conjugate will increase by the mass of the attached Acid-PEG3 moiety for each successful labeling event, allowing for precise determination of the DOL.[6][21]
-
HPLC Analysis: Techniques like SEC-HPLC can show a shift in retention time due to the increased hydrodynamic radius of the PEGylated protein, confirming conjugation.[6][22] RP-HPLC can sometimes be used to separate species with different degrees of labeling.[]
-
SDS-PAGE: A successful conjugation will result in a shift in the apparent molecular weight of the protein on an SDS-PAGE gel. This provides a quick qualitative assessment of the reaction.[18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency / Low DOL | 1. Reaction pH is too low (<8.0). 2. Presence of amine-containing buffers (e.g., Tris). 3. Hydrolyzed/inactive NHS ester due to moisture. 4. Insufficient molar excess of NHS ester. | 1. Verify buffer pH is between 8.3-8.5.[13] 2. Perform buffer exchange into a recommended amine-free buffer. 3. Prepare fresh NHS ester stock in anhydrous DMSO immediately before use. 4. Increase the molar ratio of NHS ester to protein (e.g., try 30x or 50x). |
| High Degree of Labeling / Aggregation | 1. Molar excess of NHS ester is too high. 2. Protein concentration is too high. | 1. Reduce the molar ratio of NHS ester. Perform a titration to find the optimal ratio. 2. Reduce the protein concentration to <10 mg/mL. |
| No Reaction / No Labeling | 1. Protein has no accessible primary amines. 2. Inactive NHS ester reagent. | 1. Confirm the protein sequence for lysine residues. Consider alternative conjugation chemistries (e.g., maleimide chemistry for cysteines). 2. Use a fresh vial of this compound and anhydrous DMSO. |
References
- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.
- Feliciano, R. S., et al. (2018). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Blacklight. (n.d.). Purification and Production of Pegylated Proteins using Membrane Processes.
- protocols.io. (2022). NHS-ester-protein-labeling.
- Fee, C. J., & Van Alstine, J. M. (2004). Purification of PEGylated proteins. Methods in Molecular Biology.
- Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. Biotechnology and Bioengineering.
- Turecek, P. L., et al. (2016). Purification of PEGylated Proteins. Methods in Molecular Biology.
- More, A. S., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry.
- Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- Chen, Y., et al. (2018). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Analytical Biochemistry.
- Morar-Plescan, D., et al. (2013). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Journal of Oleo Science.
- Kusterle, M., et al. (2008). Size of Pegylated Protein Conjugates Studied by Various Methods. Acta Chimica Slovenica.
- DC Chemicals. (n.d.). This compound.
- Veronese, F. M., et al. (2001). New PEGs for Peptide and Protein Modification, Suitable for Identification of the PEGylation Site. Bioconjugate Chemistry.
- Creative Biolabs. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotium.com [biotium.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. resources.tocris.com [resources.tocris.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]
- 9. This compound|CAS 1835759-79-9|DC Chemicals [dcchemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. interchim.fr [interchim.fr]
- 16. NHS-ester-protein-labeling [protocols.io]
- 18. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 20. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note & Detailed Protocol: Leveraging Acid-PEG3-NHS Ester for Advanced Oligonucleotide Labeling
Authored by: Your Senior Application Scientist
Introduction: Precision in Oligonucleotide Functionalization
The targeted functionalization of oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. From diagnostic probes and antisense therapies to sophisticated DNA nanotechnology, the ability to attach specific moieties—such as fluorophores, biotin, or therapeutic payloads—is paramount. The choice of linker chemistry is a critical determinant of the final conjugate's stability, solubility, and biological activity.
This document provides a comprehensive guide to the use of Acid-PEG3-NHS ester for the covalent labeling of amino-modified oligonucleotides. We will delve into the underlying chemical principles, provide a validated, step-by-step protocol, and offer expert insights to ensure successful and reproducible conjugations. The this compound is a preferred reagent due to its trifunctional advantages:
-
N-Hydroxysuccinimide (NHS) Ester: A highly reactive group that efficiently forms stable amide bonds with primary aliphatic amines in a well-defined pH range.[1][2][3]
-
Polyethylene Glycol (PEG) Linker: The triethylene glycol (PEG3) spacer is a short, hydrophilic chain that enhances the water solubility of the conjugate, reduces steric hindrance, and minimizes non-specific interactions.[4][5][6]
-
Terminal Carboxylic Acid: This functional group is preserved post-conjugation, offering a valuable handle for subsequent bioconjugation steps, such as attachment to surfaces or other biomolecules.[7]
This guide is designed for researchers, scientists, and drug development professionals seeking to implement a robust and versatile oligonucleotide labeling strategy.
I. The Chemistry of Conjugation: Mechanism of Action
The core of this labeling strategy is the reaction between the NHS ester and a primary amine.[8][9] Oligonucleotides are typically synthesized with a 5' or 3' amine modification, often introduced using a C6 amino linker (a six-carbon chain).
The NHS ester is an activated form of a carboxylic acid.[2] Under appropriate pH conditions (typically pH 7.2-9), the primary amine of the oligonucleotide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[1][8] This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[1][2]
Figure 1: NHS Ester Reaction. The nucleophilic primary amine on the modified oligonucleotide attacks the carbonyl carbon of the NHS ester, forming a stable amide bond.
II. Experimental Protocol: Oligonucleotide Labeling
This protocol is a self-validating system. Each step is designed to ensure optimal reaction conditions and provides checkpoints for verification.
A. Materials and Reagents
| Reagent/Material | Supplier | Recommended Purity/Grade | Storage Conditions |
| Amino-Modified Oligonucleotide | Custom Synthesis | HPLC Purified | -20°C, Desiccated |
| This compound | Various | >95% | -20°C, Desiccated, Protect from moisture[10] |
| Sodium Bicarbonate or Sodium Tetraborate Buffer (0.1 M, pH 8.3-8.5) | In-house preparation | Molecular Biology Grade | 4°C |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich or equiv. | Anhydrous, >99.8% | Room Temperature, Desiccated |
| Nuclease-Free Water | Various | Molecular Biology Grade | Room Temperature |
| HPLC Column (Reversed-Phase or Ion-Exchange) | Various | Analytical/Semi-Prep | Per Manufacturer's Instructions |
| Mass Spectrometer (ESI-MS) | Various | N/A | N/A |
B. Step-by-Step Methodology
1. Preparation of Reagents:
-
Oligonucleotide Stock Solution:
-
Resuspend the lyophilized amino-modified oligonucleotide in nuclease-free water or a low-salt buffer to a known concentration (e.g., 1-10 mM).
-
Verify the concentration by measuring the absorbance at 260 nm (A260).
-
Rationale: An accurate starting concentration is crucial for calculating the correct molar ratios for the reaction.
-
-
Reaction Buffer:
-
Prepare a 0.1 M sodium bicarbonate or sodium tetraborate buffer and adjust the pH to 8.3-8.5.[3]
-
Filter the buffer through a 0.22 µm filter.
-
Rationale: A pH of 8.3-8.5 is optimal for the NHS ester reaction, ensuring the primary amine is deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[2][3] Buffers containing primary amines like Tris must be avoided as they will compete in the reaction.[2][10]
-
-
This compound Stock Solution:
-
CRITICAL: The NHS ester is highly susceptible to hydrolysis in aqueous environments.[2][10] Prepare this solution immediately before use.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[10]
-
Dissolve the required amount in anhydrous DMF or DMSO to a concentration of ~100 mM.[1][3]
-
Rationale: Anhydrous organic solvent is essential to prevent premature hydrolysis of the highly reactive NHS ester.[3]
-
2. The Conjugation Reaction:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Amino-Modified Oligonucleotide stock solution.
-
Reaction Buffer (to achieve a final buffer concentration of ~0.1 M).
-
Nuclease-free water (to reach the final desired oligo concentration, typically 100-500 µM).
-
This compound solution (add last). Use a 10- to 20-fold molar excess relative to the oligonucleotide.
-
-
Example Calculation: For a 100 µL reaction with a final oligo concentration of 200 µM:
-
20 µL of 1 mM Oligo Stock
-
78 µL of 0.1 M Bicarbonate Buffer (pH 8.5)
-
2 µL of 100 mM NHS Ester Stock (for a 10-fold molar excess)
-
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[1][11]
-
Protect the reaction from light if any component is light-sensitive.
-
Rationale: A molar excess of the NHS ester drives the reaction to completion. Incubation time can be adjusted based on the reactivity of the specific amine and the stability of the components.
-
3. Purification of the Labeled Oligonucleotide:
Purification is essential to remove unreacted NHS ester, hydrolyzed reagent, and any unconjugated oligonucleotide.[12]
-
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
This is the most common and effective method. It separates molecules based on hydrophobicity.[13] The addition of the PEG-acid linker will alter the retention time of the oligonucleotide.
-
This method is excellent for separating the labeled oligonucleotide from unlabeled failure sequences and the free label.[14]
-
-
Method 2: Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC):
-
Method 3: Gel Filtration/Desalting Columns:
Figure 2: Workflow. A schematic of the oligonucleotide labeling, purification, and analysis process.
4. Characterization and Validation:
-
Mass Spectrometry (MS):
-
Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard for confirming successful conjugation.[16][17]
-
The mass of the final product should be equal to the mass of the starting oligonucleotide plus the mass of the Acid-PEG3 moiety.
-
Expected Mass Shift: The molecular weight of the added Acid-PEG3 linker should be observed in the final product's mass spectrum.[18]
-
-
UV-Vis Spectroscopy:
-
Measure the A260 to determine the final concentration of the purified, labeled oligonucleotide.[14]
-
III. Troubleshooting and Expert Insights
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Hydrolyzed NHS Ester.[2]2. Incorrect buffer pH.[3]3. Insufficient molar excess of NHS ester.4. Inactive amino-modified oligonucleotide. | 1. Prepare NHS ester solution fresh in anhydrous solvent.[10]2. Verify buffer pH is between 8.3-8.5.[3]3. Increase the molar excess of the NHS ester.4. Confirm the quality of the starting oligonucleotide. |
| Multiple Peaks in HPLC | 1. Unlabeled Oligonucleotide.2. Labeled Oligonucleotide.3. Hydrolyzed NHS ester.4. Degraded Oligonucleotide.[12] | 1 & 2. This is expected. Collect the desired peak corresponding to the labeled product.[14]3. Ensure proper reaction conditions to minimize side reactions.4. Use fresh, high-quality oligonucleotide; avoid multiple freeze-thaw cycles. |
| No Labeled Product Detected by MS | 1. Complete hydrolysis of NHS ester before reaction.2. Reaction did not proceed due to incorrect conditions.3. Purification issue (product was lost). | 1. Ensure anhydrous conditions for NHS ester stock preparation.[3]2. Re-check all reagent concentrations and buffer pH.[19]3. Carefully check all collection fractions from HPLC. |
IV. Conclusion
The use of this compound provides a reliable and versatile method for the functionalization of amino-modified oligonucleotides. The hydrophilic PEG spacer enhances solubility and bioavailability, while the preserved carboxylic acid handle opens avenues for further, orthogonal conjugation strategies.[4][5][20] By carefully controlling reaction conditions, particularly pH and reagent integrity, and employing robust purification and analytical methods, researchers can achieve high yields of precisely labeled oligonucleotides for a wide array of applications in diagnostics, therapeutics, and nanotechnology.[21]
References
- Waters Corporation. RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns. [Link]
- Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
- PubMed.
- Mass Spectrometry Research Facility.
- Waters Corporation. Comprehensive LC-MS Analytical Assays for Antibody-Oligonucleotide Conjugate (AOC)
- AbOliGo.
- Oxford Academic.
- PubMed.
- LCGC International. Analytical Characterization of Oligonucleotides by Liquid Chromatography- (LC) High Resolution Mass Spectrometry (HRMS) and State-of-the-Art Analytical Software. [Link]
- National Institutes of Health.
- AxisPharm.
- Creative Biolabs. Troubleshooting Guides. [Link]
- DC Chemicals. This compound. [Link]
- Glen Research. GENERAL PROCEDURE FOR LABELLING OF AMINOVMODIFIED OLIGONUCLEOTIDES. [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. This compound|CAS 1835759-79-9|DC Chemicals [dcchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. glenresearch.com [glenresearch.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. labcluster.com [labcluster.com]
- 14. mz-at.de [mz-at.de]
- 15. idtdna.com [idtdna.com]
- 16. Characterization of antisense oligonucleotide-peptide conjugates with negative ionization electrospray mass spectrometry and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 20. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]
- 21. purepeg.com [purepeg.com]
Application Notes and Protocols: Creating Antibody-Drug Conjugates Using Acid-PEG3-NHS Ester
Authored by: Senior Application Scientist
Date: January 10, 2026
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of antibody-drug conjugates (ADCs) utilizing the heterobifunctional crosslinker, Acid-PEG3-NHS ester. It covers the fundamental chemical principles, step-by-step protocols for conjugation, and essential considerations for the successful creation of stable and effective ADCs. The described protocols are designed with in-process controls and characterization steps to ensure the integrity and quality of the final conjugate.
Introduction to Antibody-Drug Conjugates and the Significance of Linker Chemistry
Antibody-drug conjugates (ADCs) are a sophisticated class of targeted therapies that synergistically combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule drug.[1][2][] This innovative approach enables the selective delivery of potent payloads to target cells, most notably cancer cells, thereby minimizing systemic toxicity and broadening the therapeutic window.[4] The linker, which connects the antibody to the drug, is a pivotal component in ADC design, significantly influencing its stability, pharmacokinetics (PK), efficacy, and overall therapeutic index.[1][][5]
This compound is a frequently employed linker in ADC development. As a heterobifunctional crosslinker, it possesses two different reactive ends, allowing for a controlled, sequential conjugation process.[][7] The N-hydroxysuccinimide (NHS) ester facilitates covalent attachment to primary amines (e.g., lysine residues) on the antibody surface, while the terminal carboxylic acid provides a handle for subsequent conjugation to the drug molecule.[][9] The incorporation of a short polyethylene glycol (PEG) spacer (PEG3) is a key feature, as it enhances the solubility and stability of the resulting ADC, reduces aggregation, and can prolong circulation time.[][5][10][11]
Diagram 1: General Structure of an Antibody-Drug Conjugate
Caption: Schematic representation of an ADC's three core components.
Principle of the Method: A Controlled Two-Step Conjugation Strategy
The use of a heterobifunctional linker like this compound enables a two-step conjugation strategy. This method offers superior control over the reaction and allows for the purification of intermediates, which is crucial for producing a more homogeneous ADC product.[][7][12]
-
Step 1: Antibody-Linker Conjugation. The NHS ester end of the linker reacts with primary amines on the antibody, predominantly the ε-amine of lysine residues, forming a stable amide bond.[][13] This reaction is optimally performed in a slightly alkaline buffer (pH 7.2-8.5) to ensure that the lysine amine groups are deprotonated and thus more nucleophilic.[][14][15][16]
-
Step 2: Drug-Linker Conjugation. The terminal carboxylic acid on the now antibody-linker conjugate is activated. This is commonly achieved using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an NHS or Sulfo-NHS to form a highly reactive intermediate.[17][18][19] This activated linker then readily couples with an amine-containing drug to form a second stable amide bond, completing the ADC synthesis.
Diagram 2: Two-Step Conjugation Workflow
Caption: Workflow illustrating the sequential two-step ADC synthesis.
Materials and Equipment
Reagents
-
Monoclonal Antibody (mAb): Purified and buffer-exchanged into an amine-free buffer (e.g., PBS, pH 7.2-8.5).
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing cytotoxic drug
-
Quenching Reagent (e.g., 1 M Tris or glycine solution)[20][21]
-
Diafiltration/Purification Buffer (e.g., Histidine-saline buffer, pH 6.0)
Equipment
-
UV-Vis Spectrophotometer
-
Tangential Flow Filtration (TFF) system or size-exclusion chromatography (SEC) columns
-
pH meter
-
Stir plate and stir bars
-
Analytical HPLC system (SEC, HIC, RP)
-
Mass Spectrometer (for characterization)
Detailed Experimental Protocols
Protocol 1: Antibody-Linker Conjugation
This protocol details the covalent attachment of the this compound to the monoclonal antibody.
1. Antibody Preparation:
- Begin with a purified mAb at a known concentration, typically between 1-10 mg/mL.[15][]
- It is critical to buffer exchange the mAb into an amine-free buffer, such as PBS, at a pH of 7.2-8.5.[16] Buffers containing primary amines like Tris or glycine will compete with the antibody for reaction with the NHS ester.[16][21]
- Confirm the final antibody concentration using UV-Vis spectrophotometry at 280 nm.[20]
2. Linker Preparation:
- Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive NHS ester.[16][20]
- Immediately before use, prepare a stock solution of the linker in anhydrous DMSO.[14][20] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[16]
3. Conjugation Reaction:
- Add the calculated volume of the linker stock solution to the stirring antibody solution. A 10- to 20-fold molar excess of linker to antibody is a common starting point.[14][15]
- Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.[][16][21]
4. Quenching the Reaction:
- Add a quenching reagent, such as 1 M Tris or glycine, to a final concentration of 50-100 mM to consume any unreacted NHS ester.[20]
- Incubate for 15-30 minutes at room temperature.[20][21]
5. Purification of the Antibody-Linker Intermediate:
- Remove excess, unreacted linker and quenching reagent using a desalting column (for small scale) or TFF/SEC (for larger scale).[15][20]
- Buffer exchange the antibody-linker conjugate into a buffer suitable for the next activation step (e.g., MES buffer, pH 5-6).[17]
Table 1: Typical Reaction Parameters for Antibody-Linker Conjugation
| Parameter | Recommended Value | Rationale |
| Antibody Concentration | 1-10 mg/mL[15] | Balances reaction efficiency with solubility; higher concentrations can improve labeling efficiency.[15] |
| Reaction pH | 7.2-8.5[][15] | Facilitates deprotonation of lysine amines for nucleophilic attack while minimizing rapid hydrolysis of the NHS ester.[] |
| Linker:Antibody Molar Ratio | 10:1 to 20:1[14][15] | This ratio is the primary method to control the degree of labeling and the final Drug-to-Antibody Ratio (DAR). |
| Reaction Temperature | Room Temperature or 4°C[15] | Room temperature offers faster kinetics, while 4°C can provide more control for sensitive antibodies. |
| Reaction Time | 30-60 min (RT) or 2-4 hrs (4°C)[16][21] | Sufficient time for conjugation without promoting significant side reactions like hydrolysis. |
Protocol 2: Drug Conjugation to the Antibody-Linker Intermediate
This protocol outlines the attachment of the cytotoxic drug to the antibody-linker intermediate.
1. Preparation of Reagents:
- Prepare a stock solution of the amine-containing drug in a suitable solvent (e.g., DMSO).
- Prepare fresh stock solutions of EDC and Sulfo-NHS in an appropriate buffer (e.g., MES buffer, pH 5-6) or water immediately before use.[17][23]
2. Activation of the Carboxylic Acid:
- To the stirring solution of the antibody-linker conjugate in an amine-free, carboxylate-free buffer (e.g., MES, pH 5-6), add EDC and Sulfo-NHS.[17]
- Incubate for 15-30 minutes at room temperature to activate the terminal carboxylic acid on the linker, forming a semi-stable NHS ester.[23][24]
3. Drug Conjugation:
- Add the drug stock solution to the activated antibody-linker conjugate. The molar excess of the drug will influence the final DAR.
- Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.[17][24] If the drug is light-sensitive, protect the reaction from light.
4. Final Purification and Formulation:
- Purify the final ADC using TFF or SEC to remove unreacted drug, EDC/Sulfo-NHS byproducts, and any aggregates.
- Formulate the final ADC into a storage-stable buffer, often at a slightly acidic pH (e.g., pH 5.0-6.0) to enhance long-term stability.
Characterization and Quality Control
Thorough characterization of the final ADC is imperative to ensure its identity, purity, concentration, and potency.[25] The complex and heterogeneous nature of ADCs requires a suite of analytical techniques.[4][25][26]
Table 2: Key ADC Characterization Assays
| Characterization Method | Parameter Measured | Importance |
| UV-Vis Spectroscopy | Protein Concentration, Average DAR[4] | Essential for determining dose and confirming the average number of drugs conjugated per antibody. |
| Size-Exclusion Chromatography (SEC-HPLC) | Aggregation, Purity[2] | Monitors the integrity of the ADC and quantifies high molecular weight species that can affect safety and efficacy. |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | DAR Distribution | Provides crucial information on the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8). |
| Mass Spectrometry (MS) | Molecular Weight, DAR, Conjugation Sites | Confirms the identity of the ADC, provides an accurate DAR value, and can identify conjugation locations.[2][27] |
| In Vitro Cytotoxicity Assay | Potency | Determines the biological activity and cell-killing ability of the ADC on target cancer cell lines. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low DAR | - Hydrolysis of NHS ester[21]- Inefficient linker or drug conjugation- Buffer contains competing primary amines[16][21] | - Use fresh, anhydrous DMSO for stock solutions[16][20]- Optimize reaction pH and time- Increase molar excess of linker/drug- Ensure buffer is amine-free via dialysis or buffer exchange.[16] |
| High Aggregation | - High DAR leading to increased hydrophobicity[5]- Hydrophobic nature of the drug payload- Inappropriate buffer conditions | - Reduce linker/drug molar ratio to target a lower average DAR- Include solubility-enhancing excipients in the formulation- Optimize pH and ionic strength of buffers |
| Loss of Antibody Activity | - Modification of lysine residues in the antigen-binding site[21] | - Reduce the molar excess of the linker to decrease the degree of labeling[21]- Consider site-specific conjugation technologies if the issue persists.[2][28] |
Conclusion
The synthesis of antibody-drug conjugates using this compound is a robust and widely applicable method. Success hinges on a clear understanding of the underlying chemistry, careful optimization of reaction parameters, and comprehensive analytical characterization. The two-step protocol detailed in these application notes provides a structured approach to generate high-quality ADCs with controlled drug loading, paving the way for the development of next-generation targeted therapeutics.
References
- Creative Biolabs. (n.d.). What are PEG Linkers?
- Biopharma PEG. (n.d.). ADC Linkers.
- Langer, M. (2018). Perspectives and Characterization on Antibody–Drug Conjugates.
- Joubert, M. K., et al. (2016).
- Labinsights. (2025).
- Pharma Focus America. (n.d.).
- BOC Sciences. (n.d.).
- Wang, Y., et al. (2014).
- ADC Review. (2019).
- Xu, K., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry.
- BOC Sciences. (n.d.). Heterobifunctional Crosslinkers for Labeling.
- D'Atri, V., et al. (2018). Process flow for the preparation of the ADCs from Trs via the two-step conjugation procedure.
- Su, D., et al. (2021).
- van der Lee, M. M. C., et al. (2020). Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site.
- Biopharma PEG. (n.d.).
- BenchChem. (2025).
- Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers.
- BenchChem. (2025).
- BOC Sciences. (n.d.). NHS Esters for Antibody Labeling.
- Thermo Fisher Scientific. (n.d.). Instructions: EDC.
- Fürth lab. (n.d.).
- BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
- BroadPharm. (2022). Protocol for PEG NHS Ester.
- ResearchGate. (2022). Any advice on my protocol for NHS-EDC coupling on antibodies?
- Lermo, A., et al. (2019).
- Reddit. (2022).
- nanoComposix. (2017). Tutorial | Covalent Conjugation of Antibodies to Gold Nanoparticles.
- BenchChem. (2025). Side reactions of Azido-PEG3-SS-NHS and how to avoid them.
- BroadPharm. (n.d.). PEG NHS ester, Amine Reactive Reagent.
Sources
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 7. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 9. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 10. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 11. labinsights.nl [labinsights.nl]
- 12. researchgate.net [researchgate.net]
- 13. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. furthlab.xyz [furthlab.xyz]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 23. m.youtube.com [m.youtube.com]
- 24. reddit.com [reddit.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Bioconjugation: A Detailed Guide to Acid-PEG3-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of Acid-PEG3-NHS ester in bioconjugation, focusing on the critical parameters of reaction conditions and pH. As a heterobifunctional linker, this compound offers a versatile platform for covalently attaching molecules to proteins, antibodies, and other biomolecules, a cornerstone technique in the development of antibody-drug conjugates (ADCs), PROTACs, and various diagnostic and therapeutic agents.[1][2][3] This guide moves beyond a simple recitation of steps to provide a deeper understanding of the underlying chemical principles, enabling researchers to optimize their conjugation strategies for maximal efficiency and reproducibility.
The Chemistry of Precision: Understanding the NHS Ester Reaction
The power of this compound lies in its N-hydroxysuccinimide (NHS) ester functional group, a highly efficient amine-reactive moiety.[] The core of the conjugation process is a nucleophilic acyl substitution reaction. An unprotonated primary amine (-NH₂), typically from the ε-amino group of a lysine residue or the N-terminus of a protein, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[5][6] This reaction forms a stable, irreversible amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[7][8] The integrated polyethylene glycol (PEG) spacer, a short chain of three repeating ethylene glycol units, enhances the solubility of the linker and the resulting conjugate in aqueous media.[1][9]
The success of this conjugation hinges on a delicate balance between the desired reaction with the amine (aminolysis) and a competing, undesirable reaction with water (hydrolysis).[10][11] Both reaction rates are profoundly influenced by the pH of the reaction buffer, making pH the single most critical parameter to control for a successful conjugation.[5][11]
The pH Dilemma: Balancing Amine Reactivity and Ester Stability
The pH of the reaction environment directly governs both the reactivity of the target amine and the stability of the NHS ester.
-
Amine Reactivity : Primary amines are only nucleophilic, and therefore reactive, in their deprotonated state (-NH₂).[5] At acidic or neutral pH values below their pKa (for lysine, the pKa is around 10.5, but can vary based on its local environment), they exist predominantly in their protonated, non-reactive ammonium form (-NH₃⁺).[5] As the pH increases, the equilibrium shifts towards the deprotonated, reactive form, accelerating the rate of the desired conjugation reaction.[12][13]
-
NHS Ester Stability : Conversely, the NHS ester is susceptible to hydrolysis, a reaction that cleaves the ester bond and renders it inactive. The rate of this hydrolysis reaction increases significantly with rising pH.[10][14] At highly alkaline conditions, the half-life of an NHS ester can be reduced to mere minutes.[7][10]
This dynamic creates an optimal pH window for NHS ester conjugations, typically between pH 7.2 and 8.5 .[7][15] Within this range, a sufficient concentration of reactive primary amines is present for efficient conjugation, while the rate of NHS ester hydrolysis remains manageable.[6] For many applications, a pH of 8.3-8.5 is considered optimal to maximize the reaction rate.[12][13][16]
The following diagram illustrates the competing reaction pathways influenced by pH.
Caption: Competing reaction pathways in NHS ester chemistry.
Data-Driven Decisions: Quantitative Insights into Reaction Parameters
To facilitate experimental design, the following tables summarize key quantitative data regarding the impact of pH and temperature on NHS ester stability and reaction kinetics.
Table 1: Stability of NHS Esters as a Function of pH and Temperature
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [7][10][14] |
| 8.0 | 4 | ~1 hour | [6] |
| 8.5 | Room Temperature | 125-180 minutes | [17] |
| 8.6 | 4 | 10 minutes | [7][10] |
| 9.0 | Room Temperature | ~5-9 minutes | [18] |
This data illustrates the inverse relationship between pH and NHS ester stability. Higher pH and temperatures lead to a more rapid hydrolysis.
Table 2: Recommended Buffers for NHS Ester Conjugation
| Buffer Type | Recommended Concentration | Optimal pH Range | Notes | Reference(s) |
| Phosphate Buffer (PBS) | 50-100 mM | 7.2-8.0 | Physiologically relevant, good buffering capacity. | [7][11] |
| Sodium Bicarbonate | 0.1 M | 8.0-9.0 | Effective buffering in the optimal pH range. A common choice for NHS ester reactions. | [12][13][16] |
| Borate Buffer | 50 mM | 8.0-9.0 | Good buffering capacity at slightly alkaline pH. | [7][18] |
| HEPES | 50-100 mM | 7.2-8.0 | A non-coordinating buffer, suitable for many applications. | [7] |
Crucial Note on Buffer Selection: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[7][19] These molecules will compete with your target biomolecule for reaction with the NHS ester, significantly reducing the yield of your desired conjugate.[6][19] Tris or glycine can, however, be used to quench the reaction once the desired conjugation has occurred.[7][10]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for performing a successful conjugation reaction with this compound. Optimization may be required depending on the specific biomolecule and desired degree of labeling.
Protocol 1: General Protein Conjugation
This protocol outlines the fundamental steps for labeling a protein with this compound.
Caption: Standard workflow for protein conjugation with NHS esters.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[12][15][16]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[16][19]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[19]
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)[13][16]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[13][15] If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
Prepare the NHS Ester Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[20][21] Dissolve the ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[20] Note: Use high-quality, amine-free DMF, as degraded DMF can contain dimethylamine which will react with the NHS ester.[12][19]
-
Initiate the Reaction: While gently vortexing, add a calculated amount of the NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[6] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[6]
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[12][16] Lower temperatures can help to minimize hydrolysis, especially for longer reaction times.[6][20]
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[6] This will consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted NHS ester, the NHS byproduct, and quenching buffer components by size-exclusion chromatography (e.g., a desalting column) or dialysis.[6][13][16]
Protocol 2: Quality Control - Verifying NHS Ester Activity
It is crucial to ensure the reactivity of your NHS ester, as it can hydrolyze over time, especially with improper storage. This simple qualitative test confirms the presence of the active ester.
Principle: The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which has a characteristic absorbance at ~260 nm.[7][19] By intentionally hydrolyzing the ester with a base and observing an increase in absorbance at this wavelength, one can confirm its reactivity.[19][21]
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
0.5 M NaOH
-
Spectrophotometer and UV-transparent cuvettes
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of the amine-free buffer. If necessary, first dissolve in a small amount of anhydrous DMSO/DMF before adding the buffer.[19]
-
Prepare Control: Prepare a control sample containing the same buffer and organic solvent (if used) but without the NHS ester.
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the initial absorbance (A_initial) of the NHS ester solution.
-
Induce Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5 M NaOH.[19] Vortex for 30 seconds.
-
Final Absorbance Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm. Record this as the final absorbance (A_final).[21]
-
Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed, releasing NHS. If there is little to no change, the reagent has likely already hydrolyzed and should not be used.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | 1. Inactive (hydrolyzed) NHS ester. 2. Reaction buffer contains primary amines (e.g., Tris, glycine). 3. Incorrect pH (too low). 4. Degraded DMF used as a solvent. | 1. Perform the NHS ester activity test (Protocol 2). Use fresh, properly stored reagent. 2. Ensure the reaction buffer is amine-free. Exchange the protein into a recommended buffer like PBS or sodium bicarbonate.[7][19] 3. Verify the pH of your reaction buffer. Adjust to the optimal range of 8.0-8.5.[12][13] 4. Use high-purity, anhydrous DMF. If it has a fishy odor, discard it.[12][19] |
| Precipitation During Reaction | 1. Protein denaturation due to excessive organic solvent. 2. Low solubility of the protein at the reaction pH. | 1. Keep the final concentration of DMSO or DMF below 10% (v/v).[6] 2. Ensure the protein is soluble and stable in the chosen reaction buffer and pH. Perform a small-scale solubility test if necessary. |
| Inconsistent Degree of Labeling | 1. Inconsistent reaction time or temperature. 2. Inaccurate quantification of protein or NHS ester. 3. pH drift during the reaction. | 1. Standardize incubation times and temperatures. For sensitive applications, consider performing reactions at 4°C to slow both aminolysis and hydrolysis.[20] 2. Accurately determine the concentrations of your protein and NHS ester stock solutions. 3. For large-scale reactions, monitor the pH during the incubation, as the hydrolysis of the NHS ester can cause it to decrease.[12][16] |
By understanding the fundamental chemistry and meticulously controlling the reaction parameters, particularly pH, researchers can confidently and reproducibly utilize this compound to generate well-defined bioconjugates for a wide array of applications in science and medicine.
References
- Vertex AI Search, based on lumiprobe.com, interchim.eu. NHS ester labeling of amino biomolecules. Accessed January 10, 2026.
- LumiProbe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Accessed January 10, 2026.
- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Accessed January 10, 2026.
- Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Accessed January 10, 2026.
- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US. Accessed January 10, 2026.
- BenchChem. Optimal pH and buffer conditions for Fmoc-NMe-PEG4-NHS ester reactions. Accessed January 10, 2026.
- LumiProbe. What is hydrolysis rates for NHS ester functionalized dyes?. Accessed January 10, 2026.
- BenchChem. Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions. Accessed January 10, 2026.
- BenchChem.
- The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. Accessed January 10, 2026.
- BenchChem. Reaction Buffer Preparation for NHS Ester Chemistry: Application Notes and Protocols. Accessed January 10, 2026.
- BenchChem. Optimizing pH in NHS Ester Conjugation Reactions: A Detailed Guide. Accessed January 10, 2026.
- BenchChem. Application Note: EDC/NHS Activation of N-(Azido-PEG3)-N-(PEG2-amine). Accessed January 10, 2026.
- Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%...
- BOC Sciences. NHS Esters for Antibody Labeling. Accessed January 10, 2026.
- Sigma-Aldrich. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Accessed January 10, 2026.
- Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Accessed January 10, 2026.
- Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. NIH. Accessed January 10, 2026.
- BenchChem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Accessed January 10, 2026.
- BroadPharm. This compound, 1835759-79-9. Accessed January 10, 2026.
- Thermo Fisher Scientific. Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Accessed January 10, 2026.
- BenchChem. Application Notes and Protocols for EDC/NHS Coupling of OH-C2-PEG3-NHCO-C3-COOH. Accessed January 10, 2026.
- Comparison of reaction rates of NHS esters of mPEG with amino and...
- BenchChem. Application Notes & Protocols for Bioconjugation using N-(Azido-PEG3)-N-(PEG2-amine). Accessed January 10, 2026.
- MedchemExpress.com. Acid-C2-PEG3-NHS ester | PROTAC Linker. Accessed January 10, 2026.
- Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?
- Biopharma PEG. N3-PEG-NHS. Accessed January 10, 2026.
- DC Chemicals. This compound|CAS 1835759-79-9. Accessed January 10, 2026.
- MedKoo Biosciences. This compound | CAS# 1835759-79-9 | PEG Linker. Accessed January 10, 2026.
Sources
- 1. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 1835759-79-9|DC Chemicals [dcchemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. medkoo.com [medkoo.com]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. interchim.fr [interchim.fr]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. researchgate.net [researchgate.net]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocols: Optimizing Buffer Conditions for Acid-PEG3-NHS Ester Reactions
Introduction: The Chemistry of Amine-Reactive PEGylation
N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, providing a robust and efficient method for covalently linking molecules to proteins, antibodies, and other amine-containing biomolecules.[1][2] The Acid-PEG3-NHS ester is a heterobifunctional crosslinker featuring an amine-reactive NHS ester on one terminus and a carboxylic acid on the other, connected by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[3][4][] This hydrophilic spacer enhances the solubility of the reagent and the resulting conjugate.[3][4][]
The core reaction involves the nucleophilic attack of a primary amine (–NH₂), typically found on the N-terminus of a protein or the side chain of a lysine residue, on the electrophilic carbonyl carbon of the NHS ester.[2][6] This reaction, a form of nucleophilic acyl substitution, results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimde (NHS) as a byproduct.[7][8]
The success of this conjugation is critically dependent on the reaction environment, with the buffer composition and, most importantly, the pH, being the master variables that dictate reaction efficiency, specificity, and the integrity of the final conjugate.[1] This guide provides a detailed analysis of buffer selection, explains the causality behind optimal reaction conditions, and delivers field-proven protocols for researchers, scientists, and drug development professionals.
The Duality of pH: Balancing Amine Reactivity and Ester Stability
The pH of the reaction buffer is the single most crucial parameter in NHS ester chemistry. It governs a delicate balance between two competing reactions: the desired aminolysis (reaction with the amine) and the undesired hydrolysis (reaction with water).[1][7][9]
-
Amine Reactivity: The reactive species is the deprotonated primary amine (–NH₂), which acts as a potent nucleophile.[1][2] At acidic or neutral pH, primary amines are predominantly in their protonated, non-nucleophilic form (–NH₃⁺). As the pH increases above neutral, the concentration of the deprotonated, reactive amine rises, thereby accelerating the rate of conjugation.[1][2]
-
NHS Ester Stability: The NHS ester is highly susceptible to hydrolysis, a reaction with water that cleaves the ester bond, regenerating the original carboxylic acid and rendering the reagent inactive.[10][11] The rate of this hydrolysis reaction increases dramatically with rising pH.[7][10][12]
Therefore, the optimal pH for an NHS ester reaction is a compromise that maximizes the concentration of reactive amines while minimizing the rate of hydrolysis. For most applications, this optimal window is pH 7.2 to 8.5 .[9][12][13] Reactions are often most efficient at pH 8.3-8.5 .[14][15][16]
Data Presentation: The Impact of pH on NHS Ester Stability
The profound effect of pH on the stability of the NHS ester is illustrated by its aqueous half-life. The data below underscores the importance of precise pH control and timely execution of the reaction.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Source(s) |
| 7.0 | 0 | 4 - 5 hours | [7][10][12] |
| 8.0 | 4 | ~1 hour | [17] |
| 8.6 | 4 | 10 minutes | [7][10][12] |
| 9.0 | Room Temp | 5 - 9 minutes | [18] |
Visualizing the Competing Reactions
The diagram below illustrates the two competing pathways for the NHS ester: the desired reaction with a primary amine to form a stable conjugate, and the undesirable hydrolysis pathway that deactivates the reagent.
Caption: Competing reaction pathways for an this compound.
Buffer Selection: Recommendations and Contraindications
The cardinal rule for selecting a buffer for NHS ester chemistry is to use a buffer free of primary amines .[19][20][21] Primary amines in the buffer will compete with the target molecule, quenching the NHS ester and dramatically reducing conjugation efficiency.[13]
Data Presentation: Recommended Buffer Systems
The following amine-free buffers are highly recommended for NHS ester conjugation reactions. The choice depends on the target pH and the specific properties of the biomolecule.
| Buffer System | Typical Concentration | Optimal pH Range | Advantages | Considerations | Source(s) |
| Phosphate Buffer (PBS) | 50-100 mM | 7.2 - 7.5 | Physiologically relevant, excellent buffering. | Buffering capacity weakens above pH 8.0. | [12][17][20] |
| Carbonate-Bicarbonate | 50-100 mM | 8.0 - 9.0 | Effective buffering in the optimal pH range. | Can be sensitive to CO₂ absorption from the air. | [12][17] |
| Borate Buffer | 20-100 mM | 8.0 - 9.0 | Stable buffering at the higher end of the range. | Can interact with cis-diols on some biomolecules (e.g., sugars). | [12][13] |
| HEPES Buffer | 50-100 mM | 7.2 - 8.2 | Good buffering capacity in the physiological range. | Can be more expensive than other options. | [12][13] |
Buffers and Reagents to AVOID During Conjugation
The following reagents contain primary amines and are incompatible with the conjugation step. They should only be used to intentionally quench the reaction.
-
Tris (Tris(hydroxymethyl)aminomethane): A common biological buffer that will react with and quench the NHS ester.[12][13][19]
-
Glycine: An amino acid that contains a primary amine and is an effective quenching agent.[13][19][20]
-
Ammonium Salts (e.g., Ammonium Bicarbonate): These introduce ammonia, which contains a primary amine.
-
Buffers containing free amino acids (e.g., Histidine).
Detailed Experimental Protocols
This section provides a self-validating, step-by-step methodology for a typical conjugation of this compound to a protein.
Protocol 1: Protein Conjugation with this compound
A. Materials Required
-
Protein of interest (1-10 mg/mL)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4 OR 0.1 M Sodium Bicarbonate, pH 8.3.[15]
-
Anhydrous Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), amine-free.[15][19]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[22]
-
Purification equipment: Desalting column (e.g., Zeba™ Spin) or dialysis cassette (e.g., Slide-A-Lyzer™).[20][23]
B. Workflow Visualization
Caption: Standard experimental workflow for NHS ester conjugation.
C. Step-by-Step Procedure
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
The NHS ester is moisture-sensitive and hydrolyzes in aqueous solution; therefore, this solution must be prepared immediately before use.[19][20][21] Do not prepare stock solutions for long-term storage.[19][21]
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[20][21]
-
Weigh the required amount of the reagent and dissolve it in a small volume of anhydrous DMSO or DMF to create a concentrated stock (e.g., 10 mM).[19][21]
-
-
Perform the Conjugation Reaction:
-
Calculate the volume of the NHS ester solution needed. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point for optimization.[19][21]
-
Add the calculated volume of the NHS ester solution to the stirring protein solution. Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume to prevent protein denaturation.[19][21]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9][19][21] Longer incubation times (e.g., overnight at 4°C) can also be used, especially at lower pH values.[14][16]
-
-
Quench the Reaction:
-
To terminate the reaction and deactivate any unreacted NHS ester, add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM.[22][24]
-
Incubate for an additional 15-30 minutes at room temperature.[22] This step is crucial to prevent further modification of the protein or other components in downstream applications.[22][25]
-
-
Purify the PEGylated Protein:
-
Remove the excess, unreacted/quenched PEG reagent and the NHS byproduct from the protein conjugate.
-
Size-Exclusion Chromatography (SEC) / Desalting Column: This is the most common and efficient method for separating the larger protein conjugate from the small molecule reactants.[23][]
-
Dialysis: Effective for removing small molecules, especially for larger reaction volumes.[19][23]
-
-
Characterize and Store the Conjugate:
-
Analyze the purified conjugate to confirm PEGylation and determine the degree of labeling using methods such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, or mass spectrometry.
-
Store the purified conjugate under conditions appropriate for the specific protein, typically at 4°C for short-term or frozen at -20°C or -80°C for long-term storage.[23]
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Presence of primary amines in the protein buffer (e.g., Tris, glycine).2. Hydrolysis of the NHS ester due to moisture or delayed use.3. Reaction pH is too low, resulting in protonated, non-reactive amines.4. Insufficient molar excess of the NHS ester. | 1. Perform buffer exchange into a recommended amine-free buffer.[19][20]2. Always use anhydrous solvents and prepare the NHS ester solution immediately before use.[21]3. Verify the pH of your Reaction Buffer. Increase the pH to 8.0-8.5 for higher efficiency.[16]4. Increase the molar excess of the NHS ester (e.g., to 30-50 fold). |
| Protein Precipitation | 1. Final concentration of organic solvent (DMSO/DMF) is too high (>10%).2. Over-modification of the protein, leading to changes in solubility and aggregation. | 1. Use a more concentrated stock of the NHS ester to reduce the volume added.[19]2. Reduce the molar excess of the NHS ester or shorten the reaction time. Perform the reaction on ice to slow down the kinetics. |
| Non-specific Binding in Assays | Unreacted NHS ester was not effectively quenched or removed. | Ensure the quenching step is performed with a sufficient concentration of Tris or glycine for at least 15 minutes.[22][24] Improve the purification step to ensure complete removal of all small-molecule reagents. |
Conclusion
The successful conjugation of biomolecules using this compound is highly achievable with careful attention to the reaction conditions. The selection of an appropriate amine-free buffer and the stringent control of pH are paramount. By operating within the optimal pH window of 7.2-8.5, researchers can effectively balance the competing demands of amine nucleophilicity and NHS ester stability. The protocols and data provided in this guide offer a robust framework for developing reproducible, efficient, and reliable bioconjugation strategies.
References
- AxisPharm. (2024). Protocol for PEG NHS Reagents.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Blacklight Power, Inc. (n.d.). Purification and Production of Pegylated Proteins using Membrane Processes.
- Fee, C. J., & Van Alstine, J. M. (2004). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed.
- Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. PubMed.
- Fee, C. J., & Van Alstine, J. M. (2004). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments.
- Kalkhof, S., et al. (2010). Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. PubMed.
- Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol.
- Morar-Plescan, A., et al. (2011). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage.
- L. Gygi, S. P., et al. (2019). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC - NIH.
- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. lumiprobe.com [lumiprobe.com]
- 16. interchim.fr [interchim.fr]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. broadpharm.com [broadpharm.com]
- 20. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Dissolving and Handling Acid-PEG3-NHS Ester
Introduction: Understanding the Acid-PEG3-NHS Ester Crosslinker
This compound is a heterobifunctional crosslinking reagent meticulously designed for precision in bioconjugation. Its architecture comprises three key components: a reactive N-hydroxysuccinimide (NHS) ester, a flexible triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. This unique combination allows for the sequential or simultaneous conjugation of different molecules, making it a valuable tool in drug delivery, diagnostics, and surface modification.[1][][3]
The NHS ester provides a highly efficient means of labeling primary amines (-NH₂) found on proteins, antibodies, and amine-modified oligonucleotides, forming a stable amide bond.[4][5][6] The discrete PEG3 linker is a short, hydrophilic spacer that enhances the aqueous solubility of the reagent and the resulting conjugate, mitigates steric hindrance, and can improve the pharmacokinetic properties of modified therapeutics.[7][8][9][10] The terminal carboxylic acid offers a second point of conjugation, which can be activated (e.g., using EDC) to react with other primary amines.[1][][11]
This guide provides a comprehensive overview of the critical procedures for storing, dissolving, and handling this compound to ensure maximal reactivity and experimental success. Understanding the chemical principles behind these protocols is paramount to avoiding common pitfalls, such as premature hydrolysis of the reactive NHS ester.
Section 1: Physicochemical Properties and Stability Considerations
A thorough understanding of the reagent's properties is the foundation of a successful conjugation experiment.
Key Physicochemical Data
| Property | Value | Source |
| Chemical Name | 3-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)propanoic acid | [1][12] |
| CAS Number | 1835759-79-9 | [1][12] |
| Molecular Formula | C₁₄H₂₁NO₉ | [1][12] |
| Molecular Weight | 347.32 g/mol | [1][12] |
| Purity | Typically >95% | [1][] |
| Appearance | Pale Yellow Oily Matter or Solid | [] |
| Solubility | Soluble in anhydrous DMSO, DMF, DCM | [][13] |
The Critical Role of pH: Balancing Reactivity and Hydrolysis
The N-hydroxysuccinimide ester is the workhorse of this reagent, but it is also its most vulnerable component. The success of any NHS ester conjugation hinges on managing the competition between two reactions: the desired aminolysis (reaction with the amine) and the undesired hydrolysis (reaction with water).[6][14]
-
Amine Reactivity : For an amine to react, it must be in its deprotonated, nucleophilic state (-NH₂). At pH values below the amine's pKa, it is protonated (-NH₃⁺) and unreactive.[14][15]
-
NHS Ester Hydrolysis : The NHS ester is susceptible to hydrolysis, a reaction that cleaves the ester, rendering it incapable of reacting with amines. The rate of this hydrolysis increases dramatically with increasing pH.[6][14][16]
This dynamic dictates the optimal pH range for conjugation, which is typically pH 7.2 to 8.5 .[6][17] A widely recommended range for achieving a good balance between amine reactivity and ester stability is pH 8.3-8.5 .[14][18][19]
Expert Insight: The half-life of an NHS ester highlights its instability in aqueous solutions. At pH 7.0 (0°C), the half-life is approximately 4-5 hours, but at pH 8.6 (4°C), it plummets to just 10 minutes.[6][16] This underscores the absolute necessity of preparing solutions immediately before use and working efficiently.
Section 2: Core Protocols for Handling, Dissolution, and Application
Adherence to these protocols will minimize reagent degradation and maximize conjugation efficiency.
Storage and Handling of Solid Reagent
The solid form of this compound is sensitive to moisture.[20][21][22]
-
Long-Term Storage : Upon receipt, store the vial at -20°C , protected from light and in a desiccated environment.[5][21][23]
-
Handling : Before opening the vial, it is critical to allow it to equilibrate to room temperature for at least 20-30 minutes.[20][21][22] Opening a cold vial will cause atmospheric moisture to condense on the reagent, leading to rapid hydrolysis.
Protocol: Reconstitution of this compound
Stock solutions should never be prepared in aqueous buffers for storage.[21][24] The standard procedure is to create a concentrated stock solution in an anhydrous organic solvent immediately before use.
Materials:
-
This compound vial
-
Anhydrous (dry) Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[13][23]
-
Gas-tight syringe or appropriate micropipette
Procedure:
-
Equilibrate the this compound vial to room temperature as described above.
-
Using a gas-tight syringe, add the required volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mM or 10 mg/mL).[4][21][25]
-
Vortex briefly to ensure the reagent is fully dissolved.
-
Use this stock solution immediately. Do not store it.[20][21] Any unused reconstituted reagent should be discarded.[21]
Causality Explained: Using anhydrous solvents is non-negotiable. Even trace amounts of water in the solvent will initiate hydrolysis, deactivating the NHS ester before it can be added to your reaction. High-quality, amine-free DMF is preferred, as degraded DMF can contain dimethylamine, which will compete with your target molecule.[18][19]
General Protocol: Protein Labeling with this compound
This protocol provides a general workflow for conjugating the NHS ester moiety to a primary amine on a protein.
Materials:
-
Protein solution (1-10 mg/mL)[18]
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M Sodium Bicarbonate, pH 8.3; or 0.1 M Phosphate Buffer, pH 7.2-8.0.[6][18][21]
-
Freshly prepared this compound stock solution (from Protocol 2.2).
-
Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH ~7.5.[6][21]
-
Purification system (e.g., Sephadex G-25 desalting column, dialysis cassette).[5][18]
Procedure:
-
Buffer Exchange: Ensure your protein is in the appropriate amine-free Reaction Buffer. If your current buffer contains amines (like Tris), you must perform a buffer exchange via dialysis or a desalting column.[21][24]
-
Calculate Molar Excess: Determine the desired molar ratio of NHS ester to protein. A 10- to 20-fold molar excess of the ester is a common starting point for optimization.[14][25]
-
Initiate Reaction: While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock solution.[4][25] Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to prevent protein denaturation.[13][20]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice.[25] Protect from light if the final application is fluorescence-based.[5][14]
-
Quench Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with and consume any remaining active NHS ester. Incubate for 15-30 minutes.[14][24]
-
Purification: Immediately purify the conjugate to remove unreacted NHS ester, hydrolyzed reagent, and the NHS byproduct. Size-exclusion chromatography (e.g., a desalting column) is the most common and effective method.[5][18]
-
Storage: Store the purified conjugate under conditions appropriate for the protein, typically at 4°C for short-term use or at -20°C to -80°C in aliquots for long-term storage.[4][5]
Section 3: Visualization of Key Processes
Chemical Structure and Functional Groups
Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.
Experimental Workflow for Protein Labeling
Caption: Step-by-step workflow for a typical protein conjugation experiment.
Section 4: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Hydrolyzed NHS Ester: Reagent exposed to moisture; stock solution prepared too early; solvent not anhydrous. | Always allow the reagent to warm to room temperature before opening. Use fresh, high-quality anhydrous DMSO/DMF. Prepare stock solution immediately before use. |
| Incorrect Buffer pH: pH is too low (<7.0), protonating the target amines. | Verify the pH of your reaction buffer. The optimal range is 7.2-8.5. | |
| Competing Amines: Buffer contains Tris, glycine, or other primary amines. | Perform buffer exchange into an amine-free buffer like PBS or sodium bicarbonate before starting. | |
| Precipitation During Reaction | High Organic Solvent Concentration: Final DMSO/DMF concentration is >10%. | Reduce the concentration of your NHS ester stock solution so a smaller volume is needed, keeping the final organic solvent concentration below 10%. |
| Protein Instability: The protein is not stable at the reaction pH or concentration. | Perform a trial run with the protein in the reaction buffer without the NHS ester to check for stability. Consider reacting at a lower temperature (4°C). |
References
- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- protocols.io. (2022, December 2). NHS-ester-protein-labeling.
- Biopharma PEG. (n.d.). Applications of PEG Linkers.
- Creative Biolabs. (n.d.). What are PEG Linkers?.
- Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102514762, this compound.
- DC Chemicals. (n.d.). This compound | CAS 1835759-79-9.
- Journal of Stage. (n.d.). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Bioconjugation: A Guide to Amine-Reactive NHS Esters.
- AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents.
Sources
- 1. medkoo.com [medkoo.com]
- 3. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]
- 4. biotium.com [biotium.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 10. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 11. This compound|CAS 1835759-79-9|DC Chemicals [dcchemicals.com]
- 12. This compound | C14H21NO9 | CID 102514762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. interchim.fr [interchim.fr]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. broadpharm.com [broadpharm.com]
- 22. confluore.com [confluore.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Application Notes and Protocols: Molar Excess Calculation for Acid-PEG3-NHS Ester Conjugation
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the field of bioconjugation, the precise attachment of molecules such as polyethylene glycol (PEG) to proteins, antibodies, or other biomolecules is paramount for enhancing therapeutic properties, improving stability, and increasing solubility.[1] The use of N-hydroxysuccinimide (NHS) esters is a cornerstone of this field, providing a reliable method for modifying primary amines.[2][3] This guide offers an in-depth exploration of the principles and a detailed protocol for calculating molar excess when using Acid-PEG3-NHS ester for conjugation, ensuring reproducible and optimized results.
I. The Foundational Chemistry: Understanding the NHS Ester Reaction
The conjugation process hinges on the reaction between the NHS ester functional group of the this compound and primary amine groups (-NH₂) present on the target biomolecule.[1] These amines are typically found on the side chains of lysine residues and at the N-terminus of polypeptide chains.[1][3] The reaction is a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[2][4] This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[4][5]
However, this desired reaction, known as aminolysis, is in direct competition with hydrolysis, where water molecules attack the NHS ester.[3][4] This competing reaction cleaves the ester, rendering the PEG reagent inactive and reducing the overall efficiency of the conjugation.[2] The rates of both aminolysis and hydrolysis are critically dependent on the pH of the reaction environment.[4][6]
II. The Critical Parameter: Why Molar Excess Matters
Achieving the desired degree of labeling—the average number of PEG molecules conjugated to each target biomolecule—requires careful control over the reaction stoichiometry. This is primarily managed by adjusting the molar excess of the this compound relative to the amine-containing biomolecule.
-
Driving the Reaction Forward: A higher molar excess of the NHS ester increases the probability of a successful collision between a reactive PEG molecule and a target amine, favoring the desired aminolysis reaction over hydrolysis.[7]
-
Controlling the Degree of Labeling: For many applications, a specific degree of labeling is optimal. For instance, in antibody-drug conjugates, the drug-to-antibody ratio (DAR) is a critical quality attribute that impacts both efficacy and toxicity.[8] By carefully titrating the molar excess, researchers can control the extent of modification.
-
Variability in Reactivity: Not all primary amines on a protein are equally reactive. Their local microenvironment, accessibility, and pKa can influence their nucleophilicity. A sufficient molar excess helps to ensure that even less reactive sites have an opportunity to be modified.
It is important to note that an excessive molar excess can lead to over-labeling, which may result in protein aggregation, loss of biological activity, or altered pharmacokinetic profiles.[9] Therefore, empirical optimization is often necessary to determine the ideal molar ratio for a specific application.[2]
III. Visualizing the Core Reaction and Workflow
To better understand the chemical transformation and the experimental process, the following diagrams provide a visual representation.
Caption: Chemical mechanism of NHS ester conjugation with a primary amine.
Caption: Experimental workflow for this compound conjugation.
IV. Key Parameters Influencing the Reaction
Successful conjugation is a balancing act. Several factors beyond molar excess must be tightly controlled to maximize the yield of the desired product while minimizing side reactions.
| Parameter | Recommended Range/Condition | Rationale & Key Considerations |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[6][10] | At lower pH, primary amines are protonated (-NH₃⁺) and non-nucleophilic.[2][3] At higher pH, the rate of NHS ester hydrolysis increases dramatically, reducing its half-life and conjugation efficiency.[4][6][11] |
| Buffer System | Phosphate, Bicarbonate, Borate, HEPES[10][12] | Crucially, avoid buffers containing primary amines such as Tris or glycine, as they will compete with the target biomolecule for the NHS ester.[13] |
| Temperature | 4°C to Room Temperature (~25°C)[4] | Lower temperatures (4°C) slow down both the conjugation and hydrolysis reactions, which can be beneficial for sensitive proteins or when longer reaction times are needed.[4] Room temperature reactions are faster. |
| Reaction Time | 30 minutes to 4 hours (or overnight at 4°C)[6][10] | The optimal time depends on the reactivity of the biomolecule, temperature, and molar excess. The reaction progress can be monitored over time to determine the endpoint. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF[1][5] | This compound is often not readily soluble in aqueous buffers. A small volume (typically <10% of total reaction volume) of a dry, water-miscible organic solvent is used to prepare a concentrated stock solution immediately before use.[1][13] |
V. Step-by-Step Protocol for Molar Excess Calculation and Conjugation
This protocol provides a general framework. The optimal molar excess and reaction conditions should be determined empirically for each specific biomolecule and application. A starting point of a 5- to 20-fold molar excess of the NHS ester is commonly recommended.[12]
Materials:
-
Amine-containing biomolecule (e.g., protein, antibody)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)[5]
-
Amine-free Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0)[12]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[14]
-
Purification system (e.g., size-exclusion chromatography columns)[1]
Procedure:
-
Preparation of the Biomolecule:
-
Ensure the biomolecule is in the appropriate amine-free reaction buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.[1]
-
Adjust the concentration of the biomolecule to 1-10 mg/mL.[1]
-
Accurately determine the biomolecule concentration, for example, by measuring absorbance at 280 nm (A280).
-
-
Molar Excess Calculation:
-
Step A: Calculate moles of the biomolecule.
-
Moles = (Concentration in mg/mL * Volume in mL) / (Molecular Weight in g/mol * 1000 mg/g)
-
-
Step B: Determine the target moles of NHS ester.
-
Moles of NHS Ester = Moles of Biomolecule * Desired Molar Excess (e.g., 10 for a 10-fold excess)
-
-
Step C: Calculate the mass of NHS ester needed.
-
Mass (mg) = Moles of NHS Ester * Molecular Weight of this compound ( g/mol ) * 1000 mg/g
-
-
-
Preparation of the this compound Stock Solution:
-
Important: The NHS ester is moisture-sensitive.[13] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[13]
-
Immediately before use, prepare a stock solution (e.g., 10 mM) by dissolving the calculated mass of this compound in a minimal volume of anhydrous DMSO or DMF.[1] Do not store aqueous solutions of NHS esters.[6]
-
-
Conjugation Reaction:
-
Add the calculated volume of the NHS ester stock solution to the biomolecule solution while gently stirring or vortexing.[1]
-
Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to avoid denaturation of the biomolecule.[13]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours (or overnight).[1]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
The purified conjugate should be analyzed to confirm successful conjugation and determine the degree of labeling.
-
SEC-MALS (Size-Exclusion Chromatography with Multi-Angle Light Scattering): This is a powerful technique to determine the absolute molar mass of the conjugate and can be used to calculate the degree of PEGylation.[17][18]
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A shift in the molecular weight band of the conjugated protein compared to the unconjugated protein indicates successful PEGylation.
-
VI. Troubleshooting and Final Considerations
-
Low Conjugation Efficiency:
-
Protein Aggregation/Precipitation:
-
Reduce the molar excess of the NHS ester.
-
Decrease the protein concentration.
-
Perform the reaction at a lower temperature (4°C).
-
-
Storage: Solid NHS esters should be stored at -20°C, desiccated, and protected from light.[13][19] Stock solutions in anhydrous DMSO/DMF can be stored for short periods at -20°C but preparing them fresh is always recommended for optimal reactivity.[6][19]
By carefully considering the underlying chemistry and meticulously controlling the reaction parameters—most notably the molar excess and pH—researchers can achieve efficient, reproducible, and controlled conjugation of this compound to their biomolecules of interest.
References
- National Center for Biotechnology Information. (n.d.). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). PMC - NIH.
- Blacklight. (n.d.). Purification and Production of Pegylated Proteins using Membrane Processes.
- PubMed. (n.d.). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv.
- PubMed. (n.d.). Purification of pegylated proteins.
- Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.
- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?.
- Wyatt Technology. (n.d.). SEC-MALS for Absolute Molar Mass and Size Measurements.
- Waters. (2024). Towards Well-Characterized Proteins and Protein Conjugates Using SEC-MALS.
- National Center for Biotechnology Information. (n.d.). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PMC - NIH.
- Technology Networks. (n.d.). Characterization of Antibody-Drug Conjugates by SEC with Combined Light Scattering, dRI and UV Detection.
- ResearchGate. (n.d.). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling.
- Taylor & Francis Online. (n.d.). Full article: Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling.
- National Center for Biotechnology Information. (n.d.). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC - NIH.
- Wyatt Technology. (n.d.). WP1615: SEC-MALS for absolute biophysical characterization.
- American Chemical Society. (n.d.). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers.
- ResearchGate. (2015). Can anyone help with storage of alexa fluor NHS ester dye?.
- AxisPharm. (2024). Protocol for PEG NHS Reagents.
- AxisPharm. (2024). Protocol for PEG Acid Reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 17. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wyatt.com [wyatt.com]
- 19. researchgate.net [researchgate.net]
Mastering the Purification of Acid-PEG3-NHS Ester Conjugates: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The covalent attachment of polyethylene glycol (PEG) to biomolecules, or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and oligonucleotides. The use of heterobifunctional linkers like Acid-PEG3-NHS ester allows for the introduction of a reactive handle for further conjugation. However, the inherent statistical nature of the conjugation reaction results in a heterogeneous mixture of products, necessitating robust purification strategies to isolate the desired conjugate. This document provides a comprehensive guide to the purification of this compound conjugates, delving into the underlying chemical principles, offering detailed step-by-step protocols for common purification techniques, and providing insights into the characterization of the final product.
Introduction: The Imperative of Purity in PEGylated Conjugates
This compound is a heterobifunctional linker featuring a carboxylic acid and an N-hydroxysuccinimide (NHS) ester, separated by a three-unit polyethylene glycol spacer.[1][2][3] The NHS ester provides a reactive handle for covalent modification of primary amines (-NH2) on biomolecules, forming a stable amide bond.[4][5] The terminal carboxylic acid can then be utilized for subsequent conjugation reactions. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[1][6]
The conjugation reaction, however, rarely proceeds to completion with 100% specificity. The reaction mixture typically contains the desired conjugate alongside unreacted biomolecule, excess this compound, and hydrolyzed linker.[7] For therapeutic applications, the presence of these impurities is unacceptable as they can impact efficacy, safety, and immunogenicity. Therefore, a stringent purification process is a critical downstream step to ensure the homogeneity and quality of the final conjugate.[7][8]
The Chemistry of Conjugation and its Purification Implications
The purification strategy is intrinsically linked to the chemical properties of the components in the reaction mixture. The NHS ester reacts with primary amines in a pH-dependent manner, with optimal reactivity typically observed between pH 7.2 and 8.5.[4][9] However, the NHS ester is also susceptible to hydrolysis, a competing reaction that increases with pH and temperature.[10][11][12] This hydrolysis results in the formation of an unreactive carboxylic acid, which must be removed during purification.
The successful purification of the this compound conjugate hinges on exploiting the physicochemical differences between the desired product and the various impurities. These differences can include size, charge, and hydrophobicity.
Strategic Purification Workflow
A well-defined workflow is essential for achieving high purity of the target conjugate. The following diagram illustrates a general strategy for the purification and characterization of this compound conjugates.
Caption: A general workflow for the purification and analysis of this compound conjugates.
Core Purification Methodologies
The choice of purification technique depends on the properties of the biomolecule and the desired scale of purification. Size-exclusion chromatography and reversed-phase HPLC are the most common and effective methods.
Size-Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius (size) in solution.[13][14] Larger molecules are excluded from the pores of the chromatography resin and thus elute earlier, while smaller molecules penetrate the pores and have a longer retention time.[13] Since the conjugate is larger than the unreacted biomolecule and significantly larger than the excess linker and its hydrolysis byproducts, SEC is a highly effective purification method.[15]
Protocol: SEC Purification of an this compound Conjugated Protein
-
Column Selection: Choose a size-exclusion column with a fractionation range appropriate for the molecular weight of your protein and the conjugate.
-
Buffer Preparation: Prepare a mobile phase buffer that is compatible with your protein and will not interact with the SEC resin. A common choice is Phosphate-Buffered Saline (PBS) at pH 7.4. Ensure the buffer is filtered and degassed.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate until a stable baseline is achieved.
-
Sample Preparation: After the conjugation reaction, centrifuge the crude reaction mixture to remove any precipitated material.
-
Injection and Elution: Inject the clarified sample onto the equilibrated column. The volume of the sample should typically not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Fraction Collection: Collect fractions as the components elute from the column. The conjugate will elute first, followed by the unreacted protein, and finally the small molecule impurities.
-
Analysis of Fractions: Analyze the collected fractions using SDS-PAGE or analytical HPLC to identify the fractions containing the pure conjugate.[7][16]
Data Presentation: Expected Elution Profile in SEC
| Elution Order | Component | Rationale for Elution Position |
| 1 | Aggregates (if present) | Largest species, elute in the void volume. |
| 2 | This compound Conjugate | Larger hydrodynamic radius than the unreacted biomolecule. |
| 3 | Unreacted Biomolecule | Smaller than the conjugate. |
| 4 | Excess/Hydrolyzed this compound | Smallest components, retained longer in the column pores. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity.[8] A non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute. The addition of the PEG linker can alter the hydrophobicity of the biomolecule, often making it more hydrophobic, which allows for separation.[8]
Protocol: RP-HPLC Purification of an this compound Conjugated Peptide
-
Column Selection: Choose a C18 or C8 reversed-phase column with a pore size suitable for your peptide.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Filter and degas both mobile phases.
-
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Acidify the crude reaction mixture with a small amount of TFA to ensure all carboxyl groups are protonated. Centrifuge to remove any precipitate.
-
Injection and Gradient Elution: Inject the sample onto the column. Elute the bound components using a linear gradient of increasing Mobile Phase B. A shallow gradient is often necessary to achieve good resolution between the conjugate and the unreacted peptide.
-
Fraction Collection: Collect fractions corresponding to the eluting peaks.
-
Analysis of Fractions: Analyze the collected fractions by mass spectrometry to confirm the identity of the components in each peak.[16]
Characterization and Quality Control of the Purified Conjugate
Following purification, it is crucial to thoroughly characterize the conjugate to confirm its identity, purity, and integrity.
Key Characterization Techniques:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple and rapid method to visually assess the purity of the conjugate and estimate its apparent molecular weight. The PEGylated conjugate will migrate slower than the unreacted protein due to its increased size.[16]
-
Analytical HPLC (SEC or RP-HPLC): To determine the purity of the final product with high resolution.[8][16]
-
Mass Spectrometry (MS): Provides an accurate molecular weight of the conjugate, confirming the successful attachment of the this compound linker.[16][17]
Caption: Key techniques for the characterization of purified this compound conjugates.
Troubleshooting Common Purification Challenges
| Problem | Possible Cause | Suggested Solution |
| Poor resolution in SEC | Inappropriate column selection; sample overloading; suboptimal flow rate. | Select a column with the correct fractionation range. Reduce the sample injection volume. Optimize the flow rate for your column and sample. |
| Co-elution of conjugate and unreacted biomolecule | Insufficient difference in size or hydrophobicity between the two species. | For SEC, consider using a longer column or a resin with a shallower fractionation range. For RP-HPLC, optimize the gradient to be shallower. Consider ion-exchange chromatography if there is a charge difference.[18] |
| Low recovery of the conjugate | Non-specific adsorption to the chromatography resin; protein instability. | Add a small amount of organic modifier or salt to the mobile phase to reduce non-specific binding. Ensure the buffer conditions (pH, additives) are optimal for your protein's stability. |
| Presence of aggregates | Harsh reaction or purification conditions; inherent property of the biomolecule. | Optimize reaction conditions (e.g., lower temperature). Use SEC as a primary purification step to remove aggregates.[7] |
Conclusion
The successful purification of this compound conjugates is a critical determinant of their utility in research and therapeutic development. A thorough understanding of the underlying chemical principles, coupled with a systematic approach to purification and characterization, is paramount. By leveraging techniques such as size-exclusion chromatography and reversed-phase HPLC, and by implementing rigorous analytical quality control, researchers can obtain highly pure and well-defined conjugates, paving the way for reliable and reproducible downstream applications.
References
- A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions - Benchchem. URL
- PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC - W
- Amine-Reactive Crosslinker Chemistry - Thermo Fisher Scientific US. URL
- Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling - Glen Research. URL
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals - Thermo Fisher Scientific. URL
- Application Note: Purification of m-PEG36-amine Conjugates by Size Exclusion Chrom
- A Comparative Guide to Analytical Techniques for PEGylated Proteins: SDS-PAGE, HPLC, and Mass Spectrometry - Benchchem. URL
- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines - Benchchem. URL
- Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals - Thermo Fisher Scientific. URL
- Reaction Conditions for Chemical Coupling (S9237) - NEB. URL
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe. URL
- 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle - Cre
- Technical Support Center: Purification of PEGyl
- Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate - LCGC Intern
- Stability of NHS esters of mPEG5k under accelerated conditions. Effects...
- An In-depth Technical Guide to SS-bis-amino-PEG4-NHS Ester: Solubility, Stability, and Applications in Bioconjug
- How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. - G-Biosciences. URL
- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents - Thermo Fisher Scientific. URL
- Amine-Reactive Crosslinker Chemistry - Thermo Fisher Scientific CL. URL
- This compound|CAS 1835759-79-9 - DC Chemicals. URL
- Characterization of PEGylated Lysozyme by Size Exclusion and Ion Exchange Chromatography - LCGC Intern
- Analysis of PEGylated Protein by Tetra Detection Size Exclusion Chrom
- This compound, 1835759-79-9 - BroadPharm. URL
- This compound (CAT#: ADC-L-689)
- This compound | C14H21NO9 | CID 102514762 - PubChem. URL
- Making Site-specific PEGylation Work - BioPharm Intern
- Application Note: A Step-by-Step Guide for Azido-PEG3-SS-NHS Ester Conjug
- This compound | CAS# 1835759-79-9 | PEG Linker - MedKoo Biosciences. URL
- Assessing the Purity of Propargyl-PEG6-NHS Ester Conjugates: A Compar
- Instructions for the use of Mal-(PEG)n-NHS Ester - BroadPharm. URL
- Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing). URL
- Protocol for PEG NHS Reagents - AxisPharm. URL
- Purification of polar NHS esters - Chemistry Stack Exchange. URL
- A Solid Way to Purify Polyethylene Glycols - Synfacts. URL
- NHS-PEG-NHS - BOC Sciences. URL
- RNA aptamers and spiegelmers: synthesis, purification, and post-synthetic PEG conjug
- Peptide and protein PEGylation: a review of problems and solutions - Cre
- Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. URL
- Protocol for PEG NHS Ester - BroadPharm. URL
- PEG NHS Ester - Precise PEG. URL
Sources
- 1. This compound|CAS 1835759-79-9|DC Chemicals [dcchemicals.com]
- 2. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. medkoo.com [medkoo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. biopharminternational.com [biopharminternational.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Acid-PEG3-NHS Ester Reactions
Welcome to the Technical Support Center for Acid-PEG3-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioconjugation and overcome common challenges that lead to low reaction yields. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your conjugations with confidence.
Introduction to this compound Chemistry
This compound is a heterobifunctional crosslinker featuring a carboxylic acid and an N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[1] The NHS ester is a highly reactive group that forms stable amide bonds with primary amines (e.g., the N-terminus and lysine side chains on proteins) under mild, aqueous conditions.[2][3] The PEG spacer enhances the solubility of the reagent and the resulting conjugate.[3][4]
The core reaction is a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide (NHS) as a byproduct.[3][5] However, a critical competing reaction is the hydrolysis of the NHS ester by water, which inactivates the reagent.[6][7] Achieving high yields hinges on optimizing conditions to favor aminolysis over hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My conjugation yield is consistently low. What are the most common culprits?
Low yield in NHS ester reactions can typically be traced back to one or more of the following factors:
-
Reagent Quality and Handling: NHS esters are highly sensitive to moisture.[8][9] Improper storage or handling can lead to hydrolysis before the reagent is even added to the reaction.
-
Suboptimal pH: The reaction pH is the most critical parameter.[5][10] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[7][11]
-
Presence of Competing Nucleophiles: Buffers or other components in your sample containing primary amines (like Tris or glycine) will compete with your target molecule for the NHS ester, drastically reducing your yield.[11][12]
-
Reaction Kinetics: Factors such as reactant concentrations, temperature, and incubation time all play a significant role in the reaction outcome. Dilute solutions, for instance, can lead to lower yields.[13][14]
Q2: How should I properly store and handle my this compound?
To maintain the reactivity of your NHS ester, adhere to these guidelines:
-
Storage: Store the solid reagent at -20°C, desiccated.[8][15]
-
Equilibration: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from condensing on the cold powder.[8][16]
-
Stock Solutions: It is generally not recommended to prepare stock solutions for long-term storage.[8][14] If you must, use a high-quality, anhydrous, and amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[16][17] Store aliquots at -20°C or -80°C under an inert gas like argon or nitrogen.[16] However, for best results, dissolve the reagent immediately before use.[8]
Q3: What is the optimal pH for my reaction, and which buffer should I use?
The optimal pH for NHS ester reactions is a delicate balance. The ideal range is typically between pH 7.2 and 8.5 .[2][11] A widely recommended pH for high efficiency is 8.3-8.5 .[17][18]
-
Below pH 7.2: The majority of primary amines will be protonated (-NH₃⁺) and non-nucleophilic, slowing the reaction.[10]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, reducing the amount of active reagent available for conjugation.[2][11]
Recommended Amine-Free Buffers:
| Buffer | Concentration | pH Range | Notes |
| Phosphate Buffer (PBS) | 50-100 mM | 7.2-7.4 | Physiologically relevant and provides good buffering capacity.[5][11] |
| Sodium Bicarbonate | 50-100 mM | 8.3-8.5 | Often recommended for protein labeling to achieve high efficiency.[5][17] |
| Borate Buffer | 20-50 mM | 8.0-9.0 | Useful for maintaining a stable pH at the higher end of the optimal range.[5] |
| HEPES Buffer | Varies | 7.2-8.5 | A good non-interfering buffer option.[2] |
Crucially, avoid buffers containing primary amines like Tris and glycine during the conjugation step. [8][12]
In-Depth Troubleshooting Guide
Issue 1: Low or No Conjugation
If you are observing minimal to no formation of your desired product, systematically evaluate the following potential causes.
Caption: Troubleshooting workflow for low conjugation yield.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Degraded NHS Ester Reagent | The NHS ester is highly susceptible to hydrolysis from atmospheric moisture.[9] If the reagent has been stored improperly, opened at cold temperatures, or is old, it may be largely inactive before the reaction begins.[13][16] | Always allow the reagent vial to warm to room temperature before opening.[8] Use a fresh vial of reagent if possible. Dissolve the NHS ester in anhydrous DMSO or DMF immediately prior to use and discard any unused solution.[8][14] |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) are common in protein purification but will act as quenching agents, competing with your target molecule for the NHS ester.[11] Other additives like sodium azide (>0.02%) can also interfere.[2] | Perform a buffer exchange via dialysis or a desalting column to move your protein into an appropriate amine-free buffer like PBS (pH 7.2-7.4) or sodium bicarbonate (pH 8.3).[8][12] |
| Suboptimal Reaction pH | The reaction is a tug-of-war between amine reactivity and ester stability. If the pH is too low (<7.2), the target amines are protonated and unreactive.[10] If the pH is too high (>8.5), hydrolysis of the NHS ester outcompetes the conjugation reaction.[2] The half-life of an NHS ester can drop from hours at pH 7 to mere minutes at pH 8.6-9.0.[2][19] | Carefully prepare and verify the pH of your reaction buffer. The optimal range is generally 7.2-8.5.[2] For many proteins, starting at pH 8.3 provides a good balance of reactivity and stability.[17] |
| Low Reactant Concentration | Dilute protein solutions can lead to poor reaction kinetics and favor hydrolysis of the NHS ester.[13][14] | Whenever possible, concentrate your protein solution. A concentration of 1-10 mg/mL is often recommended.[17][20] |
| Insufficient Molar Excess of NHS Ester | To drive the reaction forward, a molar excess of the NHS ester is required. The optimal ratio depends on the number of available amines on your target and the desired degree of labeling. | Start with a 10- to 20-fold molar excess of the this compound over your protein.[8][14] This may need to be optimized for your specific application. |
Issue 2: Protein Aggregation or Precipitation During/After Reaction
The introduction of PEG chains can sometimes alter the solubility characteristics of a protein, potentially leading to aggregation.
| Potential Cause | Explanation & Causality | Recommended Solution |
| High Degree of PEGylation | Excessive modification of surface lysines can alter the protein's isoelectric point and surface charge distribution, leading to insolubility and aggregation.[13] | Reduce the molar excess of the this compound in the reaction to achieve a lower degree of labeling.[13] Titrate the molar ratio to find the optimal balance between yield and solubility. |
| Solvent Shock | Adding a large volume (typically >10%) of organic solvent (DMSO/DMF) used to dissolve the NHS ester can denature sensitive proteins.[21] | Dissolve the NHS ester at a higher concentration in the organic solvent so that the final volume added to the aqueous reaction mixture is less than 10%.[3][8] Add the solvent dropwise while gently stirring the protein solution. |
| Incorrect Buffer Conditions | The buffer may not be suitable for maintaining the stability and solubility of the final PEGylated conjugate.[13] | Ensure the protein is in a buffer that maintains its stability throughout the reaction and purification process.[13] Consider adding stabilizing excipients if your protein is known to be unstable. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a starting point for conjugating the NHS ester moiety to a primary amine-containing protein.
Caption: Standard workflow for protein conjugation.
Materials:
-
Protein of interest (in an amine-free buffer)
-
This compound
-
Anhydrous DMSO or DMF[17]
-
Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.5 OR 0.1 M Sodium Bicarbonate, pH 8.3.[2][5][17]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[6]
-
Desalting column or dialysis equipment for purification.[13]
Procedure:
-
Protein Preparation: Ensure your protein is at a concentration of 1-10 mg/mL in the chosen Reaction Buffer.[14][17] If it is in an incompatible buffer (e.g., containing Tris), perform a buffer exchange.
-
NHS Ester Preparation: Immediately before use, allow the this compound vial to equilibrate to room temperature.[8] Dissolve the required amount in anhydrous DMSO or DMF to make a 10 mM stock solution.[14]
-
Conjugation: While gently stirring or vortexing the protein solution, add a 10- to 20-fold molar excess of the dissolved NHS ester.[8][14] Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume.[8]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[2][6] Protect light-sensitive components from light.
-
Quenching: To stop the reaction and deactivate any unreacted NHS ester, add the Quenching Buffer to a final concentration of 20-50 mM.[6] Incubate for an additional 15-30 minutes at room temperature.[5][6]
-
Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column (size-exclusion chromatography) or by dialysis against a suitable storage buffer (e.g., PBS).[6][13]
Key Quantitative Parameters
The efficiency of your conjugation is highly dependent on reaction conditions. The following table summarizes the impact of pH on the stability of NHS esters.
| pH | Half-life of NHS Ester (Approximate) | Amine Reactivity | Overall Efficiency |
| 7.0 | 4-5 hours (at 0°C)[2] | Low (amines are mostly protonated) | Low |
| 7.4 | 128-166 minutes (at RT)[19] | Moderate | Moderate |
| 8.3-8.5 | 130-180 minutes (at RT)[22] | High | Optimal |
| 9.0 | < 10 minutes (at RT)[19] | Very High | Low (due to rapid hydrolysis) |
Note: Half-life values are approximate and can vary based on the specific NHS ester structure, buffer composition, and temperature.[2][19][22]
By understanding the chemical principles and systematically troubleshooting potential issues, you can significantly improve the yield and reproducibility of your this compound reactions.
References
- NHS ester protocol for labeling proteins. Abberior Instruments. [Link]
- Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?
- How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]
- Troubleshooting Guides.
- Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling.
- Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%...
- Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms.
- The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. [Link]
- GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. Cedarlane Labs. [Link]
- Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry (RSC Publishing). [Link]
- Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine.
- N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein.
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
- What is the best NHS quenching agent?
- Protocol for PEG NHS Reagents. AxisPharm. [Link]
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
Sources
- 1. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
- 16. researchgate.net [researchgate.net]
- 17. lumiprobe.com [lumiprobe.com]
- 18. interchim.fr [interchim.fr]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. broadpharm.com [broadpharm.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acid-PEG3-NHS Ester Conjugation Efficiency
Welcome to the technical support center for Acid-PEG3-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to help you achieve optimal results in your conjugation experiments.
Understanding the Core Chemistry: A Balancing Act
N-hydroxysuccinimide (NHS) ester chemistry is a robust and widely used method for covalently attaching molecules to primary amines (-NH₂) found on proteins, antibodies, and amine-modified oligonucleotides.[1][2] The this compound is a heterobifunctional linker featuring a short, hydrophilic polyethylene glycol (PEG) spacer. This linker possesses an NHS ester at one terminus for reaction with primary amines and a carboxylic acid at the other, which can be used for subsequent coupling reactions using activators like EDC.[3][4][]
The primary reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[6][7] However, a critical competing reaction is the hydrolysis of the NHS ester by water, which yields an unreactive carboxylic acid and also releases NHS.[8][9] This hydrolysis is a primary cause of reduced conjugation efficiency.[8][9] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on the reaction pH.[10][11]
The Critical Role of pH
The pH of the reaction buffer is the most crucial parameter in NHS ester conjugation.[10][11][12] It dictates the balance between two opposing factors:
-
Amine Reactivity : For the primary amine to be nucleophilic and reactive, it must be in its deprotonated state (-NH₂). At a pH below the pKa of the amine (around 10.5 for the lysine side chain), it is predominantly in its protonated, non-reactive form (-NH₃⁺). As the pH increases, the concentration of the reactive, deprotonated amine rises, favoring the conjugation reaction.[12]
-
NHS Ester Stability : The NHS ester is susceptible to hydrolysis, and the rate of this undesirable reaction increases significantly with increasing pH.[8][12][13]
Therefore, the optimal pH for NHS ester reactions is a compromise, generally falling within the range of 7.2 to 8.5 .[1][6][13] For many applications, a pH of 8.3-8.5 is considered optimal to maximize the reaction rate while keeping hydrolysis manageable.[10][11][14]
Troubleshooting Guide
This section addresses common issues encountered during this compound conjugations.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inactive NHS Ester: The reagent may have hydrolyzed due to improper storage or handling. | 1. Verify Reagent Activity: Perform a qualitative test by intentionally hydrolyzing a small amount of the NHS ester with a base (e.g., 0.5 M NaOH) and measuring the increase in absorbance at 260 nm, which corresponds to the released NHS.[15] 2. Proper Storage: Store the solid this compound reagent in a tightly sealed container with desiccant at -20°C.[16] Allow the vial to warm to room temperature before opening to prevent condensation.[16] 3. Fresh Solutions: Always prepare stock solutions of the NHS ester in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use.[15][17] Do not store NHS esters in solution, especially in aqueous buffers.[15][17] |
| 2. Incorrect Buffer pH: The pH may be too low, resulting in protonated, non-reactive amines. | 1. Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal range (pH 7.2-8.5). A pH of 8.3-8.5 is often ideal.[10][11][14] 2. Buffer Capacity: For large-scale reactions, be aware that the release of NHS, a weak acid, can lower the pH of the reaction mixture over time.[10][11] Use a buffer with sufficient buffering capacity or monitor and adjust the pH during the reaction.[10][11] | |
| 3. Incompatible Buffer Components: The buffer may contain primary amines that compete with the target molecule. | 1. Use Amine-Free Buffers: Buffers such as Tris and glycine contain primary amines and are incompatible with NHS ester reactions.[1][15] 2. Recommended Buffers: Use amine-free buffers like Phosphate-Buffered Saline (PBS, pH 7.2-7.4), Sodium Bicarbonate (0.1 M, pH 8.3-8.5), or Borate buffer (50 mM, pH 8.5).[1][18] | |
| Inconsistent Conjugation Results | 1. Variable NHS Ester Hydrolysis: Inconsistent levels of moisture or impurities in solvents can lead to varying degrees of hydrolysis. | 1. Use High-Purity Solvents: Always use anhydrous grade DMSO or DMF to prepare your NHS ester stock solution.[15] 2. Avoid Degraded DMF: DMF can degrade over time to form dimethylamine, a primary amine that will react with the NHS ester.[15] If your DMF has a "fishy" odor, do not use it.[15] 3. Aliquot Stock Solutions: If you must prepare a stock solution in advance, aliquot it into single-use volumes to minimize exposure to atmospheric moisture.[16] |
| 2. Suboptimal Molar Ratio: The molar excess of the this compound may be too low or too high. | 1. Optimize Molar Ratio: The optimal molar ratio of NHS ester to the target molecule should be determined empirically. A starting point is often a 5- to 20-fold molar excess of the NHS ester.[9][18] | |
| Precipitation During Reaction | 1. Poor Solubility of Reagent: Some NHS esters have limited aqueous solubility. | 1. Proper Dissolution: Ensure the this compound is fully dissolved in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer.[1][10] The final concentration of the organic solvent should typically be less than 10%. |
| 2. Protein Aggregation: High concentrations of crosslinker or changes in buffer conditions can sometimes lead to protein aggregation. | 1. Optimize Protein Concentration: The optimal protein concentration for labeling is typically in the range of 1-10 mg/mL.[10][18] 2. Gentle Mixing: Add the NHS ester solution to the protein solution slowly while gently stirring or vortexing.[9][18] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal buffer for my this compound conjugation?
The ideal buffer is one that is free of extraneous primary amines and maintains a stable pH in the optimal range of 7.2-8.5.[1][6][13] Commonly recommended buffers include:
-
Phosphate-Buffered Saline (PBS): Typically at pH 7.2-7.4.[1]
-
Borate Buffer: 50 mM, pH 8.5.[1]
-
HEPES Buffer: Can be used in the pH 7.2-8.5 range.[6]
Q2: How long should I let the conjugation reaction proceed?
Reaction times can vary depending on the specific reactants, temperature, and pH. A general guideline is 30 minutes to 2 hours at room temperature, or 2 to 4 hours at 4°C.[6][19] For sensitive proteins or when using a lower pH (e.g., 7.2-7.5), an overnight incubation at 4°C may be beneficial.[9][18]
Q3: My protein is stored in Tris buffer. What should I do before starting the conjugation?
Since Tris buffer contains primary amines that will interfere with the reaction, you must perform a buffer exchange to remove it.[20] This can be accomplished using methods such as:
-
Dialysis
-
Desalting columns (gel filtration)
-
Spin filtration units
Exchange the Tris buffer with one of the recommended amine-free buffers (e.g., PBS or Sodium Bicarbonate) at the desired pH for the conjugation reaction.
Q4: How do I stop (quench) the reaction?
To stop the reaction and deactivate any unreacted this compound, you can add a small molecule containing a primary amine.[19] This is particularly important to prevent the modification of other components in downstream applications.[21] Common quenching reagents include:
-
Tris or Glycine: Add to a final concentration of 20-100 mM.[6][19]
-
Hydroxylamine: Can also be used to cleave the NHS ester.[21]
Incubate for an additional 15-30 minutes at room temperature after adding the quenching agent.[9][19]
Q5: How can I confirm that my protein has been successfully PEGylated?
Several analytical techniques can be used to characterize the PEGylated conjugate:
-
SDS-PAGE: Will show an increase in the molecular weight of the modified protein.
-
Mass Spectrometry (LC-MS): Provides a precise mass of the conjugate, allowing for the determination of the degree of labeling.[22][23]
-
HPLC-based methods (e.g., Size Exclusion, Reversed-Phase): Can be used to separate the conjugate from the unreacted protein and reagent.[24]
-
Charged Aerosol Detection (CAD): Useful for quantifying PEG species that lack a UV chromophore.[25][26]
Experimental Protocols & Workflows
Standard Protocol for Protein Conjugation with this compound
This protocol provides a general guideline. Optimization may be necessary for your specific protein and application.
1. Reagent Preparation: a. Buffer Exchange (if necessary): Ensure your protein (e.g., antibody) is in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). Adjust the protein concentration to 1-10 mg/mL.[10][18] b. Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[9]
2. Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[9][18] b. Mix gently and incubate for 1-2 hours at room temperature or overnight at 4°C.[18]
3. Quenching the Reaction: a. Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[9][19] b. Incubate for an additional 15-30 minutes at room temperature to deactivate any unreacted NHS ester.[9][19]
4. Purification: a. Remove excess, unreacted this compound and byproducts using a desalting column or dialysis, exchanging into a suitable storage buffer like PBS.[1]
Visualizing the Workflow and Key Reactions
Caption: General experimental workflow for this compound conjugation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. interchim.fr [interchim.fr]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. enovatia.com [enovatia.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. lcms.labrulez.com [lcms.labrulez.com]
common side reactions with Acid-PEG3-NHS ester
Welcome to the Technical Support Center for Acid-PEG3-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting solutions, and answers to frequently asked questions regarding the use of this versatile crosslinker. As Senior Application Scientists, we aim to equip you with the knowledge to anticipate challenges, optimize your conjugation strategy, and ensure reproducible, high-quality results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the chemistry, handling, and reaction specifics of this compound.
Q1: What is the primary reaction mechanism of an NHS ester?
A1: The primary reaction of an N-hydroxysuccinimide (NHS) ester is a nucleophilic acyl substitution with a primary amine (-NH₂). This reaction is most common with the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein, forming a highly stable amide bond.[1][][3] The reaction releases N-hydroxysuccinimide (NHS) as a byproduct.[4][5]
Q2: What is the most significant side reaction to be aware of?
A2: The most critical competing side reaction is the hydrolysis of the NHS ester in the presence of water.[1][4][6][7] This reaction converts the NHS ester into a non-reactive carboxylic acid, which will no longer couple to your target molecule and ultimately lowers the conjugation efficiency.[1][7] The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[4][6][8]
Q3: What is the optimal pH for an NHS ester conjugation reaction?
A3: The optimal pH is a delicate balance between maximizing amine reactivity and minimizing hydrolysis. A pH range of 7.2 to 8.5 is generally effective.[][4][9] A pH of 8.3-8.5 is often recommended as the ideal compromise.[9][10][11]
-
Below pH 7.2: The target primary amines are largely protonated (-NH₃⁺), rendering them poor nucleophiles and slowing the reaction.[3][10]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, significantly reducing the reagent's effective concentration and the final yield.[4][6][9][10]
Q4: Can this compound react with other amino acid residues?
A4: Yes, under certain conditions, NHS esters can exhibit reactivity towards other nucleophilic residues, though this is generally less favorable than the reaction with primary amines.[1][12] These off-target reactions include:
-
Sulfhydryl groups (Cysteine): The sulfhydryl group is a potent nucleophile and can form a thioester linkage, which is less stable than an amide bond.[1]
-
Hydroxyl groups (Tyrosine, Serine, Threonine): These residues can be acylated to form less stable ester bonds. This reactivity is more pronounced at suboptimal pH and with extended reaction times.[1][12][13]
-
Imidazole groups (Histidine): The imidazole ring has also been reported to show some reactivity.[1]
Q5: Which buffers should I use and which should I avoid?
A5: It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule.[4][9][14]
-
Recommended Buffers: Phosphate-buffered saline (PBS) pH 7.2-8.0, Sodium bicarbonate buffer (0.1 M) pH 8.3-8.5, HEPES buffer pH 7.2-8.5, or Borate buffer (50 mM) pH 8.5.[4][9]
-
Buffers to Avoid: Buffers containing primary amines such as Tris (tris(hydroxymethyl)aminomethane) or glycine must be avoided as they will directly compete in the reaction, reducing conjugation efficiency.[4][9][14][15] If your sample is in an incompatible buffer, a buffer exchange step is required.
Q6: How should I store and handle this compound?
A6: Proper storage is critical to maintain the reagent's reactivity.[16]
-
Solid Form: Store the solid reagent under desiccated conditions at -20°C.[16][17][18] Before use, allow the vial to warm completely to room temperature before opening to prevent moisture condensation.[16]
-
Stock Solutions: Prepare stock solutions immediately before use in an anhydrous, amine-free organic solvent like DMSO or DMF.[10][16][19] If you must store a stock solution, aliquot it and store it at -20°C to avoid repeated freeze-thaw cycles.[11][16]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during PEGylation experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Hydrolysis of NHS ester: The reagent has degraded due to moisture, improper storage, or high pH. | • Use fresh, high-quality this compound stored under desiccated conditions.[1] • Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[9] • Perform the reaction at the lower end of the optimal pH range (e.g., pH 7.2-7.5) to minimize hydrolysis.[1] |
| Suboptimal reaction pH: The pH is too low (amines are protonated) or too high (hydrolysis is rapid). | • Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.[1][9] | |
| Presence of competing amines: The reaction buffer (e.g., Tris, glycine) or sample contains primary amines. | • Perform buffer exchange into an amine-free buffer (e.g., PBS, Bicarbonate, HEPES) before starting the conjugation.[9][14] | |
| Low protein concentration: The reaction kinetics are unfavorable at low concentrations, allowing hydrolysis to dominate. | • Increase the concentration of the protein to 1-10 mg/mL.[10] For very dilute samples, consider increasing the molar excess of the PEG reagent.[20] | |
| Poor Reproducibility | Inconsistent reagent quality: The NHS ester has been exposed to moisture between experiments. | • Aliquot the solid reagent upon receipt to avoid repeated exposure of the entire stock to ambient moisture. • Always allow the reagent vial to equilibrate to room temperature before opening.[16] |
| pH drift during reaction: Hydrolysis of the NHS ester releases N-hydroxysuccinimide and the terminal carboxylic acid of the hydrolyzed PEG, which can lower the pH of a weakly buffered solution.[10][11] | • Use a sufficiently concentrated buffer (e.g., 0.1 M) to maintain a stable pH throughout the reaction, especially for large-scale labeling.[10][11] | |
| Non-Specific Labeling or Side Reactions | Reaction with other nucleophilic residues: At suboptimal pH or with long reaction times, reaction with tyrosine, serine, threonine, or cysteine can occur.[1][12] | • Optimize the reaction pH to favor the primary amine reaction (pH 7.2-8.5).[1] • Reduce the reaction time or temperature. Reactions can be run for 2-4 hours at 4°C to slow down hydrolysis.[4][15] |
| Loss of Protein Activity | Modification of critical lysine residues: The NHS ester has reacted with lysine residues essential for the protein's biological function (e.g., in an active site or binding interface). | • Reduce the molar excess of the this compound reagent to achieve a lower degree of labeling.[7] • If the issue persists, site-specific conjugation methods may be necessary.[21] |
| Steric hindrance: The attached PEG chain physically blocks the protein's active or binding sites.[21][22] | • While Acid-PEG3-NHS has a relatively short PEG chain, if steric hindrance is suspected, consider alternative conjugation strategies that target residues further from the active site.[21] | |
| Precipitation of Conjugate | High degree of PEGylation: Over-labeling can alter the protein's solubility characteristics. | • Decrease the molar ratio of the PEG reagent to the protein. • Optimize reaction time and temperature to control the extent of labeling. |
| Solvent incompatibility: The organic solvent (DMSO/DMF) used to dissolve the NHS ester is causing protein precipitation. | • Keep the final concentration of the organic solvent in the reaction mixture low, typically below 10%.[23] Add the NHS ester solution to the protein solution dropwise while gently stirring. |
Part 3: Experimental Protocols & Workflows
Protocol 1: General Protein Labeling with this compound
This protocol outlines a standard procedure for conjugating this compound to a protein.
1. Preparation of Reagents:
-
Protein Solution: Prepare the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-5 mg/mL.[20] If the protein is in an incompatible buffer, perform buffer exchange.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[19]
2. Labeling Reaction:
-
Calculate the required amount of NHS ester. A molar excess of 8-20 fold of the NHS ester over the protein is a common starting point.[10][11]
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[10]
-
Incubate the reaction for 1 hour at room temperature or for 2-4 hours at 4°C.[15][19]
3. Quenching the Reaction:
-
To terminate the reaction, add a quenching buffer containing a primary amine to consume any unreacted NHS ester.[5][15]
-
Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM.[5]
-
Incubate for an additional 15-30 minutes at room temperature.[5]
4. Purification of the Conjugate:
-
Remove excess, unreacted PEG reagent, the NHS byproduct, and the quenching reagent.
-
The most common method for macromolecules is size-exclusion chromatography (e.g., a desalting column).[10][11] Dialysis is also a suitable alternative.
5. Characterization:
-
Analyze the purified conjugate to determine the degree of labeling (DOL) and confirm successful conjugation.
-
Techniques such as SDS-PAGE will show a shift in molecular weight. Mass spectrometry (HPLC-MS) can provide a more precise determination of the DOL.[24][25]
Workflow and Key Reaction Pathways
The following diagrams illustrate the experimental workflow and the key chemical reactions involved.
Caption: Experimental workflow for protein PEGylation.
Caption: Competing reactions of NHS esters.
References
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
- NHS ester protocol for labeling proteins. Abberior Instruments. [Link]
- From Synthesis to Characterization of Site-Selective PEGyl
- NHS-ester-protein-labeling. Protocols.io. [Link]
- Method for Characterization of PEGylated Bioproducts in Biological Matrixes.
- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- Side reactions of N-hydroxysuccinimide esters with nucleophiles. Chemistry Stack Exchange. [Link]
- Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
- Troubleshooting Guides.
- The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. [Link]
- Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC - NIH. [Link]
- NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. NIH. [Link]
- Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modific
- Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s.
- This compound (CAT#: ADC-L-689).
- Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionaliz
- This compound | C14H21NO9 | CID 102514762. PubChem - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. medkoo.com [medkoo.com]
- 18. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]
- 19. NHS ester protocol for labeling proteins [abberior.rocks]
- 20. biotium.com [biotium.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. creativepegworks.com [creativepegworks.com]
- 23. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Proactive Guide to Preventing Precipitation During Bioconjugation
Welcome to the technical support center for bioconjugation. This guide is designed for researchers, scientists, and drug development professionals who encounter the common but critical challenge of protein precipitation during conjugation reactions. Instead of a simple list of steps, we will delve into the underlying causes of precipitation and provide robust, field-proven strategies to maintain the solubility and activity of your valuable biomolecules.
Frequently Asked Questions (FAQs): The "Why" Behind Precipitation
This section addresses the most common scenarios and questions our team encounters, focusing on the causative factors that lead to aggregation and precipitation.
Q1: My protein precipitated immediately after I added the labeling reagent. What happened?
This rapid precipitation is often due to "solvent shock" and high local concentrations of the labeling reagent. Many labeling reagents, especially those for creating antibody-drug conjugates (ADCs) or fluorescent labels, are hydrophobic and must be dissolved in an organic co-solvent like DMSO or DMF.[1][2]
-
Causality Explained: When a bolus of this organic solvent-based reagent is added to your aqueous protein solution, it creates a localized environment where the solvent conditions are drastically different. This can cause the protein in that immediate vicinity to partially unfold, exposing hydrophobic cores that are normally buried.[1] These newly exposed hydrophobic patches on adjacent protein molecules rapidly associate with each other to minimize contact with the aqueous buffer, leading to aggregation and precipitation.[3][4]
Q2: I'm observing a slow, gradual increase in turbidity or cloudiness during the conjugation reaction. What's the likely cause?
Gradual precipitation points to slower-acting instability factors that accumulate over the course of the reaction. The key culprits are:
-
Increased Surface Hydrophobicity: As the conjugation reaction proceeds, more and more (often hydrophobic) linker-payload or dye molecules are attached to the protein's surface.[5] This systematically increases the overall hydrophobicity of the protein, making it less soluble in its aqueous environment.[4][6] This is a well-documented issue in ADC development, where a higher drug-to-antibody ratio (DAR) frequently correlates with increased aggregation.[1][7]
-
Changes in Net Charge: The conjugation process, particularly on lysine residues, neutralizes the positive charge of the amine group. This modification alters the protein's net surface charge and can shift its isoelectric point (pI).[8] If the reaction buffer pH is close to the new pI of the conjugate, the electrostatic repulsion between molecules is minimized, making aggregation more likely.[9][10]
-
Reaction Conditions: Elevated temperatures or prolonged incubation times, while potentially increasing reaction efficiency, can also induce thermal stress, leading to partial protein unfolding and subsequent aggregation.[1][11]
Q3: How do I select the optimal buffer system to prevent precipitation?
Choosing the right buffer is arguably the most critical proactive step you can take. A suboptimal buffer can itself be the primary cause of aggregation.
-
pH vs. Isoelectric Point (pI): The cardinal rule is to maintain the buffer pH at least 1-1.5 units away from the protein's pI.[12] At its pI, a protein has a net charge of zero, leading to minimal electrostatic repulsion between molecules and thus minimum solubility.[9][13] Knowing the pI of your protein is essential for designing a stable conjugation environment.[14][15]
-
Ionic Strength: The salt concentration of your buffer affects electrostatic interactions. While general rules are difficult due to protein-specific behaviors, a moderate ionic strength (e.g., 50-150 mM NaCl) is often a good starting point to shield charges and prevent aggregation.[4][16] However, this must be optimized for each specific protein.[17]
-
Buffer Species: Avoid buffers with primary amines (like Tris or glycine) if you are performing an amine-reactive conjugation (e.g., with an NHS ester), as the buffer will compete with your protein for the reagent.[2][8] Phosphate or bicarbonate/carbonate buffers are common choices for NHS ester reactions.[11][17]
Q4: My small molecule drug/linker is poorly soluble. How does this contribute to precipitation and how can I manage it?
The poor aqueous solubility of many cytotoxic payloads and hydrophobic linkers is a major driver of aggregation in ADC development.[18][19]
-
Mechanism: When a hydrophobic linker-payload is conjugated, it creates hydrophobic patches on the antibody surface. These patches on different ADC molecules are drawn to each other, initiating the aggregation process which can eventually lead to precipitation.[3]
-
Mitigation Strategies:
-
Co-solvents: Carefully use a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMF) to keep the linker-payload in solution. The final concentration in the reaction should ideally be kept low (e.g., <5-10% v/v) to avoid denaturing the protein.[2][4]
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG), between the antibody and the hydrophobic payload can significantly improve the solubility and stability of the final conjugate.[4][20]
-
Troubleshooting Guide: From Observation to Solution
Use this table as a quick reference to diagnose and solve precipitation issues as they arise.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitation upon reagent addition | 1. High local concentration of reagent/co-solvent ("solvent shock").[1] 2. Protein concentration is too high.[12] | 1. Add the reagent slowly and dropwise while gently stirring.[6] 2. Reduce the protein concentration. 3. Ensure the final co-solvent concentration is minimal (<10%).[4] |
| Gradual Cloudiness during incubation | 1. Increasing hydrophobicity due to over-labeling.[2][8] 2. Reaction pH is too close to the protein's pI.[9][] 3. Thermal stress from elevated temperature.[1] | 1. Reduce the molar excess of the labeling reagent or decrease reaction time.[22] 2. Change the buffer to ensure the pH is at least 1 unit away from the protein's pI.[12] 3. Run the reaction at a lower temperature (e.g., 4°C) for a longer duration.[11] |
| Precipitation During/After Purification | 1. Removal of stabilizing agents from the reaction buffer. 2. Inappropriate formulation buffer for the final conjugate.[4] 3. Concentration-dependent aggregation.[23] | 1. Perform purification (e.g., SEC) using a pre-screened, optimal storage buffer. 2. Screen various formulation buffers for long-term stability.[24] 3. Add stabilizing excipients like arginine or glycerol to the final formulation.[12][25] |
| Low Yield with no visible precipitate (soluble aggregates) | 1. Formation of high molecular weight (HMW) soluble aggregates.[3] 2. Non-native protein conformers acting as aggregation precursors.[26] | 1. Analyze the sample using Size Exclusion Chromatography (SEC) to detect and quantify soluble aggregates.[22][27] 2. Optimize purification using methods like Ion Exchange (IEX) or Hydrophobic Interaction Chromatography (HIC) to remove aggregates.[27][28] |
Key Experimental Protocols
Here we provide detailed methodologies for critical steps in preventing and managing aggregation.
Protocol 1: Proactive Buffer Screening for Optimal Protein Stability
This protocol uses turbidity measurement (absorbance at 350 nm) as a rapid and effective way to screen multiple buffer conditions.
-
Prepare Buffer Matrix: Create a matrix of buffers with varying pH values (e.g., 6.0, 7.0, 8.0, 9.0) and ionic strengths (e.g., 50 mM, 150 mM, 250 mM NaCl).
-
Buffer Exchange: Exchange your protein into each test buffer using a desalting column or dialysis.
-
Initial Turbidity Reading: Measure the absorbance of each protein sample at 350 nm (A350). This is your baseline.
-
Stress Induction (Optional but Recommended):
-
Thermal Stress: Incubate aliquots of each sample at the intended reaction temperature (e.g., 37°C) for the planned reaction duration.
-
Co-solvent Stress: To another set of aliquots, add the organic co-solvent to be used in the reaction (e.g., 5% DMSO) and incubate.
-
-
Final Turbidity Reading: After the stress incubation, allow samples to return to room temperature and measure the A350 again.
-
Analysis: Select the buffer condition that shows the minimal change in A350, as this indicates the highest stability under reaction-mimicking conditions.
Protocol 2: Optimized Reagent Addition and Reaction
This protocol details the best practices for setting up the conjugation reaction to avoid immediate precipitation.
-
Protein Preparation: Start with your protein at a moderate concentration (e.g., 1-10 mg/mL) in the optimal, amine-free buffer determined from Protocol 1.[29] Ensure the solution is clear and free of any pre-existing aggregates by filtering through a 0.22 µm filter.[22]
-
Reagent Preparation: Immediately before use, dissolve the labeling reagent (e.g., NHS ester) in anhydrous DMSO to create a concentrated stock (e.g., 10 mM).[2] Storing these reagents in solution is not recommended as they are often moisture-sensitive.[8]
-
Controlled Addition:
-
Calculate the volume of the reagent stock needed for the desired molar excess.
-
While gently and continuously stirring the protein solution (a micro stir bar is ideal), add the reagent stock drop-by-drop over several minutes. Do not add the entire volume at once.
-
-
Incubation: Incubate the reaction under the optimized conditions (temperature, time). Protect from light if using fluorescent dyes.[2]
-
Purification: Immediately following incubation, purify the conjugate from excess, unreacted reagent using a desalting column equilibrated in your desired storage buffer.[2] This swift removal is critical to prevent further reaction or degradation.
Visualizing the Workflow and Logic
Diagrams can clarify complex decision-making processes and workflows.
Diagram 1: Troubleshooting Precipitation Events
This decision tree guides you through diagnosing the cause of precipitation based on when it occurs.
Caption: Proactive workflow for minimizing aggregation.
References
- Tackling Aggregation Challenges in ADC Production. (n.d.). Pharmaceutical Technology.
- Technical Support Center: Preventing Protein Aggregation During Bioconjug
- Improving Drug Solubility with Polymer-Drug Conjug
- Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019, January 29). G-Biosciences.
- Aggregation in antibody-drug conjugates: causes and mitigation. (2025, August 18). Cytiva.
- Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (2025, August 9).
- Protein precipitation. (n.d.). Wikipedia.
- Why is my protein precipitating after fluorescent labeling? (2016, January 13). ResearchGate.
- Technical Support Center: Optimizing DOTA Conjug
- Impact of Payload Hydrophobicity on the Stability of Antibody–Drug Conjugates. (2018). Molecular Pharmaceutics. ACS Publications.
- Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) with Hydrophilic PEG Linkers. (2025, December). BenchChem.
- Antibody conjugation and formul
- Transforming protein-polymer conjugate purification by tuning protein solubility. (2019, October 17). PMC - NIH.
- Isoelectric Point for Protein Analysis and Biopharmaceutical Development. (2025, April 16).
- Preventing Protein Aggregation. (2014, May 15). Biozentrum Biophysics Facility.
- Technical Support Center: Avoiding Protein Precipitation During Conjugation with PEGylated Crosslinkers. (2025, December). BenchChem.
- Nanoconjugation and Encapsulation Strategies for Improving Drug Delivery and Therapeutic Efficacy of Poorly Water-Soluble Drugs. (2019, July 10). NIH.
- How to prevent protein precipitation? (2012, September 10). Biology Stack Exchange.
- Chromatographic evaluation of ADC aggregation and hydrophilicity. (n.d.).
- What Is the Significance of Determining a Protein's Isoelectric Point. (n.d.). MtoZ Biolabs.
- Techniques for solubility enhancement of Hydrophobic drugs: A Review. (n.d.).
- Removing Aggregates from Monoclonal Antibodies. (n.d.). Pharmaceutical Technology.
- Purification Techniques | How to Creatively Remove Aggreg
- Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. (n.d.). JOCPR.
- Optimizing the buffer conditions for a glycopeptide conjugate API purific
- Protein precipitation: A comprehensive guide. (n.d.). Abcam.
- Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods. (n.d.). MetwareBio.
- Isoelectric point. (n.d.). Wikipedia.
- How can I prevent protein aggregation? (2014, September 3).
- Isoelectric Point: Protein & Amino Acids. (2023, October 21). StudySmarter.
- Why is my protein getting precipitated, even at low concentrations? (2014, June 20).
- Antibody purific
- Application Notes and Protocols: Preparation of Bioconjugates Using Traut's Reagent. (n.d.). BenchChem.
- Troubleshooting protein precipitation during Cy7 labeling. (n.d.). BenchChem.
- Suppression of Aggregation of Therapeutic Monoclonal Antibodies during Storage by Removal of Aggregation Precursors Using a Specific Adsorbent of Non-Native IgG Conformers. (2018, September 28). Bioconjugate Chemistry.
- Cosolvent effects on protein stability. (n.d.). PubMed - NIH.
- Antibody Aggregate Removal by Multimodal Chrom
- Strategies for successful crosslinking and bioconjugation applications. (2018, May 3). YouTube.
Sources
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - AT [thermofisher.com]
- 9. Protein precipitation - Wikipedia [en.wikipedia.org]
- 10. Isoelectric Point for Protein Analysis and Biopharmaceutical Development - Creative Proteomics Blog [creative-proteomics.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Isoelectric point - Wikipedia [en.wikipedia.org]
- 14. What Is the Significance of Determining a Protein’s Isoelectric Point | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods - MetwareBio [metwarebio.com]
- 16. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 17. biology.stackexchange.com [biology.stackexchange.com]
- 18. Improving Drug Solubility with Polymer-Drug Conjugation: Recent Insights [ouci.dntb.gov.ua]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pharmtech.com [pharmtech.com]
- 28. Purification Techniques | How to Creatively Remove Aggregates? - Bio-Link [biolink.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Storage of Acid-PEG3-NHS Ester
Welcome to the technical support center for Acid-PEG3-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and storage of this reagent. As Senior Application Scientists, we understand that the success of your conjugation experiments hinges on the quality and activity of your reagents. This resource is structured to provide you with the necessary knowledge to ensure the integrity of your this compound.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at temperatures between -20°C and -80°C.[1][2][3] It is crucial to keep the reagent in a dry environment, protected from light.[1] The product is typically shipped at ambient temperature and is stable for several weeks under these conditions, but immediate transfer to a low-temperature, desiccated environment upon receipt is highly recommended for preserving its reactivity over months to years.[1]
Q2: I need to prepare a stock solution of this compound. What is the best solvent and how should I store it?
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing stock solutions of this compound.[2][4] It is critical to use high-purity, anhydrous grade solvents, as NHS esters are highly susceptible to hydrolysis in the presence of moisture.[4][5] Stock solutions in anhydrous solvents can be stored at -20°C or -80°C.[4][6][7] When stored properly in anhydrous conditions, some NHS ester solutions in DMF have been reported to be stable for years.[4] To minimize the risk of moisture contamination and degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[8][4]
Q3: Why is it important to warm the vial of this compound to room temperature before opening?
It is essential to allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture from the air from condensing on the cold powder.[9][4][10][11][12][13] This condensation can introduce water, which will hydrolyze the NHS ester and reduce its reactivity.[4][14]
Q4: What is the primary cause of this compound inactivation, and how can I prevent it?
The primary cause of inactivation is the hydrolysis of the N-hydroxysuccinimide (NHS) ester functional group.[15][16] This reaction is catalyzed by the presence of water and is significantly accelerated at higher pH values.[17][18][19] To prevent hydrolysis, it is imperative to minimize the reagent's exposure to moisture at all stages of storage and handling. This includes storing the solid reagent in a desiccated environment, using anhydrous solvents for stock solutions, and allowing the vial to reach room temperature before opening.[9][4][5]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low or No Conjugation Yield
A low or complete lack of conjugation product is one of the most frequent issues and can often be attributed to the following causes:
| Potential Cause | Recommended Solution |
| Inactive (Hydrolyzed) Reagent | The NHS ester has been compromised by moisture. It is crucial to use fresh reagent or test the activity of your current stock. A qualitative activity test can be performed (see Protocol 2).[16][20] |
| Incorrect Reaction pH | The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[15][16][21][22] Below pH 7.2, the amine is mostly protonated and less nucleophilic. Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically.[18][19] |
| Inappropriate Buffer Composition | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced yields.[10][11][16][23][24] Use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[17] |
| Low Reactant Concentration | In dilute protein solutions, the competing hydrolysis reaction can be more pronounced. If possible, increase the concentration of your target molecule and/or use a higher molar excess of the this compound.[21] |
Issue 2: Inconsistent Results Between Experiments
Variability in conjugation efficiency from one experiment to another can be frustrating. The root cause is often subtle differences in reagent handling and reaction setup.
| Potential Cause | Recommended Solution |
| Variable Reagent Activity | Repeatedly opening and closing the main stock vial can introduce moisture over time, leading to a gradual loss of activity. Aliquoting the solid reagent or stock solution is highly recommended to ensure consistent reactivity for each experiment.[8][4][6] |
| Solvent Quality | The anhydrous nature of your DMSO or DMF is critical. Use a fresh bottle of high-quality anhydrous solvent and do not store it for extended periods after opening, as these solvents are hygroscopic.[4] |
| Time Delay in Reagent Addition | Once dissolved in an aqueous buffer for the reaction, the NHS ester will begin to hydrolyze immediately.[10][23] Standardize the time between adding the NHS ester to the reaction buffer and its introduction to the target molecule to ensure reproducibility. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a starting point for the conjugation of this compound to a protein containing primary amines. Optimization may be required for your specific application.
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., 1X PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If your protein is in a buffer containing primary amines, a buffer exchange must be performed.[25]
-
Prepare the this compound Stock Solution: Allow the vial of this compound to warm to room temperature before opening.[11] Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[25] Do not prepare and store aqueous stock solutions.[21]
-
Perform the Conjugation Reaction: Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 10- to 20-fold molar excess over the protein is a common starting point).[21][22] Add the calculated volume to the protein solution while gently mixing.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[13][21]
-
Quench the Reaction: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[21]
-
Purify the Conjugate: Remove excess, unreacted this compound and byproducts using a desalting column, size-exclusion chromatography, or dialysis.[21]
Protocol 2: Qualitative Assessment of NHS Ester Activity
This simple spectrophotometric assay can help determine if your this compound reagent is still active. The principle is that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a characteristic absorbance at approximately 260 nm.[14][16]
Materials:
-
This compound
-
Amine-free buffer (e.g., PBS, pH 7.5)
-
0.5 M NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the this compound and dissolve it in 2 mL of the amine-free buffer. If not fully soluble, first dissolve in a small amount of anhydrous DMSO or DMF before adding the buffer.[14]
-
Prepare a Blank: Use the same buffer (and organic solvent, if used) as a blank for the spectrophotometer.
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm with the blank. Immediately measure and record the absorbance of the NHS-ester solution.[16]
-
Induce Hydrolysis: To 1 mL of the NHS-ester solution, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds.[20]
-
Final Absorbance Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.[16]
-
Interpretation: A significant increase in absorbance after the addition of NaOH indicates that the NHS ester was active and has been hydrolyzed. If there is little to no increase in absorbance, the reagent has likely already been hydrolyzed and is inactive.[16]
Visualizing Key Concepts
To further clarify the critical aspects of this compound stability and reactivity, the following diagrams illustrate the hydrolysis pathway and a troubleshooting workflow.
References
- ResearchGate. (2014, August 1). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?
- Abberior Instruments. NHS ester protocol for labeling proteins.
- Kalkhof, S., & Sinz, A. (2008). Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters. Analytical and Bioanalytical Chemistry, 392(1-2), 305-312. [Link]
- Kalkhof, S., & Sinz, A. (2008). Chances and Pitfalls of Chemical Cross-Linking with Amine-Reactive N-Hydroxy Succinimide Esters.
- ResearchGate. (2015, April 14). Can anyone help with storage of alexa fluor NHS ester dye?
- ResearchGate. (n.d.). Stability of NHS esters of mPEG5k under accelerated conditions. Effects...
- AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents.
- JenKem Technology. (2022, June 1). PEG Storage and Handling Conditions.
- Bitesize Bio. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.
- Nojima, Y., Iguchi, K., Suzuki, Y., & Sato, A. (2009). The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. Biological & Pharmaceutical Bulletin, 32(3), 523-526. [Link]
- Journal of Young Investigators. (2006, October 1). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.
- Creative Biolabs. This compound.
Sources
- 1. medkoo.com [medkoo.com]
- 2. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. lumiprobe.com [lumiprobe.com]
- 24. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing NHS Ester Reactions
A Guide to Buffer Selection, Troubleshooting, and Best Practices
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize N-hydroxysuccinimide (NHS) ester chemistry for bioconjugation. As Senior Application Scientists, we understand that successful and reproducible conjugation is paramount. The most common, yet often overlooked, variable that dictates the success of these reactions is the choice of buffer.
This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to buffer selection for NHS ester reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of an NHS ester reaction, and why is the buffer so important?
A: An NHS ester reaction is one of the most common methods for covalently attaching a molecule (like a drug, dye, or biotin) to a protein or other biomolecule. The chemistry targets primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of the polypeptide chain.
The reaction proceeds via a two-step nucleophilic acyl substitution. The primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate that then releases the NHS leaving group, resulting in a stable amide bond.
The buffer is critical because it directly controls two competing reactions: the desired amine reaction and the undesirable hydrolysis of the NHS ester. Water molecules can also attack the ester, inactivating it by converting it to a non-reactive carboxylic acid. The buffer's pH dictates the rate of both of these reactions, and its chemical composition can either help or hinder the process.
Experimental Protocols
Protocol 1: Buffer Exchange via Desalting Column
This protocol is essential for removing incompatible buffer components (like Tris) from your protein sample prior to conjugation.
Materials:
-
Protein sample in an incompatible buffer.
-
Appropriate conjugation buffer (e.g., 1X PBS, pH 7.5).
-
Desalting column (e.g., a pre-packed spin column with a suitable molecular weight cutoff).
-
Collection tubes.
-
Centrifuge (if using spin columns).
Methodology:
-
Column Equilibration: Prepare the desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the desired conjugation buffer. For a spin column, this usually means adding the new buffer and centrifuging it through, repeating 2-3 times.
-
Sample Loading: Carefully load your protein sample onto the center of the column bed. Be sure not to exceed the column's recommended sample volume.
-
Elution:
-
For spin columns: Place the column in a fresh collection tube and centrifuge according to the manufacturer's protocol. The protein will elute in the new buffer, while the smaller molecules of the old buffer salts will be retained in the column matrix.
-
For gravity columns: Add the new buffer and collect the fractions as they elute. Your protein will typically be in the first few fractions.
-
-
Verification (Optional but Recommended): Measure the protein concentration of the eluate (e.g., using a NanoDrop or Bradford assay) to confirm recovery.
Protocol 2: General NHS Ester Conjugation
This protocol provides a starting point for conjugating an NHS ester to a protein.
Materials:
-
Protein in an appropriate buffer (e.g., 100 mM Phosphate, 150 mM NaCl, pH 8.0).
-
NHS ester reagent.
-
Anhydrous DMSO or DMF.
-
Reaction tubes.
Methodology:
-
Prepare Protein: Ensure your purified protein is in an amine-free buffer at a known concentration (typically 1-10 mg/mL).
-
Prepare NHS Ester Stock: Immediately before use, dissolve the NHS ester powder in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or ~20-50 mM). Note: NHS esters are moisture-sensitive. Do not use aqueous buffers to dissolve the ester.
-
Calculate Molar Ratio: Determine the molar excess of the NHS ester needed. A common starting point is a 10- to 20-fold molar excess of the ester over the protein.
-
Volume of ester (µL) = (Molar excess * Protein conc. (M) * Protein vol. (µL)) / Ester conc. (M)
-
-
Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing or stirring.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, you can add a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of ~50 mM. This will consume any unreacted NHS ester.
-
Purification: Remove the excess, unreacted NHS ester and the NHS leaving group from the now-conjugated protein using a desalting column (as described in Protocol 1 ) or dialysis.
References
Technical Support Center: Navigating the Challenges of Protein Labeling with Acid-PEG3-NHS Ester
Welcome to the technical support center for Acid-PEG3-NHS ester protein labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the conjugation process. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in achieving consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with this compound?
The optimal pH for labeling with an NHS ester is a critical parameter that balances the reactivity of the target amine groups on the protein with the stability of the NHS ester itself.[1][2] The recommended pH range is typically between 8.3 and 8.5.[1][3][4]
-
Below pH 8.3: The primary amines on the protein (N-terminus and lysine side chains) are predominantly protonated (-NH3+), making them poor nucleophiles and significantly slowing down the labeling reaction.[1][2][3][4]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically.[1][3][4][5] In this competing reaction, water molecules attack the ester, rendering it inactive and unable to label your protein.[2][5]
Q2: Which buffers should I use, and which should I avoid?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your protein for reaction with the this compound.[6][7]
-
Recommended Buffers:
-
Buffers to Avoid:
If your protein is in an amine-containing buffer, a buffer exchange must be performed using methods like dialysis or desalting columns prior to labeling.[6]
Q3: How should I prepare and store my this compound?
This compound is sensitive to moisture and should be handled accordingly to maintain its reactivity.[8][9]
-
Storage: Store the lyophilized powder at -20°C in a desiccated environment.[8]
-
Preparation: Allow the vial to equilibrate to room temperature before opening to prevent condensation.[8][10] Prepare a stock solution (e.g., 10 mM) in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3][4][6][11] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for a limited time, but it's best to prepare them fresh.[3][4][6] Avoid repeated freeze-thaw cycles.[6]
Q4: What is the recommended molar excess of this compound to protein?
The optimal molar excess depends on several factors, including the protein concentration and the desired degree of labeling (DOL). A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.[1] However, this may need to be empirically determined for your specific protein.[1] For monolabeling, an 8-fold molar excess is often a good starting point.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your protein labeling experiments.
Problem 1: Low Labeling Efficiency
Low labeling efficiency is one of the most common challenges. Several factors can contribute to this issue.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal pH | As discussed in the FAQs, an incorrect pH can either prevent the reaction from occurring or lead to rapid hydrolysis of the NHS ester.[1][2][3][4] | Verify the pH of your reaction buffer and ensure it is within the optimal range of 8.3-8.5.[1][3][4] |
| Hydrolyzed NHS Ester | The this compound is moisture-sensitive and can hydrolyze over time, rendering it inactive.[5][12] | Always use freshly prepared stock solutions of the NHS ester.[3][4][6] Store the lyophilized powder under desiccated conditions at -20°C.[8] You can test the reactivity of your NHS ester by comparing its absorbance at 260 nm before and after intentional hydrolysis with a strong base.[8][12] |
| Presence of Competing Amines | Buffers or other components in your protein solution containing primary amines will compete with your protein for the NHS ester.[6][7] | Perform a buffer exchange into an amine-free buffer (e.g., PBS, sodium bicarbonate) before starting the labeling reaction.[6] |
| Low Protein Concentration | The efficiency of the labeling reaction is dependent on the protein concentration.[6] A higher concentration generally leads to better results.[13] | Concentrate your protein to a recommended range of 2-10 mg/mL.[6][13] |
Problem 2: Protein Precipitation or Aggregation
The precipitation of your protein during or after the labeling reaction can be a significant setback.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Over-labeling | Attaching too many PEG molecules to your protein can alter its surface properties, leading to aggregation and precipitation.[14][15] | Reduce the molar excess of the this compound in your reaction.[15] Perform a titration experiment to find the optimal ratio for your specific protein. |
| High Concentration of Organic Solvent | The DMSO or DMF used to dissolve the NHS ester can denature your protein if the final concentration in the reaction is too high.[14][15] | Keep the final concentration of the organic solvent below 10% of the total reaction volume.[14][15] |
| Buffer Incompatibility | The pH of the labeling buffer might be too close to the isoelectric point (pI) of your protein, reducing its solubility.[14] | If possible, adjust the pH of your reaction buffer to be further from the pI of your protein while remaining within the optimal range for the NHS ester reaction. |
Problem 3: Inconsistent Results
Variability between experiments can make it difficult to obtain reliable data.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inconsistent Reagent Preparation | Variations in the preparation of the this compound stock solution can lead to different effective concentrations in each experiment. | Always prepare the NHS ester stock solution immediately before use.[3][4][6] Ensure the lyophilized reagent is fully equilibrated to room temperature before opening the vial.[8][10] |
| Reaction Time and Temperature Fluctuations | The rate of both the labeling reaction and the competing hydrolysis reaction are influenced by time and temperature.[16] | Standardize your incubation times and temperatures. A typical incubation is 1-4 hours at room temperature or overnight at 4°C for sensitive proteins.[3][4][11] |
| Inefficient Quenching | If the reaction is not effectively stopped, it can continue to proceed, leading to over-labeling and variability. | Quench the reaction by adding a final concentration of 50-100 mM of an amine-containing buffer like Tris-HCl.[1] |
Experimental Workflows
General Protein Labeling Protocol
This protocol provides a general procedure for labeling a protein with this compound.
Caption: General workflow for protein labeling with this compound.
Step-by-Step Methodology:
-
Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 8.3-8.5) at a concentration of 2-10 mg/mL.[6][13] If necessary, perform a buffer exchange.[6]
-
NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[3][4][6][11]
-
Labeling Reaction: Slowly add the desired molar excess of the NHS ester stock solution to the protein solution while gently mixing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[3][4][11]
-
Quenching (Optional): Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[1]
-
Purification: Remove unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[3][]
-
Characterization: Analyze the labeled protein to determine the degree of labeling and confirm its integrity using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.[18][19]
Purification and Characterization of PEGylated Proteins
Proper purification and characterization are essential to ensure the quality of your labeled protein.
Purification Techniques:
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated protein from smaller unreacted PEG linkers and byproducts.[][20]
-
Ion-Exchange Chromatography (IEX): The addition of PEG chains can alter the surface charge of a protein, allowing for separation based on the degree of PEGylation.[]
-
Hydrophobic Interaction Chromatography (HIC): This technique can be used as a complementary method to IEX for purifying PEGylated proteins.[][21]
-
Reverse Phase Chromatography (RPC): RPC is often used for the analysis and purification of PEGylated peptides and small proteins.[]
Characterization Methods:
-
SDS-PAGE: A simple way to visualize the increase in molecular weight of the protein after PEGylation.
-
UV-Vis Spectroscopy: Can be used to determine the protein concentration and, if the PEG linker contains a chromophore, the degree of labeling.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are powerful tools for accurately determining the molecular weight of the PEGylated protein and the degree of PEGylation.[18][22][23]
Visualizing the Chemistry
NHS Ester Reaction with a Primary Amine
The core of the labeling process is the reaction between the NHS ester and a primary amine on the protein.
Caption: Reaction of this compound with a primary amine on a protein.
The Competing Hydrolysis Reaction
In an aqueous environment, the NHS ester is also susceptible to hydrolysis.
Caption: Hydrolysis of this compound in an aqueous solution.
By understanding the principles behind the labeling reaction and potential pitfalls, you can optimize your experimental conditions to achieve successful and reproducible protein PEGylation.
References
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
- Hutanu D, Darie CC. Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Mod Chem appl. 2014;2(128).
- Purification and Production of Pegylated Proteins using Membrane Processes. Blacklight.
- Schlapschy M, Skerra A. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. Methods Mol Biol. 2011;751:231-48.
- Fee CJ, Van Alstine JM. Purification of pegylated proteins. Methods Mol Biol. 2004;283:63-75.
- Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. 2011.
- How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. 2015.
- From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH. 2019.
- pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PMC - NIH. 2018.
- Trends in Characterization of PEGylated Proteins by Mass Spectrometry. ResearchGate. 2014.
- Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. PubMed. 2017.
- Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. NIH. 2019.
- Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. Current Protocols. 2021.
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.
- Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research.
- Why is my protein precipitating after fluorescent labeling?. ResearchGate. 2016.
- NHS ester protocol for labeling proteins. Abberior Instruments.
- Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC - NIH. 2019.
- Labeling a Protein with Fluorophores Using NHS Ester Derivitization. ResearchGate. 2018.
- Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC - NIH. 2019.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resources.tocris.com [resources.tocris.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. biotium.com [biotium.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Acid-PEG3-NHS Ester Conjugates
Welcome to the technical support guide for Acid-PEG3-NHS ester and related heterobifunctional crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming solubility challenges, a common yet critical hurdle in bioconjugation. Here, we will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative references.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: Why is my this compound not dissolving in my aqueous reaction buffer (e.g., PBS)?
A1: This is the most common issue researchers face. While the polyethylene glycol (PEG) spacer is designed to enhance hydrophilicity, the overall solubility of the molecule in aqueous buffers can be limited[][2][3]. Direct dissolution in aqueous solutions is generally not recommended[4]. The primary reasons for poor aqueous solubility are:
-
Molecular Nature: The core structure of the molecule, apart from the PEG chain, may retain hydrophobic characteristics.
-
Hydrolysis: N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis in aqueous environments, especially at neutral to basic pH[5][6]. The hydrolysis product is the corresponding carboxylic acid, which is often less soluble and is inactive for conjugation[5]. If the dissolution process is slow, significant hydrolysis can occur, contributing to the apparent insolubility and reducing conjugation efficiency.
The standard and highly recommended procedure is to first dissolve the this compound in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution immediately before use[4][7][8][9]. This stock is then added to your aqueous reaction buffer[4].
Q2: What is the best organic solvent for preparing a stock solution of my NHS ester conjugate?
A2: The choice of an anhydrous (dry) water-miscible solvent is critical to prevent premature hydrolysis of the NHS ester[10]. The most commonly used and recommended solvents are DMSO and DMF[4][7][11].
| Solvent | Key Characteristics & Considerations |
| Dimethyl Sulfoxide (DMSO) | Pro: Excellent solubilizing power for many organic molecules.[8] Con: Highly hygroscopic (absorbs water from the air).[10] It is essential to use anhydrous DMSO from a freshly opened bottle or a properly stored sure-seal bottle.[8][10] |
| Dimethylformamide (DMF) | Pro: Also an excellent solvent for NHS esters.[7] Does not freeze at -20°C, which can be an advantage for storage.[10] Con: Can degrade over time to form dimethylamine, which contains a primary amine that will compete in the conjugation reaction.[7] Always use high-quality, amine-free DMF.[6][7] |
Recommendation: For most applications, high-quality, anhydrous DMSO is the preferred choice due to its effectiveness and the wider availability of amine-free grades. Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation[2][4][12].
Q3: My conjugate precipitates when I add the DMSO stock solution to my aqueous buffer. What's happening?
A3: This typically occurs for one or a combination of the following reasons:
-
Final Organic Solvent Concentration is Too High: Most proteins can tolerate a final concentration of up to 10% DMSO or DMF without significant denaturation, but this is protein-dependent[2][4][13]. If your stock solution is not concentrated enough, you may be adding too large a volume to your buffer, causing the less water-soluble conjugate to precipitate.
-
Buffer Composition: High salt concentrations can sometimes decrease the solubility of PEGylated reagents. While buffers like PBS are common, ensure the total salt concentration is not excessively high[14].
-
Reagent Concentration Exceeds Aqueous Solubility Limit: Even with a proper amount of co-solvent, if the final concentration of the this compound in the aqueous buffer is too high, it may exceed its solubility limit and precipitate.
Solution: Aim to prepare a more concentrated stock solution (e.g., 10-20 mM) in DMSO/DMF so that the required volume adds less than 10% organic solvent to the final reaction volume[6][9]. Add the stock solution dropwise to your protein solution while gently vortexing to ensure rapid mixing and minimize localized high concentrations[15].
Q4: How does pH affect the solubility and stability of my this compound?
A4: The pH of the reaction buffer is the most critical parameter influencing the outcome of your experiment[16]. It represents a delicate balance between two competing reactions: the desired aminolysis and the undesired hydrolysis.
-
Aminolysis (Conjugation): The reaction requires the target primary amine (e.g., on a lysine residue) to be deprotonated (R-NH₂) to act as a nucleophile[16]. Since the pKa of lysine's ε-amino group is ~10.5, the reaction rate increases with higher pH[16]. The optimal pH range for efficient conjugation is typically 7.2 to 8.5 [6][17][18]. A pH of 8.3-8.5 is often cited as ideal[7][19].
-
Hydrolysis (Inactivation): The NHS ester is also susceptible to attack by hydroxide ions (OH⁻) in the water, which cleaves the ester and renders it inactive[5]. The rate of this hydrolysis reaction increases dramatically with pH[6][17].
The interplay of these two factors is summarized in the table below, highlighting the importance of precise pH control.
| pH | Half-life of NHS Ester (Stability) | Amine Reactivity | Overall Conjugation Efficiency |
| < 7.0 | High (Hours)[17][20] | Low (Amines are protonated, R-NH₃⁺)[6][16] | Very low |
| 7.2 - 8.5 | Moderate (Minutes to Hours)[17][20][21] | Good (Balance of deprotonated amines)[16][17] | Optimal Range |
| > 8.5 | Very Low (Seconds to Minutes)[17][20][21] | High | Low (Hydrolysis outcompetes conjugation)[7][21] |
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems related to the solubility and performance of this compound conjugates.
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting solubility and reactivity issues.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the essential first step for any conjugation experiment involving a water-insoluble NHS ester.
Materials:
-
This compound (or similar)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Argon or Nitrogen gas (optional, but recommended)
-
Appropriate microcentrifuge tubes
Procedure:
-
Equilibrate Reagent: Allow the vial of the NHS ester reagent to come to room temperature completely before opening to prevent moisture from condensing on the cold powder[4][9][12]. This may take 15-20 minutes.
-
Weigh Reagent: Quickly weigh the desired amount of the reagent into a dry microcentrifuge tube. Perform this step as swiftly as possible to minimize exposure to atmospheric moisture.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mM)[6][8][13]. For example, for a 10 mM stock of a 500 g/mol compound, dissolve 5 mg in 1 mL of solvent.
-
Dissolve: Vortex the tube gently until the solid is completely dissolved. If needed, brief sonication can be used to assist dissolution[8].
-
Use Immediately: This stock solution is now ready. It should be used immediately and is not recommended for long-term storage, as the NHS ester will hydrolyze over time even in anhydrous solvent due to trace amounts of water[9][22].
Protocol 2: Typical Protein Conjugation Reaction
This protocol outlines a standard method for labeling a protein with an this compound.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5)[7][19]
-
Freshly prepared 10 mM NHS ester stock solution (from Protocol 1)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., desalting column, dialysis cassette)[2][7]
Procedure:
-
Buffer Preparation: Ensure your protein is in an amine-free buffer. Buffers containing primary amines like Tris or glycine are incompatible as they compete with the reaction[13][19][23]. If needed, perform a buffer exchange.
-
pH Adjustment: Just before adding the crosslinker, you can adjust the pH of the protein solution to the optimal range of 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate buffer[15].
-
Conjugation Reaction: a. Calculate the volume of the NHS ester stock solution needed. A 10- to 20-fold molar excess of the linker over the protein is a common starting point[9][13][19]. b. While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock solution dropwise[15]. Ensure the final volume of organic solvent does not exceed 10%[4][13].
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C[22][24]. Lower temperatures can help minimize hydrolysis[18]. Protect from light if the label is fluorescent.
-
Quenching (Optional but Recommended): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes[2][19]. This step consumes any unreacted NHS ester.
-
Purification: Immediately purify the conjugate to remove excess reagent, hydrolyzed reagent, and quenching buffer. Size-exclusion chromatography (e.g., a desalting column) or dialysis are the most common methods[2][7].
Section 4: The Chemistry of NHS Ester Reactions
Understanding the underlying chemical pathways is crucial for effective troubleshooting. The NHS ester can undergo two primary reactions in your buffer: the desired aminolysis and the competing hydrolysis.
Caption: Competing reaction pathways for an NHS ester in aqueous buffer.
The goal of any protocol optimization is to maximize the rate of aminolysis while minimizing the rate of hydrolysis. This is achieved by using a fresh, properly dissolved reagent and maintaining strict control over the reaction pH and duration.
References
- pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au. [Link]
- The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Journal of Oleo Science. [Link]
- Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. [Link]
- Precautions for the use of NHS (N-hydroxysuccinimide). Namiki Shoji Co., Ltd. [Link]
- Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.
- Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. [Link]
- How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]
- Protocol for PEG NHS Reagents. AxisPharm. [Link]
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Altern
- Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?
- 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. ACS Omega. [Link]
- Workup: DMF or DMSO. University of Rochester, Department of Chemistry. [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acid-PEG9-NHS ester, 1895916-27-4 | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. biotium.com [biotium.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. broadpharm.com [broadpharm.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Technical Support Center: Post-Reaction Purification of Acid-PEG3-NHS Ester
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Acid-PEG3-NHS ester in their bioconjugation protocols. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the critical post-reaction step of removing excess reagent, ensuring the purity and integrity of your final conjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after a conjugation reaction?
It is essential to remove the unreacted and hydrolyzed this compound for several critical reasons. Firstly, the reactive NHS ester can continue to label your purified product or other molecules in subsequent steps, leading to non-specific binding and a heterogeneous final product.[1] Secondly, failure to quench or remove the excess reactive ester can interfere with downstream applications and assays, compromising the reliability of your results.[1] Finally, the presence of excess PEG linker can interfere with accurate characterization of your conjugate, such as determining the degree of labeling (DOL).[2]
Q2: What are the primary methods for removing excess this compound?
The most effective and widely used methods for separating the labeled biomolecule from the small molecule PEG reagent are based on differences in their molecular size.[1] These include:
-
Chemical Quenching: Inactivating the reactive NHS ester with a small, amine-containing molecule.[1]
-
Size Exclusion Chromatography (SEC): Separating molecules based on their size, often utilizing convenient pre-packed desalting or spin columns.[1][3][4]
-
Dialysis: Employing a semi-permeable membrane with a defined molecular weight cut-off (MWCO) to separate the larger conjugate from the smaller, free PEG reagent.[1]
-
Tangential Flow Filtration (TFF): A rapid and scalable method for concentrating and diafiltering samples to remove small molecules and exchange buffers.[5][6][7]
Q3: How does chemical quenching work, and what are the common quenching agents?
Chemical quenching rapidly inactivates the reactive NHS ester to halt the conjugation reaction.[8] Quenching agents are typically small molecules with a primary amine that act as nucleophiles, attacking the NHS ester group.[8] This reaction is generally faster than the hydrolysis of the NHS ester.[8]
Common quenching agents include:
-
Tris (tris(hydroxymethyl)aminomethane): Widely used and highly effective.[8]
-
Glycine: Another common and effective primary amine-containing quenching agent.[8]
-
Lysine: An amino acid that can also be used to quench the reaction.[8]
-
Hydroxylamine: This reagent cleaves the NHS ester, regenerating the original carboxyl group.[9]
Q4: How do I choose the best purification method for my experiment?
The optimal purification strategy depends on several factors, including your sample volume, the concentration of your biomolecule, the required purity, and the available equipment. The following table provides general guidance:
| Scenario | Recommended Method | Rationale |
| Rapid, small-scale purification (< 2.5 mL) | Spin Desalting Columns (SEC) | Fast, easy to use, and provides high recovery for small sample volumes.[1] |
| Larger sample volumes or high-purity needs | Traditional Size Exclusion Chromatography (e.g., FPLC) or Tangential Flow Filtration (TFF) | Well-suited for larger volumes, allows for efficient buffer exchange, and provides high-resolution separation.[1][5] TFF is particularly advantageous for process scale-up.[5][6] |
| Dilute samples (< 1 mg/mL) | Dialysis or TFF | Dialysis avoids further dilution of the sample, which can be a challenge with SEC.[1] TFF can simultaneously concentrate the sample while purifying it.[6][10] |
| Need for simultaneous concentration and buffer exchange | Tangential Flow Filtration (TFF) or Spin Concentrators with appropriate MWCO | TFF is highly efficient for both concentration and diafiltration (buffer exchange).[6][7][10] Spin concentrators are suitable for smaller volumes. |
Purification Workflow Decision Guide
The following diagram outlines a logical workflow for selecting the appropriate post-reaction quenching and purification strategy.
Caption: Decision workflow for post-reaction purification of bioconjugates.
Troubleshooting Guides
Even with a well-defined protocol, challenges can arise. This section addresses common issues encountered during the removal of excess this compound.
Guide 1: Troubleshooting Size Exclusion Chromatography (SEC) / Desalting Columns
| Issue | Possible Cause | Recommended Solution |
| Low Recovery of Conjugate | Incorrect column choice: The pore size of the resin may be too large, causing the conjugate to partially or fully enter the beads. | Ensure the desalting column's exclusion limit (MWCO) is appropriate for your biomolecule. For most proteins and antibodies, a 7K to 40K MWCO is suitable. |
| Sample too dilute: The protein concentration may be below the optimal range for the column, leading to sample loss.[11] | Concentrate the sample before loading if possible. For very dilute samples, consider dialysis as an alternative.[1] | |
| Non-specific binding: The conjugate may be interacting with the column matrix. | Ensure the elution buffer is compatible with your protein (correct pH and ionic strength). Consult the column manufacturer for recommendations. | |
| Incomplete Removal of Excess PEG Reagent | Column overloading: Exceeding the recommended sample volume for the column. | Adhere to the manufacturer's protocol for the maximum sample volume. Applying a sample volume larger than recommended will lead to poor separation. |
| Improper column equilibration: The column was not sufficiently equilibrated with the elution buffer before sample loading. | Equilibrate the column with at least 3-5 column volumes of the desired buffer before adding the sample.[1] | |
| Column channeling: The packed bed is not uniform, leading to inefficient separation. | Ensure the column is packed correctly and that the sample is applied evenly to the center of the resin bed.[1] |
Guide 2: Troubleshooting Dialysis
| Issue | Possible Cause | Recommended Solution |
| Sample Volume Increased Significantly | Osmotic pressure differences: The ionic strength of the sample buffer is significantly higher than the dialysis buffer (dialysate). | Ensure the ionic strength of the dialysate is similar to or slightly higher than the sample buffer, at least for the initial buffer change. |
| Precipitation of Conjugate | Buffer incompatibility: The conjugate is not stable or soluble in the chosen dialysis buffer (e.g., incorrect pH, low ionic strength). | Screen for optimal buffer conditions before performing large-scale dialysis. Ensure the pH is not near the isoelectric point (pI) of the protein. |
| Over-modification of the protein: Extensive PEGylation can alter the protein's isoelectric properties, leading to precipitation.[11] | Optimize the molar ratio of the PEG reagent to the protein during the conjugation reaction to avoid over-labeling. | |
| Slow or Incomplete Removal of PEG Reagent | Insufficient dialysate volume: The volume of the dialysis buffer is too small to create a sufficient concentration gradient. | Use a dialysate volume that is at least 200-500 times the sample volume.[12] |
| Infrequent buffer changes: The concentration of the free PEG in the dialysate reaches equilibrium with the sample, halting further removal. | Perform at least three buffer changes. For example, dialyze for 2 hours, change the buffer, dialyze for another 2 hours, change the buffer, and then dialyze overnight at 4°C.[12] | |
| Incorrect MWCO of the membrane: The molecular weight cut-off of the dialysis membrane is too small, impeding the diffusion of the PEG reagent. | Use a dialysis membrane with an MWCO that is significantly larger than the molecular weight of the this compound (~347 Da) but much smaller than your biomolecule. A 3.5K to 10K MWCO is typically appropriate for antibody and protein conjugates. |
Experimental Protocols
Protocol 1: Chemical Quenching of Excess this compound
This protocol describes the inactivation of unreacted NHS ester following the conjugation reaction.
-
Objective: To stop the conjugation reaction by deactivating any remaining reactive this compound.
-
Materials:
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.
-
Conjugation reaction mixture.
-
-
Procedure:
-
Following the desired incubation period for your conjugation reaction, add the Quenching Buffer to the reaction mixture to achieve a final concentration of 20-100 mM. For example, add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction.[1]
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.[1][8]
-
The quenched reaction is now ready for purification via size exclusion chromatography, dialysis, or TFF to remove the inactivated PEG reagent and other byproducts.[1]
-
Protocol 2: Purification using a Spin Desalting Column
This method is ideal for the rapid purification of small sample volumes.
-
Objective: To separate the larger bioconjugate from the smaller, excess quenching agent and inactivated this compound.
-
Materials:
-
Spin Desalting Column with an appropriate MWCO (e.g., 7K for most proteins).
-
Equilibration/Elution Buffer (e.g., PBS, pH 7.4).
-
Microcentrifuge.
-
Collection tubes.
-
-
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the resin.
-
Remove the column's bottom closure and place it in a wash tube. Centrifuge at 1,000-1,500 x g for 1-2 minutes to remove the storage buffer.[1]
-
Add 300-500 µL of Equilibration Buffer to the top of the resin bed. Centrifuge at 1,000-1,500 x g for 1-2 minutes. Discard the flow-through. Repeat this equilibration step 2-3 times.[1][13]
-
Place the equilibrated column into a new, clean collection tube.
-
Slowly apply the entire quenched reaction mixture to the center of the resin bed.[1]
-
Centrifuge the column at 1,000-1,500 x g for 2 minutes to collect the purified conjugate.[13] The eluate contains your purified product, while the excess PEG reagent, quenching agent, and N-hydroxysuccinimide byproduct are retained in the column resin.
-
Analytical Confirmation
To confirm the successful removal of excess PEG reagent, analytical techniques such as HPLC-SEC or MALDI-TOF mass spectrometry can be employed.[2][8] A significant reduction or complete absence of the peak corresponding to the free this compound or its hydrolyzed form in the purified sample indicates successful removal.[2][14]
References
- Vertex AI Search, Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- Vertex AI Search, Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices.
- Vertex AI Search, Evaluation of single‐use tangential flow filtration technology for purification of activated polysaccharides used in conjug
- Vertex AI Search, NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe.
- Vertex AI Search, Optimizing Bioconjugation: A Guide to NHS Ester Reactions - Benchchem.
- Vertex AI Search, Technical Support Center: Post-Reaction Purification of NHS-Ester Modific
- Vertex AI Search, Troubleshooting Guides - Cre
- Vertex AI Search, Bioconjugation Chemistry: Challenges and Solutions - kbDNA.
- Vertex AI Search, Technical Support Center: Quenching Excess Mal-PEG3-NHS Ester - Benchchem.
- Vertex AI Search, Technical Support Center: EDC/NHS Reaction Quenching - Benchchem.
- Vertex AI Search, Tangential Flow Filtration in Downstream Bioprocessing - Merck Millipore.
- Vertex AI Search, Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim.
- Vertex AI Search, Conjugation Protocol for Amine Reactive Dyes - Tocris Bioscience.
- Vertex AI Search, Tangential Flow Filtration in the Antibody Drug Conjug
- Vertex AI Search, Bioconjug
- Vertex AI Search, An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines - Benchchem.
- Vertex AI Search, NHS ester protocol for labeling proteins - Abberior Instruments.
- Vertex AI Search, this compound | CAS# 1835759-79-9 | PEG Linker - MedKoo Biosciences.
- Vertex AI Search, Tangential Flow Filtration: A Complete Guide for Bioprocessing Professionals - Repligen.
- Vertex AI Search, Glen Report 33-13: Application Note – Protein Labeling with NHS Esters.
- Vertex AI Search, Antibody Conjug
- Vertex AI Search, this compound|CAS 1835759-79-9 - DC Chemicals.
- Vertex AI Search, this compound, 1835759-79-9 - BroadPharm.
- Vertex AI Search, Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- Vertex AI Search, Tangential Flow Filtration (TFF)
- Vertex AI Search, DyLight NHS Ester Quenchers | Thermo Fisher Scientific.
- Vertex AI Search, Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US.
- Vertex AI Search, Antibody conjug
- Vertex AI Search, this compound, CAS 1835759-79-9 | AxisPharm.
- Vertex AI Search, Antibody Conjugation Protocols: A Complete Step-by-Step Guide - BOC Sciences.
- Vertex AI Search, Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals - Thermo Fisher Scientific.
- Vertex AI Search, An In-depth Technical Guide to NHS Ester Chemistry in Bioconjug
- Vertex AI Search, Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals - Thermo Fisher Scientific.
- Vertex AI Search, this compound (CAT#: ADC-L-689)
- Vertex AI Search, Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobiliz
- Vertex AI Search, How to remove excess of PEG from conjugated PEG-polymer?
- Vertex AI Search, Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC - NIH.
- Vertex AI Search, (PDF)
- Vertex AI Search, What is the best NHS quenching agent?
- Vertex AI Search, Technical Support Center: Hydrolysis of NHS-Activ
- Vertex AI Search, Dialysis Assembly Protocol (E5350) - NEB.
- Vertex AI Search, Dialysis Methods for Protein Research | Thermo Fisher Scientific - ES.
- Vertex AI Search, Could anyone suggest the protocol for Conjugating antibodies to both DyLight-NHS ester and carboxylated fluorescent Polystyrene beads?
- Vertex AI Search, Biochem Lab Protein Dialysis Protocol F21 - Sandiego.
- Vertex AI Search, Removal Of PEG Contaminants From Peptides Through An Off-Line Ion-Exchange Spin Column - Allumiqs.
- Vertex AI Search, Is it possible to separate free maleimide and NHS ester probes by Ni affinity chromatography?
- Vertex AI Search, Size-Exclusion Chromatography for purific
- Vertex AI Search, Fundamentals of size exclusion chrom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. itwreagents.com [itwreagents.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Evaluation of single‐use tangential flow filtration technology for purification of activated polysaccharides used in conjugate vaccine manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. repligen.com [repligen.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tangential Flow Filtration (TFF) – Clarification to Final Processing | Sartorius [sartorius.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. furthlab.xyz [furthlab.xyz]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Inconsistent Bioconjugation Results
Welcome to the technical support center for bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to inconsistent conjugation results. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address some of the most common challenges encountered during bioconjugation, providing insights into their causes and practical solutions.
Q1: Why am I seeing significant batch-to-batch variability in my drug-to-antibody ratio (DAR)?
Inconsistent DAR is a frequent hurdle, particularly in the development of antibody-drug conjugates (ADCs).[1] This variability can significantly impact the therapeutic efficacy and safety of the final product.[2] The root causes often lie in several key areas:
-
Antibody Heterogeneity:
-
Purity and Formulation: The purity of your antibody is paramount. Contaminants such as other proteins (e.g., BSA), or additives like glycine and tris, can compete for the labeling reagent, leading to lower and more variable conjugation efficiency.[3][4] We recommend using an antibody that is >95% pure for optimal results.[3][4]
-
Post-Translational Modifications (PTMs): Natural variations in glycosylation and other PTMs can influence the accessibility of conjugation sites, contributing to batch-to-batch differences.[5]
-
-
Reaction Condition Control:
-
pH: The pH of the reaction buffer is critical. For amine-reactive chemistries like NHS esters, a pH range of 7-9 is typical, but hydrolysis of the reagent increases at higher pH.[6] For thiol-maleimide reactions, a pH of 6.5-7.5 is recommended to ensure specificity for thiols over amines.[6][7]
-
Temperature and Time: These parameters directly influence reaction kinetics. Inconsistent incubation times or temperature fluctuations can lead to variability in the extent of conjugation.[8][9]
-
Molar Ratio of Reactants: The ratio of the labeling reagent to the protein must be precisely controlled.[] Even small variations can lead to significant differences in the final DAR.[1]
-
Troubleshooting Workflow for Inconsistent DAR:
dot digraph "Troubleshooting_Inconsistent_DAR" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Analysis" { label="Analysis & Diagnosis"; style="rounded"; bgcolor="#E8F0FE"; Start [label="Inconsistent DAR Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Antibody [label="Assess Antibody Quality|{Purity (>95%)?|Formulation (amine-free buffers)?|Characterize PTMs}", shape=record]; Review_Conditions [label="Review Reaction Conditions|{Consistent pH?|Stable Temperature?|Accurate Molar Ratios?}", shape=record]; Check_Reagent [label="Evaluate Reagent Quality|{Proper Storage?|Freshly Prepared?|Hydrolysis minimized?}", shape=record]; }
subgraph "cluster_Solutions" { label="Solutions & Optimization"; style="rounded"; bgcolor="#E6F4EA"; Purify_Antibody [label="Purify Antibody|{Buffer Exchange|Remove interfering substances}", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Reaction [label="Optimize Reaction|{Titrate pH|Control Temperature & Time|Optimize Molar Ratio}", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"]; Improve_Reagent_Handling [label="Improve Reagent Handling|{Aliquot & Desiccate|Prepare fresh solutions}", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_Validation" { label="Validation"; style="rounded"; bgcolor="#FEF7E0"; Validate_Process [label="Validate Optimized Process|{Run small-scale test conjugations|Analyze DAR consistency}", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Result [label="Consistent DAR Achieved", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Start -> Check_Antibody; Start -> Review_Conditions; Start -> Check_Reagent;
Check_Antibody -> Purify_Antibody [label="Issues Found"]; Review_Conditions -> Optimize_Reaction [label="Inconsistencies Identified"]; Check_Reagent -> Improve_Reagent_Handling [label="Degradation Suspected"];
Purify_Antibody -> Validate_Process; Optimize_Reaction -> Validate_Process; Improve_Reagent_Handling -> Validate_Process;
Validate_Process -> Final_Result [label="Success"]; Validate_Process -> Start [label="Failure", style=dashed]; } } Caption: Troubleshooting workflow for inconsistent Drug-to-Antibody Ratio (DAR).
Q2: My conjugation reaction has failed completely, or the yield is extremely low. What are the likely causes?
A complete failure or very low yield in a conjugation reaction can be disheartening. The issue often stems from one of three areas: the protein, the labeling reagent, or the reaction chemistry itself.
-
Problem Area 1: The Protein
-
Low Concentration: For efficient conjugation, the antibody concentration should typically be at least 0.5 mg/mL.[3][4] Dilute antibody solutions can lead to poor reaction kinetics.[3]
-
Unavailable Functional Groups:
-
Amine-reactive chemistry (e.g., NHS esters): Not all lysine residues are accessible for conjugation due to the protein's three-dimensional structure.[6]
-
Thiol-reactive chemistry (e.g., maleimides): Cysteine residues may be forming disulfide bonds and are therefore unavailable for conjugation.[6][7] It is crucial to reduce these bonds prior to the reaction.[7][11]
-
-
-
Problem Area 2: The Labeling Reagent
-
Hydrolysis: Reagents like NHS esters and maleimides are sensitive to moisture and can hydrolyze, rendering them inactive.[6] It is essential to store them properly (e.g., at -20°C in a desiccated environment) and to allow them to warm to room temperature before opening to prevent condensation.[6]
-
Solvent Issues: For reagents that require dissolution in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous, as water can cause hydrolysis.[11][12]
-
-
Problem Area 3: The Reaction Chemistry
-
Interfering Buffer Components: As mentioned previously, buffers containing primary amines (Tris, glycine) will compete with the antibody for amine-reactive reagents. Sodium azide, a common preservative, can also interfere with some conjugation chemistries.[3]
-
Incorrect pH: The pH must be optimal for the specific chemistry being used. An incorrect pH can either prevent the reaction from occurring or promote side reactions and reagent degradation.[6][13]
-
Experimental Protocol: Buffer Exchange Using a Desalting Column
This protocol is essential for removing interfering substances from your antibody solution prior to conjugation.
-
Column Equilibration: Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column) with 3-4 column volumes of the desired conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Loading: Add your antibody sample to the top of the column.
-
Elution: Centrifuge the column according to the manufacturer's instructions to collect the purified antibody in the new buffer.
-
Concentration Measurement: Measure the protein concentration of the eluate using a spectrophotometer (A280) or a protein assay (e.g., BCA).
Q3: I am observing aggregation and precipitation of my conjugate. How can I prevent this?
Aggregation is a significant challenge, particularly with hydrophobic payloads used in ADCs.[14][15][16] It can lead to loss of material, reduced efficacy, and potential immunogenicity.[14][15]
-
Causes of Aggregation:
-
Hydrophobic Payloads: The conjugation of hydrophobic molecules can decrease the overall solubility and stability of the antibody, leading to aggregation.[14][15]
-
High DAR: A high drug-to-antibody ratio can exacerbate the hydrophobicity issue and increase the propensity for aggregation.[17]
-
Reaction Conditions: Certain pH values or the presence of organic co-solvents can destabilize the antibody and promote aggregation.
-
Protein Polydispersity: If the starting protein population contains aggregates, these can act as seeds for further aggregation during the conjugation process.[18]
-
-
Solutions to Prevent Aggregation:
-
Optimize DAR: Aim for a lower, more controlled DAR to minimize the impact of hydrophobic payloads.
-
Formulation Strategies: After conjugation, formulate the conjugate in a buffer containing stabilizing excipients, such as surfactants (e.g., polysorbate 20/80) or sugars (e.g., sucrose, trehalose).[14]
-
Process Optimization: For ADCs with highly hydrophobic payloads, specialized manufacturing techniques like "Lock-Release" technology can prevent aggregation by immobilizing the antibody on a solid support during conjugation.[15][16]
-
Characterize Starting Material: Use techniques like size-exclusion chromatography (SEC) to assess the aggregation state of your antibody before conjugation.
-
Data Presentation: Impact of DAR on Aggregation
| Drug-to-Antibody Ratio (DAR) | % Monomer (by SEC) | % Aggregate (by SEC) |
| 2 | 98.5 | 1.5 |
| 4 | 95.2 | 4.8 |
| 8 | 87.1 | 12.9 |
This table illustrates a common trend where higher DAR values correlate with increased aggregation.
Q4: How do I know if my conjugation reaction is site-specific, and why does it matter?
Site-specificity is crucial for producing homogeneous conjugates with consistent properties.[19] Traditional lysine conjugation is inherently heterogeneous because it targets multiple accessible lysine residues on the antibody surface.[20][21] This can lead to a mixture of species with varying DARs and conjugation sites, potentially impacting efficacy and pharmacokinetics.[5][17]
-
Achieving Site-Specificity:
-
Cysteine-based Conjugation: This approach often involves engineering cysteine residues at specific locations on the antibody, allowing for more controlled conjugation.[19]
-
Enzymatic Conjugation: Enzymes can be used to attach payloads to specific sites on the antibody, such as the glycan moieties in the Fc region.[22]
-
Unnatural Amino Acids: Incorporating unnatural amino acids with unique reactive groups into the antibody sequence allows for highly specific conjugation.[9][23]
-
-
Verifying Site-Specificity:
-
Mass Spectrometry (MS): Techniques like peptide mapping with liquid chromatography-mass spectrometry (LC-MS/MS) can identify the exact amino acid residues that have been conjugated.[20]
-
Hydrophobic Interaction Chromatography (HIC): This method can separate species with different DARs, providing information on the heterogeneity of the conjugate.
-
Logical Relationship of Conjugation Strategies:
dot digraph "Conjugation_Strategies" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_NonSpecific" { label="Non-Specific Conjugation"; style="rounded"; bgcolor="#FCE8E6"; Lysine [label="Lysine Conjugation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lysine_Desc [label="Targets multiple accessible lysines.\nResults in heterogeneous mixture.", shape=note, fillcolor="#F1F3F4"]; Lysine -> Lysine_Desc [style=dotted]; }
subgraph "cluster_SiteSpecific" { label="Site-Specific Conjugation"; style="rounded"; bgcolor="#E6F4EA"; Cysteine [label="Cysteine Conjugation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enzymatic [label="Enzymatic Conjugation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Unnatural_AA [label="Unnatural Amino Acids", fillcolor="#34A853", fontcolor="#FFFFFF"]; SiteSpecific_Desc [label="Targets pre-defined sites.\nProduces homogeneous conjugates.", shape=note, fillcolor="#F1F3F4"]; Cysteine -> SiteSpecific_Desc [style=dotted]; Enzymatic -> SiteSpecific_Desc [style=dotted]; Unnatural_AA -> SiteSpecific_Desc [style=dotted]; }
Conjugation [label="Bioconjugation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conjugation -> Lysine [label="Traditional Approach"]; Conjugation -> Cysteine [label="Modern Approach"]; Conjugation -> Enzymatic [label="Modern Approach"]; Conjugation -> Unnatural_AA [label="Modern Approach"]; } } Caption: Comparison of non-specific and site-specific conjugation strategies.
References
- AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting.
- ChemPartner. (n.d.). Preclinical ADC Development: Challenges and Solutions.
- Patnaik, P. (2025, February 19). ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them.
- PharmaCompass.com. (2016, October 12). 5 ADC Manufacturing Challenges You Need To Know.
- Harvard University. (n.d.). Understanding the Effects of Polydispersity on Protein Conjugation. DASH (Digital Access to Scholarship at Harvard).
- BioProcess International. (n.d.). Manufacturing Challenges of Therapeutic Antibody–Drug Conjugates.
- Biocompare.com. (2025, February 3). Overcoming Development Challenges in Antibody-Drug Conjugates.
- Oxford Global. (2022, September 23). The Challenges Facing Antibody-Drug Conjugates for Immuno-Oncology.
- Reinste Nano Ventures Pvt Ltd. (n.d.). Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics. Hiyka.
- NJ Bio, Inc. (2025, February 18). Bioconjugation Services.
- kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions.
- MDPI. (n.d.). In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution.
- PubMed Central. (2023, March 21). Factors and Mechanisms Influencing Conjugation In Vivo in the Gastrointestinal Tract Environment: A Review.
- Cedarlane Labs. (n.d.). Guide to making antibody labeling easier.
- BioPharm International. (2017, November 14). ADC Targets Fail Because of Aggregation Problems.
- Creative Biolabs. (n.d.). Troubleshooting of Immunofluorescence.
- Creative Biolabs. (n.d.). Troubleshooting Guides.
- ResearchGate. (n.d.). Effects of different factors on conjugation efficiency.
- YouTube. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications.
- AxisPharm. (n.d.). Cysteine- and Lysine-Based Conjugation.
- BioPharma Reporter. (2024, June 4). The Promise and Peril of Antibody-Drug Conjugates (ADCs) in Cancer Treatment.
- AACR. (2024, November 5). 1050 Comprehensive characterization of antibody drug conjugates for screening and manufacturing.
- ResearchGate. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates.
- ResearchGate. (2023, November 17). I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?.
- PMC. (n.d.). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications.
- Creative Biolabs. (n.d.). Lysine based Conjugation Strategy.
- LCGC International. (2018, June 1). Antibody–Drug Conjugates: Perspectives and Characterization.
- Manufacturing Chemist. (2017, November 15). Poor aggregation will see ADC targets fail or face long delays.
- Interchim. (n.d.). GUIDE TO ANTIBODY LABELING AND DETECTION METHODS.
- Cedarlane Labs. (n.d.). GUIDE TO ANTIBODY LABELING AND DETECTION METHODS.
- ACS Publications. (2026, January 8). Terminal Conjugation Enables Nanopore Sequencing of Peptides.
- JoVE. (n.d.). Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads.
Sources
- 1. pharmacompass.com [pharmacompass.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 4. Antibody Conjugation Troubleshooting [bio-techne.com]
- 5. biocompare.com [biocompare.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Factors and Mechanisms Influencing Conjugation In Vivo in the Gastrointestinal Tract Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. thenativeantigencompany.com [thenativeantigencompany.com]
- 14. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 17. bioprocessintl.com [bioprocessintl.com]
- 18. dash.harvard.edu [dash.harvard.edu]
- 19. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 20. mdpi.com [mdpi.com]
- 21. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 22. jitc.bmj.com [jitc.bmj.com]
- 23. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
Technical Support Center: N-Acylurea Formation in EDC/NHS Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the formation of N-acylurea, a common and problematic side product in 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling reactions. Our goal is to equip you with the knowledge to minimize this side reaction and optimize your conjugation efficiency.
Understanding the Chemistry: The Desired Pathway and the Unwanted Detour
EDC/NHS chemistry is a cornerstone of bioconjugation, enabling the formation of a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). The reaction is designed to proceed in two primary steps:
-
Activation of the Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is notoriously unstable in aqueous solutions.[1][2][3]
-
Formation of a Stable NHS Ester: To enhance stability and improve coupling efficiency, NHS is introduced. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][4][5] This semi-stable intermediate is less susceptible to hydrolysis, providing a larger window for the desired reaction with the amine.[2][3]
-
Amine Reaction and Amide Bond Formation: The NHS ester then readily reacts with a primary amine on the target molecule, forming a stable amide bond and releasing NHS as a byproduct.[2]
However, a competing and irreversible side reaction can occur. The unstable O-acylisourea intermediate can undergo an intramolecular rearrangement, an O-to-N acyl migration, to form a stable and unreactive N-acylurea .[6][7][8][9] This byproduct represents a dead-end for the reaction, consuming your starting material and reducing the overall yield of your desired conjugate.[6][8]
dot graph "EDC_NHS_Reaction_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Carboxyl [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", style=filled]; EDC [label="EDC", fillcolor="#F1F3F4", style=filled]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Unstable)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; NHS [label="NHS", fillcolor="#F1F3F4", style=filled]; NHS_Ester [label="NHS Ester\n(Semi-Stable)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Amine [label="Primary Amine\n(R'-NH2)", fillcolor="#F1F3F4", style=filled]; Amide_Bond [label="Stable Amide Bond\n(R-CO-NH-R')", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; N_Acylurea [label="N-Acylurea\n(Unreactive Side Product)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis", fillcolor="#F1F3F4", style=filled]; Urea_Byproduct [label="Urea Byproduct", fillcolor="#F1F3F4", style=filled];
// Edges Carboxyl -> O_Acylisourea [label="+ EDC"]; O_Acylisourea -> NHS_Ester [label="+ NHS", color="#34A853", fontcolor="#34A853", arrowhead=normal, dir=forward]; NHS_Ester -> Amide_Bond [label="+ Amine", color="#4285F4", fontcolor="#4285F4", arrowhead=normal, dir=forward]; O_Acylisourea -> N_Acylurea [label="Intramolecular\nRearrangement", color="#EA4335", fontcolor="#EA4335", arrowhead=normal, dir=forward]; O_Acylisourea -> Hydrolysis [label="Hydrolysis", color="#5F6368", fontcolor="#5F6368", arrowhead=normal, dir=forward]; NHS_Ester -> Hydrolysis [label="Hydrolysis", color="#5F6368", fontcolor="#5F6368", arrowhead=normal, dir=forward]; EDC -> Urea_Byproduct; } Caption: EDC/NHS reaction pathways showing the desired amide bond formation and the N-acylurea side reaction.
Frequently Asked Questions (FAQs)
Q1: What is N-acylurea and why is it a problem?
A1: N-acylurea is a stable, unreactive byproduct formed from the rearrangement of the O-acylisourea intermediate during an EDC-mediated coupling reaction.[6][7][8] Its formation is problematic because it represents a loss of the activated carboxyl-containing molecule, leading to reduced coupling efficiency and lower yields of the desired conjugate.[6] Furthermore, its structural similarity to the starting materials can complicate purification.
Q2: What are the primary factors that promote N-acylurea formation?
A2: The formation of N-acylurea is favored when the O-acylisourea intermediate has a longer lifetime and is sterically hindered from reacting with a nucleophile.[10] Key contributing factors include suboptimal pH, elevated temperatures, and the absence or insufficient concentration of NHS or other additives.[8][11]
Q3: How does pH influence the formation of N-acylurea?
A3: The pH of the reaction is a critical parameter. The initial activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[12][13][14] This acidic condition favors the formation of the O-acylisourea intermediate. However, the subsequent coupling with the primary amine is more efficient at a neutral to slightly basic pH, generally between 7.2 and 8.5.[12] A two-step pH process is often recommended to optimize both stages of the reaction.[12] Performing the entire reaction at a suboptimal pH can increase the lifetime of the O-acylisourea intermediate, thereby increasing the likelihood of N-acylurea formation.
Q4: Can temperature affect the rate of N-acylurea formation?
A4: Yes, higher temperatures can accelerate the rate of the intramolecular rearrangement that leads to N-acylurea.[7][11] Therefore, it is often recommended to perform carbodiimide-mediated couplings at lower temperatures to minimize this side reaction.[8]
Q5: How can I detect the presence of N-acylurea in my reaction mixture?
A5: N-acylurea can be detected and characterized using various analytical techniques. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS), is a powerful tool for separating and identifying the N-acylurea byproduct from the desired product and starting materials. Infrared (IR) spectroscopy can also be used to identify the characteristic carbonyl stretching frequencies of N-acylurea.[15]
Troubleshooting Guide
This section addresses specific issues you might encounter related to N-acylurea formation and provides actionable solutions.
Problem 1: Low Conjugation Yield and Suspected N-acylurea Formation
-
Probable Cause: The O-acylisourea intermediate is rearranging to N-acylurea before it can react with the NHS or the amine.
-
Solutions:
-
Optimize pH: Implement a two-step pH protocol. Perform the activation of the carboxyl group with EDC and NHS in a buffer at pH 4.5-6.0 (e.g., MES buffer).[12][13][14] Then, for the coupling step with the amine, adjust the pH to 7.2-8.0 (e.g., using PBS).[13]
-
Control Temperature: Conduct the reaction at a lower temperature (e.g., 4°C) to slow down the rate of N-acylurea formation.[8][16]
-
Increase NHS Concentration: Ensure you are using a sufficient molar excess of NHS. NHS rapidly converts the unstable O-acylisourea to the more stable NHS-ester, minimizing the opportunity for rearrangement.[6] A common starting point is a 2- to 5-fold molar excess of NHS over the carboxyl-containing molecule.[14]
-
Use Additives: In addition to NHS, other additives like 1-hydroxybenzotriazole (HOBt) can be used to suppress N-acylurea formation by rapidly forming an active ester.[6][8]
-
Minimize Reaction Time: While a sufficient reaction time is necessary for coupling, unnecessarily long reaction times can lead to increased side product formation. Optimize the reaction time for your specific system.
-
dot graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Low Conjugation Yield", shape=ellipse, fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Check_pH [label="Is a two-step pH protocol being used?\n(Activation: 4.5-6.0, Coupling: 7.2-8.0)", shape=diamond, fillcolor="#F1F3F4", style=filled]; Check_Temp [label="Is the reaction temperature controlled?\n(Consider 4°C)", shape=diamond, fillcolor="#F1F3F4", style=filled]; Check_NHS [label="Is there a sufficient molar excess of NHS?", shape=diamond, fillcolor="#F1F3F4", style=filled]; Check_Additives [label="Have other additives like HOBt been considered?", shape=diamond, fillcolor="#F1F3F4", style=filled]; Implement_pH [label="Implement two-step pH protocol", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Lower_Temp [label="Lower reaction temperature to 4°C", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Increase_NHS [label="Increase NHS molar excess", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Use_Additives [label="Incorporate HOBt or other additives", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; End [label="Optimized Reaction", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
// Edges Start -> Check_pH; Check_pH -> Check_Temp [label="Yes"]; Check_pH -> Implement_pH [label="No"]; Implement_pH -> Check_Temp; Check_Temp -> Check_NHS [label="Yes"]; Check_Temp -> Lower_Temp [label="No"]; Lower_Temp -> Check_NHS; Check_NHS -> Check_Additives [label="Yes"]; Check_NHS -> Increase_NHS [label="No"]; Increase_NHS -> Check_Additives; Check_Additives -> End [label="Yes"]; Check_Additives -> Use_Additives [label="No"]; Use_Additives -> End; } Caption: A troubleshooting workflow for addressing low conjugation yield due to N-acylurea formation.
Problem 2: Difficulty in Purifying the Desired Conjugate from N-acylurea
-
Probable Cause: The physicochemical properties of the N-acylurea byproduct are similar to the desired product, making separation challenging.
-
Solutions:
-
Chromatographic Optimization: Develop a robust purification method. Reverse-phase HPLC (RP-HPLC) with a suitable gradient can often resolve the desired product from the N-acylurea. Size-exclusion chromatography (SEC) may also be effective if there is a significant size difference between your conjugate and the byproduct.
-
Solvent Extraction: In some cases, particularly in solution-phase synthesis, the N-acylurea byproduct can be removed by filtration if it is insoluble in the reaction solvent.[6]
-
Preventative Measures: The most effective strategy is to minimize the formation of N-acylurea in the first place by following the optimization steps outlined in Problem 1.
-
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling to Minimize N-acylurea Formation
This protocol is designed for conjugating a molecule with a primary amine to a molecule with a carboxyl group.
Materials:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0.[17]
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2-7.5.[17]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Molecule #1 (containing carboxyl groups)
-
Molecule #2 (containing primary amine groups)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.[17]
Methodology:
-
Preparation:
-
Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation.[17]
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use. EDC is susceptible to hydrolysis.[4]
-
Dissolve Molecule #1 in Activation Buffer.
-
Dissolve Molecule #2 in Coupling Buffer.
-
-
Activation of Carboxyl Groups:
-
Optional: Removal of Excess Reagents:
-
To prevent side reactions, you can remove excess EDC and NHS using a desalting column equilibrated with the Coupling Buffer.
-
-
Conjugation Reaction:
-
Immediately add the activated Molecule #1 solution to the Molecule #2 solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[2]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
-
Data Summary Table
| Parameter | Recommended Range | Rationale |
| Activation pH | 4.5 - 6.0[12][13] | Optimal for EDC-mediated activation of carboxyl groups. |
| Coupling pH | 7.2 - 8.5[12] | Favors nucleophilic attack by the primary amine. |
| Temperature | 4°C - Room Temperature | Lower temperatures can reduce the rate of N-acylurea formation.[8] |
| EDC Molar Excess | 2-10 fold[14] | Drives the activation reaction forward. |
| NHS Molar Excess | 2-5 fold[14] | Efficiently converts O-acylisourea to the more stable NHS-ester. |
References
- Carbodiimides and Additives. (2021, May 19). Aapptec Peptides.
- Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013, February 1). International Journal of Electrochemical Science.
- Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (2023, October 17). RSC Publishing.
- Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. (2011). ACS Publications.
- High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017, September 26). G-Biosciences.
- Use of excess carbodiimide for peptide synthesis at elevated temperatures. (n.d.). Google Patents.
- What potential by-products may occur in the EDC/NHS reaction? (2024, January 12). ResearchGate.
- The pH of the EDC solution during cross-linking (without pH control)... (n.d.). ResearchGate.
- NHS / sulfo-NHS. (n.d.). Interchim.
- Formation of an N-acylurea from the O-acylisourea formed upon reaction... (n.d.). ResearchGate.
- Reaction of an Introverted Carboxylic Acid with Carbodiimide. (2025, August 6). Request PDF.
- Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? (2017, March 1). ResearchGate.
- EDC-NHS group stability time? (2017, March 30). ResearchGate.
- EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. (n.d.). RSC Advances (RSC Publishing).
- Carbodiimide – Knowledge and References. (n.d.). Taylor & Francis.
- USE OF EXCESS CARBODIIMIDE FOR PEPTIDE SYNTHESIS AT ELEVATED TEMPERATURES. (2021, October 20). European Patent Office.
- Has anyone performed the activation step in EDC/NHS reaction at physiological pH (7.4) and room temperature? (2013, October 14). ResearchGate.
- 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. (2023, December 12). PMC - NIH.
- Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. (2008, January 9). PubMed.
- Help with NHS/EDC coupling protocol to attach antibodies to glass. (2022, July 1). Reddit.
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.).
- N-Hydroxysuccinimide active ester. (n.d.).
- Controlling Coupling Reaction of EDC and NHS for Preparation of Collagen Gels Using Ethanol/Water Co-Solvents. (2025, August 6). Request PDF.
- Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids? (2016, August 25). Reddit.
- Scheme 3. Two-component synthesis of N-acylurea derivatives 12. (n.d.). ResearchGate.
- Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (n.d.). RSC Publishing.
- What is the appropriate solvent for EDC/NHS chemistry when COOH containg compound is polar and amine containing compound is non polar? (2017, June 9). ResearchGate.
- Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (n.d.). PMC - NIH.
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. peptide.com [peptide.com]
- 7. electrochemsci.org [electrochemsci.org]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. covachem.com [covachem.com]
Validation & Comparative
A Head-to-Head Comparison for Bioconjugation: Acid-PEG3-NHS Ester vs. SMCC Crosslinker
A Senior Application Scientist's Guide to Selecting the Optimal Heterobifunctional Crosslinker
For researchers, scientists, and drug development professionals engaged in the intricate science of bioconjugation, the choice of a crosslinker is a pivotal decision that dictates the performance, stability, and ultimate success of the resulting conjugate. Whether constructing antibody-drug conjugates (ADCs), immobilizing proteins on surfaces, or creating sophisticated diagnostic reagents, the linker is not merely a bridge but a critical determinant of function. This guide provides an in-depth, objective comparison of two widely utilized heterobifunctional crosslinkers: the traditional, non-PEGylated Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the modern, PEGylated Acid-PEG3-NHS ester.
This analysis moves beyond a simple cataloging of features to explain the causality behind experimental choices, offering field-proven insights to guide your selection process.
At a Glance: Core Differences and Strategic Implications
The fundamental distinction between this compound and SMCC lies in their spacer arm composition and one of their reactive ends. SMCC possesses a hydrophobic cyclohexane-based spacer and links primary amines to sulfhydryl groups.[1][2] In contrast, this compound incorporates a hydrophilic polyethylene glycol (PEG) spacer and provides two distinct amine-reactive functionalities with different reactivity profiles. This seemingly subtle difference in structure has profound implications for the solubility, stability, pharmacokinetics, and immunogenicity of the final bioconjugate.[3][4][5]
Chemical Properties and Mechanism of Action: A Deeper Dive
Both crosslinkers share a common feature: an N-hydroxysuccinimide (NHS) ester. This functional group is highly reactive towards primary amines, such as the ε-amino group of lysine residues on proteins, forming a stable amide bond.[6][7] The reaction is most efficient at a pH range of 7.2 to 8.5.[8] However, the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH.[6][9]
It is in their second reactive group and spacer arm that their paths diverge significantly.
SMCC: The Established Standard for Amine-to-Thiol Conjugation
SMCC is a heterobifunctional crosslinker that contains both an NHS ester and a maleimide group.[2] This dual reactivity allows for a controlled, two-step conjugation process. First, the NHS ester reacts with primary amines on a biomolecule (e.g., an antibody). Following this "activation" step and removal of excess SMCC, the maleimide-activated biomolecule is introduced to a second molecule containing a free sulfhydryl group (e.g., a thiolated drug payload). The maleimide group reacts with the sulfhydryl group via a Michael addition reaction to form a stable thioether bond, a reaction most efficient at a pH range of 6.5-7.5.[1][10]
The cyclohexane ring in SMCC's spacer arm confers stability to the maleimide group, reducing its susceptibility to hydrolysis compared to linkers without this feature.[10][] This allows for the possibility of lyophilizing and storing the maleimide-activated intermediate for later use.[] However, the overall hydrophobic nature of the SMCC linker can sometimes lead to aggregation issues, particularly when conjugating hydrophobic molecules.[12][13]
This compound: Leveraging PEGylation for Enhanced Properties
This compound is a heterobifunctional linker that contains an NHS ester at one end and a carboxylic acid at the other, separated by a three-unit polyethylene glycol (PEG) spacer.[14] This linker is designed for conjugating two molecules that both present primary amine groups, but where a sequential reaction is desired.
The workflow with this linker involves reacting the more labile NHS ester first with the primary amines of the first biomolecule. After this initial conjugation, the terminal carboxylic acid on the linker can be activated using carbodiimide chemistry (e.g., with EDC and NHS) to form a new, reactive NHS ester in situ.[15] This newly formed NHS ester can then react with the primary amines of a second molecule to complete the conjugation.
The key advantage of the this compound lies in its PEG spacer. PEGylation is a well-established strategy to:
-
Enhance Solubility: The hydrophilic PEG chain can significantly improve the water solubility of the crosslinker and the final conjugate, which is particularly beneficial when working with hydrophobic payloads to prevent aggregation.[5][12]
-
Improve Pharmacokinetics: For therapeutic applications like ADCs, PEGylation increases the hydrodynamic volume of the conjugate, which can reduce renal clearance and prolong its circulation half-life.[1][16][17]
-
Reduce Immunogenicity: The PEG chain can act as a shield, potentially masking antigenic sites on the bioconjugate and reducing the likelihood of an immune response.[5]
Quantitative Comparison: Performance Metrics
| Parameter | SMCC (Non-PEGylated) | This compound (PEGylated) | Scientific Rationale & Key Findings |
| Solubility | Lower, linker is hydrophobic.[13] | Higher, due to the hydrophilic PEG3 spacer.[5] | The PEG chain increases the hydrophilicity of the conjugate, mitigating aggregation, especially with hydrophobic payloads.[][12] |
| Conjugation Efficiency | Yield can be modest (~60% reported in some cases).[18] | Potentially higher yields due to improved solubility and reduced steric hindrance.[4] | Improved solubility of the linker and intermediate can lead to more efficient reactions. The flexible PEG spacer can also reduce steric hindrance between the molecules being conjugated. |
| Plasma Stability | High, due to the stable thioether bond.[2][19] | High, due to the stable amide bonds formed. | Both linkers form highly stable covalent bonds that are generally resistant to degradation in plasma. |
| Pharmacokinetics (PK) | Shorter circulation half-life. | Longer circulation half-life. | PEGylation increases the hydrodynamic size of the conjugate, reducing renal clearance. One study showed a 10 kDa PEG linker increased half-life 11.2-fold compared to an SMCC-linked conjugate.[1] |
| In Vitro Potency (e.g., ADC) | Can be higher. | May be lower. | The same study that showed an 11.2-fold increase in half-life with a PEG linker also reported a 22-fold reduction in in vitro cytotoxicity, likely due to steric hindrance from the PEG chain affecting target binding or internalization.[1] |
| In Vivo Efficacy (e.g., ADC) | Effective, but may be limited by PK. | Often enhanced. | The prolonged circulation and increased tumor accumulation of PEGylated ADCs can lead to superior in vivo efficacy, despite potentially lower in vitro potency.[1] ADCs with a PEG12 side chain demonstrated a wider therapeutic window. |
| Immunogenicity | Higher potential. | Lower potential. | The "stealth" effect of the PEG spacer can shield the conjugate from the immune system.[5] |
Experimental Protocols: A Comparative Workflow for Antibody-Drug Conjugation
The following protocols outline the key steps for creating an antibody-drug conjugate (ADC) using both SMCC and this compound, highlighting the critical differences in methodology.
Protocol 1: ADC Synthesis with SMCC (Amine-to-Thiol)
This protocol describes the conjugation of a thiol-containing drug to the lysine residues of an antibody.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Thiol-containing drug payload
-
Desalting columns (e.g., Sephadex G-25)
-
Quenching reagent (e.g., L-cysteine)
Methodology:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer.
-
Linker Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Antibody Activation: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution with gentle stirring. The optimal ratio should be determined empirically.
-
Reaction: Incubate the reaction mixture for 60-90 minutes at room temperature.
-
Purification of Activated Antibody: Remove excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer for the thiol reaction (e.g., PBS with 1 mM EDTA, pH 6.8). This step is crucial to prevent unreacted SMCC from capping the thiol groups on the payload.[1]
-
Conjugation to Payload: Immediately add the thiol-containing payload (typically at a 1.5 to 2-fold molar excess over the number of maleimide groups) to the purified maleimide-activated antibody.
-
Final Reaction: Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding L-cysteine to a final concentration of 1 mM and incubating for 30 minutes.
-
Final Purification: Purify the final ADC using size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and quenching reagent.
Protocol 2: ADC Synthesis with this compound (Amine-to-Amine)
This protocol describes the sequential conjugation of an amine-containing drug to the lysine residues of an antibody.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Amine-containing drug payload
-
Activation Buffer (e.g., MES buffer, pH 5.5-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Desalting columns
Methodology:
-
Antibody-Linker Conjugation:
-
Prepare the antibody solution (2-10 mg/mL) in Conjugation Buffer.
-
Dissolve this compound in anhydrous DMSO or DMF to 10 mM.
-
Add a 10- to 20-fold molar excess of the linker solution to the antibody.
-
Incubate for 60-90 minutes at room temperature.
-
Remove excess linker via a desalting column equilibrated with Activation Buffer. This creates the Antibody-PEG3-Acid intermediate.
-
-
Activation of Carboxylic Acid:
-
Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in water or Activation Buffer.
-
To the Antibody-PEG3-Acid intermediate, add EDC and Sulfo-NHS to final concentrations of 5 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature to activate the terminal carboxyl groups on the linker.
-
-
Conjugation to Payload:
-
Immediately add the amine-containing drug payload (at a molar excess determined empirically) to the activated antibody-linker intermediate.
-
Adjust the pH of the reaction to 7.2-7.5 with Conjugation Buffer if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional but Recommended): Add Tris buffer to a final concentration of 50 mM to quench any remaining activated esters.
-
Final Purification: Purify the final ADC using SEC or dialysis to remove unreacted reagents.
Conclusion and Strategic Recommendations
The decision between this compound and SMCC is not a matter of one being definitively superior, but rather which is optimally suited for the specific application and desired outcomes.
Choose SMCC when:
-
You are performing a classic amine-to-thiol conjugation.
-
The hydrophobicity of the linker is not a concern, or your payload is relatively hydrophilic.
-
A well-established, robust, and non-cleavable linkage is required.[19]
-
You need the option to create a stable, maleimide-activated intermediate for storage or later use.[]
Choose this compound when:
-
You need to conjugate two amine-containing molecules sequentially.
-
Your payload or biomolecule is hydrophobic, and you need to mitigate aggregation and improve solubility.[][12]
-
The goal is to improve the pharmacokinetic profile of a therapeutic conjugate by extending its circulation half-life.[1]
-
Reducing the potential immunogenicity of the final conjugate is a priority.[5]
Ultimately, the principles of scientific integrity demand empirical validation. The insights and protocols provided in this guide serve as an expert foundation for designing your experiments. By understanding the underlying chemical principles and the functional consequences of your linker choice, you can rationally design and synthesize bioconjugates with the highest probability of success.
References
- Liu, Y., et al. (2021).
- Aestus Biotechnology. (n.d.). SMCC.
- Creative Biolabs. (n.d.). What are PEG Linkers?.
- Sussman, D., et al. (2017). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics, 16(1), 116–123. [Link]
- Wikipedia. (2023). Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate.
- Zhao, R., et al. (2020). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates.
- Burke, P. J., et al. (2017). ADC pharmacokinetic and tolerability as a function of PEG size.
- Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889–3907. [Link]
- Wang, J., et al. (2018). Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG. Bioorganic & Medicinal Chemistry Letters, 28(8), 1354–1359. [Link]
- Technology Networks. (n.d.). ADC Linker - Development and Challenges.
- Baldwin, A. D., & Kiick, K. L. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Northrop, B. H., et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 6(20), 3747–3757. [Link]
- ResearchGate. (2015). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities.
- PubMed Central. (2011). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.
Sources
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 12. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Acid-PEG3-NHS Ester and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical design parameter that profoundly influences the efficacy, safety, and pharmacokinetic profile of the entire construct.[1] Polyethylene glycol (PEG) linkers have become a cornerstone in bioconjugation, prized for their ability to enhance solubility, increase stability, and reduce the immunogenicity of therapeutic molecules. This guide provides an in-depth, objective comparison of Acid-PEG3-NHS ester with other commonly used PEG linkers, supported by experimental principles and detailed methodologies.
The Central Role of PEG Linkers in Bioconjugation
PEGylation, the process of covalently attaching PEG chains to a molecule, is a well-established strategy to improve the biopharmaceutical properties of proteins, peptides, and small molecule drugs.[2] The linker, which connects the PEG moiety to the molecule of interest, is a key determinant of the conjugate's overall performance.[3] An ideal linker should be stable in circulation to prevent premature payload release and associated off-target toxicity, while allowing for efficient release of the active molecule at the target site.[4]
In Focus: this compound
This compound is a heterobifunctional linker featuring a three-unit polyethylene glycol chain. At one end is an N-hydroxysuccinimide (NHS) ester, a highly reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues on the surface of proteins.[5][6] The other end terminates in a carboxylic acid, providing a versatile handle for the attachment of a payload or another molecule. The short PEG3 chain imparts hydrophilicity, which can improve the solubility of the conjugate, a crucial factor when working with hydrophobic drugs.[3][7]
Comparative Analysis of PEG Linker Performance
The choice of a PEG linker is a balance of several factors, including the desired pharmacokinetic profile, the nature of the conjugated molecules, and the specific application. Here, we compare this compound to other classes of PEG linkers.
Short-Chain vs. Long-Chain Linear PEG-NHS Esters
The length of the PEG chain is a critical variable that can be tuned to optimize a conjugate's properties.[1]
| Property | This compound (Short-Chain) | Long-Chain PEG-NHS Esters (e.g., PEG12, PEG24) | Rationale & Causality |
| Hydrophilicity & Solubility | Moderate improvement in aqueous solubility.[8] | Significant increase in aqueous solubility, especially for hydrophobic payloads.[4][9] | Longer PEG chains have more ethylene oxide units, which form more hydrogen bonds with water, creating a larger hydration shell.[10] |
| In Vivo Half-life | Shorter circulation time.[11] | Extended circulation half-life.[2][11] | Longer PEG chains increase the hydrodynamic radius of the conjugate, reducing renal clearance.[2] |
| Steric Hindrance | Minimal steric hindrance, potentially preserving higher in vitro potency.[12] | Can lead to steric hindrance, potentially reducing binding affinity and in vitro potency.[11] | The bulkier nature of longer PEG chains can physically obstruct the interaction of the conjugated molecule with its target. |
| Immunogenicity | Lower potential for inducing anti-PEG antibodies compared to longer chains.[13] | Higher potential for inducing anti-PEG antibodies.[13] | Longer PEG chains present a larger, more recognizable epitope for the immune system. |
Linear vs. Branched PEG Linkers
The architecture of the PEG linker also plays a significant role in the performance of the bioconjugate.
| Property | Linear PEG Linkers (e.g., Acid-PEG3-NHS) | Branched PEG Linkers | Rationale & Causality |
| Shielding Effect | Moderate shielding of the conjugated molecule. | Superior "stealth" effect, providing better protection from enzymatic degradation and immune recognition. | The three-dimensional structure of branched PEGs creates a more effective shield around the bioconjugate. |
| Payload Capacity | Typically used for single payload attachment. | Can be designed for multivalent conjugation, allowing for higher drug payloads. | Branched linkers have multiple arms for payload attachment. |
| Pharmacokinetics | Generally shorter half-life compared to branched PEGs of similar molecular weight. | More favorable pharmacokinetic profile with a longer half-life. | The enhanced shielding effect of branched PEGs leads to reduced clearance. |
PEG-NHS Esters vs. Other Amine-Reactive Linkers
While NHS esters are widely used, other amine-reactive chemistries are also available.
| Property | PEG-NHS Esters | PEG-Isothiocyanates | PEG-Sulfonyl Chlorides |
| Resulting Bond | Amide | Thiourea | Sulfonamide |
| Optimal pH | 7.2 - 8.5 | 9.0 - 10.0 | > 8.0 |
| Reaction Rate | Fast | Slower than NHS esters. | Very fast |
| Linkage Stability | High | Less stable than amide bonds. | High |
| Specificity | High for primary amines. | Reacts with primary amines. | Broader reactivity with other nucleophiles, leading to potential side reactions. |
PEG-NHS Esters vs. Thiol-Reactive Linkers (e.g., Maleimide-PEG)
Targeting cysteine residues with thiol-reactive linkers offers a more site-specific conjugation approach.
| Property | PEG-NHS Esters (Amine-Reactive) | Maleimide-PEG Linkers (Thiol-Reactive) | Rationale & Causality |
| Target Residue | Lysine (abundant on protein surfaces) | Cysteine (less abundant, allowing for more controlled conjugation) | The differential abundance of lysine and cysteine residues on proteins allows for different conjugation strategies. |
| Conjugation | Less site-specific, can lead to heterogeneous products. | More site-specific, leading to more homogeneous conjugates. | Cysteine residues can be engineered into specific locations on a protein for precise linker attachment. |
| Linkage Stability | Amide bond is highly stable. | Thioether bond can be susceptible to retro-Michael addition, leading to linker-payload dissociation in vivo.[14] | The chemical nature of the resulting covalent bond dictates its stability under physiological conditions. |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of different linker technologies.
Protocol 1: General Procedure for Protein Conjugation with this compound
Objective: To conjugate a protein with a payload using this compound. This is a two-step process involving the activation of the payload's amine group and its subsequent reaction with the NHS ester on the linker, followed by the activation of the linker's carboxylic acid and its reaction with the protein's amines.
Materials:
-
Protein to be conjugated (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Amine-containing payload
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer A: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer B: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Payload-Linker Conjugation: a. Dissolve the amine-containing payload in Reaction Buffer B. b. Dissolve this compound in DMSO or DMF to a concentration of 10-20 mM. c. Add a 1.5-fold molar excess of the this compound solution to the payload solution. d. Incubate the reaction for 1-2 hours at room temperature. e. Purify the payload-linker conjugate using a suitable chromatography method (e.g., reversed-phase HPLC).
-
Protein-Linker Conjugation: a. Dissolve the purified payload-linker conjugate in Reaction Buffer A. b. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the payload-linker solution. c. Incubate for 15 minutes at room temperature to activate the carboxylic acid. d. Immediately add the activated payload-linker solution to the protein solution (in Reaction Buffer B) at a 10- to 20-fold molar excess. e. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing. f. Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes. g. Remove excess, unreacted linker and byproducts using a desalting column equilibrated with PBS.
Protocol 2: Comparative Analysis of Conjugation Efficiency by HPLC
Objective: To compare the conjugation efficiency of this compound with a longer-chain PEG-NHS ester.
Methodology:
-
Conjugation Reactions: Perform parallel conjugation reactions as described in Protocol 1, using this compound in one reaction and a longer-chain PEG-NHS ester (e.g., Acid-PEG12-NHS ester) in another. Ensure all other reaction conditions are identical.
-
HPLC Analysis: a. Analyze the reaction mixtures using size-exclusion chromatography (SEC-HPLC) to separate the conjugated protein from the unconjugated protein.[15] b. The chromatogram will show peaks corresponding to the unconjugated antibody and the antibody-drug conjugate. c. Calculate the conjugation efficiency by integrating the peak areas: Efficiency (%) = [Area(conjugated protein) / (Area(conjugated protein) + Area(unconjugated protein))] * 100
Protocol 3: Assessment of Conjugate Stability in Human Serum
Objective: To compare the stability of bioconjugates prepared with this compound and a maleimide-PEG linker.
Methodology:
-
Conjugate Preparation: Synthesize two batches of the same bioconjugate, one using this compound (targeting lysines) and the other using a maleimide-PEG-NHS ester (targeting engineered cysteines).
-
Serum Incubation: Incubate each conjugate in human serum at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96 hours), take aliquots of the serum samples.
-
Analysis: a. Analyze the aliquots by a suitable method to quantify the amount of intact conjugate. This could be an ELISA that detects both the antibody and the payload, or LC-MS analysis.[8] b. Plot the percentage of intact conjugate remaining over time. A slower decrease indicates higher stability.
Visualization of Key Processes
Caption: A generalized workflow for bioconjugation using this compound.
Caption: Reaction mechanism of an NHS ester with a primary amine.
Conclusion and Recommendations
The selection of a PEG linker is a critical decision in the design of bioconjugates that requires careful consideration of the desired properties of the final product. This compound, as a short-chain hydrophilic linker, offers the advantage of minimal steric hindrance, which can be beneficial for preserving the biological activity of the conjugated molecule. However, for applications requiring a long circulation half-life and enhanced solubility of highly hydrophobic payloads, longer-chain or branched PEG linkers may be more appropriate.
The choice between amine-reactive and thiol-reactive chemistries depends on the desired level of site-specificity and the availability of reactive residues on the protein. While NHS esters provide a robust method for conjugating to abundant lysine residues, maleimide-based linkers allow for more controlled conjugation to engineered cysteines, resulting in more homogeneous products.
Ultimately, the optimal linker must be determined empirically for each specific bioconjugate. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different linker technologies, enabling the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
- A Comparative Guide to the Stability of Antibody-Drug Conjugates with Different PEG Linkers. (2025). BenchChem.
- A Comparative Analysis of Short vs.
- A Head-to-Head Comparison of Bioconjugation Linkers: Mal-PEG3-C1-NHS Ester vs.
- The Impact of PEG Linker Length on Antibody-Drug Conjugate Stability: A Compar
- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
- Site-specific PEGylation of proteins: Insights into structural and functional changes. (2021).
- Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates. (2020).
- From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2019). Frontiers in Bioengineering and Biotechnology.
- Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile. (2023).
- Linker Design and Impact on ADC Properties. (2021). Royal Society of Chemistry.
- A Head-to-Head Comparison of Carboxyl-Terminated and NHS-Ester PEG Linkers for Bioconjug
- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.).
- HPLC purification methods for PEGyl
- Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021).
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.). Thermo Fisher Scientific.
- Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (2014). Walsh Medical Media.
- Improving the serum stability of site-specific antibody conjugates with sulfone linkers. (2014).
- Orbitrap Mass Spectrometer Characterization of PEGylated Proteins. (2014). Thermo Fisher Scientific.
- Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. (n.d.).
- Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. (2010).
- PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1). (2012). PLOS One.
- A Head-to-Head Comparison: Azide-PEG3-Tos vs.
- The Core Principles of Short PEG Linkers in Bioconjugation: A Technical Guide. (2025). BenchChem.
- A Head-to-Head Comparison of SCo-peg3-NH2 and SMCC Linkers in Bioconjug
- A Researcher's Guide to Bioconjugation: Alternatives to Azido-PEG3-SS-NHS Ester. (2025). BenchChem.
- Pharmacokinetic and biodistribution properties of poly(ethylene glycol)
- Pharmacokinetics of Protein and Peptide Conjugates. (2014).
- DBCO-NHCO-PEG13-NHS Ester vs.
- Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation. (2005).
- PEG–Peptide Conjugates. (2014).
- PEG Linkers in Antibody-Drug Conjug
- Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines. (2017).
- Application Notes and Protocols for Acid-PEG12-NHS Ester in Antibody-Drug Conjugate (ADC) Development. (2025). BenchChem.
- Pharmacokinetics and Pharmacodynamics of Therapeutic Proteins and Nucleic Acids. (2024). Springer.
- A Researcher's Guide to Selecting the Optimal SPDP-PEG-NHS Ester: A Comparison of PEG Chain Lengths. (2025). BenchChem.
- PEG NHS ester. (n.d.). BroadPharm.
- Navigating the Spacer: A Comparative Guide to Bis-PEG-NHS Esters (PEG9 vs. PEG12)
- This compound, 1835759-79-9. (n.d.). BroadPharm.
- Biophysical Characterization of Proteins in Developing Biopharmaceuticals. (2016).
- A Researcher's Guide to Validating SCo-peg3-NH2 Conjugation Sites on Proteins. (2025). BenchChem.
- A Researcher's Guide to Characterizing m-PEG16-NHS Ester Conjugated Proteins Versus N
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PEG NHS ester | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Validation of Acid-PEG3-NHS Ester Conjugation
For researchers, scientists, and drug development professionals, the covalent attachment of molecules to proteins and antibodies is a foundational technique. Among the most reliable methods is the use of N-hydroxysuccinimide (NHS) esters to form stable amide bonds with primary amines.[1] The Acid-PEG3-NHS ester is a popular reagent in this class, offering a short, hydrophilic polyethylene glycol (PEG) spacer that enhances solubility and reduces steric hindrance.
However, successful conjugation is not merely about mixing reagents. It is a process that demands rigorous validation to ensure that the final bioconjugate is well-characterized, pure, and fit for purpose. The inherent heterogeneity of these reactions, which can yield a mix of unreacted components and various conjugated species, presents a significant analytical challenge.[2] This guide provides an in-depth comparison of essential validation techniques, grounded in experimental rationale, to ensure your conjugation is both successful and reproducible.
Section 1: The Chemistry of Amine-Reactive Conjugation
The reaction between an this compound and a protein is a nucleophilic acyl substitution. The unprotonated primary amine (-NH₂) on the protein, typically found at the N-terminus and on the side chain of lysine residues, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[3] This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[4]
Critical Reaction Parameters
The efficiency of this reaction is a delicate balance between two competing processes: the desired aminolysis and the undesired hydrolysis of the NHS ester by water.[3] This balance is governed by several key parameters:
-
pH: This is the most critical factor. The primary amine must be deprotonated to be nucleophilic, which is favored at a pH above the amine's pKa (~10.5 for lysine, though this can vary).[1] However, the rate of NHS ester hydrolysis also increases dramatically at higher pH.[3] Therefore, a compromise is essential. An optimal pH range of 7.2–8.5 is recommended to balance sufficient amine reactivity with manageable hydrolysis. [4][5]
-
Buffer Choice: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine. These will compete with the target protein, drastically reducing conjugation efficiency.[3][6] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate.[4][7]
-
Temperature and Time: Reactions are typically performed at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[3][7] Lowering the temperature can slow the rate of hydrolysis, which can be advantageous if the target amine is slow to react.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Analyzing the Conjugation Efficiency of Acid-PEG3-NHS Ester
Introduction: The Critical Role of Conjugation Efficiency
In the landscape of modern biotherapeutics and diagnostics, the covalent attachment of molecules to proteins, antibodies, and oligonucleotides is a foundational technique. Reagents like Acid-PEG3-NHS ester are workhorses in this field, prized for their ability to link molecules via a hydrophilic polyethylene glycol (PEG) spacer. This particular reagent features an N-hydroxysuccinimide (NHS) ester, which targets primary amines on biomolecules, and a terminal carboxylic acid, available for subsequent coupling reactions.
However, the success of any bioconjugation strategy hinges on one critical parameter: efficiency . Low efficiency leads to wasted reagents, heterogeneous products, and unreliable performance. This guide provides an in-depth analysis of the factors governing the conjugation efficiency of this compound, offering field-proven insights, detailed experimental protocols, and a comparative analysis to empower your research.
Pillar 1: The Chemistry of Amine Acylation
The conjugation reaction is a nucleophilic acyl substitution. The deprotonated primary amine (-NH₂) on a biomolecule (e.g., the N-terminus or the epsilon-amino group of a lysine residue) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, irreversible amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1]
However, this desired reaction is in direct competition with hydrolysis, where water acts as the nucleophile, cleaving the NHS ester to form an unreactive carboxylic acid.[2][3] The ultimate efficiency of your conjugation is determined by the kinetic race between aminolysis (the desired reaction) and hydrolysis (the competing reaction).[4][][6]
Diagram: The Competing Reactions of NHS Esters
This diagram illustrates the primary reaction pathway (aminolysis) leading to a stable conjugate versus the competing hydrolysis pathway that deactivates the NHS ester.
Caption: NHS Ester Reaction Pathways.
Pillar 2: Key Factors Influencing Conjugation Efficiency
Optimizing conjugation efficiency requires a multi-faceted approach. Each parameter below can dramatically shift the balance between aminolysis and hydrolysis.
The Paramount Importance of pH
The reaction pH is the single most critical factor.[7] It creates a delicate balance:
-
Amine Reactivity: A primary amine must be deprotonated (-NH₂) to be nucleophilic. At pH values below the pKa of the amine (~10.5 for lysine), it exists in its protonated, non-reactive form (-NH₃⁺).[7] As pH increases, more of the amine becomes deprotonated and reactive.[8][7]
-
Ester Stability: The rate of NHS ester hydrolysis increases significantly with pH.[3] The half-life of a typical NHS ester can drop from hours at pH 7 to mere minutes at pH 8.6.[9][3]
The "sweet spot" that balances these opposing effects is generally pH 8.3 to 8.5 .[10] This range ensures a sufficient concentration of reactive amines while keeping the rate of hydrolysis manageable.[4][11]
| pH | Half-life of NHS Ester (at 4°C) | Relative Conjugation Efficiency |
| 7.0 | ~4-5 hours[9] | Low |
| 8.0 | ~1 hour[11] | Moderate |
| 8.5 | ~30 minutes | Optimal |
| 9.0 | <10 minutes[9] | High initial rate, but rapid hydrolysis reduces overall yield |
| Data is illustrative, compiled from multiple sources to show trends.[4][9][11] |
Buffer Composition: Avoiding Fatal Flaws
Your choice of buffer is non-negotiable. Never use buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[9][12][13] These buffer components will act as competing nucleophiles, reacting with the NHS ester and drastically reducing—or completely eliminating—your desired product yield.[12][13]
Recommended Buffers:
-
Sodium Bicarbonate / Carbonate (50-100 mM): Excellent buffering capacity in the optimal pH 8.0-9.0 range and frequently recommended.[10][11]
-
Sodium Phosphate (PBS, 50-100 mM): A common choice, especially for reactions closer to neutral pH.[11][13]
-
HEPES or Borate Buffers: Viable alternatives that are amine-free.[9][11]
Reagent Preparation and Handling
-
Solvent Choice: this compound, like many NHS esters, may not be freely soluble in aqueous buffers.[13] The standard procedure is to first dissolve the ester in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[8][10][12]
-
Solvent Quality: Ensure your DMF is high-purity and anhydrous. Degraded DMF can contain dimethylamine, a primary amine that will consume your NHS ester.[10][12] If your DMF has a "fishy" smell, do not use it.[12]
-
Freshness is Key: Never store NHS esters in solution. [12] Hydrolysis begins the moment the ester is dissolved in an aqueous buffer or a non-anhydrous solvent.[14]
Molar Ratio and Concentration
The conjugation reaction (aminolysis) is bimolecular, while hydrolysis is pseudo-first-order. Therefore, increasing the concentration of your reactants can favor the desired conjugation.[4][]
-
Molar Excess: A 10- to 20-fold molar excess of the NHS ester over the biomolecule is a common starting point for optimization.[8][15]
-
Protein Concentration: Aim for a protein concentration of 1-10 mg/mL.[10][16] Low protein concentrations can allow the competing hydrolysis reaction to dominate.[][6]
Pillar 3: A Validating Experimental Workflow
A trustworthy protocol is a self-validating one, incorporating steps to measure and confirm the outcome. This section provides a comprehensive workflow from conjugation to quantification.
Diagram: Experimental Workflow for Efficiency Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. covachem.com [covachem.com]
- 14. glenresearch.com [glenresearch.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
A Comparative Guide to the Characterization of Acid-PEG3-NHS Ester Labeled Proteins
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a foundational technique for enhancing therapeutic efficacy, enabling diagnostics, and unraveling complex biological mechanisms. The process of PEGylation, the attachment of Polyethylene Glycol (PEG) chains, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic profiles of protein-based drugs.[1][2] Acid-PEG3-NHS ester is a specific reagent that facilitates this modification by targeting primary amines on the protein surface.
This guide provides an in-depth comparison of protein labeling using this compound against alternative chemistries. We will delve into the mechanisms, present objective performance comparisons, and provide detailed, field-proven experimental protocols for labeling and characterization to ensure you can make informed decisions and achieve reproducible, high-quality results.
The Chemistry of Amine-Reactive Labeling
The most common targets for protein labeling are the primary amines (–NH₂) found at the N-terminus of polypeptide chains and on the side chains of lysine (Lys, K) residues.[3][4] These groups are typically located on the protein's surface, making them accessible to labeling reagents without requiring protein denaturation.[3][4]
Mechanism of this compound Labeling
The N-hydroxysuccinimide (NHS) ester is a highly popular amine-reactive functional group.[3][5] The reaction is a nucleophilic acyl substitution where the unprotonated primary amine on a protein attacks the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[3][4][6] The "PEG3" component refers to a short polyethylene glycol chain, which enhances the hydrophilicity of the labeled protein.[7]
The efficiency of this reaction is critically dependent on pH. An optimal pH range of 7.2 to 8.5 is recommended.[3][8] Below pH 7, the amine groups are protonated (-NH₃⁺) and non-nucleophilic, slowing the reaction.[6] Above pH 8.5, the competing reaction—hydrolysis of the NHS ester by water—accelerates dramatically, reducing labeling efficiency.[3][6][8][9] For example, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[3][8][9]
Comparative Analysis of Protein Labeling Chemistries
While NHS esters are versatile, alternative reagents offer distinct advantages depending on the experimental goals, such as targeting different amino acid residues for site-specific labeling.
| Feature | This compound | Maleimide-PEGn-X | Carbodiimides (e.g., EDC) |
| Target Residue(s) | Primary amines (Lysine, N-terminus)[3][4] | Sulfhydryls (Cysteine)[10][][12] | Carboxyl groups (Asp, Glu) to activate for reaction with amines[13][14] |
| Resulting Bond | Stable Amide Bond[3][6] | Stable Thioether Bond[10][] | "Zero-length" Amide Bond[5] |
| Optimal pH Range | 7.2 - 8.5[3][8] | 6.5 - 7.5[10][15] | 4.5 - 6.0 (activation), 7.2-7.5 (coupling)[13] |
| Key Advantages | High reactivity; targets abundant surface residues; simple one-step protocol.[5] | Highly specific for cysteines, enabling site-directed labeling.[15] | Forms a direct bond without adding a spacer arm; versatile for crosslinking.[13] |
| Critical Considerations | Potential for heterogeneous labeling due to multiple lysines.[16] Susceptible to hydrolysis at high pH.[3][8] | Requires a free cysteine, which may need to be genetically engineered. Disulfide bonds must be reduced first.[12] | Can lead to side products. Requires a two-step process for specific conjugation.[13] |
Experimental Guide: A Validated Workflow for Labeling & Characterization
This section provides a comprehensive, self-validating workflow for labeling a target protein with this compound and subsequently characterizing the conjugate.
Caption: Experimental workflow for protein PEGylation and characterization.
Expert Insight: The success of an NHS ester reaction hinges on buffer choice. Crucially, avoid buffers containing primary amines like Tris or glycine during the labeling step , as they will compete with the protein for reaction with the ester.[3][17][18] Phosphate-buffered saline (PBS) or borate buffers are excellent choices.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Column: Size-exclusion chromatography (e.g., Sephadex G-25) column
Procedure:
-
Protein Preparation: Ensure the protein is in the Amine-free Reaction Buffer. If the stock is in a Tris-based buffer, perform a buffer exchange via dialysis or a desalting column.
-
Reagent Preparation (Perform Immediately Before Use): The NHS ester moiety is moisture-sensitive and readily hydrolyzes in aqueous solutions.[18][19] Do not prepare stock solutions for long-term storage.[18]
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[18]
-
Weigh the required amount and dissolve it in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester reagent to the protein solution.
-
Pro-Tip: The optimal molar ratio depends on the number of accessible lysines and the desired degree of labeling. It is advisable to perform a titration with varying molar excesses in initial experiments.
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C with gentle stirring.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM.[17] The primary amines in Tris will react with and consume any excess NHS ester.[8] Incubate for 15 minutes.
-
Purification: Remove excess, unreacted reagent and the NHS byproduct by applying the reaction mixture to a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4). Collect the protein-containing fractions.
A multi-pronged approach is essential to fully characterize the PEGylated product.
A. SDS-PAGE Analysis for Confirmation of Labeling
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a rapid, high-throughput method to visually confirm PEGylation.[20] The attachment of PEG chains increases the protein's hydrodynamic radius, causing it to migrate slower than its unmodified counterpart, resulting in an apparent increase in molecular weight.[21][22]
Procedure:
-
Sample Preparation: Mix a small aliquot of the purified labeled protein, the unlabeled control protein, and a molecular weight marker with 2x Laemmli sample buffer.[21]
-
Denaturation: Heat all samples at 95°C for 5 minutes.[21]
-
Electrophoresis: Load the samples onto a 4-20% gradient polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Visualization: Stain the gel with Coomassie Blue.
-
Analysis: Compare the band of the labeled protein to the unlabeled control. A distinct upward shift in the band for the labeled sample confirms successful PEGylation. The presence of multiple bands may indicate different degrees of PEGylation (mono-, di-, etc.).[20]
Trustworthiness Check: The inclusion of an unlabeled protein control is a critical self-validating step. Without it, a shift in migration cannot be definitively attributed to the labeling reaction. Note that interactions between PEG and SDS can sometimes cause bands to appear smeared or broader than expected.[23][24]
B. Mass Spectrometry for Precise Mass Determination
Mass spectrometry (MS) is the gold standard for determining the precise mass of the conjugate and the degree of labeling (i.e., how many PEG molecules are attached per protein).[1][25][26] Both MALDI-TOF and ESI-MS are powerful techniques for this analysis.[25]
Procedure (General for Intact Mass Analysis):
-
Sample Preparation: Prepare the purified labeled protein at approximately 1 mg/mL in a suitable buffer for MS analysis.
-
LC-MS Analysis: If using ESI-MS, the sample is often injected into an HPLC system coupled to the mass spectrometer. This allows for further purification and separation of different PEGylated species.[27]
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Deconvolute the resulting spectrum to determine the intact mass of the protein. The mass of the labeled protein will be the mass of the unlabeled protein plus the mass of the attached Acid-PEG3-NHS moieties (minus the NHS group). The distribution of peaks can reveal the heterogeneity of the PEGylation.[27][28]
C. Functional Assays to Assess Bioactivity
Causality Insight: A crucial aspect of characterization is ensuring that the labeling process has not compromised the protein's biological function. PEGylation at or near an active site or binding interface can lead to a loss of activity.[29] Therefore, a functional assay relevant to the protein's specific activity (e.g., enzyme kinetics assay, cell-based signaling assay, or binding assay like ELISA) is mandatory.
Procedure:
-
Assay Setup: Design an experiment to compare the activity of the labeled protein against the unlabeled control protein over a range of concentrations.
-
Execution: Perform the specific functional assay according to established protocols.
-
Data Analysis: Plot the activity of both the labeled and unlabeled protein. Calculate key parameters (e.g., EC₅₀, Kₘ, Vₘₐₓ) and determine if there is a statistically significant difference in activity. A significant reduction in activity suggests that the labeling may have occurred at a critical functional residue.
Conclusion and Future Directions
Labeling proteins with this compound is a robust and widely used method for PEGylation. Its primary advantages are its high reactivity towards abundant amine groups and the simplicity of the reaction protocol. However, researchers must be aware of the potential for product heterogeneity and the critical importance of reaction conditions, particularly pH.
For applications requiring highly homogeneous, site-specifically labeled proteins, alternative chemistries such as maleimide-thiol coupling offer superior control, provided a reactive cysteine is available.[15] The comprehensive characterization workflow outlined here, combining SDS-PAGE, mass spectrometry, and functional assays, provides a self-validating system to ensure the quality, consistency, and efficacy of your PEGylated protein, forming a solid foundation for downstream applications in research and therapeutic development.
References
- Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX. [Link]
- Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. [Link]
- Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGyl
- Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.
- Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent. [Link]
- From Synthesis to Characterization of Site-Selective PEGylated Proteins. National Institutes of Health (NIH). [Link]
- Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
- Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGyl
- Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by n
- Site-specific PEGylation of proteins: Insights into structural and functional changes. DOI. [Link]
- Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes.
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
- What is a reliable and quick way to label a protein?
- Thermofisher Instructions Nhs and Edc Reaction. Scribd. [Link]
- Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. National Institutes of Health (NIH). [Link]
Sources
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AU [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 16. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. creativepegworks.com [creativepegworks.com]
- 23. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 24. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. walshmedicalmedia.com [walshmedicalmedia.com]
- 27. ingenieria-analitica.com [ingenieria-analitica.com]
- 28. sciex.com [sciex.com]
- 29. Redirecting [linkinghub.elsevier.com]
A Senior Application Scientist's Guide to Alternative Amine-Reactive Crosslinkers
For researchers, scientists, and drug development professionals, the precise covalent modification of biomolecules is a foundational technique. At the heart of this field lies a diverse array of amine-reactive crosslinkers, pivotal for creating everything from antibody-drug conjugates (ADCs) to diagnostic assays. While N-hydroxysuccinimide (NHS) esters have long been the workhorse for targeting primary amines on proteins and peptides, a growing need for greater stability, efficiency, and specificity has driven the exploration of alternative chemistries.
This guide provides an in-depth, objective comparison of the performance of these alternative amine-reactive crosslinkers against the established NHS esters. We will delve into the chemical mechanisms, provide field-proven experimental protocols, and present comparative data to empower you to make informed decisions for your specific bioconjugation needs.
The Limitations of the Standard: Why Seek Alternatives to NHS Esters?
NHS esters react with primary amines, such as the N-terminus of a polypeptide or the side chain of lysine, to form stable amide bonds.[1][2] This reaction is efficient within a pH range of 7.2 to 8.5.[2][3] However, the Achilles' heel of NHS esters is their susceptibility to hydrolysis, a competing reaction with water that renders the crosslinker inactive.[3][4] This hydrolysis is significantly accelerated at the higher end of the optimal pH range for amine reactivity, creating a narrow experimental window and potentially reducing conjugation efficiency, especially in dilute protein solutions.[4][5] This inherent instability necessitates careful control of reaction conditions and can lead to variability in conjugation outcomes.
A Comparative Analysis of Alternative Amine-Reactive Chemistries
To address the limitations of NHS esters, a variety of alternative crosslinkers have been developed, each with unique characteristics. Here, we compare the most prominent alternatives, providing a head-to-head analysis of their performance.
Isothiocyanates: A Classic Alternative with Distinct Properties
Isothiocyanates react with primary amines to form a stable thiourea linkage.[3][5] This chemistry is widely recognized, with fluorescein isothiocyanate (FITC) being a classic example of a fluorescent labeling reagent.
Chemical Principle and Reaction Mechanism:
The reaction proceeds via a nucleophilic addition of the primary amine to the electrophilic carbon of the isothiocyanate group.
Performance Comparison:
| Feature | NHS Esters | Isothiocyanates |
| Resulting Bond | Amide | Thiourea |
| Optimal pH | 7.2 - 8.5[2][3] | 9.0 - 10.0[5] |
| Reagent Stability | Prone to hydrolysis[3][4] | More stable in aqueous solution[6] |
| Bond Stability | Very High[3] | High, but less stable than amide[6] |
| Reaction Rate | Fast[5] | Slower than NHS esters[6] |
| Side Reactions | Hydrolysis, reactions with other nucleophiles at a lower rate[4] | Can react with thiols at lower pH[5] |
Expert Insights and Causality:
The higher optimal pH for isothiocyanates is a double-edged sword. While it ensures the deprotonation and increased nucleophilicity of the target amine, it can be detrimental to the stability of base-sensitive proteins. The slower reaction rate can be advantageous in applications requiring precise control over the degree of labeling. The thiourea bond, while stable, is generally considered less robust than the amide bond formed by NHS esters, which may be a consideration for long-term in vivo applications.[6][7]
Experimental Protocol: Comparative Labeling of a Model Protein
This protocol outlines a general procedure for comparing the labeling efficiency of an NHS ester and an isothiocyanate functionalized with the same fluorescent dye on a model protein like IgG.
Materials:
-
IgG solution (e.g., 2.5 mg/mL in amine-free buffer)
-
NHS ester-dye (10 mg/mL in anhydrous DMSO)
-
Isothiocyanate-dye (10 mg/mL in anhydrous DMSO)
-
Reaction Buffer A: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.3
-
Reaction Buffer B: 0.1 M sodium carbonate-bicarbonate, pH 9.2
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Size-exclusion chromatography column (e.g., Sephadex® G-25)
Procedure:
-
Protein Preparation: Divide the IgG solution into two aliquots. Buffer exchange one aliquot into Reaction Buffer A and the other into Reaction Buffer B.
-
Labeling Reaction:
-
To the IgG in Reaction Buffer A, add a 10- to 20-fold molar excess of the NHS ester-dye solution.
-
To the IgG in Reaction Buffer B, add a 10- to 20-fold molar excess of the isothiocyanate-dye solution.
-
-
Incubation: Incubate both reactions for 1-2 hours at room temperature, protected from light, with gentle stirring.
-
Quenching: Stop the reactions by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
-
Purification: Purify the conjugates from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Analysis: Determine the degree of labeling (DOL) for each conjugate by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax).
Glutaraldehyde: A Homobifunctional Crosslinker with Complex Chemistry
Glutaraldehyde is a five-carbon dialdehyde that reacts with primary amines to form crosslinks.[8] It is a highly efficient and cost-effective crosslinking agent, often used for enzyme immobilization and tissue fixation.[8]
Chemical Principle and Reaction Mechanism:
The reaction of glutaraldehyde with amines is complex and not fully elucidated. It is believed to involve the formation of Schiff bases, followed by further reactions that can lead to more stable, polymeric crosslinks.[8][9] The reaction rate is significantly faster at alkaline pH.[8]
Performance Comparison:
| Feature | NHS Esters | Glutaraldehyde |
| Reactive Groups | Two NHS esters | Two aldehyde groups |
| Optimal pH | 7.2 - 8.5[2][3] | ~7.5 - 8.0 |
| Bond Stability | Very High (Amide)[3] | High, but complex and can be reversible under certain conditions[10][11] |
| Specificity | High for primary amines[4] | Can react with other nucleophiles, potential for polymerization[12] |
| Advantages | Well-defined chemistry, stable bond | Highly efficient, cost-effective, rapid reaction |
| Disadvantages | Hydrolysis | Complex reaction products, potential for cytotoxicity from unreacted reagent[11] |
Expert Insights and Causality:
The high efficiency of glutaraldehyde stems from its ability to polymerize in solution, creating a heterogeneous mixture of reactive species that can bridge multiple amine groups.[12] This same property, however, leads to a lack of precise control over the crosslinking process and can result in the formation of a wide range of products. The potential for residual, unreacted glutaraldehyde is a significant concern, as it is cytotoxic.[11] Therefore, thorough quenching and purification steps are critical when using this crosslinker for biological applications.
Experimental Protocol: Protein Crosslinking with Glutaraldehyde
This protocol provides a general method for crosslinking proteins in solution using glutaraldehyde.
Materials:
-
Protein solution (50-100 µg in 100 µL of 20 mM HEPES, pH 7.5)
-
Glutaraldehyde solution (2.3%, freshly prepared)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add 100 µL of the protein solution.
-
Crosslinking: Add 5 µL of the 2.3% glutaraldehyde solution to the protein solution.
-
Incubation: Incubate the reaction mixture on ice for 10 minutes.
-
Quenching: Terminate the reaction by adding 10 µL of 1 M Tris-HCl, pH 8.0.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography (SEC), or other appropriate methods.
Tetrafluorophenyl (TFP) and Pentafluorophenyl (PFP) Esters: Enhanced Stability Alternatives
TFP and PFP esters are activated esters that, like NHS esters, react with primary amines to form stable amide bonds.[13][14] Their primary advantage lies in their increased resistance to hydrolysis compared to NHS esters.[13][15]
Chemical Principle and Reaction Mechanism:
The reaction mechanism is analogous to that of NHS esters—nucleophilic acyl substitution. The fluorinated phenyl leaving group enhances the electrophilicity of the carbonyl carbon, facilitating the reaction with amines.
Performance Comparison:
| Feature | NHS Ester | TFP/PFP Ester |
| Resulting Bond | Amide | Amide |
| Optimal pH | 7.2 - 8.5[2][3] | 7.2 - 9.0[14][16] |
| Hydrolytic Stability | Prone to hydrolysis[3][4] | More stable than NHS esters[13][15] |
| Reaction Rate | Fast | Similar to or slightly faster than NHS esters |
| Advantages | Well-established chemistry | Higher resistance to hydrolysis, broader pH range |
| Disadvantages | Hydrolysis | Can be more hydrophobic |
Expert Insights and Causality:
The increased stability of TFP/PFP esters is attributed to the electron-withdrawing nature of the fluorine atoms, which makes the ester less susceptible to nucleophilic attack by water.[17] This enhanced stability provides a wider window for the conjugation reaction, potentially leading to higher and more reproducible yields. The slightly higher optimal pH for TFP/PFP esters can also be beneficial, as it further increases the nucleophilicity of the target amines.
Experimental Protocol: Comparing Hydrolysis Rates of NHS and TFP Esters
This protocol uses UV-Vis spectrophotometry to compare the hydrolysis rates of an NHS ester and a TFP ester. The release of the N-hydroxysuccinimide or tetrafluorophenol leaving group can be monitored by the increase in absorbance at a characteristic wavelength (e.g., 260 nm for NHS).[13]
Materials:
-
NHS ester and TFP ester of the same molecule
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.5
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solutions: Prepare 10 mM stock solutions of the NHS and TFP esters in anhydrous DMSO or DMF.
-
Reaction Initiation: In separate cuvettes, add the Reaction Buffer. Initiate the hydrolysis by adding a small volume of the ester stock solution to achieve a final concentration of ~0.1 mM.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at the characteristic wavelength of the leaving group over time.
-
Data Analysis: Plot the absorbance versus time to determine the initial rate of hydrolysis for each ester. The half-life of hydrolysis can also be calculated from this data.
Sulfonyl Fluorides: A Newer Class with Unique Reactivity
Sulfonyl fluorides are emerging as a versatile class of crosslinkers that can react with a variety of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine.[12][18] Their reactivity is often context-dependent, offering the potential for high specificity.
Chemical Principle and Reaction Mechanism:
Sulfonyl fluorides react with nucleophiles via a Sulfur(VI) Fluoride Exchange (SuFEx) reaction, forming a stable sulfonamide or sulfonate bond.[18][19]
Performance Comparison:
| Feature | NHS Esters | Sulfonyl Fluorides |
| Resulting Bond | Amide | Sulfonamide |
| Reactivity | High | Generally lower, but can be highly specific[12][20] |
| Stability of Reagent | Prone to hydrolysis[3][4] | Highly stable in aqueous solution[12][20] |
| Bond Stability | Very High[3] | Very High[6] |
| Specificity | High for primary amines[4] | Can react with multiple nucleophiles[12][18] |
| Advantages | Fast reaction | High stability of reagent and bond, potential for high specificity |
| Disadvantages | Hydrolysis | Slower reaction rate, potential for off-target reactivity |
Expert Insights and Causality:
The high stability of sulfonyl fluorides in aqueous environments makes them particularly attractive for bioconjugation.[12][20] Their reactivity can be tuned by the surrounding chemical environment, allowing for the design of highly specific probes. The "plant-and-cast" strategy, where a highly reactive group like an NHS ester is used to "plant" the sulfonyl fluoride near its target, is a powerful approach to enhance its local concentration and drive the reaction with weaker nucleophiles.
Experimental Protocol: General Protein Modification with a Sulfonyl Fluoride Probe
This protocol provides a general method for labeling a protein with a sulfonyl fluoride-containing probe.
Materials:
-
Protein solution (in a suitable buffer, e.g., PBS, pH 7.4)
-
Sulfonyl fluoride probe stock solution (in DMSO)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Reaction Setup: Prepare the protein solution at a suitable concentration.
-
Labeling Reaction: Add the sulfonyl fluoride probe stock solution to the protein solution to the desired final concentration (e.g., 10-100 µM).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation.
-
Quenching (Optional): The reaction can be quenched by adding a quenching solution to consume unreacted probe.
-
Analysis: Analyze the reaction products by SDS-PAGE to observe a molecular weight shift or by mass spectrometry to identify the modified residues.
α-Hydroxyphosphonates: An Emerging Alternative
α-Hydroxyphosphonates are a class of compounds that can undergo nucleophilic substitution with primary and secondary amines to form α-aminophosphonates.[4][20][21] While their application as amine-reactive crosslinkers in bioconjugation is still emerging, they present an interesting alternative chemistry.
Chemical Principle and Reaction Mechanism:
The hydroxyl group at the α-position to the phosphonate is displaced by the amine nucleophile. This reaction can be promoted by heat or microwave irradiation.[21]
Performance Comparison (Preliminary):
| Feature | NHS Esters | α-Hydroxyphosphonates |
| Resulting Bond | Amide | Carbon-Nitrogen bond (α-aminophosphonate) |
| Reaction Conditions | Mild (pH 7.2-8.5, RT) | May require elevated temperatures[21] |
| Stability of Reagent | Prone to hydrolysis[3][4] | Generally stable |
| Bond Stability | Very High[3] | Expected to be high |
| Advantages | Well-established | Potentially novel reactivity and bond type |
| Disadvantages | Hydrolysis | Requires more forcing conditions, less established for bioconjugation |
Expert Insights and Causality:
The requirement for elevated temperatures for the reaction of α-hydroxyphosphonates with amines may limit their utility for sensitive biomolecules. However, the resulting phosphonate-containing linkage could offer unique properties in terms of stability and biological activity. Further research is needed to fully explore the potential of this chemistry in aqueous bioconjugation.
Conclusion: Selecting the Right Tool for the Job
The choice of an amine-reactive crosslinker is a critical decision that should be guided by the specific requirements of your application. While NHS esters remain a valuable and widely used tool, their limitations, particularly their susceptibility to hydrolysis, have spurred the development of a diverse range of alternatives.
-
Isothiocyanates offer a classic, stable alternative, albeit with a higher optimal pH and slower reaction kinetics.
-
Glutaraldehyde provides a highly efficient and cost-effective solution, but with complex chemistry and potential cytotoxicity.
-
TFP and PFP esters represent a significant improvement over NHS esters in terms of hydrolytic stability, offering a wider experimental window.
-
Sulfonyl fluorides are a promising newer class of reagents with high stability and the potential for context-dependent specificity.
-
α-Hydroxyphosphonates present a novel chemistry that warrants further exploration for bioconjugation applications.
By understanding the chemical principles, performance characteristics, and experimental considerations for each of these alternatives, researchers can select the optimal crosslinker to achieve their desired bioconjugation outcomes with greater efficiency, reproducibility, and control.
References
- Keglevich, G., et al. (2018).
- Keglevich, G., et al. (2014). Synthesis of α-hydroxyphosphonates and α-aminophosphonates.
- Standley, E. A., et al. (2004). Metabolic stability of glutaraldehyde cross-linked peptide DNA condensates. Journal of controlled release, 95(2), 157-168. [Link]
- Zeeman, R., et al. (1999). Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks. Journal of biomedical materials research, 46(3), 424-433. [Link]
- Wold, E. A., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
- Pellegrino, S., et al. (2018). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. ACS chemical biology, 13(7), 1791-1800. [Link]
- Migneault, I., et al. (2004). Glutaraldehyde: behavior in aqueous solution, reaction with proteins, and application to enzyme crosslinking. BioTechniques, 37(5), 790-802. [Link]
- Lockett, M. R., et al. (2008). A tetrafluorophenyl activated ester self-assembled monolayer for the immobilization of amine-modified oligonucleotides. Langmuir, 24(17), 9197-9203. [Link]
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2630-2639. [Link]
- ResearchGate (2025). Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry.
- ResearchGate (2025). Bioconjugation of difluoride 1 a to amine‐tagged ss‐DNA.
- Pop, A., et al. (2020). Stability of Glutaraldehyde in Biocide Compositions. International journal of molecular sciences, 21(9), 3372. [Link]
- Mohamed, A., et al. (2018). Synthesis, bioconjugation and stability studies of [18 F]ethenesulfonyl fluoride. Journal of labelled compounds & radiopharmaceuticals, 61(9), 695-703. [Link]
- MIT OpenCourseWare (2008). 5.08 Recitation 5: Overview of cross-linking. MIT OpenCourseWare. [Link]
- ResearchGate (2025). Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes.
- Kalkhof, S., & Sinz, A. (2008). Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxy succinimide esters. Analytical and bioanalytical chemistry, 392(1-2), 305-312. [Link]
- ResearchGate (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines.
- Google Patents. Phosphonate linkers and their use to facilitate cellular retention of compounds.
- Schuh, K., et al. (2019). Ethynylphosphonamidates for the Rapid and Cysteine‐Selective Generation of Efficacious Antibody–Drug Conjugates. Angewandte Chemie International Edition, 58(33), 11631-11635. [Link]
- Reid, G. E., et al. (2017). Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(11), 2289-2301. [Link]
- The Joseph Lab (2005). Amine-Reactive Probes. The Joseph Lab. [Link]
- Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. (2022). ACS Omega. [Link]
- ResearchGate (2022). Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates.
- Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. (2022).
- Pfaendtner, J., et al. (2010). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 26(18), 14644-14650. [Link]
- Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjug
- ResearchGate (2012). The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent.
- Borbás, A., et al. (2020). Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels. RSC advances, 10(28), 16565-16573. [Link]
- Amide-Amide and Amide-Water Hydrogen Bonds: Implications for Protein Folding and Stability. (1998). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Glutaraldehyde Cross-Linking Increases the Stability of Lumbricus terrestris Erythrocruorin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Ethynylphosphonamidates for the Rapid and Cysteine‐Selective Generation of Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic stability of glutaraldehyde cross-linked peptide DNA condensates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 12. Sulfonyl Fluorides - Enamine [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
A Senior Application Scientist's Guide to Linker Selection in Antibody-Drug Conjugates: Cleavable vs. Non-Cleavable Strategies
Executive Summary
The linker is a critical, and perhaps the most nuanced, component of an Antibody-Drug Conjugate (ADC), dictating its stability, mechanism of payload release, and ultimately, its therapeutic index. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with profound implications for efficacy and safety. Cleavable linkers are designed for conditional payload release, often enabling a potent "bystander effect" beneficial for heterogeneous tumors, but they carry a risk of premature drug release. Conversely, non-cleavable linkers offer superior plasma stability and a more controlled release mechanism dependent on lysosomal degradation of the antibody, which minimizes off-target toxicity but lacks bystander killing. This guide provides a comprehensive comparison of these two strategies, supported by mechanistic insights, clinical examples, and detailed experimental protocols to empower researchers in making informed decisions for next-generation ADC development.
Introduction: The Tripartite Nature of Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1] This tripartite structure is connected by a chemical linker, a component whose sophistication has evolved significantly, transforming it from a simple bridge to an intelligent modulator of ADC performance.[]
The Linker's Crucial Role: More Than Just a Connection
The ideal linker must maintain a delicate balance: it must be stable enough to prevent premature release of the cytotoxic payload while in systemic circulation, yet labile enough to efficiently release the payload upon reaching the target tumor cell.[3] This balance directly influences the ADC's pharmacokinetics, biodistribution, and overall therapeutic window—the dose range that maximizes anti-tumor efficacy while minimizing systemic toxicity.[]
Section 1: Cleavable Linkers - Designed for Conditional Release
Cleavable linkers are engineered to break and release their payload in response to specific physiological conditions that are more prevalent in the tumor microenvironment or within cancer cells compared to healthy tissues or the bloodstream.[5] This strategy allows for a more rapid and potent release of the unmodified, free payload.
Mechanisms of Action
There are three primary mechanisms for cleavable linkers:
-
Enzyme-Sensitive Linkers: These are the most widely used linkers in clinically approved ADCs.[6] They typically incorporate a dipeptide sequence, such as the popular valine-citrulline (Val-Cit) motif, which is recognized and cleaved by lysosomal proteases like Cathepsin B.[] Cathepsin B is often overexpressed in various tumor cells, making it a prime target for ADC activation.[] While initially designed for Cathepsin B specificity, studies have shown that other cathepsins (K, L, S) can also cleave the Val-Cit linker, providing redundancy in the payload release mechanism.[8]
-
pH-Sensitive Linkers: These linkers, such as hydrazones, are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8) following ADC internalization.[5][]
-
Redox-Sensitive Linkers: These linkers utilize disulfide bonds, which are stable in the bloodstream but are readily cleaved by the high intracellular concentrations of reducing agents like glutathione (GSH) found within tumor cells.[5]
The Bystander Effect: A Key Advantage
A major advantage of cleavable linkers is their ability to induce a "bystander effect."[5] Once the payload is released from the ADC, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill adjacent antigen-negative tumor cells.[10][11] This is particularly crucial for treating heterogeneous tumors where not all cells express the target antigen.[][12]
Advantages & Disadvantages
-
Advantages:
-
Enables the potent "bystander effect."[5]
-
Payload is released in its most active, unmodified form.
-
Multiple trigger mechanisms (enzymes, pH, redox) offer design versatility.[]
-
-
Disadvantages:
Case Study: Brentuximab Vedotin (Adcetris®)
Brentuximab vedotin is a hallmark ADC utilizing a cleavable linker. It targets the CD30 antigen on lymphoma cells and is composed of an anti-CD30 antibody linked to the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), via a protease-cleavable valine-citrulline linker.[15][16] Upon binding to CD30, the ADC is internalized and trafficked to the lysosome, where cathepsins cleave the linker, releasing free MMAE.[10][17] The membrane-permeable MMAE then kills the target cell and can diffuse out to kill neighboring CD30-negative cells, demonstrating a powerful bystander effect.[10]
Section 2: Non-Cleavable Linkers - A Strategy of Total Degradation
Non-cleavable linkers form a highly stable bond, typically a thioether bond, between the antibody and the payload. This strategy eschews conditional release in favor of a mechanism that relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[1]
Mechanism of Action
After the ADC binds to its target antigen and is internalized, it is transported to the lysosome. There, lysosomal proteases degrade the entire antibody, ultimately liberating the payload, which remains attached to the linker and a single amino acid (e.g., lysine) from the antibody.[1] This payload-linker-amino acid complex is the active cytotoxic entity.
Payload Metabolites
The released species is not the native drug but a metabolite. This has a critical consequence: the payload must be potent even with the linker and amino acid remnant attached. Furthermore, this charged metabolite is typically membrane-impermeable, which largely prevents it from diffusing out of the cell, thus precluding a bystander effect.[13]
Advantages & Disadvantages
-
Advantages:
-
Disadvantages:
Case Study: Trastuzumab Emtansine (Kadcyla®)
Trastuzumab emtansine (T-DM1) is the quintessential example of an ADC with a non-cleavable linker. It is used to treat HER2-positive breast cancer. The ADC consists of the anti-HER2 antibody trastuzumab linked to the cytotoxic agent DM1 via a stable thioether linker (SMCC).[1][20] After binding to HER2, the ADC is internalized. In the lysosome, the trastuzumab component is degraded, releasing the active cytotoxic catabolite, lysine-MCC-DM1.[20][21] This active metabolite then binds to microtubules, leading to cell cycle arrest and apoptosis.[20][22] Because the released catabolite is not membrane-permeable, Kadcyla® does not exhibit a significant bystander effect.[12]
Section 3: Head-to-Head Comparison & Data-Driven Insights
The choice between a cleavable and non-cleavable linker is not absolute; it is highly dependent on the specific target biology, tumor characteristics, and payload properties.
Comparative Data Summary
| Feature | Cleavable Linker | Non-Cleavable Linker |
| Mechanism of Release | Enzymatic, pH, or redox-sensitive cleavage[5] | Proteolytic degradation of the antibody backbone[1] |
| Released Payload | Typically the native, unmodified drug[13] | Payload with linker and an amino acid residue attached[13] |
| Plasma Stability | Generally lower, potential for premature release[13] | Generally higher, more stable in circulation[1][18] |
| Bystander Effect | High, due to release of membrane-permeable drug[13][15] | Low to negligible, released payload is less permeable[13] |
| Off-Target Toxicity | Higher potential due to premature release/bystander effect[13] | Lower potential due to high stability and limited bystander effect[1] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to bystander effect[][13] | May be less effective, relies on direct targeting[18] |
| Clinical Example | Brentuximab Vedotin (Adcetris®)[15] | Trastuzumab Emtansine (Kadcyla®)[20] |
Choosing a Linker: A Logic-Based Approach
The decision-making process involves a multifactorial analysis of the target antigen, the tumor type, and the payload.
Section 4: Experimental Protocols for Linker Evaluation
Rigorous, self-validating experimental systems are essential to compare ADC performance and validate linker choice.
Protocol 1: In Vitro Plasma Stability Assay
Causality: This assay is critical for assessing the stability of the linker in a physiologically relevant matrix. Premature cleavage in plasma can lead to systemic toxicity and reduced efficacy, making this a primary screening step.[3]
Methodology:
-
Preparation: Reconstitute the test ADC to a known concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse).[3][23] Include a buffer control (e.g., PBS) to assess intrinsic chemical stability.
-
Incubation: Incubate samples at 37°C. Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 168 hours).[23]
-
Analysis:
-
Intact ADC Analysis (LC-MS): Quantify the amount of intact ADC remaining over time. This provides a direct measure of linker stability and drug-to-antibody ratio (DAR) loss.[23][24]
-
Free Payload Analysis (LC-MS/MS): Quantify the amount of released payload in the plasma supernatant. This measures the rate of premature cleavage.[3]
-
-
Controls:
-
Positive Control: An ADC with a known labile linker.
-
Negative Control: A non-cleavable ADC or the unconjugated antibody.
-
-
Data Analysis: Plot the percentage of intact ADC or DAR remaining over time to determine the ADC's plasma half-life.
Protocol 2: In Vitro Cytotoxicity & Bystander Killing Assay
Causality: This dual-purpose assay determines the ADC's potency against target cells and quantifies the bystander effect, a key differentiator between linker types.[25]
Methodology:
-
Cell Preparation: Use two cell lines: an antigen-positive (Ag+) target line and an antigen-negative (Ag-) bystander line. The Ag- line should be labeled (e.g., with GFP or luciferase) for specific quantification.[26][27]
-
Co-Culture Setup: Seed Ag+ and Ag- cells together in the same wells at various ratios (e.g., 1:1, 1:5). Also, set up monocultures of each cell line as controls.
-
ADC Treatment: Add serial dilutions of the cleavable ADC, non-cleavable ADC, and control antibodies/drugs to the wells.
-
Incubation: Incubate plates for 72-120 hours.[13]
-
Quantification:
-
Cytotoxicity (IC50 on Ag+ cells): Measure the viability of the Ag+ monoculture using a standard assay (e.g., MTT or CellTiter-Glo) to determine potency.
-
Bystander Killing: Specifically measure the viability of the labeled Ag- cells in the co-culture (e.g., via fluorescence plate reader or flow cytometry).[13][26]
-
-
Data Analysis: A significant decrease in the viability of Ag- cells in the co-culture treated with the cleavable ADC, compared to the non-cleavable ADC or controls, indicates a bystander effect.[12]
Protocol 3: In Vivo Xenograft Efficacy Study
Causality: This is the definitive preclinical test, evaluating the ADC's anti-tumor activity in a complex biological system, which integrates factors like pharmacokinetics, tumor penetration, and payload release.[28]
Methodology:
-
Model Development: Implant human cancer cells (either a single cell line for a standard model or a mix of Ag+ and Ag- cells to model heterogeneity) subcutaneously into immunodeficient mice (e.g., NSG mice).[28][29]
-
Tumor Growth & Randomization: Allow tumors to grow to a specified volume (e.g., 100-200 mm³). Then, randomize animals into treatment groups (Vehicle, Isotype Control ADC, Cleavable ADC, Non-Cleavable ADC).[28]
-
Dosing: Administer ADCs intravenously at one or more dose levels.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.[28]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize animals, and excise and weigh the tumors.
-
Controls:
-
Vehicle Control: The formulation buffer without ADC.
-
Isotype Control ADC: A non-targeting ADC to assess non-specific toxicity.
-
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) for each ADC to compare efficacy.
Section 5: Future Directions & Emerging Linker Technologies
The field of ADC linker technology is rapidly advancing. Next-generation strategies are focused on further enhancing the therapeutic index:
-
Dual-Payload Linkers: Branched linkers that can carry two different payload molecules, potentially to overcome drug resistance.[14]
-
Novel Cleavage Sites: Exploring new enzymatic targets that are even more tumor-specific, such as matrix metalloproteinases (MMPs) or β-galactosidase, to improve targeted release.[30][31]
-
Site-Specific Conjugation: Combining advanced linkers with precise conjugation techniques to produce homogeneous ADCs with defined DARs, leading to improved pharmacokinetic profiles and manufacturability.[32]
Conclusion
The selection of a cleavable or non-cleavable linker is a strategic choice that fundamentally shapes the biological activity and therapeutic profile of an ADC. Cleavable linkers offer the potential for immense potency and bystander killing, making them suitable for heterogeneous tumors, provided that plasma stability can be optimized. Non-cleavable linkers provide a robust platform with superior stability and safety, ideal for homogenous tumors or when minimizing off-target effects is paramount. By leveraging the mechanistic principles and rigorous experimental protocols outlined in this guide, researchers can rationally design and validate next-generation ADCs with an improved probability of clinical success.
References
- Kadcyla (ado-trastuzumab emtansine) Mechanism of Action. Genentech.
- Younes, A., et al. (2012). Brentuximab vedotin. Leukemia & Lymphoma, 53(10), 1844-1852.
- Katz, J., et al. (2011). Brentuximab vedotin (SGN-35). Clinical Cancer Research, 17(20), 6428-6436.
- Patsnap Synapse. (2024). What is the mechanism of Brentuximab Vedotin?
- ResearchGate. (n.d.). Mechanism of action of brentuximab vedotin.
- Zhang, D., et al. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry.
- Creative Biolabs. (2025). Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook.
- Tsuchikama, K. (2018). [Novel Chemical Linkers for Next-generation Antibody-drug Conjugates(ADCs)]. Yakugaku Zasshi, 138(1), 31-38.
- Adcetris (Brentuximab vedotin). (2025). Seagen Inc.
- Caculitan, N. G., et al. (2017). Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates. Cancer Research, 77(24), 7027-7037.
- Wikipedia. (n.d.). Trastuzumab emtansine.
- Caculitan, N. G., et al. (2017). Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B–Cleavable Antibody–Drug Conjugates. Cancer Research, 77(24), 7027-7037.
- Dal Corso, A., et al. (2020). Innovative Linker Strategies for Tumor-Targeted Drug Conjugates. Chemistry – A European Journal, 26(62), 14046-14063.
- Dr. Aman. (2025). Pharmacology of Ado-trastuzumab Emtansine (Kadcyla); Mechanism of action, Pharmacokinetics, Uses. YouTube.
- LoRusso, P. M., et al. (2014). Role of trastuzumab emtansine in the treatment of HER2-positive breast cancer. Expert Review of Anticancer Therapy, 14(9), 987-1002.
- Blue Cross Blue Shield of North Carolina. (2013). Ado-Trastuzumab Emtansine (Trastuzumab-DM1) for Treatment of HER-2 Positive Malignancies.
- Biotech Informers. (2023). Cleavable Vs. Non-Cleavable Linkers in ADCs.
- Agilent. (n.d.). In vitro real-time evaluation of bystander effects of antibody-drug conjugates.
- Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service.
- ICE Bioscience. (n.d.). In Vitro Bystander Effect Assays.
- Xu, K., et al. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. Analytical Chemistry, 90(10), 6090-6094.
- Springer Nature Experiments. (n.d.). Assessing ADC Plasma Stability by LC-MS Methods.
- Singh, A. P., et al. (2019). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology, 2078, 189-200.
- Waters Corporation. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis.
- ResearchGate. (n.d.). Non-cleavable linker. The chemical stability of the...
- Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712.
- iQ Biosciences. (n.d.). ADC Plasma Stability Assay.
- Creative Biolabs. (n.d.). ADC Evaluation Service in Solid Tumor Models.
- Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712.
- Garrido-Castro, A. C., & Pandiella, A. (2022). Generation of Antibody-Drug Conjugate Resistant Models. Cancers, 14(10), 2383.
Sources
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. agilent.com [agilent.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. [Novel Chemical Linkers for Next-generation Antibody-drug Conjugates(ADCs)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. grokipedia.com [grokipedia.com]
- 17. What is the mechanism of Brentuximab Vedotin? [synapse.patsnap.com]
- 18. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 20. How KADCYLA® (ado-trastuzumab emtansine) is Designed to Work in EBC [kadcyla-hcp.com]
- 21. Trastuzumab emtansine - Wikipedia [en.wikipedia.org]
- 22. m.youtube.com [m.youtube.com]
- 23. ADC Plasma Stability Assay [iqbiosciences.com]
- 24. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 30. Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook – Creative Biolabs ADC Blog [creative-biolabs.com]
- 31. acrobiosystems.com [acrobiosystems.com]
- 32. Next-Generation ADCs: Innovations in Conjugation, Payloads, and Clinical Impact - hubXchange [hub-xchange.com]
A Comparative Guide to Assessing Amide Bond Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Amide Bond Stability in Therapeutics
The amide bond is the fundamental linkage in peptides and proteins and a ubiquitous functional group in a vast array of small-molecule pharmaceuticals. Its remarkable intrinsic stability, born from resonance delocalization between the nitrogen lone pair and the carbonyl group, is a cornerstone of molecular biology and medicinal chemistry.[1][2] However, the very stability that makes it essential also presents a critical challenge in drug development. A therapeutic's efficacy, safety, and pharmacokinetic profile are inextricably linked to the stability of its amide bonds.
Premature cleavage in vivo can lead to rapid inactivation of a drug, loss of efficacy, and the formation of potentially toxic metabolites. Conversely, excessive stability can hinder the action of prodrugs or impede normal metabolic clearance. Therefore, a rigorous and multi-faceted assessment of amide bond stability is not merely a perfunctory step but a foundational component of modern drug design and development.
This guide provides an in-depth comparison of the essential experimental frameworks used to probe the stability of amide bonds. We will dissect the methodologies for evaluating both chemical hydrolysis and enzymatic degradation , offering not just protocols, but the strategic rationale behind them. Our focus is on providing a self-validating system of analysis, grounded in authoritative standards, to empower researchers to make informed decisions and generate robust, reliable data.
Chapter 1: Assessing Chemical Stability via Forced Degradation
The first line of inquiry into a molecule's stability is its susceptibility to non-enzymatic, chemical hydrolysis. These studies, often called forced degradation or stress testing, are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to understand how a drug substance changes over time under various environmental influences.[3][4][5][6] By exposing the compound to conditions far more severe than it would typically encounter, we can rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[7][8]
The primary mechanism of chemical degradation for amides is hydrolysis, which can be catalyzed by acid or base.[9][10][11][12] The reaction involves the nucleophilic attack of water on the carbonyl carbon, a process that is generally slow at neutral pH but can be significantly accelerated under acidic or basic conditions.[2][13]
Mechanism Snapshot: Acid vs. Base Catalysis
-
Acid-Catalyzed Hydrolysis: The process begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water.[11][12]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the carbonyl carbon. This reaction is often driven to completion by the deprotonation of the resulting carboxylic acid, which is thermodynamically favorable.[9][10]
Experimental Protocol: pH-Based Forced Degradation Study
This protocol outlines a standardized workflow for assessing amide bond stability across a range of pH values. The goal is to determine the rate of hydrolysis and identify the resulting degradation products.
1. Preparation of Solutions:
- Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable organic solvent (e.g., Acetonitrile or DMSO). Ensure the organic solvent percentage in the final reaction mixture is low (<5%) to avoid impacting the reaction kinetics.
- Acidic Solution: 0.1 M Hydrochloric Acid (HCl).
- Neutral Solution: Purified Water or Phosphate-Buffered Saline (PBS), pH 7.4.
- Basic Solution: 0.1 M Sodium Hydroxide (NaOH).
- Quenching Solution: A buffer of the opposite nature to the stress condition. For acidic samples, use 0.1 M NaOH; for basic samples, use 0.1 M HCl to neutralize the reaction.
2. Reaction Setup and Incubation:
- For each condition (acid, neutral, base), aliquot 950 µL of the respective solution into a low-binding microcentrifuge tube.
- Pre-warm the solutions to the desired temperature (e.g., 50-60°C) to accelerate degradation. Room temperature can be used for highly labile compounds.[14]
- Initiate the reaction by adding 50 µL of the 1 mg/mL compound stock solution to each tube. Vortex gently to mix. This yields a final drug concentration of 50 µg/mL.
- Immediately take a t=0 sample by withdrawing an aliquot and quenching it as described in Step 4.
3. Time-Point Sampling:
- Incubate the reaction mixtures at the selected temperature.
- Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours). The frequency should be adjusted based on the expected stability of the compound. The goal is to achieve a target degradation of 5-20%.[14][15]
4. Quenching and Sample Preparation:
- Immediately mix the collected aliquot with an equal volume of the appropriate quenching solution to stop the degradation reaction.
- If necessary, perform a protein precipitation or solid-phase extraction step, especially if the final analysis will be done on samples from biological matrices.
5. Analysis by LC-MS:
- Analyze the quenched samples using a validated stability-indicating Liquid Chromatography-Mass Spectrometry (LC-MS) method.[16][17][18][19]
- The LC method must be capable of separating the parent compound from all major degradation products.
- Quantify the percentage of the parent compound remaining at each time point relative to the t=0 sample.
6. Data Interpretation:
- Plot the natural logarithm of the remaining parent compound concentration versus time.
- The degradation rate constant (k) can be determined from the slope of this line.
- Calculate the half-life (t½) for each condition using the formula: t½ = 0.693 / k .
Data Presentation: Comparative Chemical Stability
The results of forced degradation studies are best summarized in a table that allows for direct comparison of the compound's stability under different conditions.
| Compound ID | Stress Condition | Temperature (°C) | Half-Life (t½) in hours | Major Degradation Products Identified |
| Molecule-A | 0.1 M HCl | 60 | 8.2 | Amine + Carboxylic Acid fragments |
| Molecule-A | pH 7.4 (Water) | 60 | > 168 | No significant degradation |
| Molecule-A | 0.1 M NaOH | 60 | 1.5 | Carboxylate Salt + Amine fragments |
| Molecule-B | 0.1 M HCl | 60 | 48.6 | Amine + Carboxylic Acid fragments |
| Molecule-B | pH 7.4 (Water) | 60 | > 168 | No significant degradation |
| Molecule-B | 0.1 M NaOH | 60 | 22.1 | Carboxylate Salt + Amine fragments |
This table illustrates hypothetical data for comparison purposes.
Chapter 2: Assessing Enzymatic Stability in Biological Matrices
While chemical stability is a critical baseline, the ultimate test for most therapeutics is their resilience in a biological environment teeming with enzymes. Proteases and peptidases are enzymes specifically designed to hydrolyze amide bonds.[20] Their activity is a major pathway for the metabolism and clearance of peptide, protein, and small-molecule drugs.[21] Therefore, assessing stability in biological matrices like plasma, serum, or liver microsomes is essential for predicting a drug's in vivo half-life.[22][23]
The experimental design for enzymatic stability assays is conceptually similar to chemical stability studies but introduces the complexity of a biological matrix. The key is to distinguish between chemical and enzymatic degradation.
Diagram: Key Degradation Pathways
This diagram illustrates the two primary pathways for amide bond cleavage that must be assessed.
Caption: Major pathways influencing amide bond stability in drug development.
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol provides a robust method for determining the stability of a compound in the presence of plasma enzymes.
1. Materials and Reagents:
- Test Compound: 10 mM stock solution in DMSO.
- Human Plasma: Pooled, with an anticoagulant such as EDTA or heparin.[24] Thaw at 37°C immediately before use.
- Phosphate-Buffered Saline (PBS): pH 7.4.
- Control Matrix (Heat-Inactivated Plasma): Heat a separate aliquot of plasma at 56-60°C for 30-60 minutes to denature enzymes. This crucial control allows for the isolation of enzymatic degradation from chemical hydrolysis.
- Protein Precipitation Solution (PPS): Ice-cold Acetonitrile (ACN) containing an internal standard (a structurally similar, stable compound).[24]
2. Reaction Setup and Incubation:
- In low-binding microcentrifuge tubes, pre-warm 495 µL of active plasma and heat-inactivated plasma at 37°C for 5-10 minutes.
- Initiate the reaction by adding 5 µL of the 10 mM compound stock solution to each tube to achieve a final concentration of 100 µM. Vortex gently.
- Immediately take a t=0 sample by withdrawing a 50 µL aliquot and quenching it as described in Step 4.
3. Time-Point Sampling:
- Incubate the mixtures at 37°C, often with gentle shaking.[23]
- Withdraw 50 µL aliquots at designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
4. Quenching and Sample Preparation:
- Immediately quench the enzymatic reaction by adding the 50 µL aliquot to a new tube containing 150 µL of the ice-cold PPS.[24] This stops the reaction and precipitates plasma proteins.
- Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.
- Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new plate or vial for analysis.
5. Analysis and Data Interpretation:
- Analyze the supernatant using a validated LC-MS/MS method.
- Calculate the percentage of the parent compound remaining at each time point for both active and heat-inactivated plasma.
- The half-life (t½) is calculated as described in the chemical stability protocol. The difference in half-life between the active and heat-inactivated plasma reveals the specific contribution of enzymatic degradation.
Diagram: General Workflow for Stability Assessment
This diagram outlines the universal steps involved in both chemical and enzymatic stability assays.
Caption: A step-by-step workflow for in vitro stability experiments.
Data Presentation: Comparative Enzymatic Stability
| Compound ID | Matrix | Half-Life (t½) in minutes | Notes |
| Molecule-C | PBS (pH 7.4) | > 480 | Chemically stable. |
| Molecule-C | Heat-Inactivated Plasma | > 480 | No non-specific binding or chemical degradation in matrix. |
| Molecule-C | Active Human Plasma | 45 | Rapidly cleared by enzymatic action. |
| Molecule-D | PBS (pH 7.4) | > 480 | Chemically stable. |
| Molecule-D | Heat-Inactivated Plasma | > 480 | No non-specific binding or chemical degradation in matrix. |
| Molecule-D | Active Human Plasma | 210 | Significantly more stable to enzymatic action than Molecule-C. |
This table illustrates hypothetical data for comparison purposes.
A Comparative Framework: Choosing the Right Assay
The choice of stability assay depends entirely on the stage of drug development and the specific questions being asked.
| Parameter | Forced Degradation (Chemical) | Plasma Stability (Enzymatic) |
| Primary Goal | Identify degradation pathways, develop stability-indicating methods. | Predict in vivo metabolic stability and half-life. |
| Matrix | Simple aqueous buffers (HCl, NaOH, Water). | Complex biological fluids (Plasma, Serum, S9). |
| Key Variable | pH, Temperature, Light, Oxidizing agents. | Enzyme activity. |
| Typical Duration | Hours to days. | Minutes to hours. |
| Regulatory Context | Required by ICH guidelines for method validation and stability understanding.[3][5][25] | A standard ADME screening assay for lead optimization. |
| Primary Output | Degradation products, reaction kinetics under stress. | In vitro half-life in a biological matrix. |
Expert Insight: It is a common mistake to rely solely on one type of stability data. A compound that appears highly stable in forced degradation studies may be extremely labile in plasma, and vice versa. For example, a bulky protecting group might sterically hinder chemical hydrolysis but be a perfect substrate for a specific protease. A comprehensive stability profile requires data from both chemical and enzymatic assays. The two approaches are complementary, not redundant.
Conclusion
The assessment of amide bond stability is a critical, multi-dimensional process that underpins the successful development of safe and effective therapeutics. By systematically employing both chemical and enzymatic degradation assays, researchers can build a comprehensive understanding of a molecule's liabilities. This dual-pronged approach not only satisfies regulatory requirements but also provides invaluable insights that guide medicinal chemistry efforts, enabling the rational design of molecules with optimized pharmacokinetic profiles. The robust, self-validating protocols and comparative frameworks presented in this guide provide the necessary tools to generate high-quality, interpretable data, ultimately de-risking the path from discovery to clinical application.
References
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
- Types of Amide Hydrolysis. BYJU'S. [Link]
- Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]
- FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. U.S.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]
- Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
- ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]
- Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]
- On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
- An Efficient Computational Model to Predict Protonation at the Amide Nitrogen and Reactivity along the C–N Rotational Pathway. National Institutes of Health (NIH). [Link]
- Predicting relative efficiency of amide bond formation using multivariate linear regression. Proceedings of the National Academy of Sciences (PNAS). [Link]
- Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation.
- mechanism of amide hydrolysis. YouTube. [Link]
- Tracking Enzymatic Hydrolysis of an Amide Bond Using Highly Simplified 4-nitroanilide Colorimetric Substrates. National High School Journal of Science. [Link]
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation.
- THE KINETICS OF HYDROLYSIS OF THE AMIDE GROUP IN PROTEINS AND PEPTIDES. RSC Publishing. [Link]
- catalyzed hydrolysis of amide and peptide bonds in proteins 1. Journal of General Physiology. [Link]
- Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation.
- Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. [Link]
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. [Link]
- Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega. [Link]
- Applicability of Instability Index for in vitro Protein Stability Prediction. Current Proteomics. [Link]
- Predicting relative efficiency of amide bond formation using multivariate linear regression. Semantic Scholar. [Link]
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. [Link]
- Amide Bond Activation of Biological Molecules. PubMed Central. [Link]
- Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO2 c
- Predicting relative efficiency of amide bond formation using multivari
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- How to test the stability of amide bond using an enzymatic assay?
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Forced Degrad
- Computer Simulation of Amide Bond Formation in Aqueous Solution.
- Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. PubMed Central. [Link]
- A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide. RSC Publishing. [Link]
- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PubMed Central. [Link]
- Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]
- Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559).
- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture.
- General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. JoVE. [Link]
- Assessment and Prediction of Human Proteotypic Peptide Stability for Proteomics Quantific
- LCMS of primary amides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. youtube.com [youtube.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. byjus.com [byjus.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. uregina.ca [uregina.ca]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. nhsjs.com [nhsjs.com]
- 21. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. ikev.org [ikev.org]
A Senior Application Scientist's Guide to Acid-PEG3-NHS Ester: A Comparative Review for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable linkage of molecules is the bedrock of innovation. In fields ranging from targeted therapeutics like Antibody-Drug Conjugates (ADCs) to advanced diagnostic assays, the choice of a chemical linker is a critical decision that dictates the success, stability, and efficacy of the final product. Among the vast toolkit of bioconjugation reagents, the Acid-PEG3-NHS ester has emerged as a versatile and powerful tool.
This guide provides an in-depth, technical comparison of this compound, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations. We will explore its performance in key applications, compare it with relevant alternatives, and provide field-proven methodologies to ensure your experiments are both successful and self-validating.
The Molecular Blueprint: Deconstructing this compound
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at either end of a spacer.[1][2] Its structure is elegantly designed for versatility:
-
N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that specifically targets primary amines (-NH2), such as those found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides.[3][4] The reaction forms a stable and effectively irreversible amide bond under physiological conditions.[4][5]
-
Polyethylene Glycol (PEG) Spacer: The core of the linker is a three-unit PEG chain. This hydrophilic spacer is not merely a connector; it imparts critical properties to the final conjugate, including enhanced aqueous solubility, improved stability, and reduced immunogenicity.[6][7][8]
-
Carboxylic Acid: The terminal carboxyl group provides a second point of conjugation. Unlike the NHS ester, it is not immediately reactive with amines and requires chemical activation, typically with a carbodiimide like EDC, often in the presence of NHS to improve efficiency.[2][9] This allows for sequential or orthogonal conjugation strategies.
The Chemistry of Amine Coupling: A Tale of Reactivity and Stability
The primary utility of the this compound lies in the rapid and specific reaction of its NHS ester group with primary amines. The mechanism involves the nucleophilic attack of an unprotonated amine on the ester, displacing the NHS group and forming a robust amide linkage.
This reaction is most efficient at a pH of 7.2-8.5, where a sufficient population of primary amines are deprotonated and thus nucleophilic.[5][] However, a critical competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and renders the linker inactive.[11] Therefore, careful control of pH and the use of freshly prepared linker solutions are paramount for achieving high conjugation yields.
The PEG Advantage: A Comparative Analysis
The PEG spacer is fundamental to the linker's performance, especially in therapeutic and in vivo applications. PEGylation, the process of conjugating PEG chains to molecules, is a well-established strategy to improve pharmacokinetic and pharmacodynamic properties.[12]
Key Benefits of the PEG Spacer:
-
Enhanced Solubility: The hydrophilic nature of PEG improves the solubility of hydrophobic drugs or proteins in aqueous solutions, preventing aggregation.[8][13]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life.[12][13]
-
Reduced Immunogenicity: The flexible PEG chain can mask immunogenic epitopes on a protein's surface, lowering the risk of an immune response.[6][8]
The length of the PEG chain is a key parameter that can be tuned for specific applications.
Table 1: Comparison of Acid-PEG-NHS Esters by PEG Length
| Linker Name | PEG Units | Typical Spacer Length (Å) | Key Application Insight |
|---|---|---|---|
| Acid-PEG1-NHS ester | 1 | ~9.5 | Provides minimal spacing; useful when close proximity of conjugated molecules is desired. |
| This compound | 3 | ~16.7 | Offers a balance of hydrophilicity and spacer length, suitable for a wide range of applications including ADCs and protein labeling. |
| Acid-PEG4-NHS ester | 4 | ~20.3 | Increased hydrophilicity and spacing to overcome moderate steric hindrance.[3] |
| Acid-PEG8-NHS ester | 8 | ~34.7 | Provides significant spacing and solubility enhancement, ideal for large proteins or overcoming substantial steric challenges.[3] |
Application Focus: Antibody-Drug Conjugates (ADCs)
In the development of ADCs, the linker is not just a connector but a critical component that influences the conjugate's stability, potency, and therapeutic index.[13] Early ADCs often used hydrophobic linkers, which could lead to aggregation and limit the number of drug molecules that could be attached (the drug-to-antibody ratio, or DAR).[13]
PEG linkers like this compound have revolutionized ADC development by mitigating these issues.[6] Their hydrophilicity allows for the attachment of more hydrophobic drug payloads and achieves a higher DAR without causing the ADC to aggregate and precipitate out of solution.[13]
Table 2: Performance Comparison of Linker Types in ADCs
| Linker Type | Key Feature | Impact on DAR | Effect on Solubility | Pharmacokinetic Profile |
|---|---|---|---|---|
| Hydrophobic (e.g., SMCC) | Rigid, non-polar | Limited (typically 2-4) due to aggregation risk[13] | Can decrease solubility of the final conjugate | May lead to faster clearance if aggregation occurs |
| PEGylated (e.g., Acid-PEG3-NHS) | Hydrophilic, flexible | Higher DARs (up to 8) are achievable without aggregation[13] | Increases solubility and stability of the ADC[13] | Prolonged half-life and improved plasma concentration[13] |
Experimental Protocols and Field-Proven Insights
Trustworthy science is built on reproducible protocols. The following methodologies are designed to be self-validating, with explanations for each critical step.
Protocol 1: Labeling a Protein with the NHS Ester Terminus
This protocol describes the most common application: conjugating the linker to primary amines on a target protein.
Materials:
-
Target protein (1-10 mg/mL in amine-free buffer)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (Amine-free)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes
Methodology:
-
Buffer Exchange (Critical First Step): Ensure your protein is in an amine-free buffer. Buffers like Tris or glycine contain primary amines that will compete with your protein, drastically reducing conjugation efficiency.[14] If necessary, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.
-
Causality Insight: This step prevents the consumption of your valuable linker by buffer components, ensuring it reacts primarily with your target protein.
-
-
Prepare Linker Solution (Use Immediately): The NHS ester is susceptible to hydrolysis.[14] Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Causality Insight: Preparing this solution fresh and using anhydrous solvent minimizes premature hydrolysis, maximizing the concentration of active linker available for the reaction.
-
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. The optimal ratio should be determined empirically for your specific protein. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Causality Insight: A molar excess drives the reaction towards completion. Lower temperatures can be used to slow hydrolysis and preserve the activity of sensitive proteins.
-
-
Quench Reaction (Optional but Recommended): Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Causality Insight: Quenching with a high concentration of a primary amine (Tris) ensures that any unreacted NHS esters are deactivated, preventing unintended cross-linking or modification during purification and storage.
-
-
Purification: Remove unreacted linker and byproducts (NHS) by SEC or dialysis. The purified conjugate can be stored under conditions suitable for the parent protein.
Protocol 2: Activating the Carboxylic Acid with EDC/NHS
This protocol enables the use of the linker's other end, allowing you to conjugate it to a second amine-containing molecule.
Materials:
-
This compound (or a purified conjugate from Protocol 1)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule for conjugation
-
Coupling Buffer: 100 mM sodium phosphate, pH 7.5
Methodology:
-
Dissolve the Linker: Dissolve the this compound (or your pre-made conjugate) in the Activation Buffer.
-
Activation Reaction: Prepare fresh solutions of EDC and NHS in the Activation Buffer. Add a 2- to 5-fold molar excess of EDC and NHS to the linker solution. Incubate for 15-30 minutes at room temperature.
-
Causality Insight: This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0).[15][16] EDC first forms a highly reactive O-acylisourea intermediate, which is then converted to a more stable amine-reactive NHS ester by NHS. This two-step process improves efficiency and reduces side reactions compared to using EDC alone.[17]
-
-
pH Adjustment: Immediately following activation, raise the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.
-
Causality Insight: This pH shift is critical. The activation works best at a low pH, but the subsequent reaction of the newly formed NHS ester with your target amine works best at a higher pH.
-
-
Second Conjugation: Add your amine-containing target molecule to the pH-adjusted solution. Incubate for 1-2 hours at room temperature.
-
Quenching and Purification: Quench and purify the final conjugate as described in Protocol 1.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide for this compound Conjugations
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low or No Conjugation Yield | 1. NHS ester was hydrolyzed before reaction. 2. Reaction buffer contained primary amines (e.g., Tris). 3. Incorrect pH. | 1. Prepare linker solution in anhydrous solvent immediately before use.[14] 2. Perform buffer exchange into an amine-free buffer like PBS or HEPES.[14] 3. Ensure reaction pH is between 7.2 and 8.5 for NHS ester coupling.[5] |
| Precipitation During Reaction | The conjugate has become insoluble (often an issue with hydrophobic molecules). | The PEG3 spacer typically prevents this, but if it occurs, try reducing the molar excess of the linker or adding a small amount (up to 10%) of a water-miscible co-solvent like DMSO. |
| Loss of Protein Activity | The conjugation has modified a critical lysine residue in the protein's active site. | Reduce the molar excess of the linker to decrease the degree of labeling. Alternatively, consider a different conjugation chemistry that targets other residues (e.g., maleimide chemistry for cysteines). |
Conclusion
This compound is more than a simple molecule; it is a sophisticated tool that offers a powerful combination of reactivity, stability, and solubility enhancement. Its balanced PEG spacer makes it a go-to reagent for a multitude of applications, most notably in the advancement of next-generation therapeutics like ADCs. By understanding the chemical principles behind its function and adhering to validated protocols, researchers can confidently leverage this linker to build complex, effective, and stable bioconjugates, pushing the boundaries of science and medicine.
References
- AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm.
- ADC Review. (2019). What are PEG Linkers?. ADC Review / Journal of Antibody-drug Conjugates.
- DC Chemicals. (n.d.). This compound | CAS 1835759-79-9. DC Chemicals.
- Creative Biolabs. (n.d.). This compound (CAT#: ADC-L-689). Creative Biolabs.
- Lee, S. H., et al. (2018). Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Korea Science.
- AxisPharm. (n.d.). NHS ester PEG. AxisPharm.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
Sources
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. purepeg.com [purepeg.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. This compound|CAS 1835759-79-9|DC Chemicals [dcchemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 13. adcreview.com [adcreview.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Heterobifunctional Crosslinkers: A Comparative Analysis for Advanced Bioconjugation
In the intricate world of scientific research and therapeutic development, the precise and stable linkage of biomolecules is paramount. Heterobifunctional crosslinkers have emerged as indispensable tools, enabling the controlled covalent conjugation of diverse molecules such as proteins, peptides, and nucleic acids. Unlike their homobifunctional counterparts, these reagents possess two distinct reactive moieties, facilitating a sequential, two-step conjugation process that minimizes the formation of undesirable homodimers.[1][2] This guide provides an in-depth, objective comparison of the performance of various classes of heterobifunctional crosslinkers, supported by experimental data and detailed methodologies, to empower researchers, scientists, and drug development professionals in selecting the optimal linker for their specific bioconjugation needs.
The Core Principle: Controlled and Specific Ligation
The defining characteristic of heterobifunctional crosslinkers is their possession of two different reactive groups, allowing for the selective targeting of distinct functional groups on biomolecules.[3] This intrinsic asymmetry enables a controlled, multi-step conjugation strategy that significantly reduces the prevalence of unwanted side reactions like self-conjugation and polymerization, which are common pitfalls when using homobifunctional reagents.[4][5] The most prevalent applications of these versatile tools are in the construction of antibody-drug conjugates (ADCs), the study of protein-protein interactions, and the development of diagnostic assays.[6][7]
The general structure of a heterobifunctional crosslinker consists of three key components: two distinct reactive ends and a spacer arm that bridges them. The nature of this spacer arm is a critical determinant of the physicochemical properties of the final conjugate, influencing its stability, solubility, and steric hindrance.
A Comparative Look at Reactive Chemistries
The versatility of heterobifunctional crosslinkers stems from the variety of reactive groups that can be incorporated into their structure. The choice of reactive ends is dictated by the available functional groups on the target biomolecules and the desired characteristics of the final conjugate.
Amine-to-Sulfhydryl Crosslinkers: The Workhorses of Bioconjugation
Among the most widely used classes of heterobifunctional crosslinkers are those that target primary amines (e.g., the ε-amino group of lysine residues) and sulfhydryl groups (e.g., from cysteine residues).[6] This class is dominated by crosslinkers containing an N-hydroxysuccinimide (NHS) ester for amine reactivity and a maleimide or pyridyldithiol group for sulfhydryl reactivity.
Table 1: Comparison of Common Amine-to-Sulfhydryl Reactive Groups
| Reactive Group | Target | Resulting Bond | Key Considerations |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide | Highly reactive with primary amines at pH 7.2-8.5. Susceptible to hydrolysis in aqueous solutions. |
| Maleimide | Sulfhydryls (-SH) | Thioether | Highly specific for sulfhydryls at pH 6.5-7.5. The resulting thioether bond is generally stable and considered non-cleavable. However, it can be susceptible to a retro-Michael reaction, leading to deconjugation.[8] |
| Pyridyldithiol | Sulfhydryls (-SH) | Disulfide | Forms a cleavable disulfide bond, which can be advantageous for drug delivery applications where release of the payload is desired. The reaction releases a chromophore, allowing for spectrophotometric monitoring. |
Experimental Insight: Stability of Thioether vs. Disulfide Bonds
The choice between a maleimide and a pyridyldithiol group for targeting sulfhydryls is a critical decision based on the desired stability of the final conjugate. Thioether bonds formed from maleimides are generally considered more stable in vivo compared to disulfide bonds.[2] However, the stability of disulfide bonds can be modulated by introducing steric hindrance around the linkage, which can protect it from premature cleavage in the bloodstream.[9][10]
A comparative study on the stability of antibody-maytansinoid conjugates with varying steric hindrance around the disulfide linker demonstrated that increased steric hindrance correlates with increased stability in human plasma.[9] This highlights the tunability of disulfide linkers for applications requiring controlled release.
Click Chemistry: A Bioorthogonal Revolution
"Click chemistry" refers to a class of reactions that are highly efficient, specific, and biocompatible.[] In the context of heterobifunctional crosslinkers, the most prominent click reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[12][13] These reactions form a stable triazole linkage between an azide and an alkyne.
Table 2: Head-to-Head Comparison of CuAAC and SPAAC
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Requires a Copper(I) catalyst.[12] | Catalyst-free, driven by the ring strain of a cyclooctyne.[12] |
| Biocompatibility | The cytotoxicity of the copper catalyst can be a concern for in vivo and live-cell applications.[13] | High biocompatibility, ideal for in vivo and live-cell labeling.[] |
| Reaction Rate | Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[12] | Generally slower than CuAAC, with second-order rate constants typically ranging from 10⁻³ to 1 M⁻¹s⁻¹.[12] |
| Reagent Accessibility | Simple terminal alkynes are readily available and cost-effective.[12] | Strained cyclooctynes can be complex and expensive to synthesize.[15] |
Causality in Experimental Choice: The primary driver for choosing SPAAC over CuAAC is the need for biocompatibility in live-cell or in vivo studies, where the toxicity of the copper catalyst is a significant drawback.[13] For in vitro applications with purified components where reaction speed is critical, CuAAC is often the preferred method.[12]
Photoreactive Crosslinkers: Capturing Transient Interactions
Photoreactive crosslinkers possess a group that remains inert until activated by UV light.[16] This temporal control allows for the capture of transient or weak interactions that might be missed with conventional crosslinkers.[9] Common photoreactive groups include aryl azides and diazirines.[17] These are often paired with an amine-reactive NHS ester, allowing for a two-step process where the crosslinker is first attached to a "bait" protein, which is then used to "fish" for interacting "prey" proteins upon photoactivation.[18]
The Influence of the Spacer Arm: More Than Just a Bridge
The spacer arm of a heterobifunctional crosslinker plays a crucial role in the overall performance of the resulting bioconjugate. Its length, flexibility, and chemical composition can significantly impact solubility, stability, and steric hindrance.
Polyethylene Glycol (PEG) Spacers: Enhancing Biocompatibility and Pharmacokinetics
Incorporating polyethylene glycol (PEG) chains into the spacer arm has become a widely adopted strategy to improve the properties of bioconjugates, particularly ADCs.[] PEG is a hydrophilic and biocompatible polymer that can:
-
Increase Solubility: PEGylated crosslinkers can enhance the aqueous solubility of the final conjugate, which is particularly beneficial when working with hydrophobic payloads.[20]
-
Improve Pharmacokinetics: The hydrophilic nature of PEG can shield the bioconjugate from proteolytic enzymes and reduce renal clearance, leading to a longer circulation half-life.[16]
-
Reduce Immunogenicity: The "stealth" properties of PEG can help to reduce the immunogenicity of the bioconjugate.
Experimental Evidence: The Impact of PEG Spacer Arm Length on ADC Efficacy
A study on affibody-based drug conjugates demonstrated that increasing the length of the PEG spacer arm significantly prolonged the circulation half-life of the conjugate.[16] Specifically, conjugates with 4 kDa and 10 kDa PEG insertions showed 2.5- and 11.2-fold half-life extensions, respectively, compared to a non-PEGylated counterpart.[16] However, this came at the cost of reduced in vitro cytotoxicity, highlighting the need to balance pharmacokinetic improvements with payload delivery efficiency.[16]
Experimental Protocols: A Practical Guide to Bioconjugation
The successful application of heterobifunctional crosslinkers relies on well-defined and optimized protocols. The following are detailed, step-by-step methodologies for common bioconjugation workflows.
Protocol 1: Two-Step Antibody-Drug Conjugation using an NHS-Ester/Maleimide Crosslinker (e.g., SMCC)
This protocol describes the activation of an antibody with SMCC, followed by conjugation to a thiol-containing payload. This two-step process is crucial to prevent the formation of antibody homodimers.[6]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Quenching reagent (e.g., L-cysteine)
-
Desalting columns
Procedure:
-
Antibody Preparation: Ensure the antibody is in an appropriate amine-free buffer. If the buffer contains primary amines (e.g., Tris), a buffer exchange must be performed.
-
SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Antibody Activation: Add a 5- to 20-fold molar excess of the dissolved SMCC to the antibody solution. The optimal molar excess depends on the antibody concentration and should be determined empirically. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5 for the subsequent thiol reaction). This step is critical to prevent the quenching of the thiol-containing payload in the next step.
-
Conjugation: Immediately add the thiol-containing payload to the maleimide-activated antibody solution. The molar ratio of payload to antibody will depend on the desired drug-to-antibody ratio (DAR). Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching reagent like L-cysteine to react with any unreacted maleimide groups.
-
Final Purification: Purify the final ADC from excess payload and quenching reagent using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Protein-Protein Interaction Study using a Photoreactive Crosslinker
This protocol outlines a general procedure for identifying protein-protein interactions using a heterobifunctional crosslinker with an NHS ester and a photoreactive group.
Materials:
-
Purified "bait" protein in an amine-free buffer
-
Cell lysate or purified "prey" protein
-
NHS-ester/photoreactive crosslinker (e.g., NHS-ASA)
-
UV lamp (e.g., 365 nm)
Procedure:
-
Bait Protein Labeling: In the dark or under subdued light, react the purified bait protein with the NHS-ester end of the photoreactive crosslinker. The molar ratio of crosslinker to protein should be optimized.
-
Removal of Excess Crosslinker: Purify the labeled bait protein to remove any unreacted crosslinker using a desalting column.
-
Incubation with Prey: Incubate the labeled bait protein with the cell lysate or purified prey protein to allow for the formation of protein complexes. This step should also be performed in the dark.
-
Photo-Crosslinking: Expose the sample to UV light to activate the photoreactive group, which will form a covalent bond with any nearby interacting proteins. The duration and intensity of UV exposure should be optimized to maximize crosslinking while minimizing protein damage.
-
Analysis: The crosslinked complexes can then be analyzed by various methods, such as SDS-PAGE and Western blotting to confirm the interaction, or by mass spectrometry to identify unknown interacting partners.
Troubleshooting Common Crosslinking Issues
Table 3: A Guide to Troubleshooting Heterobifunctional Crosslinking Reactions
| Problem | Potential Cause | Suggested Solution |
| Low or No Conjugation | Inactive crosslinker due to hydrolysis. | Store crosslinkers under desiccated conditions and allow them to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous solvent immediately before use. |
| Interfering substances in buffers (e.g., Tris, glycine, thiols). | Perform buffer exchange into an appropriate amine- and sulfhydryl-free buffer before starting the conjugation. | |
| Suboptimal pH for the reaction. | Ensure the amine reaction is performed at pH 7-9 and the maleimide reaction at pH 6.5-7.5. | |
| Protein Precipitation/Aggregation | High concentration of organic solvent from the crosslinker stock solution. | Minimize the volume of organic solvent added. Consider using a water-soluble crosslinker (e.g., Sulfo-SMCC). |
| Over-conjugation leading to increased hydrophobicity. | Reduce the molar excess of the crosslinker and/or the reaction time. Consider using a PEGylated crosslinker to improve solubility. |
Conclusion and Future Perspectives
Heterobifunctional crosslinkers are powerful and versatile reagents that have become indispensable in modern biological research and drug development. The ability to perform controlled, sequential conjugations has revolutionized the construction of complex bioconjugates with a high degree of precision and homogeneity. The choice of a specific heterobifunctional crosslinker should be a carefully considered decision, taking into account the reactive groups on the target molecules, the desired stability of the resulting linkage, and the influence of the spacer arm on the overall properties of the conjugate.
The continued development of novel crosslinking chemistries, such as advanced click chemistry reagents and photoreactive groups with enhanced specificity, promises to further expand the capabilities of researchers to probe and manipulate biological systems with ever-increasing precision. As our understanding of the intricate interplay between linker chemistry and biological function deepens, so too will our ability to design and create next-generation bioconjugates for a wide array of therapeutic and diagnostic applications.
References
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. Accessed January 10, 2026. [Link]
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Accessed January 10, 2026. [Link]
- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI. Accessed January 10, 2026. [Link]
- Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates.
- Click Chemistry Conjugations. PMC. Accessed January 10, 2026. [Link]
- A comparative cross-linking strategy to probe conformational changes in protein complexes. PMC. Accessed January 10, 2026. [Link]
- Simplified Identification of Disulfide, Trisulfide, and Thioether Pairs with 213 nm UVPD. PMC. Accessed January 10, 2026. [Link]
- Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. NIH. Accessed January 10, 2026. [Link]
- Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. Springer Nature Experiments. Accessed January 10, 2026. [Link]
- Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry. Accessed January 10, 2026. [Link]
- Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry (RSC Publishing). Accessed January 10, 2026. [Link]
- Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family. PMC. Accessed January 10, 2026. [Link]
- Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry (ACS Publications). Accessed January 10, 2026. [Link]
- Selective high-efficiency cross-linking of mammalian ribosomal proteins with cleavable thiol-directed heterobifunctional reagents: separation and identification of contact sequences of neighboring proteins after CNBr fragmentation. PubMed. Accessed January 10, 2026. [Link]
- Effects of disulfide bond position on antibody stability. Consensus. Accessed January 10, 2026. [Link]
- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.
- Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Sci-Hub. Accessed January 10, 2026. [Link]
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Accessed January 10, 2026. [Link]
Sources
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crosslinkers Selection Guide [sigmaaldrich.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 20. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Selecting the Right Crosslinker for Protein Modification
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone technique for elucidating protein-protein interactions, developing antibody-drug conjugates (ADCs), and creating novel biomaterials. The success of these endeavors hinges on the selection of the appropriate crosslinking reagent. This guide provides an in-depth, objective comparison of protein crosslinkers, supported by experimental insights and detailed protocols, to empower you in making informed decisions for your specific research needs.
The Foundation: Understanding Crosslinker Chemistry and Function
Crosslinkers are molecules possessing two or more reactive ends capable of covalently bonding to specific functional groups on proteins, such as primary amines or sulfhydryls.[1][2] This process transforms transient interactions into stable complexes, allowing for their isolation and analysis.[3] The choice of crosslinker dictates the specificity, efficiency, and outcome of the conjugation reaction. Key characteristics that differentiate crosslinkers include the nature of their reactive groups, the length of their spacer arm, and properties such as cleavability and membrane permeability.
A crucial initial decision is the choice between homobifunctional and heterobifunctional crosslinkers.[4][5]
-
Homobifunctional crosslinkers possess two identical reactive groups and are typically used in a single-step reaction to link similar functional groups.[5][6][7] This "shotgun" approach can be effective for capturing a snapshot of all potential protein interactions but may lead to a heterogeneous mixture of products, including undesirable polymers.[6][7][8]
-
Heterobifunctional crosslinkers have two different reactive groups, enabling a more controlled, sequential two-step conjugation.[5][6][7] This significantly minimizes the formation of unwanted byproducts, resulting in higher yields of the desired conjugate and greater purity, making them the preferred choice for complex bioconjugation strategies.[6][8]
Navigating the Crosslinker Landscape: A Comparative Analysis
The selection of an appropriate crosslinker is a multi-faceted decision. The following sections break down the key parameters to consider, providing a framework for choosing the optimal reagent for your application.
Chemical Reactivity: Targeting Specific Functional Groups
The reactivity of a crosslinker determines which amino acid residues it will target. The most common reactive groups target primary amines, sulfhydryls, and carboxyl groups, while photoreactive crosslinkers offer a non-specific approach.[1][9]
These are the most widely used crosslinkers due to the high abundance of lysine residues and the N-terminus on the surface of most proteins.[4][10][11] The most common amine-reactive groups are N-hydroxysuccinimide (NHS) esters, which react with primary amines at pH 7-9 to form stable amide bonds.[4][10]
Mechanism of NHS-Ester Amine Reactivity
Caption: NHS-ester reaction with a primary amine.
These crosslinkers target the thiol groups of cysteine residues. Maleimide chemistry is highly specific for sulfhydryls at a pH range of 6.5-7.5, forming a stable, non-reducible thioether bond.[12][][14] This specificity is advantageous for site-directed conjugation, especially in antibody-drug conjugates.[]
Mechanism of Maleimide Sulfhydryl Reactivity
Caption: Maleimide reaction with a sulfhydryl group.
These crosslinkers are chemically inert until activated by UV light.[15][16] Upon photoactivation, they form highly reactive intermediates that can react non-specifically with adjacent molecules.[4][15][16] This is particularly useful for capturing transient or unknown protein interactions.[15][17] Common photoreactive groups include aryl azides and diazirines.[15][16]
Spacer Arm Length: Bridging the Gap
The spacer arm is the part of the crosslinker that separates the reactive groups. Its length is a critical factor, as it determines the distance between the two linked residues.[2][18]
-
Short Spacer Arms (<10 Å): Suitable for intramolecular crosslinking (within the same protein) to study protein conformation.[2]
-
Medium Spacer Arms (10-30 Å): Often used for intermolecular crosslinking to identify interacting partners.[2]
-
Long Spacer Arms (>30 Å): Ideal for crosslinking large protein complexes or when steric hindrance is a concern.[2][19]
The choice of spacer arm length can be optimized to provide distance constraints for structural modeling of proteins and protein complexes.[20][21]
Cleavability: Reversible vs. Permanent Linkage
Crosslinkers can be either cleavable or non-cleavable, a distinction that has significant implications for downstream analysis.[3]
-
Non-Cleavable Crosslinkers: Form a permanent, stable bond.[3] They are well-suited for applications like co-immunoprecipitation (Co-IP) and affinity purification where the stability of the complex is paramount.[3]
-
Cleavable Crosslinkers: Contain a labile bond within their spacer arm that can be broken under specific conditions (e.g., chemical reduction, enzymatic cleavage, or pH change).[3][22] This reversibility is highly advantageous for mass spectrometry-based identification of crosslinked peptides, as it simplifies data analysis and reduces false-positive identifications.[3]
Solubility and Membrane Permeability: Reaching the Target
The solubility of a crosslinker affects its ability to function in aqueous environments and to permeate cell membranes.[2]
-
Water-Soluble Crosslinkers: Generally preferred for reactions in aqueous buffers to avoid the use of organic solvents that could denature the protein.[2] Many crosslinkers are available in a sulfonated form (e.g., Sulfo-SMCC) which increases their water solubility.
-
Membrane-Permeable Crosslinkers: Are hydrophobic and can cross cell membranes to be used for in vivo crosslinking studies, capturing protein interactions within their native cellular environment.[23]
-
Membrane-Impermeable Crosslinkers: Are hydrophilic and are used to crosslink proteins on the cell surface.[23]
Zero-Length Crosslinkers: A Special Case
Zero-length crosslinkers, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), facilitate the direct covalent bonding of two molecules without incorporating any part of the crosslinker into the final product.[24][25][26] EDC activates carboxyl groups to react with primary amines, forming a stable amide bond.[24][25] This provides the tightest possible spatial constraint, making it highly valuable for high-resolution structural studies.[27]
Comparison of Common Crosslinkers
| Crosslinker | Type | Reactivity | Spacer Arm (Å) | Cleavable? | Membrane Permeable? | Key Applications |
| DSS (Disuccinimidyl suberate) | Homobifunctional | Amine-Amine | 11.4 | No | Yes | General protein crosslinking, identifying protein complexes.[1] |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Homobifunctional | Amine-Amine | 11.4 | No | No | Crosslinking of cell surface proteins.[4] |
| DSP (Dithiobis(succinimidyl propionate)) | Homobifunctional | Amine-Amine | 12.0 | Yes (DTT) | Yes | Reversible crosslinking for mass spectrometry analysis.[1] |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | Amine-Sulfhydryl | 8.3 | No | Yes | Antibody-drug conjugation, creating specific protein-protein conjugates.[5] |
| Sulfo-SMCC | Heterobifunctional | Amine-Sulfhydryl | 8.3 | No | No | Water-soluble version of SMCC for aqueous reactions.[5] |
| SDA (Succinimidyl 4,4'-azipentanoate) | Heterobifunctional | Amine-Photoreactive | 7.7 | No | Yes | Capturing transient or unknown protein interactions. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Zero-Length | Carboxyl-Amine | 0 | No | Yes | High-resolution structural studies, forming direct amide bonds.[7][24] |
Experimental Protocol: Antibody-Small Molecule Conjugation using a Heterobifunctional Crosslinker (SMCC)
This protocol outlines a general procedure for conjugating a small molecule containing a free amine to an antibody with available sulfhydryl groups using the heterobifunctional crosslinker SMCC.
Rationale
This two-step protocol leverages the different reactivities of the NHS-ester and maleimide groups on SMCC.[28] First, the more labile NHS-ester is reacted with the amine-containing small molecule.[7] After removing the excess crosslinker, the maleimide-activated small molecule is then reacted with the sulfhydryl groups on the antibody.[28] This sequential approach prevents antibody-antibody crosslinking and ensures a more homogenous final product.[7][8]
Materials
-
Antibody (containing free sulfhydryls or reduced disulfides) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Amine-containing small molecule
-
SMCC (or Sulfo-SMCC for a fully aqueous reaction)
-
Anhydrous DMSO (for dissolving SMCC)
-
Reaction Buffer (e.g., Phosphate buffer, pH 7.2-7.5)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Workflow Diagram
Caption: Two-step conjugation using SMCC.
Procedure
Step 1: Activation of the Amine-Containing Small Molecule with SMCC
-
Prepare SMCC: Immediately before use, dissolve SMCC in anhydrous DMSO to a concentration of 10-20 mM.
-
Reaction Setup: Dissolve the amine-containing small molecule in the reaction buffer. Add the SMCC solution to the small molecule solution at a 5- to 20-fold molar excess of SMCC. The final DMSO concentration should be kept below 10% to avoid protein denaturation in the subsequent step.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Purification: Remove the excess, unreacted SMCC using a desalting column or by dialysis against the reaction buffer. This step is critical to prevent the NHS-ester from reacting with the antibody in the next step.
Step 2: Conjugation of the Maleimide-Activated Small Molecule to the Antibody
-
Prepare Antibody: Ensure the antibody has free sulfhydryl groups. If necessary, reduce disulfide bonds using a mild reducing agent like TCEP, followed by removal of the reducing agent.
-
Conjugation Reaction: Add the purified maleimide-activated small molecule to the antibody solution. A typical starting molar ratio is 10:1 (activated molecule:antibody).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding a solution of a free thiol, such as cysteine or 2-mercaptoethanol, to a final concentration of 1-10 mM. Incubate for an additional 15-30 minutes.
-
Final Purification: Purify the final antibody-small molecule conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess quenching reagent and unreacted small molecule.
-
Analysis: Characterize the final conjugate using techniques such as SDS-PAGE to confirm conjugation and mass spectrometry to determine the drug-to-antibody ratio (DAR).
Conclusion
The selection of a protein crosslinker is a strategic decision that profoundly impacts the outcome of your research. By carefully considering the chemical reactivity, spacer arm length, cleavability, and solubility of the available reagents, you can design a robust and efficient protein modification strategy. Heterobifunctional crosslinkers, with their capacity for controlled, sequential reactions, often provide a superior level of precision for complex applications like the development of antibody-drug conjugates. This guide provides the foundational knowledge and practical protocols to navigate the diverse landscape of protein crosslinkers and achieve your experimental goals with confidence.
References
- G-Biosciences. (2016, May 3). The 3 Types of Crosslinking Reagents and When to Use Them.
- G-Biosciences. (n.d.). Protein Cross-Linkers.
- National Institutes of Health. (n.d.). Probing structures of large protein complexes using zero-length cross-linking.
- G-Biosciences. (2019, April 30). 8 Factors to Consider when Selecting a Protein Cross-linker.
- G-Biosciences. (n.d.). Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS.
- MtoZ Biolabs. (n.d.). How Should One Select an Appropriate Crosslinker for Structural Studies in Crosslinking-Based Protein Interaction Analysis?
- MtoZ Biolabs. (n.d.). What Is the Protocol for Crosslinking-Based Protein Interaction Analysis?
- National Institutes of Health. (n.d.). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity.
- MDPI. (n.d.). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes.
- SciSpace. (n.d.). In-depth analysis of zero-length crosslinking for structural mass spectrometry.
- Creative Biolabs. (n.d.). Chemical Reactivity of Crosslinkers.
- Wikipedia. (n.d.). Maleimide.
- iGEM. (n.d.). Protocols for the Basic Crosslinking Experiment.
- iGEM. (n.d.). Protocols for the Basic Crosslinking Experiment.
- National Center for Biotechnology Information. (2020, July 15). Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers.
- ACS Publications. (2020, November 5). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo.
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 10. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. nbinno.com [nbinno.com]
- 15. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. scbt.com [scbt.com]
- 18. How Should One Select an Appropriate Crosslinker for Structural Studies in Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 23. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scbt.com [scbt.com]
- 26. One moment, please... [proteochem.com]
- 27. scispace.com [scispace.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Acid-PEG3-NHS Ester
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Acid-PEG3-NHS ester, a bifunctional PEG linker widely used in bioconjugation. By elucidating the chemical principles behind these procedures, this document aims to be your trusted resource for safe laboratory operations, moving beyond mere instruction to foster a deeper understanding of chemical hygiene.
This compound is a valuable tool in creating stable amide bonds with primary amines on proteins, peptides, and other molecules.[1][2][3] However, its reactive N-hydroxysuccinimide (NHS) ester group necessitates a cautious approach to its disposal. The following procedures are designed to neutralize this reactivity, ensuring the safe and compliant disposal of all waste streams.
Core Principles of this compound Disposal
The primary strategy for the safe disposal of this compound is chemical inactivation through hydrolysis. NHS esters are susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond.[4][5][6] This process is significantly accelerated under basic conditions (high pH), converting the reactive NHS ester into its corresponding carboxylate and N-hydroxysuccinimide (NHS), both of which are less reactive.[4][7] This inactivation step is critical to mitigate potential hazards before the waste is collected for final disposal.
While the polyethylene glycol (PEG) component of the molecule is generally considered non-hazardous and biodegradable, it is crucial to avoid disposing of it down the sewer system, as it can negatively impact the biological and chemical oxygen demand in wastewater treatment facilities.[8][9] Therefore, all waste containing this compound, even after inactivation, should be collected and disposed of through a licensed chemical waste contractor.[8]
Immediate Safety and Handling Information
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a suitable environment.
| Parameter | Recommendation | Source |
| Hazard Classification | While specific hazard data for this compound is limited, related NHS esters are classified as skin, eye, and respiratory irritants. It is prudent to handle it with caution. | [7] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. When handling the solid powder, a NIOSH-approved respirator or dust mask should be used to prevent inhalation. | [7][8] |
| Handling Environment | All procedures should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. | [7][10] |
| Storage of Waste | Waste containers must be clearly labeled, tightly sealed, and stored in a designated secondary containment area away from incompatible materials. | [11][12] |
| Spill Response | In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand), place it in a sealed container for disposal, and decontaminate the area. Ensure adequate ventilation. | [8][13] |
Step-by-Step Disposal Protocol
This protocol is divided into procedures for the disposal of solid, unused this compound and for aqueous solutions containing the reagent.
Part 1: Disposal of Solid this compound
Unused solid this compound should not be disposed of in its reactive state. The following chemical inactivation procedure is recommended.
Experimental Protocol: Chemical Inactivation via Hydrolysis
-
Preparation of 1 M Sodium Hydroxide (NaOH) Solution: In a fume hood, carefully prepare a 1 M solution of NaOH in deionized water.
-
Dissolution of the Ester: For every 1 gram of solid this compound waste, measure at least 20 mL of a suitable organic solvent in which the ester is soluble (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).[14] Add the solvent to a designated glass beaker and dissolve the solid ester with gentle stirring.
-
Initiation of Hydrolysis: Slowly add the 1 M NaOH solution to the dissolved ester solution while stirring continuously. A 2:1 molar excess of NaOH to the ester is recommended to ensure complete hydrolysis.[7]
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 4-5 hours.[7] This duration ensures the complete hydrolysis of the NHS ester. The rate of hydrolysis is pH-dependent, increasing at higher pH values.[4]
-
Neutralization: After the hydrolysis period, carefully neutralize the solution to a pH between 6 and 8. This can be achieved by slowly adding a 1 M Hydrochloric Acid (HCl) solution while monitoring the pH with pH paper or a calibrated pH meter.[7]
-
Waste Collection: Transfer the neutralized solution into a clearly labeled hazardous waste container. The label should include "Waste Hydrolyzed this compound solution" and the date of preparation.[7]
-
Final Disposal: Store the waste container in a designated satellite accumulation area for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[15][16][17]
Part 2: Disposal of Aqueous Solutions and Contaminated Materials
For aqueous solutions containing this compound (e.g., from a completed reaction), the same hydrolysis and neutralization procedure should be followed. Buffers containing primary amines, such as Tris or glycine, will have already quenched the NHS ester, but the solution should still be treated as chemical waste.[18]
-
Liquid Waste: Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour it down the drain.[13][11]
-
Solid Contaminated Waste: Any materials contaminated with this compound, such as gloves, weigh boats, and paper towels, should be collected in a separate, sealed plastic bag or container labeled as "Solid Chemical Waste" and disposed of through your institution's EHS office.[7][8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Regulatory Compliance
All laboratory waste disposal is subject to local and national regulations. In the United States, this includes guidelines from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[15][17][19][20][21] It is essential to adhere to your institution's Chemical Hygiene Plan (CHP), which should outline specific procedures for hazardous waste management.[19][22]
By following this guide, you are not only ensuring the safety of yourself and your colleagues but also contributing to the protection of our environment.
References
- Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard.
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- Glen Research. (n.d.). Glen Report 32.26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
- CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
- G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- American Laboratory. (2020, January 29). Managing Hazardous Chemical Waste in the Lab.
- DC Chemicals. (n.d.). This compound.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Chemistry For Everyone. (2023, February 28). How To Dispose Of Polyethylene Glycol 3350? [Video]. YouTube.
- Chemistry For Everyone. (2023, February 18). How To Dispose Of Polyethylene Glycol? [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Peptide Institute, Inc. (n.d.). N-Hydroxysuccinimide active ester.
Sources
- 1. This compound|CAS 1835759-79-9|DC Chemicals [dcchemicals.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. glenresearch.com [glenresearch.com]
- 15. epa.gov [epa.gov]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. osha.gov [osha.gov]
- 20. mastercontrol.com [mastercontrol.com]
- 21. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 22. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
Mastering the Safe Handling of Acid-PEG3-NHS Ester: A Guide for Bioconjugation Scientists
For Immediate Implementation: This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals working with Acid-PEG3-NHS ester. Its purpose is to ensure the highest standards of laboratory safety, procedural efficacy, and responsible disposal, thereby fostering a secure and productive research environment.
This compound is a heterobifunctional crosslinker integral to modern bioconjugation, enabling the covalent linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to PROteolysis TArgeting Chimeras (PROTACs).[1] Its architecture, featuring a reactive N-hydroxysuccinimide (NHS) ester, a flexible polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers significant versatility.[2] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its handling requirements to mitigate risks and ensure experimental success. The NHS ester moiety, in particular, is highly susceptible to hydrolysis, making meticulous adherence to safety and handling protocols paramount.[3]
I. Hazard Assessment and Risk Mitigation
While often shipped as a non-hazardous chemical, this compound's reactivity profile demands a cautious approach.[4][5] The primary risks are associated with its moisture sensitivity and the potential for eye, skin, and respiratory irritation upon direct contact. The toxicological properties of many specialized reagents have not been exhaustively investigated, warranting the adoption of conservative safety measures.
Key Chemical Properties and Hazard Insights
| Property | Value/Information | Implication for Safe Handling | Source |
| Molecular Formula | C14H21NO9 | - | [6] |
| Molecular Weight | 347.32 g/mol | - | [6] |
| Reactivity | The NHS ester is highly reactive with primary amines.[7] It is also highly susceptible to hydrolysis in aqueous environments, which competes with the desired aminolysis reaction.[3][8] | Requires a moisture-free environment for storage and handling to maintain reactivity. Reactions should be carefully buffered to the optimal pH range (typically 7.2-8.5) to favor aminolysis over hydrolysis.[9] | [3][7][8][9] |
| Moisture Sensitivity | Highly sensitive to moisture, which leads to rapid hydrolysis of the NHS ester, rendering the compound inactive.[10] | Store in a desiccated, inert atmosphere. Allow the container to equilibrate to room temperature before opening to prevent condensation.[11] | [10][11] |
| Solubility | Soluble in common organic solvents such as DMSO and DMF.[4] The PEG spacer enhances solubility in aqueous media.[2] | Prepare solutions in anhydrous solvents immediately before use. Do not prepare stock solutions for long-term storage, as hydrolysis can occur.[11] | [2][4][11] |
| Hazard Classification | Generally not classified as a hazardous substance for shipping.[5] However, analogous compounds may cause skin and eye irritation. | Treat as a potentially irritating chemical. Avoid direct contact with skin, eyes, and clothing. | [5] |
II. Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE and best practices.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Eyes & Face | Safety Goggles or Face Shield | Use snug-fitting, non-fogging safety goggles that meet ANSI Z87.1 standards. A face shield worn over safety glasses is recommended when handling larger quantities or if there is a splash hazard. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for providing protection against incidental contact. Always inspect gloves for tears or holes before use and change them immediately if they become contaminated. Wash hands thoroughly after handling the compound, even if gloves were worn.[9] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect skin and clothing from potential splashes. |
| Respiratory | Not Generally Required | Work in a well-ventilated area or a chemical fume hood to minimize the inhalation of any potential dust or aerosols.[9] |
III. Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Storage: Preserving Reactivity
-
Inspection: Upon receipt, inspect the container for any signs of damage or a compromised seal.
-
Storage Environment: Store the compound in a cool, dry, and dark environment. The recommended long-term storage temperature is -20°C.[2][4]
-
Moisture Control: Store the vial in a desiccator or a sealed container with a desiccant to protect it from atmospheric moisture.[11] For long-term storage, consider backfilling the container with an inert gas like argon or nitrogen.
Handling and Preparation of Solutions: A Moisture-Free Workflow
The following diagram outlines the critical steps for safely handling and preparing this compound for an experiment.
Caption: Workflow for the safe handling and preparation of this compound.
Step-by-Step Handling Protocol:
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature inside a desiccator. This is a critical step to prevent atmospheric moisture from condensing on the cold powder.[11]
-
Work Area Preparation: Conduct all manipulations in a chemical fume hood or a well-ventilated area.[9] Ensure the workspace is clean and free of clutter.
-
Weighing: Weigh the desired amount of the compound quickly and accurately. Minimize the time the container is open to the atmosphere.
-
Dissolution: Immediately dissolve the weighed powder in a high-quality, anhydrous grade of a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9] Do not store the NHS ester in solution, as it will readily hydrolyze.[11]
-
Reaction Setup: Add the freshly prepared solution to your reaction mixture, which should be prepared in an amine-free buffer at the optimal pH for your specific application (typically between 7.2 and 8.5).[9] Buffers containing primary amines, such as Tris or glycine, should be avoided during the conjugation reaction as they will compete for the NHS ester.[6]
-
Quenching: Once the reaction is complete, any remaining active NHS ester can be quenched by adding a primary amine-containing buffer, such as Tris-HCl.[5]
IV. Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. While this compound and similar PEGylated compounds are not generally classified as hazardous waste, they should not be disposed of in the regular trash or down the drain.
Waste Segregation and Collection
-
Designated Waste Container: Establish a clearly labeled, sealed, and chemically compatible container for all waste containing this compound. This includes unused reagent, reaction mixtures, and contaminated consumables.
-
Solid Waste: Dispose of contaminated items such as gloves, pipette tips, and weighing paper in the designated solid chemical waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.
Final Disposal Procedure
The following flowchart details the decision-making process for the proper disposal of this compound waste.
Caption: Decision-making flowchart for the disposal of this compound waste.
Crucially, always consult and adhere to your institution's specific chemical waste disposal guidelines.
V. Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is essential.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Spill: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material such as vermiculite or dry sand and place it in a sealed container for chemical waste disposal.
By integrating these safety and handling protocols into your standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.
VI. References
-
A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions - Benchchem.
-
This compound, 1835759-79-9 - BroadPharm.
-
Navigating the Disposal of CHO-PEG12-Boc: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
-
This compound | CAS# 1835759-79-9 | PEG Linker - MedKoo Biosciences.
-
NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe.
-
This compound | C14H21NO9 | CID 102514762 - PubChem - NIH.
-
Safety Data Sheet (SDS) - MedKoo Biosciences.
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PubMed Central.
-
Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers - Scholars' Mine.
-
An In-depth Technical Guide to the Mechanism of Action of Acid-PEG3-PFP Ester - Benchchem.
-
Navigating the Disposal of Amino-PEG12-Boc: A Guide for Laboratory Professionals - Benchchem.
-
Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? - ResearchGate.
-
How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.
-
Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
-
N-Hydroxysuccinimide active ester.
-
Navigating the Disposal of NH2-PEG-FA: A Guide for Laboratory Professionals - Benchchem.
-
Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.
-
This compound | CAS 1835759-79-9 - DC Chemicals.
-
This compound, CAS 1835759-79-9 | AxisPharm.
-
Safe handling and storage of chemicals - Sciencemadness Wiki.
-
Personal protective equipment for handling 2,4-D Butyl ester - Benchchem.
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
-
Protocol for PEG NHS Reagents - AxisPharm.
-
Water Sensitive Chemicals - Environment, Health & Safety.
-
Personal Protective Equipment | US EPA.
-
Chemical Safety: Personal Protective Equipment.
-
PEG Storage and Handling Conditions - JenKem Technology.
-
PEG NHS Ester Protocol 1. Introduction 2. Product information 3. Additional Materials Required 4. Procedure for labeling IgG wit - Xi'an Confluore Biological Technology Co., Ltd.
-
PEG NHS Ester - Precise PEG.
-
Preservation of Moisture-Sensitive Chemical Reagents - Sigma-Aldrich.
-
This compound (CAT#: ADC-L-689) - Creative Biolabs.
-
Safety Procedures | School of Chemistry & Biochemistry - Georgia Tech.
-
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions.
-
Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US.
-
How to dispose of these chemicals? : r/AskChemistry - Reddit.
-
This compound CAS#: 1835759-79-9 - ChemicalBook.
-
A Researcher's Guide to Amine-Reactive Crosslinkers: Biotin-PEG3-NHS Ester in Focus - Benchchem.
-
This compound, CAS 1835759-79-9 | AxisPharm.
-
Chemistry Lab Safety Rules - AI powered Drug Discovery CRO - PozeSCAF.
-
NHS ester PEG - AxisPharm.
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
-
Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed.
-
Lab Chemical Safety Guidelines.
-
Safety | Department of Chemistry and Biochemistry - University of Maryland.
Sources
- 1. medkoo.com [medkoo.com]
- 2. This compound|CAS 1835759-79-9|DC Chemicals [dcchemicals.com]
- 3. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | C14H21NO9 | CID 102514762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medkoo.com [medkoo.com]
- 8. N-(Propargyl-PEG2)-DBCO-PEG3-acid | BroadPharm [broadpharm.com]
- 9. medkoo.com [medkoo.com]
- 10. medkoo.com [medkoo.com]
- 11. PEG NHS ester | BroadPharm [broadpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
